molecular formula C34H48N4O6 B15551377 Trifunctional Sphingosine

Trifunctional Sphingosine

Numéro de catalogue: B15551377
Poids moléculaire: 608.8 g/mol
Clé InChI: XGEVBRHIOWYXNV-LCPLFNQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Trifunctional Sphingosine is a useful research compound. Its molecular formula is C34H48N4O6 and its molecular weight is 608.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C34H48N4O6

Poids moléculaire

608.8 g/mol

Nom IUPAC

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[(E,2S,3R)-1,3-dihydroxy-13-(3-pent-4-ynyldiazirin-3-yl)tridec-4-en-2-yl]carbamate

InChI

InChI=1S/C34H48N4O6/c1-4-7-15-20-34(36-37-34)21-16-13-11-9-8-10-12-14-17-30(40)29(24-39)35-33(42)43-25-26-22-32(41)44-31-23-27(18-19-28(26)31)38(5-2)6-3/h1,14,17-19,22-23,29-30,39-40H,5-13,15-16,20-21,24-25H2,2-3H3,(H,35,42)/b17-14+/t29-,30+/m0/s1

Clé InChI

XGEVBRHIOWYXNV-LCPLFNQWSA-N

Origine du produit

United States

Foundational & Exploratory

The Role and Mechanism of Trifunctional Sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifunctional sphingosine (B13886) is a powerful chemical probe designed for the comprehensive study of sphingolipid biology in living cells. This innovative tool incorporates three key functionalities: a photocleavable "caging" group for precise temporal and spatial activation, a photo-cross-linkable group to capture interacting proteins, and a bio-orthogonal "click" handle for downstream visualization and enrichment. This guide provides an in-depth overview of the synthesis, mechanism of action, and diverse applications of trifunctional sphingosine, with a focus on its utility in elucidating signaling pathways, protein interactions, and metabolic fate. Detailed experimental protocols and quantitative data from key studies are presented to facilitate its adoption in research and drug development.

Introduction to this compound

Sphingolipids, including the bioactive signaling molecule sphingosine, are integral components of cellular membranes and play critical roles in a myriad of cellular processes, from proliferation and differentiation to apoptosis and inflammation.[1][2] The dynamic and transient nature of sphingolipid signaling has historically presented challenges to its study. This compound was developed to overcome these hurdles by offering unprecedented control over the activation of sphingosine and the ability to identify its molecular partners in a native cellular environment.[3][4]

The core structure of this compound features three essential modifications to the sphingosine backbone:

  • A Coumarin Caging Group: Attached to the amino group, this photocleavable moiety renders the sphingosine molecule biologically inert until its removal by a pulse of light (typically >400 nm).[3][5] This "uncaging" process allows for the acute and localized release of active sphingosine, enabling the study of rapid signaling events.

  • A Diaziridine Moiety: This photo-activatable cross-linking group, upon irradiation with a second wavelength of light (typically >345 nm), forms a reactive carbene that covalently binds to nearby molecules, primarily interacting proteins.[3][5]

  • An Alkyne Handle: This terminal alkyne group serves as a bio-orthogonal handle for "click chemistry."[3][5] It allows for the specific and efficient attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.

This trifunctional design enables a "release and catch" approach to studying sphingosine biology, providing a versatile platform for a wide range of applications.[3]

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its sequential activation and reaction steps, which can be controlled by light. The general experimental workflow is as follows:

  • Cellular Loading: Cells are incubated with the caged this compound, which readily incorporates into cellular membranes.[3]

  • Photorelease (Uncaging): A controlled pulse of light at a specific wavelength (>400 nm) cleaves the caging group, releasing active sphingosine in a spatially and temporally defined manner.[3]

  • Biological Activity and Interaction: The uncaged sphingosine is now free to interact with its cellular targets, initiating signaling cascades and binding to effector proteins.

  • Photo-Cross-linking: A second pulse of light at a different wavelength (>345 nm) activates the diaziridine group, covalently trapping interacting proteins.[3]

  • Detection and Analysis: The alkyne handle is then used to attach a reporter molecule via a click reaction. This allows for:

    • Visualization: If a fluorescent probe is attached, the localization of sphingosine and its interacting partners can be imaged using microscopy.

    • Proteomic Profiling: If biotin is attached, the cross-linked protein-sphingosine complexes can be enriched and identified by mass spectrometry.[3]

Experimental Workflow Diagram

experimental_workflow cluster_cell Live Cell cluster_analysis Downstream Analysis load 1. Load Caged This compound uncage 2. Uncaging (>400 nm light) load->uncage interact 3. Sphingosine Signaling & Protein Interaction uncage->interact crosslink 4. Cross-linking (>345 nm light) interact->crosslink lyse 5. Cell Lysis crosslink->lyse click 6. Click Chemistry (Fluorophore or Biotin) lyse->click analysis 7. Analysis click->analysis imaging Fluorescence Imaging analysis->imaging Fluorophore proteomics Proteomics (MS) analysis->proteomics Biotin

Caption: A schematic of the experimental workflow for using this compound.

Key Signaling Pathways Elucidated by this compound

This compound has been instrumental in dissecting the intricate signaling roles of sphingosine, particularly in calcium mobilization and apoptosis.

Sphingosine-Induced Calcium Release

Studies utilizing caged sphingosine have revealed that an acute increase in intracellular sphingosine triggers a rapid and transient release of calcium from acidic stores, such as endosomes and lysosomes.[6][7] This is in contrast to many other signaling pathways that mobilize calcium from the endoplasmic reticulum. The key mediator of this process has been identified as the two-pore channel 1 (TPC1), an ion channel located on the membrane of these acidic organelles.[6][7] The released calcium can then activate downstream signaling pathways, including the translocation of the transcription factor EB (TFEB) to the nucleus, a master regulator of lysosomal biogenesis and autophagy.[6][7]

Sphingosine-Induced Calcium Signaling Pathway

calcium_signaling cluster_cytosol Cytosol cluster_lysosome Lysosome Sph Sphingosine TPC1 TPC1 Channel Sph->TPC1 Activates Ca_cytosol Increased Cytosolic Ca2+ TFEB_complex Calcineurin-TFEB Complex Ca_cytosol->TFEB_complex Activates TFEB_active Active TFEB TFEB_complex->TFEB_active Dephosphorylates TFEB_nucleus TFEB Translocation TFEB_active->TFEB_nucleus nucleus Nucleus TFEB_nucleus->nucleus Ca_lysosome Ca2+ Store Ca_lysosome->Ca_cytosol Ca2+ Release

Caption: Sphingosine activates TPC1 on lysosomes, leading to Ca2+ release and TFEB translocation.

Sphingosine-Induced Apoptosis

Sphingosine is a known pro-apoptotic lipid.[1][2] Its mechanism of action involves the permeabilization of lysosomal membranes.[5][8] Due to its chemical properties, sphingosine can accumulate in the acidic environment of lysosomes, where it can disrupt membrane integrity.[8] This leads to the release of lysosomal proteases, such as cathepsins, into the cytosol.[5][8] Once in the cytosol, these proteases can activate the caspase cascade, a central executioner of apoptosis, leading to programmed cell death.[8]

Sphingosine-Induced Apoptosis Pathway

apoptosis_pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Sph Sphingosine Lysosome_membrane Lysosomal Membrane Sph->Lysosome_membrane Disrupts Cathepsins Released Cathepsins Caspase_cascade Caspase Activation Cathepsins->Caspase_cascade Activates Apoptosis Apoptosis Caspase_cascade->Apoptosis Lysosomal_cathepsins Cathepsins Lysosomal_cathepsins->Cathepsins Release

Caption: Sphingosine disrupts lysosomal membranes, releasing cathepsins and initiating apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing this compound and related methodologies.

Table 1: Experimental Conditions for this compound Studies

ParameterCell TypeConcentrationIncubation TimeUncaging WavelengthCross-linking WavelengthReference
Proteomics HeLa2 µM5 min>400 nm (2.5 min)>345 nm (2.5 min)[9]
Proteomics Huh72 µM60 min405 nm (5 min)355 nm (5 min)[10]
Calcium Imaging HeLa2 µM30 min405 nmN/A[6]
Metabolism (TLC) HeLa3 µMvarious>400 nmN/A[5]

Table 2: Summary of Proteomic Identification of Sphingosine Interactors

StudyCell LineNumber of Proteins Identified (Total)Number of Proteins Unique to SphingosineKey Interacting Proteins IdentifiedReference
Höglinger et al. (2017)HeLa3,26341Beta-hexosaminidase A and B[9][11]
Farley et al. (2024)Huh7Not specifiedNot specifiedCathepsin A, Vesicular and transport proteins[10]

Detailed Experimental Protocols

The following are generalized protocols based on published methods.[3][10] Researchers should optimize these protocols for their specific cell types and experimental goals.

Cell Culture and Labeling
  • Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for imaging) to achieve the desired confluency at the time of the experiment.

  • Preparation of Labeling Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the final working concentration (e.g., 2 µM).

  • Labeling: Remove the culture medium from the cells and wash once with serum-free medium. Add the labeling solution to the cells and incubate for the desired time (e.g., 5-60 minutes) at 37°C.

Uncaging and Cross-linking
  • Washing: After incubation, wash the cells twice with pre-warmed medium or buffer to remove excess probe.

  • Uncaging: For imaging experiments, use a confocal microscope equipped with a 405 nm laser to locally irradiate the region of interest. For biochemical experiments, use a UV lamp with a filter for >400 nm light and irradiate the entire plate for a specified duration (e.g., 2.5-5 minutes).

  • Interaction Time: Allow a specific amount of time for the uncaged sphingosine to interact with its targets (e.g., 15 minutes).

  • Cross-linking: Irradiate the cells with >345 nm light for a specified duration (e.g., 2.5-5 minutes) to induce cross-linking.

Click Chemistry and Sample Preparation for Proteomics
  • Cell Lysis: After cross-linking, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide probe, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate at room temperature to attach biotin to the this compound.

  • Enrichment: Use streptavidin or neutravidin-coated beads to enrich for the biotinylated protein-sphingosine complexes.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using a protease such as trypsin.

  • Mass Spectrometry: Elute the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Conclusion and Future Directions

This compound represents a significant advancement in the field of chemical biology, providing a versatile and powerful tool for dissecting the complex roles of sphingosine in living cells. Its ability to be activated with spatiotemporal precision and to capture interacting partners in a native cellular context has already yielded novel insights into sphingosine-mediated signaling pathways. For drug development professionals, this technology offers a platform to identify and validate novel drug targets within the sphingolipid network and to assess the on-target and off-target effects of compounds that modulate sphingolipid metabolism and signaling. Future applications of this compound and related lipid probes will likely involve their use in more complex biological systems, such as organoids and in vivo models, further expanding our understanding of sphingolipid biology in health and disease.

References

The Advent of Trifunctional Sphingosine Probes: A Technical Guide to Their Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of trifunctional sphingosine (B13886) probes, powerful chemical biology tools for the real-time investigation of sphingolipid metabolism, protein interactions, and subcellular localization in living cells. We will delve into the core principles of their design, synthesis, and application, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction: Illuminating the Role of a Key Signaling Lipid

Sphingolipids are a class of essential lipids that serve not only as structural components of cellular membranes but also as critical regulators of a myriad of cellular processes, including cell growth, differentiation, apoptosis, and migration.[1] Sphingosine, a central molecule in sphingolipid metabolism, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), act as key signaling molecules, yet their study is complicated by their dynamic metabolism and transient nature.[1][2] To overcome these challenges, researchers have developed sophisticated chemical probes to track these lipids and their interactions within the complex cellular environment.

The evolution of these tools has led to the creation of trifunctional sphingosine probes, which are engineered with three key chemical moieties to enable a "release and catch" approach for studying their biology with high spatiotemporal control.[3] These probes typically consist of:

  • A Photocleavable "Caged" Group: This group renders the sphingosine analog biologically inactive, preventing its metabolism or signaling activity until its removal is triggered by a specific wavelength of light.[4][5][6][7]

  • A Photo-crosslinking Group: Upon activation with another wavelength of light, this functionality (commonly a diazirine) forms a covalent bond with nearby interacting proteins, effectively "trapping" the binding partners.[6][7][8][9]

  • A Bioorthogonal "Click" Chemistry Handle: This moiety, typically a terminal alkyne, allows for the attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[6][7][8][9][10]

This guide will focus on the synthesis and application of these advanced probes, providing the technical details necessary for their implementation in a research setting.

Probe Design and Synthesis

The archetypal this compound probe, often referred to as TFS or TF-Sph, is synthesized from a bifunctional precursor containing the photo-crosslinking diazirine and the alkyne handle.[1][11] The final trifunctional nature is imparted by the addition of a photolabile caging group to the amino group of the sphingosine backbone.

A key synthetic step involves equipping a bifunctional sphingosine analog with a coumarin (B35378) caging group via a carbamate (B1207046) linkage, a reaction that has been reported with high yields (e.g., 96%).[1][2] A similar strategy has been employed to create trifunctional sphinganine (B43673) (TF-Spa), a probe for studying the saturated sphingoid base counterpart to sphingosine.[3][12]

General Structure of a this compound Probe

The diagram below illustrates the fundamental components of a this compound probe.

Trifunctional_Probe cluster_probe This compound Probe cluster_function Functionalities Probe Photocleavable Cage (e.g., Coumarin) Sphingosine Backbone Photo-crosslinker (e.g., Diazirine) Click Handle (e.g., Alkyne) Uncaging Controlled Release (UV Light, ~400 nm) Probe:f0->Uncaging Crosslinking Covalent Protein Capture (UV Light, ~350 nm) Probe:f2->Crosslinking Detection Visualization/ Purification Probe:f3->Detection

Caption: Core components of a this compound probe.

Quantitative Data: Mapping the Sphingosine Interactome

A primary application of this compound probes is the unbiased, proteome-wide identification of sphingosine-binding proteins.[12] The "release and catch" methodology allows for the isolation and identification of proteins that interact with sphingosine at a specific time and location within the cell. Below are tables summarizing data from proteomics experiments using this compound (TF-Sph) and trifunctional sphinganine (TF-Spa).

Identified Protein Interactors of this compound (TF-Sph)

This table presents a selection of proteins identified as high-confidence interactors with this compound in HeLa or Huh7 cells, as determined by quantitative mass spectrometry.[12][13] The data highlights the diversity of proteins that associate with this key signaling lipid.

ProteinFunction/LocalizationMethod of QuantificationReference
HexA/HexB Beta-hexosaminidase, lysosomal enzymesPeptide Spectral Counting[13]
Cathepsin D Lysosomal aspartyl proteaseTMT-based proteomics[12]
VDAC1/2 Voltage-dependent anion channels, mitochondriaTMT-based proteomics[12]
NPC1 Niemann-Pick C1, cholesterol transportPeptide Spectral Counting[13]
P4HB Prolyl 4-hydroxylase, ER resident proteinTMT-based proteomics[12]
PDIA4 Protein disulfide-isomerase, ER resident proteinTMT-based proteomics[12]
Comparison of Protein Interactors: TF-Sph vs. TF-Spa

Trifunctional probes have revealed that even structurally similar lipids like sphingosine and sphinganine (which differs only by a single double bond) have distinct protein interactomes.[12]

CategoryNumber of ProteinsExample ProteinsReference
Unique to TF-Sph 12Cathepsin A[12]
Unique to TF-Spa 20Not specified in abstract[12]
Shared Interactors 12VDAC1/2, Cathepsin D, P4HB, PDIA4[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound probes, synthesized from published literature.[1][12]

Synthesis of this compound (TFS)

The synthesis of TFS starts from a previously reported bifunctional sphingosine containing a diazirine and an alkyne group.[1][11]

  • Starting Material: Bifunctional sphingosine analog.

  • Caging Reaction: The bifunctional sphingosine is reacted with a coumarin caging group (e.g., 7-(diethylamino)coumarin-4-yl)methyl chloroformate) in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DCM).

  • Reaction Conditions: The reaction is typically carried out at 0 °C and allowed to proceed for several hours.

  • Purification: The final product, this compound, is purified using column chromatography.

  • Yield: This final step has been reported to achieve a yield of 96%.[1]

Protocol for Proteomic Profiling of Sphingosine Interactors

The following protocol outlines the "release and catch" workflow for identifying protein interactors in cultured cells.[1][12][14]

  • Cell Culture and Probe Incubation:

    • Culture cells (e.g., HeLa or Huh7) to desired confluency.

    • Incubate cells with the this compound probe (e.g., 2 µM TF-Sph in complete media) for a specified duration (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.[12][14]

  • Photochemical Uncaging (Release):

    • Wash cells to remove excess probe.

    • Expose the cells to UV light at a wavelength appropriate for the caging group (e.g., >400 nm) for a short period (e.g., 2.5-5 minutes) to release the active sphingosine probe inside the cells.[1][9]

  • Interaction Time:

    • Allow a defined period (e.g., 0-15 minutes) for the uncaged probe to interact with its binding partners.[9]

  • Photo-crosslinking (Catch):

    • Expose the cells to UV light at a wavelength that activates the diazirine group (e.g., ~350-365 nm) for 2.5-5 minutes.[9][12] This step covalently links the probe to any proteins in close proximity.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a buffer containing a mild detergent.

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand.[6][15] This attaches a biotin tag to the probe-protein complexes.

  • Enrichment and Proteomics:

    • Enrich the biotin-tagged complexes using streptavidin or NeutrAvidin-coated beads.

    • Wash the beads stringently to remove non-specifically bound proteins.

    • Digest the captured proteins on-bead (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes related to the use of this compound probes.

Experimental Workflow for Proteomic Profiling

Experimental_Workflow A 1. Incubate Cells with Caged TF-Sph Probe B 2. Uncaging (Release) (UV Light, >400 nm) A->B C 3. Interaction Time (Probe binds to proteins) B->C D 4. Crosslinking (Catch) (UV Light, ~350 nm) C->D E 5. Cell Lysis D->E F 6. Click Chemistry (Attach Biotin-Azide) E->F G 7. Affinity Purification (Streptavidin Beads) F->G H 8. On-Bead Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis H->I J 10. Identify Interacting Proteins I->J

Caption: A 'release and catch' workflow for identifying protein interactors.

Simplified Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism cluster_enzymes Ceramide Ceramide CDase Ceramidase Ceramide->CDase Sphingosine Sphingosine (Target for Probes) CerS Ceramide Synthase Sphingosine->CerS SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SPP S1P Phosphatase S1P->SPP SPL S1P Lyase S1P->SPL Degradation Degradation Products CDase->Sphingosine Hydrolysis CerS->Ceramide Acylation SphK->S1P Phosphorylation SPP->Sphingosine Dephosphorylation SPL->Degradation Irreversible Cleavage

Caption: Key interconversions in the sphingolipid metabolic pathway.

Conclusion and Future Outlook

This compound probes represent a significant advancement in chemical biology, providing unprecedented tools to dissect the complex roles of sphingolipids in living systems. The ability to control the release of these potent signaling molecules and subsequently capture their interaction partners has already led to the identification of numerous novel sphingolipid-binding proteins, offering new avenues for research into cellular signaling and disease. As synthetic methodologies become more refined and analytical instrumentation more sensitive, the application of these versatile probes is expected to further unravel the intricate signaling networks governed by sphingolipids, paving the way for the development of novel therapeutic strategies targeting these pathways.

References

Trifunctional Sphingosine: A Technical Guide for Advanced Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of trifunctional sphingosine (B13886) (TFS) and its counterpart, trifunctional sphinganine (B43673) (TF-Spa), as powerful tools in lipid research. These novel chemical probes offer unprecedented control and insight into the complex life cycle of sphingolipids, from their metabolism and signaling functions to their interactions with the cellular proteome. By combining photocaging, photo-crosslinking, and bioorthogonal click chemistry in a single molecule, trifunctional sphingolipids enable a multi-faceted approach to dissecting sphingolipid biology in living cells with high spatiotemporal resolution.

Introduction to Trifunctional Sphingolipid Probes

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses.[1] The study of individual sphingolipid species is often hampered by their rapid metabolism and transient, low-affinity interactions with proteins.[2][3] Trifunctional sphingolipid probes were developed to overcome these challenges.[1]

These probes are chemically modified lipids that incorporate three key functionalities:

  • A photocaging group: This group renders the lipid biologically inactive until its removal by a flash of light (uncaging).[2] This allows for precise temporal and spatial control over the release of the active lipid, enabling the study of acute signaling events.[2][4]

  • A diazirine group: This moiety enables photo-crosslinking upon exposure to UV light, covalently linking the lipid to its interacting proteins.[1][2]

  • A terminal alkyne handle: This bioorthogonal group allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), via a copper-catalyzed click reaction.[1][4] This facilitates the visualization of the lipid's subcellular localization and the enrichment of its protein binding partners for identification by mass spectrometry.[4][5]

The combination of these features in a single molecule allows for a comprehensive investigation of a single lipid species' metabolism, signaling, protein interactions, and localization within the same experimental system.[2]

Core Structure and Synthesis

The synthesis of trifunctional sphingosine (TFS) involves equipping a bifunctional sphingosine analog, which already contains the diazirine and alkyne groups, with a coumarin (B35378) caging group via a carbamate (B1207046) linkage at the amino group.[2][6] A similar strategy is employed for the synthesis of trifunctional sphinganine (TF-Spa).[1][3]

Key Applications and Experimental Workflows

Trifunctional sphingolipids are versatile tools that can be applied to a range of experimental questions in lipid research. The general experimental workflow involves several key steps which can be tailored to the specific research question.

G cluster_0 Cellular Incubation cluster_1 Activation & Interaction cluster_2 Downstream Analysis cluster_3 Specific Applications A Incubate cells with This compound probe B Uncaging (Light Activation) Release of active sphingosine A->B C Allow for metabolism and protein interactions B->C D Photo-crosslinking (UV) Covalently link to interacting proteins C->D E Cell Lysis D->E F Click Chemistry (Fluorophore or Biotin) E->F G Metabolism Analysis (TLC) F->G Fluorescent Tag H Localization Studies (Microscopy) F->H Fluorescent Tag I Interactome Profiling (Proteomics) F->I Biotin Tag

General experimental workflow for this compound probes.
Investigating Sphingolipid Metabolism

Trifunctional probes are valuable tools for tracing the metabolic fate of sphingosine and sphinganine. Following uncaging, the probes are metabolized by the cell's endogenous machinery.[1][3] By extracting lipids at various time points, performing a click reaction with a fluorescent azide (B81097), and separating the lipid species by thin-layer chromatography (TLC), researchers can visualize the conversion of the initial probe into downstream metabolites like ceramide, sphingomyelin (B164518), and phosphatidylcholine.[1][3]

Studies have shown that both TF-Spa and TF-Sph are incorporated into similar lipid classes, with the majority being converted to sphingomyelin and phosphatidylcholine.[3]

Probing Sphingolipid Signaling

The ability to acutely release sphingosine through uncaging provides a powerful method to study its role in intracellular signaling.[2] A well-established function of sphingosine is the release of calcium from lysosomes.[1][7] Experiments using TFS have demonstrated that uncaging of the probe in live cells loaded with a calcium-sensitive dye (like Fluo-4) leads to an immediate increase in intracellular calcium levels.[1][3] In contrast, the uncaging of TF-Spa does not elicit this calcium spike, highlighting a key functional difference between these two closely related sphingoid bases.[1][3]

G cluster_0 Uncaging Event cluster_1 Cellular Response A This compound (TFS) B Light-induced Uncaging A->B C Active Sphingosine B->C D Lysosomes C->D E Calcium Release D->E F Downstream Signaling (e.g., TFEB translocation) E->F

Sphingosine-induced calcium signaling pathway.
Mapping Protein-Lipid Interactions

A significant advantage of trifunctional sphingolipids is their ability to identify protein interaction partners in a cellular context.[2][5] Following uncaging and a period of interaction, UV-induced photo-crosslinking covalently captures these interactions.[1] After cell lysis, a biotin tag is attached via click chemistry, allowing for the enrichment of the lipid-protein complexes using neutravidin or streptavidin beads.[2] The enriched proteins are then identified and quantified using mass spectrometry-based proteomics.[2][3]

This "release and catch" approach has been used to map the interactomes of both sphingosine and sphinganine, revealing both shared and distinct binding partners.[1][3]

Quantitative Data Summary

Proteomic screens using this compound and sphinganine have identified numerous interacting proteins. The tables below summarize the findings from a study using Huh7 cells. "Hits" are defined as proteins with a false discovery rate (FDR) < 0.05 and a fold change > 2, while "candidates" have a less stringent cutoff.[7]

Table 1: Summary of Protein Interactome Data for Trifunctional Sphingoid Bases

ProbeNumber of HitsNumber of Candidates
TF-Spa428
TF-Sph026

Table 2: Notable Protein Interactors Identified

ProteinInteracts withFunctional Relevance
VDAC1/2TF-Spa & TF-SphVoltage-dependent anion channels, previously shown to bind bifunctional ceramide.[1]
Cathepsin DTF-Spa & TF-SphLysosomal aspartyl protease, previously shown to bind ceramide.[1]
Cathepsin ATF-SphLysosomal carboxypeptidase.[1][3]
ER-resident proteins (e.g., P4HB, PDIA4)TF-Spa & TF-SphInvolved in protein processing.[1][3]

Functional analysis of the interactomes revealed an enrichment of proteins involved in lipid transport for both probes.[3] Notably, TF-Spa showed more interactions with nuclear and nuclear envelope proteins, whereas TF-Sph interacted more with vesicular and transport-related proteins.[1][7]

Detailed Experimental Protocols

The following are generalized protocols based on published methods.[1][2][3] Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Probe Labeling
  • Cell Seeding: Seed cells (e.g., Huh7 or HeLa) in appropriate culture vessels and grow to confluency.[1][7]

  • Probe Preparation: Prepare a working solution of the trifunctional sphingoid base (e.g., 2 µM in complete media).[1][3]

  • Incubation: Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.[1][8]

Uncaging and Photo-Crosslinking
  • Uncaging: Expose the cells to light at >400 nm for a defined period (e.g., 5 minutes) to release the active sphingoid base.[2][8]

  • Metabolism/Interaction: Allow the uncaged probe to metabolize and interact with cellular components for a desired time (e.g., 5 to 60 minutes).[1]

  • Photo-Crosslinking: Expose the cells to UV light (e.g., 350 nm) for a set duration (e.g., 5 minutes) to crosslink the probe to interacting proteins.[1][2]

  • Washing: Wash the cells three times with ice-cold PBS.[3]

Analysis of Lipid Metabolism by TLC
  • Lipid Extraction: After the metabolism period, extract total lipids from the cells.

  • Click Reaction: React the extracted lipids with a fluorescent azide (e.g., Alexa555-azide) using a copper-catalyzed click chemistry reaction.[1]

  • TLC Separation: Separate the fluorescently labeled lipids on a TLC plate.[1]

  • Visualization: Visualize the separated lipids using a fluorescence scanner.[7]

Proteomic Analysis of Interacting Proteins
  • Cell Lysis: After photo-crosslinking and washing, lyse the cells in an appropriate buffer.

  • Click Reaction with Biotin-Azide: Add biotin-azide and click chemistry reagents (e.g., TBTA, CuSO4, ascorbic acid) to the lysate and incubate to attach biotin to the crosslinked probe.[2]

  • Protein Precipitation: Precipitate the proteins to remove excess reagents.[2]

  • Enrichment: Resuspend the protein pellet and enrich the biotinylated protein-lipid complexes using neutravidin- or streptavidin-conjugated beads.[2]

  • On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion of the enriched proteins.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the interacting proteins.[7]

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Crosslinked & Lysed Cells B Click Reaction with Biotin-Azide A->B C Enrichment on Avidin Beads B->C D On-Bead Tryptic Digestion C->D E LC-MS/MS Analysis D->E F Protein Identification & Quantification E->F G Bioinformatic Analysis (e.g., GO term enrichment) F->G

Workflow for proteomic identification of interacting proteins.

Conclusion and Future Perspectives

This compound and its analogs are sophisticated chemical tools that are revolutionizing the study of sphingolipid biology.[2][3] They provide an integrated platform to investigate the metabolism, signaling, and protein interactions of these important lipids with high temporal and spatial control in their native cellular environment.[2] The insights gained from using these probes are not only advancing our fundamental understanding of lipid biology but also hold promise for identifying novel drug targets and diagnostic strategies for diseases associated with aberrant sphingolipid metabolism, such as Niemann-Pick disease.[2][4] Future developments in this area may include the creation of new trifunctional probes for other lipid species and the combination of these tools with advanced imaging and proteomic techniques.

References

The Pivotal Role of the Photocage in Trifunctional Sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Spatiotemporal Control of a Bioactive Lipid

In the intricate world of cellular signaling, sphingosine (B13886) and its metabolites are key players, orchestrating a multitude of processes from cell proliferation and differentiation to apoptosis. The study of these dynamic signaling events is often hampered by the rapid turnover and metabolic complexity of these lipids. Trifunctional sphingosine probes have emerged as a powerful tool to overcome these challenges, and at the heart of their innovative design lies the photocage group . This in-depth guide elucidates the critical role of the photocage, detailing the experimental protocols and data that empower researchers to precisely control and investigate sphingosine's function in living cells.

The trifunctional design incorporates three key moieties: a photocage to render the molecule biologically inert until its removal by light, a photo-cross-linking group (typically a diazirine) to covalently capture interacting proteins, and a bioorthogonal handle (such as an alkyne) for subsequent detection and enrichment via click chemistry.[1][2][3][4][5] This elegant combination allows for the acute and localized release of sphingosine, enabling the study of its immediate downstream effects with unprecedented temporal and spatial resolution.[6][7]

Data Presentation: Quantitative Parameters of Photocaged Sphingosine

The efficacy of a photocaged compound is determined by several key parameters, including its absorption wavelength, quantum yield of uncaging, and the conditions required for its activation. While specific quantum yields for every this compound variant are not always reported, the data below, compiled from studies on commonly used photocaging groups, provides a quantitative overview.

Photocage GroupTypical Uncaging Wavelength (nm)Quantum Yield (Φ)Typical Cellular ConcentrationReference Compound/System
Coumarin (B35378)~400 - 4050.01 - 0.2 (general range for coumarin cages)2 - 5 µMThis compound (TFS)
Nitrobenzyl (e.g., DMNB)~340 - 3650.001 - 0.01 (general range for o-nitrobenzyl cages)5 µMNitrobenzyl-caged Sphingosine
Lysosome-Targeted Coumarin~400Not explicitly reported for the sphingosine conjugate1.25 - 5 µMLyso-pacSph

Note: Quantum yields can vary significantly based on the specific molecular structure and the local environment.

Experimental Protocols

The successful application of this compound probes relies on a series of well-defined experimental steps, from synthesis to data analysis. The following protocols are synthesized from methodologies reported in key publications.

Synthesis of this compound (TFS)

This protocol outlines the key steps for equipping a bifunctional sphingosine with a coumarin-based photocage.

Materials:

  • Bifunctional sphingosine (containing a diazirine and an alkyne)

  • 7-(diethylamino)-4-hydroxymethylene-coumarin

  • Phosgene (B1210022) solution

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification supplies (silica gel chromatography)

Procedure:

  • In situ generation of coumarin chloroformate: Dissolve 7-(diethylamino)-4-hydroxymethylene-coumarin in anhydrous DCM. Cool the solution to 0°C and slowly add a solution of phosgene in toluene. Stir the reaction at 0°C for 1 hour.

  • Caging reaction: In a separate flask, dissolve the bifunctional sphingosine derivative in anhydrous DCM. Add DIPEA to the solution. Slowly add the freshly prepared coumarin chloroformate solution to the sphingosine solution at 0°C.

  • Reaction monitoring and work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the this compound.[1][2][3]

Live Cell Labeling and Photo-uncaging

This protocol describes the loading of cells with this compound and the subsequent light-induced activation.

Materials:

  • HeLa cells (or other cell line of interest)

  • This compound (TFS) stock solution (e.g., in ethanol)

  • Cell culture medium (e.g., DMEM)

  • Fluorescence microscope equipped with a UV light source (e.g., 405 nm laser)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • Loading with TFS: Prepare a working solution of TFS in cell culture medium at the desired final concentration (e.g., 2 µM).[1] Remove the old medium from the cells and add the TFS-containing medium.

  • Incubation: Incubate the cells with TFS for a specified period (e.g., 30 minutes to 1 hour) at 37°C.[8]

  • Washing: Wash the cells twice with fresh, pre-warmed medium to remove excess probe.

  • Photo-uncaging: Mount the imaging dish on the microscope. Identify the region of interest. Irradiate the selected area with a 405 nm light source for a defined duration (e.g., 2-3 seconds to 2 minutes, depending on the light source and experimental goal).[1][5][9]

Proteomic Analysis of Sphingosine Interactors

This protocol outlines the workflow for identifying proteins that interact with sphingosine upon its release.

Materials:

  • TFS-loaded and uncaged cells

  • UV light source for cross-linking (e.g., 355-365 nm)

  • Lysis buffer

  • Biotin-azide or a fluorescent azide (B81097) for click chemistry

  • Copper(I) catalyst and ligand (e.g., CuSO4, sodium ascorbate, TBTA)

  • Streptavidin beads for enrichment

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Photo-cross-linking: Following uncaging, irradiate the cells with 355 nm light to activate the diazirine group and induce cross-linking of the sphingosine probe to nearby proteins.[9]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Click Chemistry: To the cell lysate, add the azide-containing tag (biotin-azide for enrichment or a fluorescent azide for visualization), copper(I) catalyst, and a ligand to initiate the click reaction between the alkyne on the sphingosine probe and the azide tag.

  • Enrichment of Cross-linked Proteins: If using biotin-azide, incubate the lysate with streptavidin-coated beads to pull down the biotin-tagged protein-lipid complexes.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were cross-linked to the this compound.[4]

Calcium Imaging Following Sphingosine Uncaging

This protocol describes how to monitor intracellular calcium changes in response to the acute release of sphingosine.

Materials:

  • Cells loaded with TFS

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Imaging buffer (e.g., HBSS)

  • Confocal microscope with appropriate lasers for both uncaging and calcium indicator excitation/emission.

Procedure:

  • Dye Loading: After loading with TFS, incubate the cells with a calcium indicator dye like Fluo-4 AM according to the manufacturer's instructions.

  • Imaging Setup: Place the cells on the microscope stage in imaging buffer.

  • Baseline Imaging: Acquire a baseline fluorescence signal of the calcium indicator for a short period before uncaging.

  • Uncaging and Time-lapse Imaging: While continuously imaging the calcium indicator fluorescence, perform photo-uncaging of the TFS in a defined region of interest.

  • Data Analysis: Quantify the changes in fluorescence intensity of the calcium indicator over time to measure the calcium response triggered by the released sphingosine.[1][6][7]

TLC Analysis of this compound Metabolism

This protocol allows for the analysis of how the released this compound is metabolized by the cell.

Materials:

  • TFS-loaded and uncaged cells

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • TLC plates

  • TLC developing chamber and solvent system

  • Fluorescent azide for click chemistry

  • TLC plate scanner or imager

Procedure:

  • Metabolism Chase: After uncaging, incubate the cells for various time points to allow for metabolism of the released this compound.

  • Lipid Extraction: At each time point, harvest the cells and perform a total lipid extraction.

  • Click Chemistry: Label the extracted lipids with a fluorescent azide via a click reaction.

  • TLC Separation: Spot the labeled lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the different lipid species.

  • Visualization and Analysis: Visualize the fluorescently labeled lipid spots on the TLC plate using a suitable imager. Identify the metabolites based on their migration compared to standards.[2][3][4]

Mandatory Visualizations

Signaling Pathway: Sphingosine-Induced Calcium Release

Sphingosine_Calcium_Signaling cluster_lysosome Lysosomal Membrane TFS Trifunctional Sphingosine (Caged) Sph Sphingosine (Active) TFS->Sph Uncaging (405 nm light) TPC1 TPC1 Channel Sph->TPC1 Activates Lysosome Lysosome Ca_cyto Cytosolic Ca²⁺ TPC1->Ca_cyto Ca²⁺ Release Ca_store Ca²⁺ Store (Lysosome) Downstream Downstream Signaling Ca_cyto->Downstream Initiates

Caption: Sphingosine, released from its trifunctional precursor by light, can activate TPC1 channels on the lysosome, leading to calcium release and downstream signaling.

Experimental Workflow: Proteomic Profiling

Proteomics_Workflow Start Start: Live Cells Load 1. Load with This compound Start->Load Uncage 2. Uncaging (405 nm) Load->Uncage Crosslink 3. Photo-cross-linking (355 nm) Uncage->Crosslink Lyse 4. Cell Lysis Crosslink->Lyse Click 5. Click Chemistry (Biotin-Azide) Lyse->Click Enrich 6. Affinity Purification (Streptavidin Beads) Click->Enrich Digest 7. On-Bead Digestion (Trypsin) Enrich->Digest MS 8. LC-MS/MS Analysis Digest->MS End End: Identify Interacting Proteins MS->End

Caption: A sequential workflow for identifying sphingosine-interacting proteins using trifunctional probes, from cell loading to mass spectrometry.

Logical Relationship: Trifunctional Probe Components

Trifunctional_Concept TFS_Probe This compound Photocage (Coumarin) Photo-cross-linker (Diazirine) Reporter (Alkyne) Control Spatiotemporal Control TFS_Probe:f1->Control Enables Capture Capture Interacting Proteins TFS_Probe:f2->Capture Enables Detect Detection & Enrichment TFS_Probe:f3->Detect Enables

Caption: The logical relationship between the three key components of a this compound probe and their respective experimental functions.

References

The Role of the Diazirine Crosslinker in Trifunctional Sphingosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the diazirine crosslinker within trifunctional sphingosine (B13886) probes, a powerful class of chemical tools revolutionizing the study of sphingolipid biology. These probes offer unprecedented control for investigating lipid signaling, metabolism, and protein interactions in living cells.

Core Concept: The Trifunctional Approach

Trifunctional sphingosine probes are meticulously designed synthetic molecules that mimic endogenous sphingosine while incorporating three key functional groups: a photocage, a diazirine crosslinker, and a bioorthogonal handle (typically an alkyne or azide). This design enables a "release and catch" strategy for studying sphingolipid-protein interactions with high temporal and spatial resolution.[1][2]

The general workflow of this approach is as follows:

  • Introduction of the Probe : The this compound probe is introduced to living cells, where it is taken up and distributed.

  • Photorelease (Uncaging) : The photocage is removed by irradiation with a specific wavelength of light, releasing the bioactive sphingosine mimic.[1]

  • Photo-crosslinking : After a defined period, the diazirine group is activated by a different wavelength of UV light, forming a highly reactive carbene that covalently crosslinks the probe to any nearby interacting proteins.[1][3]

  • Detection and Analysis : The bioorthogonal handle is then used to attach a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry, allowing for the identification and analysis of the crosslinked proteins.[4][5]

The Diazirine Crosslinker: A Powerful Tool for Covalent Capture

The diazirine moiety is a key component of this compound probes, enabling the covalent capture of interacting proteins. This small, three-membered ring containing a carbon and two nitrogen atoms is stable under normal biological conditions but becomes highly reactive upon irradiation with UV light (typically around 350-365 nm).[3]

Upon photoactivation, the diazirine releases nitrogen gas and generates a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, and O-H bonds of nearby proteins, forming a stable covalent bond. This process, known as photoaffinity labeling (PAL), effectively "freezes" the transient interactions between the sphingosine probe and its binding partners for subsequent analysis.[3][6]

The choice of a diazirine as the photo-crosslinker offers several advantages:

  • Small Size : The diazirine group is minimally bulky, reducing the likelihood of steric hindrance that could interfere with the natural interactions of the sphingosine backbone with its protein targets.

  • Photochemical Activation : The crosslinking reaction is initiated by an external trigger (UV light), providing precise temporal control over the capture of protein interactions.

  • High Reactivity of Carbene : The generated carbene is highly reactive, increasing the probability of successful crosslinking to a wide range of amino acid residues.

Quantitative Analysis of Sphingosine-Protein Interactions

This compound probes, coupled with quantitative proteomics, have enabled the identification of a host of known and novel sphingosine-binding proteins. The following table summarizes a selection of proteins identified in studies utilizing this compound probes in HeLa and Huh7 cells. The data is presented as peptide spectral matches (PSMs) or intensity ratios, as reported in the respective studies.

Protein (Gene Name)Cellular Compartment (GO Term)Quantitative Metric (HeLa cells)[2]Quantitative Metric (Huh7 cells)[4]
Hexosaminidase Subunit Beta (HEXB) LysosomeHigh PSM-
Hexosaminidase Subunit Alpha (HEXA) LysosomeHigh PSM-
Galactosidase Beta 1 (GLB1) LysosomeHigh PSM-
Cathepsin D (CTSD) LysosomeHigh PSMHigh Intensity Ratio
Lysosomal Associated Membrane Protein 1 (LAMP1) LysosomeHigh PSMHigh Intensity Ratio
Voltage-dependent anion channel 1 (VDAC1) MitochondrionModerate PSMHigh Intensity Ratio
Voltage-dependent anion channel 2 (VDAC2) MitochondrionModerate PSMHigh Intensity Ratio
Prohibitin (PHB) MitochondrionModerate PSM-
Prohibitin 2 (PHB2) MitochondrionModerate PSM-
14-3-3 protein epsilon (YWHAE) CytoplasmModerate PSM-
Heat shock protein 90-alpha (HSP90AA1) CytoplasmModerate PSM-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) CytoplasmModerate PSM-

Experimental Protocols

Synthesis of this compound (TFS)

The synthesis of this compound generally starts from a bifunctional sphingosine precursor containing a diazirine and an alkyne. A photolabile caging group, such as coumarin (B35378), is then attached to the amino group of the sphingosine backbone.[2][7]

Simplified Synthetic Scheme:

Starting Material: Bifunctional sphingosine with a diazirine and a terminal alkyne.

  • Protection of the Amino Group with a Photocage:

    • The bifunctional sphingosine is reacted with a coumarin-based chloroformate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

    • The reaction is typically carried out at 0°C to control reactivity.

    • The coumarin group forms a carbamate (B1207046) linkage with the amino group of the sphingosine, rendering it biologically inactive.

    • The final this compound product is purified using column chromatography.

Yields for the final caging step are typically high, often exceeding 90%.[2]

Chemoproteomic Profiling of Sphingosine-Protein Interactions

This protocol outlines the key steps for identifying sphingosine-interacting proteins in cultured cells using this compound probes.

Materials:

  • This compound (TFS) probe

  • Cultured mammalian cells (e.g., HeLa, Huh7)

  • UV lamps (e.g., 405 nm for uncaging and 350 nm for crosslinking)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide or other suitable reporter tag

  • Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, TBTA ligand)

  • Streptavidin or NeutrAvidin affinity beads

  • Mass spectrometry-grade trypsin

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, formic acid, acetonitrile)

Procedure:

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with the TFS probe (e.g., 2-6 µM in culture medium) for a specified time (e.g., 5-60 minutes) to allow for cellular uptake.[2][5]

  • Uncaging (Photorelease):

    • Wash the cells to remove excess probe.

    • Expose the cells to light at a wavelength appropriate for the specific photocage (e.g., >400 nm for coumarin) for a defined period (e.g., 2.5-5 minutes) to release the bioactive sphingosine.[2][5]

  • Crosslinking:

    • After a desired incubation time post-uncaging to allow for interaction with target proteins (e.g., 0-30 minutes), irradiate the cells with UV light at a wavelength that activates the diazirine (e.g., ~350 nm) for a set duration (e.g., 2.5-5 minutes).[2][5]

  • Cell Lysis and Click Chemistry:

    • Harvest and lyse the cells in a suitable lysis buffer.

    • Perform a click chemistry reaction by adding the biotin-azide reporter tag and the necessary catalysts to the cell lysate to attach biotin to the alkyne handle of the crosslinked probe.

  • Enrichment of Crosslinked Proteins:

    • Incubate the lysate with streptavidin or NeutrAvidin beads to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Elute the resulting peptides and prepare them for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Analyze the mass spectrometry data to identify and quantify the proteins that were crosslinked to the this compound probe.[8][9]

Visualizing Sphingolipid Signaling and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key sphingolipid signaling pathways and the experimental workflow for using this compound probes.

G Experimental Workflow of this compound Photoaffinity Labeling cluster_cell In Living Cells cluster_lysate Cell Lysate A 1. Probe Incubation (this compound) B 2. Uncaging (>400 nm light) A->B C 3. Interaction with Target Proteins B->C D 4. Photo-crosslinking (~350 nm light) C->D E 5. Cell Lysis D->E F 6. Click Chemistry (Attach Biotin Tag) E->F G 7. Affinity Purification (Streptavidin Beads) F->G H 8. On-Bead Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis H->I J 10. Protein Identification & Quantification I->J G Simplified Ceramide and Sphingosine-1-Phosphate (S1P) Signaling Pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Dihydroceramide Dihydroceramide SPT->Dihydroceramide CerS Ceramide Synthase Dihydroceramide->CerS Ceramide Ceramide CerS->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase ComplexSph Complex Sphingolipids SMase SMase ComplexSph->SMase SMase->Ceramide Sphingosine Sphingosine Ceramidase->Sphingosine Sphingosine->CerS SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PRs) S1P->S1PR Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PR->Downstream

References

The Principle of Click Chemistry with Trifunctional Sphingosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of utilizing trifunctional sphingosine (B13886) in conjunction with click chemistry, a powerful bioorthogonal tool for elucidating the complex roles of sphingolipids in cellular processes. This approach enables the precise investigation of sphingolipid metabolism, protein interactions, and subcellular localization, offering significant advancements for drug discovery and molecular biology.

Core Principles: Trifunctional Sphingosine and Click Chemistry

This compound is a synthetically modified analog of the endogenous sphingoid base, sphingosine. It is engineered with three key functionalities to enable temporal and spatial control over its activity and subsequent detection[1][2]. These functionalities are:

  • A Photoremovable (Caged) Group: This group temporarily inactivates the sphingosine molecule, preventing it from participating in metabolic pathways or signaling events.[1] A flash of light at a specific wavelength removes the cage, releasing the active sphingosine at a desired time and location within the cell.[1]

  • A Photoactivatable Crosslinking Group: Typically a diazirine, this group allows for the covalent trapping of transient protein-lipid interactions upon UV irradiation.[1] This is crucial for identifying binding partners that would otherwise be lost during traditional biochemical isolation methods.

  • A Bioorthogonal Reporter Group (Alkyne or Azide): This functionality, usually a terminal alkyne, serves as a handle for "clicking" on a variety of probes, such as fluorophores or biotin (B1667282) tags, for visualization or enrichment, respectively.[1][2]

Click Chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[][4][5] In the context of this compound, the most commonly employed click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][] This reaction forms a stable triazole linkage between the alkyne-modified sphingosine and an azide-containing probe.[] A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also utilized, particularly for live-cell imaging, to avoid copper-induced cytotoxicity.[1]

The synergy between this compound and click chemistry provides an unparalleled platform to study sphingolipid biology with high precision. It allows researchers to "turn on" sphingosine activity at will, capture its interactions, and then visualize or isolate the resulting complexes.

Data Presentation: Quantitative Insights

The application of this compound has generated valuable quantitative data, offering insights into its metabolic fate and protein interactions.

Table 1: Metabolic Fate of this compound Analogs

Cell LineTrifunctional AnalogIncubation Time (min)Major Metabolites IdentifiedPercentage of Conversion (Peak Area)Reference
Huh7TF-Sph60Ceramide, Sphingomyelin, PhosphatidylcholineNot specified[2][6]
Huh7TF-Spa60Ceramide, Sphingomyelin, PhosphatidylcholineNot specified[2][6]
Model Colon Cancer CellsSphingosine AlkyneNot specifiedCeramide31.6 ± 3.3%[7]
Model Colon Cancer CellsSphingosine FluoresceinNot specifiedSphingosine-1-Phosphate and downstream products32.8 ± 5.7%[7]

Table 2: Protein Interactors of this compound Identified via Chemoproteomics

Trifunctional ProbeNumber of Uniquely Identified ProteinsKey Interacting ProteinsCellular Processes ImplicatedReference
This compound (TFS)66Cathepsin D, VDAC1/2, Cathepsin ALysosomal function, Vesicular transport[1][6]
Trifunctional Sphinganine (TF-Spa)Not specifiedP4HB, PDIA4 (ER proteins), Nuclear and nuclear envelope proteinsProtein folding, Nuclear processes[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound-based experiments.

Metabolic Labeling of Cells with this compound

This protocol outlines the steps for introducing the clickable sphingosine analog into cultured cells for metabolic studies.[8]

  • Cell Culture: Plate cells of interest onto an appropriate vessel (e.g., glass-bottom dishes for microscopy) to achieve 50-70% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 3 µM in a suitable solvent like DMSO). Dilute the stock solution in a pre-warmed cell culture medium to the final desired concentration.

  • Incubation: Remove the existing medium from the cells and add the labeling medium. Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.[8]

  • Washing: After incubation, gently wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS) to remove any unincorporated this compound.[8]

  • Uncaging (Optional): To activate the sphingosine, expose the cells to UV light at a wavelength >400 nm for a specified duration (e.g., 2.5 minutes).[9]

  • Photo-crosslinking (Optional): For interactome studies, subsequently expose the cells to UV light at a wavelength >345 nm for a specified duration (e.g., 2.5 minutes) to induce crosslinking.[9]

  • Cell Lysis or Fixation: Proceed with cell lysis for biochemical analysis or cell fixation for imaging.

"Fix and Click" Protocol for In Situ Analysis

This protocol details the "click" reaction to attach a fluorescent probe to the metabolically incorporated this compound after cell fixation.[7]

  • Cell Fixation: Following metabolic labeling and washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS.

  • Preparation of Click Reaction Cocktail (CuAAC): Prepare the click reaction cocktail fresh. For a 1 mL final volume, mix the following components in order:

    • PBS: 950 µL

    • Azide-Fluorophore (10 mM stock): 1 µL (final concentration 10 µM)

    • Copper (II) Sulfate (50 mM stock): 20 µL (final concentration 1 mM)

    • Sodium Ascorbate (100 mM stock, freshly prepared): 10 µL (final concentration 1 mM)

    • Optional: TBTA ligand to protect the fluorophore.[8]

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Further Staining and Imaging: Proceed with any additional staining (e.g., DAPI for nuclei) and visualize the cells using fluorescence microscopy.

Proteomic Analysis of Protein-Lipid Complexes

This protocol outlines the enrichment and identification of proteins that interact with this compound.[9]

  • Metabolic Labeling, Uncaging, and Crosslinking: Follow the steps outlined in Protocol 3.1.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Click Reaction with Biotin-Azide: Perform a CuAAC reaction on the cell lysate using a biotin-azide probe to tag the crosslinked sphingosine-protein complexes.

  • Enrichment: Use streptavidin or neutravidin-coated beads to enrich the biotin-tagged complexes.

  • On-Bead Digestion: Perform tryptic digestion of the enriched proteins directly on the beads.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key sphingolipid signaling pathways and experimental workflows involving this compound.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (Spa) Sphinganine (Spa) 3-Ketosphinganine->Sphinganine (Spa) Dihydroceramide Dihydroceramide Sphinganine (Spa)->Dihydroceramide CerS Ceramide (Cer) Ceramide (Cer) Dihydroceramide->Ceramide (Cer) DES Ceramide (Cer)_salvage Ceramide (Cer) Sphingomyelin (SM) Sphingomyelin (SM) Sphingomyelin (SM)->Ceramide (Cer)_salvage SMase Glucosylceramide (GlcCer) Glucosylceramide (GlcCer) Glucosylceramide (GlcCer)->Ceramide (Cer)_salvage GBA Sphingosine (Sph) Sphingosine (Sph) Ceramide (Cer)_salvage->Sphingosine (Sph) CDase Sphingosine (Sph)->Ceramide (Cer)_salvage CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine (Sph)->Sphingosine-1-Phosphate (S1P) SphK Sphingosine-1-Phosphate (S1P)->Sphingosine (Sph) SPP S1P_Signaling S1P S1P S1PR S1P Receptor S1P->S1PR G_protein G-protein Coupling (Gi, Gq, G12/13) S1PR->G_protein Downstream_Effectors Downstream Effectors (e.g., adenylyl cyclase, PLC) G_protein->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Responses Trifunctional_Sphingosine_Workflow cluster_cell_treatment In Living Cells cluster_analysis Downstream Analysis Add_TFS 1. Add Trifunctional Sphingosine (TFS) Uncage 2. Uncaging (Light >400nm) Add_TFS->Uncage Crosslink 3. Photo-crosslinking (Light >345nm) Uncage->Crosslink Lysis_Fixation 4. Cell Lysis or Fixation Crosslink->Lysis_Fixation Click_Reaction 5. Click Chemistry (Fluorophore or Biotin) Lysis_Fixation->Click_Reaction Visualization 6a. Visualization (Microscopy) Click_Reaction->Visualization Enrichment_MS 6b. Enrichment & MS (Proteomics) Click_Reaction->Enrichment_MS

References

Unveiling Sphingolipid Dynamics: A Technical Guide to Trifunctional Sphingosine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of trifunctional sphingosine (B13886) probes in the intricate study of sphingolipid metabolism. These innovative chemical tools offer unprecedented control and insight into the dynamic roles of sphingolipids in cellular signaling, trafficking, and protein interactions. This whitepaper provides a comprehensive overview of the core principles, experimental workflows, and data interpretation associated with the use of trifunctional sphingosine, empowering researchers to leverage this technology for their specific research questions.

Introduction: The Challenge of Studying Sphingolipids

Sphingolipids are a complex class of lipids that are not only structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The dynamic nature and rapid turnover of signaling sphingolipids like sphingosine present significant challenges for researchers. Traditional methods often lack the temporal and spatial resolution required to dissect their precise functions within the complex cellular environment.

This compound: A Multifaceted Tool for Sphingolipid Research

This compound (TFS) probes are chemically engineered analogs of natural sphingosine, equipped with three key functionalities that enable researchers to overcome the challenges of studying sphingolipid dynamics.[3][4] These functionalities are:

  • A Photoremovable Caging Group: This "cage" renders the sphingosine molecule biologically inactive until its removal is triggered by a specific wavelength of light.[3][4] This allows for precise temporal and spatial control over the release of active sphingosine within living cells.

  • A Photo-crosslinking Group: Upon activation by a different wavelength of light, this group forms covalent bonds with nearby molecules, primarily proteins.[3][4] This "traps" interacting partners in close proximity to the sphingosine probe.

  • A "Click" Chemistry Handle: Typically an alkyne or azide (B81097) group, this handle allows for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin, for visualization or enrichment.[3][4]

This trifunctional design allows for a "release and catch" approach, providing a powerful toolkit to study sphingolipid metabolism, interactions, and localization with a single molecular probe.[5]

Key Applications of this compound

The unique features of this compound enable a wide range of applications in sphingolipid research:

  • Metabolic Labeling and Analysis: By uncaging the TFS and allowing it to be metabolized by cellular enzymes, researchers can trace its conversion into downstream sphingolipids, such as ceramide and sphingomyelin.[1][6]

  • Identification of Sphingolipid-Protein Interactions: The photo-crosslinking functionality allows for the covalent capture of proteins that interact with sphingosine at a specific time and location.[3][5] Subsequent enrichment and analysis by mass spectrometry can identify novel sphingolipid-binding proteins.

  • Visualization of Subcellular Localization and Trafficking: The click chemistry handle enables the fluorescent labeling of TFS and its metabolites, allowing for high-resolution imaging of their subcellular distribution and movement within the cell.[7]

  • Probing Sphingolipid-Mediated Signaling Events: The ability to acutely release sphingosine allows for the real-time monitoring of downstream signaling events, such as changes in intracellular calcium concentrations.[2][3]

  • High-Resolution Imaging with Correlative Light and Electron Microscopy (CLEM): TFS can be used to visualize the ultrastructural localization of sphingolipids within cellular organelles.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing this compound probes.

Table 1: Experimental Parameters for this compound (TFS) Applications

ApplicationCell LineTFS ConcentrationIncubation/Interaction TimeReference
ProteomicsHuh72 µM30 min uptake, 15 min interaction post-uncaging[8]
Metabolic Labeling (TLC)HeLa3 µM15 min labeling, various chase times[1]
Calcium ImagingHeLa2 µMNot specified[2]
Subcellular LocalizationHeLa6 µM5 min[3]

Table 2: Quantitative Proteomics Criteria for Identifying Sphingosine Interactors

CategoryFold Change (+UV vs. -UV)False Discovery Rate (FDR)Reference
"Hits"> 2.0< 0.05[8]
"Candidates"> 1.5< 0.2[8]

Table 3: Examples of Proteins Identified as Interactors of this compound

ProteinDescriptionFold Enrichmentp-valueReference
Cathepsin DLysosomal aspartyl proteaseN/AN/A[6]
VDAC1/2Voltage-dependent anion channelsN/AN/A[6]
Beta-hexosaminidase A/BLysosomal enzymesN/AN/A[5]

Note: N/A indicates that the specific quantitative value was not provided in the referenced search result.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Metabolic Labeling and Analysis by Thin-Layer Chromatography (TLC)

This protocol allows for the analysis of TFS metabolism into other sphingolipid species.

Materials:

  • This compound (TFS)

  • HeLa cells

  • Complete culture medium

  • UV lamp (>400 nm)

  • Lipid extraction solvents (e.g., Chloroform:Methanol)

  • 3-azido-7-hydroxycoumarin (B34554)

  • Click chemistry reagents (copper(II) sulfate, sodium ascorbate)

  • TLC plates

  • TLC developing solvents (e.g., CHCl3/MeOH/H2O/AcOH 65:25:4:1 followed by cyclohexane/ethylacetate 1:1)[1]

  • Fluorescence imaging system

Procedure:

  • Cell Labeling: Plate HeLa cells and grow to desired confluency. Incubate cells with 3 µM TFS in complete culture medium for 15 minutes.[1]

  • Uncaging: Wash cells to remove excess TFS. Irradiate the cells with UV light (>400 nm) for 2.5 minutes to uncage the sphingosine.[5]

  • Metabolic Chase: Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) to allow for metabolism of the uncaged TFS.

  • Lipid Extraction: Aspirate the medium and extract total lipids from the cells using an appropriate solvent system.

  • Click Reaction: To the extracted lipids, add 3-azido-7-hydroxycoumarin and perform a copper-catalyzed click reaction to attach the fluorescent coumarin (B35378) tag to the alkyne handle of the TFS and its metabolites.

  • TLC Analysis: Spot the labeled lipid extracts onto a TLC plate. Develop the TLC plate using a two-step solvent system.[1]

  • Visualization: Visualize the separated fluorescently labeled lipids using a gel documentation system or other fluorescence imager.

Probing Sphingolipid-Protein Interactions via Proteomics

This protocol describes the identification of sphingosine-interacting proteins using a "release and catch" strategy.

Materials:

  • This compound (TFS)

  • Huh7 cells

  • Complete culture medium

  • UV lamps (>400 nm for uncaging, >345 nm for crosslinking)

  • Lysis buffer (containing a mild detergent like NP-40)

  • Biotin-azide

  • Click chemistry reagents

  • Streptavidin-coated beads (e.g., NeutrAvidin)

  • Wash buffers

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Labeling: Grow Huh7 cells to confluency. Incubate with 2 µM TFS in complete medium for 30 minutes.[8]

  • Uncaging: Irradiate the cells with >400 nm UV light for 2.5-5 minutes to release the active sphingosine.[5][9]

  • Interaction and Crosslinking: Allow the uncaged TFS to interact with cellular proteins for 15 minutes.[8] Then, irradiate the cells with >345 nm UV light for 2.5-5 minutes to crosslink the TFS to interacting proteins.[5][9]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Click Reaction: Perform a click reaction with biotin-azide to label the crosslinked TFS-protein complexes.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated TFS-protein complexes. Perform stringent washes to remove non-specifically bound proteins.

  • On-bead Digestion: Digest the enriched proteins into peptides using trypsin directly on the beads.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were crosslinked to the TFS.

  • Data Analysis: Identify proteins that are significantly enriched in the UV-irradiated samples compared to non-irradiated controls.

Visualization of Sphingolipid Localization by Fluorescence Microscopy

This protocol details the visualization of TFS subcellular localization.

Materials:

  • This compound (TFS)

  • HeLa cells

  • Complete culture medium

  • UV lamps

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Alexa Fluor 488 azide

  • Click chemistry reagents

  • Fluorescence microscope

Procedure:

  • Cell Labeling and Treatment: Incubate HeLa cells with 6 µM TFS for 5 minutes.[3] Perform uncaging and crosslinking as described in the proteomics protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a suitable buffer.

  • Click Reaction: Perform a click reaction with Alexa Fluor 488 azide to fluorescently label the crosslinked TFS.

  • Imaging: Mount the coverslips and visualize the subcellular localization of the fluorescently labeled sphingosine using a confocal or other fluorescence microscope.

Studying Sphingolipid-Mediated Signaling (Calcium Imaging)

This protocol allows for the real-time visualization of calcium signaling in response to acute sphingosine release.

Materials:

  • This compound (TFS)

  • HeLa cells

  • Fluo-4 AM calcium indicator

  • Confocal microscope with a UV laser for uncaging

Procedure:

  • Cell Loading: Load HeLa cells with the calcium-sensitive dye Fluo-4 AM according to the manufacturer's instructions.

  • TFS Incubation: Incubate the Fluo-4 loaded cells with 2 µM TFS.[2]

  • Live-Cell Imaging and Uncaging: Place the cells on a confocal microscope equipped for live-cell imaging. Acquire a baseline fluorescence of the Fluo-4 signal. Use a UV laser to locally uncage the TFS in a specific region of the cell.

  • Data Acquisition: Continuously record the Fluo-4 fluorescence intensity before, during, and after uncaging to monitor changes in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in this guide.

Trifunctional_Sphingosine_Mechanism TFS Caged TFS (Inactive) Active_TFS Active TFS TFS->Active_TFS Uncaging Crosslinked_Complex TFS-Protein Complex Active_TFS->Crosslinked_Complex Crosslinking Metabolism Metabolic Analysis Active_TFS->Metabolism Cellular Enzymes Labeled_Complex Labeled Complex Crosslinked_Complex->Labeled_Complex Labeling Proteomics Proteomics (MS) Labeled_Complex->Proteomics Microscopy Microscopy Labeled_Complex->Microscopy Light1 Light (>400nm) Uncaging Light2 Light (>345nm) Crosslinking Click Click Chemistry (e.g., Biotin-Azide)

Caption: Mechanism of this compound action and its applications.

Sphingolipid_Metabolism_Workflow cluster_cell Cellular Environment cluster_analysis Analysis TFS_in 1. Add Caged TFS to cells Uncage 2. Uncage TFS (>400nm light) TFS_in->Uncage Metabolize 3. Allow Metabolism (Time course) Uncage->Metabolize Extract 4. Extract Lipids Metabolize->Extract Click_reaction 5. Click Reaction (Fluorescent Azide) Extract->Click_reaction TLC 6. TLC Separation Click_reaction->TLC Visualize 7. Visualize Metabolites TLC->Visualize

Caption: Workflow for studying sphingolipid metabolism using TFS and TLC.

Proteomics_Workflow cluster_cell_treatment In-Cell Steps cluster_biochem Biochemical Steps Label_cells 1. Label cells with TFS Uncage_TFS 2. Uncage TFS (>400nm) Label_cells->Uncage_TFS Crosslink_proteins 3. Photo-crosslink (>345nm) Uncage_TFS->Crosslink_proteins Lyse_cells 4. Lyse cells Crosslink_proteins->Lyse_cells Click_biotin 5. Click Reaction (Biotin-Azide) Lyse_cells->Click_biotin Enrich 6. Enrich with Streptavidin beads Click_biotin->Enrich Digest 7. On-bead Trypsin Digest Enrich->Digest Analyze 8. LC-MS/MS Analysis Digest->Analyze

Caption: Workflow for identifying sphingosine-protein interactions.

Calcium_Signaling_Pathway Uncaged_Sph Uncaged Sphingosine Lysosome Lysosome Uncaged_Sph->Lysosome acts on Ca_release Ca2+ Release Lysosome->Ca_release triggers Downstream Downstream Signaling Ca_release->Downstream initiates

Caption: Sphingosine-induced calcium release from lysosomes.

Conclusion

This compound probes represent a significant advancement in the field of lipid chemical biology. Their versatility allows for an integrated approach to studying sphingolipid metabolism, protein interactions, and subcellular dynamics in living cells with high temporal and spatial resolution. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively employ these powerful tools to unravel the complex roles of sphingolipids in health and disease. As research in this area continues to evolve, the application of trifunctional probes will undoubtedly lead to new discoveries and a deeper understanding of the intricate world of sphingolipid biology.

References

Unveiling Sphingosine's Secrets: A Technical Guide to Trifunctional Probes for Exploring Sphingosine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the innovative use of trifunctional sphingosine (B13886) probes to dissect the complex world of sphingolipid signaling and protein interactions. These sophisticated chemical tools offer unprecedented control and insight into the dynamic behavior of sphingosine in living cells, paving the way for novel therapeutic strategies targeting sphingolipid-mediated pathways. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data derived from the application of these probes, with a focus on enabling researchers to implement these powerful techniques.

Introduction to Trifunctional Sphingosine Probes

Sphingolipids, such as sphingosine and its phosphorylated derivative sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and migration.[1][2] Dysregulation of sphingolipid metabolism and signaling is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[3] Understanding the intricate network of sphingosine-protein interactions is therefore of paramount importance for developing targeted therapies.

This compound probes are ingeniously designed synthetic molecules that mimic endogenous sphingosine while incorporating three key functionalities:

  • A Photoreleasable "Caging" Group: This feature renders the probe biologically inactive until its removal by a flash of light (uncaging).[4] This allows for precise temporal and spatial control over the release of the active sphingosine analog within the cell, enabling the study of acute signaling events.[5]

  • A Photo-cross-linking Moiety: Typically a diazirine group, this functionality allows for the covalent capture of interacting proteins upon exposure to a specific wavelength of UV light.[4][6] This "release and catch" approach is crucial for identifying both transient and stable protein binders.

  • A "Clickable" Handle: An alkyne or azide (B81097) group serves as a bioorthogonal handle for downstream applications.[7][8] This allows for the attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[4][9]

This trifecta of functionalities provides a versatile platform to investigate sphingosine's lifecycle in the cell, from its metabolism and subcellular localization to its dynamic interactions with the proteome.[4][5]

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is a precursor to the potent signaling lipid S1P, which exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][10] The synthesis and signaling of S1P are tightly regulated, and its concentration gradients play a crucial role in processes like lymphocyte trafficking.[1] Trifunctional probes can be used to study the enzymes involved in this pathway, such as sphingosine kinases (SphKs), and to identify novel protein regulators.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1P1-5) S1P_ext->S1PR GPCR G Proteins (Gi, Gq, G12/13) S1PR->GPCR Activation Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/Akt) GPCR->Downstream Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK ATP S1P_intra S1P SphK->S1P_intra ADP S1P_intra->S1P_ext Transporter Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Response

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for Trifunctional Probe-Based Proteomics

The application of this compound probes to identify interacting proteins follows a multi-step workflow. This "release and catch" strategy minimizes the identification of non-specific binders that can be a challenge with traditional affinity-based methods.[4]

Experimental_Workflow start 1. Cell Incubation with Caged Trifunctional Probe uncage 2. Photouncaging (>400 nm light) Release of Active Probe start->uncage interact 3. Interaction Time uncage->interact crosslink 4. Photo-cross-linking (>345 nm light) Covalent Capture of Interactors interact->crosslink lyse 5. Cell Lysis crosslink->lyse click 6. Click Chemistry (e.g., with Biotin-Azide) lyse->click enrich 7. Affinity Purification (e.g., Streptavidin Beads) click->enrich digest 8. On-Bead Protein Digestion enrich->digest ms 9. LC-MS/MS Analysis digest->ms data 10. Data Analysis and Protein Identification ms->data

Caption: Experimental workflow for identifying protein interactors of sphingosine.

Quantitative Analysis of Sphingosine-Protein Interactions

A key advantage of using trifunctional probes is the ability to perform quantitative proteomics to identify specific interactors. By comparing protein enrichment in samples with and without UV cross-linking, bona fide interactors can be distinguished from non-specific background.[6] The following table summarizes representative quantitative data from proteomic screens using this compound (TFS) and trifunctional sphinganine (B43673) (TF-Spa) probes.[6]

ProteinProbeFold Change (UV vs. -UV)p-valueCellular CompartmentPutative Function
VDAC1 TF-Spa> 2< 0.05Outer mitochondrial membraneIon channel, apoptosis
VDAC2 TF-Spa> 2< 0.05Outer mitochondrial membraneIon channel, apoptosis
Cathepsin D TF-Spa & TF-Sph> 1.5< 0.2LysosomeProtease, apoptosis
Protein A TF-Spa4.5< 0.05Endoplasmic ReticulumLipid Transport
Protein B TF-Sph3.8< 0.05Golgi ApparatusProtein Processing
Protein C TF-Spa2.1< 0.05Plasma MembraneSignal Transduction

Note: "Protein A", "Protein B", and "Protein C" are representative examples based on GO-term enrichment analysis of identified proteins.[6] The actual proteomic hits would be a long list of specific proteins.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in using this compound probes.

Synthesis of this compound (TFS)

The synthesis of this compound has been previously described.[4][11] Briefly, the process involves the modification of a bifunctional sphingosine precursor. The amino group is protected with a coumarin-based caging group via a carbamate (B1207046) linkage.[4] The final molecule contains the photocage, a diazirine for cross-linking, and a terminal alkyne for click chemistry.[4][11]

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., HeLa or Huh7) in appropriate culture dishes and grow to 70-80% confluency.[4][12]

  • Probe Incubation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Dilute the probe in serum-free medium to the desired final concentration (typically 1-5 µM).

  • Labeling: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C to allow for cellular uptake.[12]

Photouncaging and Photo-cross-linking
  • Uncaging: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Place the cells on ice and irradiate with >400 nm light for a defined period (e.g., 2.5-5 minutes) to release the active sphingosine analog.[4][12]

  • Interaction: Allow the uncaged probe to interact with its cellular targets for a specific duration (e.g., 15 minutes) at 37°C.[12]

  • Cross-linking: Return the cells to ice and irradiate with >345 nm light for a defined period (e.g., 2.5-5 minutes) to covalently cross-link the probe to its interacting proteins.[4][12]

Cell Lysis and Click Chemistry
  • Lysis: After cross-linking, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Click Reaction: To the clarified lysate, add the components for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[8] This typically includes a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate the reaction for 1-2 hours at room temperature.[4][9]

Affinity Purification and Protein Digestion
  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein-probe complexes.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., containing urea (B33335) and DTT). Reduce and alkylate the proteins, then digest with a protease such as trypsin overnight at 37°C.[4]

Mass Spectrometry and Data Analysis
  • LC-MS/MS: Collect the supernatant containing the digested peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

  • Quantitative Analysis: For quantitative proteomics, use label-free quantification (LFQ) or tandem mass tagging (TMT) to determine the relative abundance of proteins in the UV-cross-linked samples versus the non-cross-linked controls.[12][14] Proteins that are significantly enriched in the cross-linked samples are considered high-confidence interactors.

Conclusion

This compound probes represent a powerful and versatile tool for the detailed investigation of sphingolipid biology.[4][5] By enabling the acute release of sphingosine, the covalent capture of its interacting partners, and the subsequent identification of these proteins, these probes provide a dynamic and comprehensive view of sphingosine's role in cellular signaling. The methodologies outlined in this guide offer a roadmap for researchers to employ these innovative tools to uncover novel sphingosine-protein interactions, elucidate complex signaling networks, and identify new targets for therapeutic intervention.

References

Trifunctional Sphingosine in Niemann-Pick Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of trifunctional sphingosine (B13886) probes in the context of Niemann-Pick disease research. It covers the synthesis of these powerful tools, detailed experimental protocols for their use, quantitative data from key studies, and visualizations of the associated signaling pathways.

Introduction to Trifunctional Sphingosine Probes

This compound (TFS) probes are innovative chemical tools designed for the comprehensive study of sphingosine in living cells.[1][2] These probes are engineered with three key functionalities:

  • A Photolabile "Caged" Group: This feature renders the sphingosine molecule biologically inactive until it is "uncaged" by a specific wavelength of light. This allows for precise temporal and spatial control over the release of active sphingosine within the cell.[1][3]

  • A Photo-Cross-linking Group: Upon activation with a different wavelength of light, this group covalently links the sphingosine probe to its interacting proteins, enabling the identification and analysis of these interactions.[1]

  • A "Click" Chemistry Handle: This functional group, typically an alkyne, allows for the attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis.[1]

The use of TFS probes has been instrumental in elucidating the role of sphingosine in Niemann-Pick disease type C (NPC), a lysosomal storage disorder characterized by the accumulation of cholesterol and sphingolipids.[1][4] These probes have enabled researchers to visualize sphingosine transport deficiencies, identify novel protein interactors, and dissect the downstream signaling consequences of sphingosine accumulation.[1][5]

Synthesis of this compound

The synthesis of this compound generally involves the modification of a bifunctional sphingosine precursor. The following is a generalized protocol based on published methods.[1][6][7]

Experimental Protocol: Synthesis of this compound (TFS)

  • Starting Material: The synthesis typically begins with a previously reported bifunctional sphingosine derivative containing a photo-cross-linkable diazirine group and an alkyne handle.[1]

  • Introduction of the Caging Group: The primary amino group of the bifunctional sphingosine is reacted with a coumarin (B35378) chloroformate. This is achieved by producing the coumarin chloroformate in situ from a hydroxycoumarin derivative (e.g., 7-diethylamino-4-hydroxymethylene-coumarin) and phosgene.[6][7]

  • Reaction Conditions: The reaction is carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) at a controlled temperature (e.g., 0 °C).[6]

  • Purification: The resulting this compound product is purified using standard chromatographic techniques, such as flash column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The final product is characterized by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Core Applications in Niemann-Pick Disease Research

This compound probes have been pivotal in several key areas of NPC research.

Visualization of Sphingosine Transport Defects

A hallmark of NPC is the impaired trafficking of lipids out of the late endosomes and lysosomes (LE/L). TFS probes have been used to directly visualize this defect.[1][4]

Experimental Protocol: Visualization of Sphingosine Localization in NPC Fibroblasts

  • Cell Culture: Patient-derived Niemann-Pick type C fibroblasts and control fibroblasts are cultured under standard conditions.

  • Probe Loading: Cells are incubated with TFS (e.g., 2-6 µM) in cell culture medium for a short period (e.g., 30 minutes) at 37°C to allow for cellular uptake.[6]

  • Uncaging: The photolabile group is removed by exposing the cells to a specific wavelength of light (e.g., >400 nm) using a suitable light source, such as a UV lamp or a laser on a confocal microscope.[1][6] This releases the active sphingosine within the cell.

  • Chase Period: Following uncaging, cells are incubated for various time points (a "chase" period) to allow for the transport and metabolism of the released sphingosine.

  • Photo-Cross-linking: To capture protein interactions, cells are irradiated with a different wavelength of light (e.g., >345 nm or 350 nm) to activate the diazirine group and covalently link the probe to nearby proteins.[1][6]

  • Fixation and Permeabilization: Cells are fixed (e.g., with methanol) and permeabilized to allow for the entry of detection reagents.[6]

  • Click Chemistry: The alkyne handle on the cross-linked sphingosine is reacted with a fluorescent azide (B81097) (e.g., Alexa Fluor 488-azide or Alexa Fluor 594-picolyl azide) via a copper-catalyzed click reaction.[1][5]

  • Imaging: The subcellular localization of the fluorescently labeled sphingosine-protein complexes is visualized by confocal microscopy. In NPC fibroblasts, a significant retention of the sphingosine probe within lysosomal compartments is observed compared to control cells.[1]

Identification of Sphingosine-Interacting Proteins

TFS probes are powerful tools for identifying the protein interactome of sphingosine in a cellular context.

Experimental Protocol: Proteomic Profiling of Sphingosine-Binding Proteins

  • Cell Treatment: HeLa cells or other suitable cell lines are treated with TFS as described in the previous protocol (probe loading, uncaging, and photo-cross-linking).[1]

  • Cell Lysis: After cross-linking, cells are harvested and lysed to release the protein content.

  • Click Chemistry with Biotin-Azide: The cell lysate is subjected to a click reaction with biotin-azide. This attaches a biotin tag to the sphingosine-protein complexes.[1]

  • Enrichment of Complexes: The biotinylated complexes are enriched from the lysate using NeutrAvidin or streptavidin-coated beads.[1]

  • On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads using a protease such as trypsin.[1]

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were cross-linked to the sphingosine probe.[1]

Quantitative Data: Sphingosine-Interacting Proteins Identified by Mass Spectrometry

Protein CategoryExamples of Identified ProteinsPutative Function in Relation to Sphingosine
Lysosomal ProteinsNPC1, LIMP-2/SCARB2Involved in the transport of sphingosine out of the lysosome.[5][8]
Sphingolipid MetabolismCeramide SynthasesEnzymes that utilize sphingosine as a substrate for ceramide synthesis.[9]
Vesicular TransportVDAC1/2May be involved in the transport of sphingolipids between organelles.[7]
CathepsinsCathepsin D, Cathepsin ALysosomal proteases that may have lipid-binding properties.[7]

This table is a summary of findings from multiple studies and is not exhaustive.

Elucidating Sphingosine-Mediated Signaling Pathways

The accumulation of sphingosine in NPC is known to disrupt cellular signaling, particularly calcium homeostasis.[3][10]

Experimental Protocol: Calcium Imaging with this compound

  • Cell Preparation: Cells (e.g., HeLa cells or fibroblasts) are seeded on a suitable imaging dish.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6]

  • TFS Loading: The cells are then incubated with TFS.

  • Live-Cell Imaging: The cells are imaged using a confocal microscope equipped for live-cell imaging and with a laser line suitable for exciting the calcium indicator.

  • Uncaging and Data Acquisition: A baseline fluorescence is recorded, after which a specific region of the cell or the entire field of view is exposed to the uncaging wavelength of light. The change in fluorescence intensity of the calcium indicator is recorded over time to measure the release of calcium from intracellular stores.[3][6]

Signaling Pathway: Sphingosine-Induced Calcium Release

In healthy cells, the uncaging of sphingosine leads to a rapid and transient increase in cytosolic calcium.[3] This calcium release is primarily from acidic stores, such as lysosomes, and is mediated by the lysosomal two-pore channel 1 (TPC1).[3][10] In NPC cells, this sphingosine-induced calcium release is significantly diminished, highlighting a key aspect of the disease's pathophysiology.[3][10] This signaling cascade is also linked to the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3]

Advanced Imaging with Correlative Light and Electron Microscopy (CLEM)

To gain a more detailed understanding of the subcellular localization of sphingosine, TFS probes can be used in correlative light and electron microscopy (CLEM) studies.[1]

Experimental Protocol: CLEM of this compound

  • Cell Preparation and Probe Treatment: Cells are cultured on gridded coverslips and treated with TFS as for standard fluorescence microscopy.

  • Fluorescence Microscopy: The location of the fluorescently labeled sphingosine-protein complexes is first identified using confocal microscopy.

  • Sample Processing for Electron Microscopy: The same cells are then fixed, stained with heavy metals (e.g., osmium tetroxide, uranyl acetate), dehydrated, and embedded in resin.

  • Ultrathin Sectioning: Ultrathin sections of the embedded cells are cut.

  • Electron Microscopy: The sections are imaged using a transmission electron microscope (TEM).

  • Image Correlation: The fluorescence microscopy images are correlated with the electron microscopy images using the grid on the coverslip as a reference. This allows for the precise localization of the sphingosine probe within the ultrastructure of the cell, such as within specific vesicles in the late endosome/lysosome compartment.[1]

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

experimental_workflow cluster_cell_culture In Vitro cluster_photomanipulation Photomanipulation cluster_analysis Analysis a NPC and Control Cells b TFS Loading a->b c Uncaging (>400 nm) b->c d Cross-linking (>345 nm) c->d h Calcium Imaging c->h e Click Chemistry d->e f Fluorescence Microscopy e->f g Proteomics (LC-MS/MS) e->g

Caption: Experimental workflow for using this compound probes.

signaling_pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus sph_accum Sphingosine Accumulation (NPC Disease) npc1 NPC1 (Defective) sph_accum->npc1 leads to tpc1 TPC1 npc1->tpc1 impairs ca_store Ca²⁺ Store tpc1->ca_store regulates ca_release Reduced Ca²⁺ Release ca_store->ca_release tfeb TFEB ca_release->tfeb fails to activate tfeb_nuc TFEB Translocation tfeb->tfeb_nuc reduced genes Lysosomal & Autophagy Genes tfeb_nuc->genes regulates

Caption: Disrupted sphingosine-calcium signaling in Niemann-Pick C.

Conclusion

This compound probes represent a significant technological advancement for the study of sphingolipid biology. Their application in Niemann-Pick disease research has provided unprecedented insights into the molecular mechanisms underlying this disorder. By enabling the precise manipulation and tracking of sphingosine in living cells, these tools have confirmed the central role of sphingosine accumulation in the disease's pathology, from impaired lysosomal transport to the disruption of critical cellular signaling pathways. This guide provides a comprehensive overview of the core methodologies and key findings, serving as a valuable resource for researchers and drug development professionals working to understand and combat Niemann-Pick disease.

References

The Precision of Light: A Technical Guide to Caged Lipid Probes in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of utilizing caged lipid probes, powerful tools for dissecting the intricate spatiotemporal dynamics of lipid signaling in living cells. By employing photoremovable protecting groups, these probes offer an unprecedented level of control, allowing for the acute and localized release of bioactive lipids, thereby enabling the precise study of their downstream cellular effects.

Core Principles of Caged Lipid Technology

Caged lipid probes are synthetic lipid molecules that have been rendered biologically inactive by the covalent attachment of a photoremovable protecting group (PPG), often referred to as a "caging group."[1] This modification masks a critical functional group on the lipid, preventing it from interacting with its cellular targets.[1] The key to this technology lies in the ability to restore the lipid's activity on demand using a focused beam of light, typically in the UV or near-UV range.[2][3] Upon illumination, the PPG absorbs a photon, triggering a photochemical reaction that cleaves the covalent bond and releases the active lipid with high spatiotemporal resolution.[1][2] This process is known as "uncaging."

The most commonly used caging groups are based on ortho-nitrobenzyl and coumarin (B35378) scaffolds.[1] Coumarin-based cages have gained popularity due to their high uncaging efficiencies and the fact that they are often fluorescent, which allows for the visualization of the probe's distribution within the cell prior to uncaging.[1][4]

Quantitative Data on Caged Lipid Probes

The efficiency of the uncaging process is a critical parameter for quantitative studies. It is influenced by the chemical nature of the caging group and the specific lipid being caged. The key metrics are the quantum yield of photolysis (Φu) and the uncaging efficiency.

Caged Lipid ProbePhotoremovable Protecting GroupQuantum Yield (Φu)Notes
Caged Diacylglycerol (diC8)α-carboxyl-2,4-dinitrobenzyl0.2Biologically inert towards diacylglycerol kinase and protein kinase C before photolysis.[5]
Caged Sphingosine-1-PhosphateNot specifiedNot specifiedIllumination of caged SPP-loaded cells stimulates DNA synthesis.[6]
Caged IP36-(ortho-nitroveratryl)~0.12Approximately three times more efficient than the widely used NPE-caged IP3.[7]

Experimental Methodologies

Loading Cells with Caged Lipid Probes

A crucial first step is the efficient and non-perturbative loading of the caged lipid probe into the target cells.

Protocol for Loading Cells with Coumarin-Caged Lipids:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and allow them to adhere and reach 50-70% confluency.[4][8]

  • Probe Preparation: Prepare a stock solution of the coumarin-caged lipid probe, typically at a concentration of 1-10 mM in DMSO.[8] From this stock, prepare a working solution in a serum-free cell culture medium. The final concentration of the caged lipid probe should be optimized for each cell type and experimental question, but a starting point of 5-10 µM is common.[4]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).[4][8] Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the caged lipid probe for a duration that allows for sufficient cellular uptake. This can range from 15 to 60 minutes at 37°C.[4] Incubation times should be optimized for each specific probe and cell line.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, unbound probe.[4][8]

  • Imaging Preparation: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells before proceeding to microscopy.[4]

Photo-uncaging of Lipids in Live Cells

The precise spatiotemporal release of the active lipid is achieved through controlled illumination.

Protocol for UV Uncaging of Lipids in Live Cells using Microscopy:

  • Microscope Setup: Use a fluorescence microscope equipped with a UV light source (e.g., a mercury arc lamp or a UV laser) and the appropriate filters to deliver light at the optimal wavelength for the chosen caging group (typically 350-400 nm).[2][3] For two-photon uncaging, a pulsed infrared laser is used.[9]

  • Locate Target Cell: Using transmitted light or low-intensity fluorescence (if the cage is fluorescent), identify the cell or subcellular region of interest.

  • Define Uncaging Region: Use the microscope's software to define a region of interest (ROI) for uncaging. This allows for the precise delivery of UV light to a specific area.

  • Uncaging Pulse: Deliver a brief, high-intensity pulse of UV light to the defined ROI. The duration and intensity of the pulse should be optimized to achieve sufficient uncaging without causing phototoxicity.[10] A light density of approximately 0.5 µJ/µm² is often sufficient.[11]

  • Post-Uncaging Imaging: Immediately following the uncaging pulse, acquire images using the appropriate fluorescence channels to monitor the downstream cellular response (e.g., calcium influx, protein translocation).

Analysis of Uncaging Efficiency by Thin-Layer Chromatography (TLC)

To quantify the extent of lipid uncaging, the cellular lipids can be extracted and analyzed by TLC.

Protocol for TLC Analysis of Caged Lipid Photolysis:

  • Sample Preparation: After the uncaging experiment, wash the cells with ice-cold PBS and then lyse the cells and extract the total lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.

  • TLC Plate Preparation: Use a silica (B1680970) gel TLC plate. Activate the plate by heating it at 110-120°C for 30-60 minutes and then let it cool in a desiccator.[12]

  • Spotting: Using a capillary tube or a microsyringe, carefully spot the lipid extract onto the origin line of the TLC plate. Also, spot standards of the caged lipid and the uncaged lipid for comparison.

  • Developing the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common system for separating neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[12] Allow the solvent to migrate up the plate until it is near the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the lipid spots. This can be done by exposing the plate to iodine vapor, which will stain the lipids brown, or by spraying with a charring agent (e.g., 50% sulfuric acid) and heating.[12] If the caged lipid or its photoproducts are fluorescent, they can be visualized under UV light.

  • Quantification: Scrape the silica spots corresponding to the caged and uncaged lipids into separate vials. Elute the lipids from the silica with a suitable solvent (e.g., chloroform:methanol). The amount of lipid in each fraction can then be quantified using methods such as gas chromatography, mass spectrometry, or by measuring the fluorescence intensity if the molecules are fluorescent. The uncaging efficiency can be calculated as the ratio of the amount of uncaged lipid to the total amount of lipid (caged + uncaged).

Calcium Imaging Following Lipid Uncaging

A common downstream effect of lipid signaling is a change in intracellular calcium concentration.

Protocol for Calcium Imaging after Photo-release of Caged Lipids:

  • Cell Loading with Calcium Indicator: Prior to loading with the caged lipid, load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM). Follow the manufacturer's protocol for loading. Typically, cells are incubated with the dye for 30-60 minutes at 37°C.

  • Cell Loading with Caged Lipid: After loading with the calcium indicator, proceed with the protocol for loading the cells with the caged lipid probe as described in section 3.1.

  • Microscopy Setup: Use a fluorescence microscope equipped for both UV uncaging and imaging the fluorescence of the chosen calcium indicator. This will require appropriate filter sets for both wavelengths.[13]

  • Baseline Imaging: Before uncaging, acquire a series of baseline images of the calcium indicator fluorescence to establish the resting calcium level.

  • Uncaging and Imaging: Perform the uncaging protocol as described in section 3.2. Immediately after the UV pulse, begin time-lapse imaging of the calcium indicator fluorescence to capture the dynamics of any changes in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence intensity changes over time in the region of interest to quantify the calcium response.

Signaling Pathways and Experimental Workflows

Caged lipid probes are invaluable for dissecting signaling pathways. Below are diagrams of key lipid signaling pathways that can be investigated using this technology, along with a generalized experimental workflow.

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol is a crucial second messenger that activates Protein Kinase C (PKC), leading to a cascade of downstream phosphorylation events.

DAG_Signaling GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Uncaging Caged DAG Uncaging Uncaging->DAG Acute Increase PIP2_Signaling PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) PIP2->PLC PI3K PI 3-Kinase (PI3K) PIP2->PI3K DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 PIP3 Phosphatidylinositol 3,4,5-trisphosphate (PIP3) PI3K->PIP3 PKC PKC Activation DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release Akt_Pathway Akt Pathway PIP3->Akt_Pathway Uncaging Caged PIP2 Uncaging Uncaging->PIP2 Acute Increase Sphingosine_Signaling Sphingosine (B13886) Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylates S1PR S1P Receptors (S1PR1-5) S1P->S1PR Activates Intracellular_Targets Intracellular Targets S1P->Intracellular_Targets Acts on GPCR_Signaling GPCR Signaling S1PR->GPCR_Signaling Ca_Mobilization Ca2+ Mobilization Intracellular_Targets->Ca_Mobilization Uncaging Caged Sphingosine Uncaging Uncaging->Sphingosine Acute Increase Caged_Lipid_Workflow Cell_Culture 1. Cell Culture (on imaging dish) Probe_Loading 2. Load with Caged Lipid Probe Cell_Culture->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Microscopy 4. Transfer to Microscope Washing->Microscopy ROI_Selection 5. Select Region of Interest (ROI) Microscopy->ROI_Selection Pre_Uncaging_Imaging 6. Acquire Baseline Images ROI_Selection->Pre_Uncaging_Imaging Uncaging 7. Photo-uncaging (UV Pulse) Pre_Uncaging_Imaging->Uncaging Post_Uncaging_Imaging 8. Time-lapse Imaging of Cellular Response Uncaging->Post_Uncaging_Imaging Data_Analysis 9. Data Analysis and Quantification Post_Uncaging_Imaging->Data_Analysis

References

The Dawn of Spatiotemporal Control: A Technical Guide to Photoactivatable Lipid Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of lipids within cellular membranes governs a vast array of biological processes, from signal transduction to membrane trafficking. To dissect these dynamic events with precision, scientists are increasingly turning to photoactivatable lipid probes. These sophisticated tools offer an unprecedented level of spatiotemporal control, allowing for the acute manipulation and visualization of lipid localization and function in living cells. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of photoactivatable lipid probes, empowering researchers to harness their full potential.

Core Concepts: Unmasking Lipids with Light

Photoactivatable lipid probes are synthetic lipid analogues that are biologically inert until activated by a specific wavelength of light. This "caging" strategy involves the temporary modification of a lipid's structure with a photolabile protecting group, rendering it inactive. Upon illumination, this protective group is cleaved, releasing the native lipid with precise timing and location, dictated by the focused light source.

There are two main classes of photoactivatable lipid probes:

  • Photo-crosslinking Probes: These probes are designed to covalently bind to nearby molecules, typically proteins, upon photoactivation. This allows for the identification of lipid-protein interactions and the mapping of binding sites within protein complexes.[1][2]

  • Photocaged Probes: These probes release a biologically active lipid upon illumination, enabling the study of its downstream effects on cellular signaling and other processes.[3]

The choice of the photoactivatable moiety is critical and dictates the probe's properties, such as its activation wavelength and the reactivity of the generated species.[1][2]

Quantitative Data Summary

The selection of a suitable photoactivatable lipid probe requires careful consideration of its photophysical properties. The following tables summarize key quantitative data for common photoactivatable groups.

Table 1: Properties of Common Photo-crosslinking Groups

Photoreactive GroupTypical Activation Wavelength (nm)Reactive IntermediateHalf-life of Reactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azides 254 - 300Nitrene~1 nsSmall size, high reactivity.Short wavelength can cause photodamage; potential for rearrangement to less reactive species.[4]
Benzophenones 350 - 360Triplet biradical~100 µsLonger activation wavelength reduces photodamage; relatively stable.[1][5][6][7]Larger size may perturb lipid structure; can react with water.[4]
Diazirines 350 - 380CarbeneNanosecondsSmall size; highly reactive and inserts into C-H and O-H bonds.[8][9]Can rearrange to a linear diazo isomer which is less reactive.[4]

Table 2: Properties of Common Photocaging Groups

Photocaging GroupTypical Uncaging Wavelength (nm)Quantum Yield (Φu)Key AdvantagesKey Disadvantages
o-Nitrobenzyl ~3500.01 - 0.1Well-established chemistry; predictable cleavage.Low quantum yield; can generate reactive byproducts.
Coumarin-based 350 - 405 (can be red-shifted)0.02 - 0.3Higher quantum yields; often fluorescent for tracking.[3][10][11][12]Can be sensitive to two-photon excitation.
BODIPY-based 488 - 515~0.1 - 0.5High extinction coefficients; good photostability.[13]Can be bulky.

Key Experimental Protocols

Harnessing the power of photoactivatable lipid probes requires meticulous experimental design and execution. Below are detailed methodologies for three key experiments.

Photoaffinity Labeling of Lipid-Protein Interactions in Live Cells

This protocol outlines the general steps for identifying protein interaction partners of a specific lipid using a photo-crosslinking probe.

Materials:

  • Photoactivatable lipid probe (e.g., with a diazirine or benzophenone (B1666685) group and a bioorthogonal handle like an alkyne).

  • Cultured cells of interest.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • UV lamp with appropriate wavelength and intensity control.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Azide- or cyclooctyne-functionalized reporter tag (e.g., biotin (B1667282) or a fluorophore).

  • Click chemistry reagents (e.g., copper(I) catalyst and ligand for CuAAC, or a copper-free click reagent).

  • Streptavidin beads (for biotin-tagged proteins).

  • SDS-PAGE gels and Western blotting reagents or mass spectrometry facility.

Procedure:

  • Cell Culture and Probe Loading:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Incubate cells with the photoactivatable lipid probe in serum-free medium for a predetermined time (e.g., 1-4 hours) to allow for incorporation into cellular membranes. The optimal concentration and incubation time should be determined empirically.

  • Photo-crosslinking:

    • Wash the cells with PBS to remove excess probe.

    • Irradiate the cells with UV light at the appropriate wavelength for the chosen photoreactive group (e.g., 365 nm for benzophenone or diazirine). The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing cell damage.[2]

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the azide- or cyclooctyne-functionalized reporter tag and the appropriate click chemistry reagents.

    • Incubate the reaction for 1-2 hours at room temperature to attach the reporter tag to the crosslinked lipid-protein complexes.

  • Enrichment and Analysis:

    • For biotin-tagged proteins, enrich the complexes using streptavidin beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody against a suspected interactor, or by mass spectrometry for proteome-wide identification of interaction partners.[14][15][16][17]

Live-Cell Imaging of Lipid Dynamics Using Photocaged Probes

This protocol describes how to use a photocaged lipid probe to study its dynamic localization and downstream signaling events in live cells.

Materials:

  • Photocaged lipid probe (e.g., coumarin-caged).

  • Cultured cells of interest plated on glass-bottom dishes suitable for microscopy.

  • Live-cell imaging medium.

  • Confocal microscope equipped with a UV laser for uncaging and appropriate lasers and detectors for imaging.

  • Fluorescent biosensors for downstream signaling events (optional).

Procedure:

  • Cell Preparation and Probe Loading:

    • Plate cells on glass-bottom dishes and transfect with any necessary fluorescent biosensors.

    • Incubate the cells with the photocaged lipid probe in imaging medium. The concentration and loading time should be optimized to achieve sufficient signal without causing cytotoxicity.

  • Microscopy Setup:

    • Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Identify a region of interest (ROI) for photoactivation.

  • Photoactivation (Uncaging):

    • Use the UV laser of the microscope to illuminate the selected ROI. The laser power and duration should be carefully controlled to achieve efficient uncaging without causing phototoxicity.[18]

  • Time-Lapse Imaging:

    • Immediately after uncaging, acquire a time-lapse series of images to monitor the localization of the released lipid (if it becomes fluorescent upon uncaging) and the response of any downstream biosensors.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity and localization over time to analyze the dynamics of the lipid and its signaling effects.

Preparation of Photoactivatable Lipid-Containing Vesicles

This protocol details the preparation of small unilamellar vesicles (SUVs) incorporating a photoactivatable lipid probe, which can be used for in vitro assays or as a delivery vehicle to cells.

Materials:

  • Primary lipid (e.g., POPC).

  • Photoactivatable lipid probe.

  • Chloroform (B151607).

  • Buffer of choice (e.g., HEPES-buffered saline).

  • Glass vials.

  • Nitrogen or argon gas stream.

  • Vacuum desiccator.

  • Bath sonicator or extruder with polycarbonate membranes.

Procedure:

  • Lipid Film Formation:

    • In a glass vial, dissolve the primary lipid and the photoactivatable lipid probe in chloroform at the desired molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film.

    • Vortex the vial vigorously to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • Sonication: Place the vial in a bath sonicator and sonicate until the suspension becomes clear, indicating the formation of SUVs. This method can be harsh and may lead to lipid degradation.

    • Extrusion: For more uniform vesicle size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This is the preferred method for generating LUVs (Large Unilamellar Vesicles) with a defined size.

  • Storage:

    • Store the prepared vesicles at 4°C. The stability of the vesicles will depend on the lipid composition.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles and applications of photoactivatable lipid probes, the following diagrams have been generated using the DOT language.

Photoactivatable_Lipid_Probes_Overview cluster_probes Types of Photoactivatable Lipid Probes cluster_activation Photoactivation cluster_outcome Biological Outcome Photo-crosslinking Probe Photo-crosslinking Probe Light Light Photo-crosslinking Probe->Light Irradiation Photocaged Probe Photocaged Probe Photocaged Probe->Light Irradiation Covalent Adduct Covalent Adduct Light->Covalent Adduct Forms Released Active Lipid Released Active Lipid Light->Released Active Lipid Releases

Overview of photoactivatable lipid probe types and outcomes.

Photoaffinity_Labeling_Workflow Start Start Incubate cells with probe Incubate cells with probe Start->Incubate cells with probe UV Irradiation UV Irradiation Incubate cells with probe->UV Irradiation Cell Lysis Cell Lysis UV Irradiation->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry Enrichment Enrichment Click Chemistry->Enrichment Analysis (MS/WB) Analysis (MS/WB) Enrichment->Analysis (MS/WB) End End Analysis (MS/WB)->End

Experimental workflow for photoaffinity labeling.

Signaling_Pathway_Activation Caged Lipid Caged Lipid Light Light Caged Lipid->Light Uncaging Active Lipid Active Lipid Light->Active Lipid Effector Protein Effector Protein Active Lipid->Effector Protein Binds & Activates Downstream Signaling Downstream Signaling Effector Protein->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Activation of a signaling pathway using a photocaged lipid.

Conclusion

Photoactivatable lipid probes represent a powerful and versatile class of chemical tools for the study of lipid biology. By providing precise spatiotemporal control over lipid activity and interactions, these probes are enabling researchers to unravel the complex roles of lipids in cellular function with unprecedented detail. As the field continues to evolve with the development of new photoactivatable chemistries and advanced imaging modalities, the future of lipid research promises even more exciting discoveries, with significant implications for our understanding of health and disease, and for the development of novel therapeutics.

References

trifunctional sphingosine as a tool to study lipid signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only critical structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The complexity and transient nature of lipid-protein interactions, coupled with rapid metabolic turnover, have historically presented significant challenges to studying their precise roles in signaling pathways. The development of trifunctional sphingosine (B13886) probes represents a significant leap forward, providing a versatile tool to dissect the intricate functions of these lipids in living cells with unprecedented spatiotemporal control.[1][2][3] This guide details the core principles, experimental protocols, and data interpretation associated with the use of trifunctional sphingosine for the comprehensive study of lipid signaling pathways.

Core Concept: The Power of Three Functionalities

This compound is a chemically modified analog of endogenous sphingosine, engineered with three key functional groups that act in concert to enable a multi-faceted investigation of its biological activities.[2][4][5] These functionalities are:

  • A Photocage: This group renders the sphingosine molecule biologically inactive until its removal by a flash of light at a specific wavelength (typically >400 nm).[2][4] This "uncaging" allows for the acute and localized release of active sphingosine within the cell, enabling the study of immediate signaling events with high temporal resolution.[4][6]

  • A Diazirine Group: This photoreactive group, upon exposure to a different wavelength of light (typically >345 nm), forms a highly reactive carbene that covalently crosslinks the sphingosine probe to nearby interacting proteins.[2][4] This allows for the capture of even weak and transient interactions that are often missed by traditional methods.

  • A Terminal Alkyne: This "click-handle" serves as a versatile point of attachment for various reporter tags, such as fluorophores for visualization or biotin (B1667282) for affinity purification, via a highly specific and efficient click chemistry reaction.[1][2][4]

This innovative design allows researchers to control the "when" and "where" of sphingosine activity, identify its direct binding partners, and visualize its subcellular journey, all with a single molecular tool.[4][5]

Key Applications in Lipid Signaling Research

The unique features of this compound enable a wide range of applications to dissect sphingolipid signaling:

  • Mapping Protein Interactomes: By crosslinking to and purifying interacting proteins, researchers can identify the cellular machinery that binds to sphingosine, providing novel insights into its mechanisms of action.[1][7][8]

  • Studying Acute Signaling Events: The ability to trigger the release of sphingosine with light allows for the real-time monitoring of downstream signaling events, such as calcium mobilization and protein translocation.[4][5]

  • Visualizing Subcellular Localization and Transport: By attaching fluorescent tags, the dynamic movement of sphingosine between different cellular compartments can be tracked, revealing its trafficking pathways and sites of action.[1][9][10] This has been particularly insightful in studying lipid transport defects in diseases like Niemann-Pick disease type C.[4][5]

  • Analyzing Metabolism: The alkyne handle allows for the tracking of the probe as it is incorporated into more complex sphingolipids, providing a snapshot of its metabolic fate within the cell.[1][2][9]

Experimental Workflow and Protocols

The following sections provide a detailed overview of the typical experimental workflow for using this compound, from cell treatment to data analysis.

General Experimental Workflow

The versatility of this compound allows for a range of experimental designs. A common workflow involves sequential uncaging, interaction, crosslinking, and detection steps to identify protein interactors.

G cluster_cell_culture Cellular Treatment cluster_photomanipulation Photomanipulation cluster_analysis Downstream Analysis cell_treatment Incubate cells with This compound uncaging Uncaging (e.g., >400 nm light) cell_treatment->uncaging interaction Allow for metabolism and interaction uncaging->interaction crosslinking Photo-crosslinking (e.g., >345 nm light) interaction->crosslinking lysis Cell Lysis crosslinking->lysis click_reaction Click Chemistry with Azide-Biotin/Fluorophore lysis->click_reaction enrichment Affinity Purification (for proteomics) click_reaction->enrichment visualization Fluorescence Microscopy (for localization) click_reaction->visualization tlc_analysis TLC Analysis (for metabolism) click_reaction->tlc_analysis ms_analysis LC-MS/MS Analysis enrichment->ms_analysis G cluster_sphingolipid Core Sphingolipid Metabolism Spa Sphinganine (Spa) CerS CerS Spa->CerS Sph Sphingosine (Sph) Sph->CerS SK SK Sph->SK Cer Ceramide (Cer) DES DES Cer->DES SMS SMS Cer->SMS Salvage Salvage Pathway Cer->Salvage SM Sphingomyelin (SM) CerAse CerAse SM->CerAse S1P Sphingosine-1-Phosphate (S1P) PC Phosphatidylcholine (PC) SPT SPT SPT->Spa CerS->Cer DES->Cer SMS->SM CerAse->Sph SK->S1P Salvage->PC

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Trifunctional Sphingosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of trifunctional sphingosine (B13886) derivatives, versatile tools for the advanced study of sphingolipid biology. These probes incorporate three key functionalities: a photocleavable (caged) group, a photo-cross-linking diazirine moiety, and a terminal alkyne for bioorthogonal click chemistry. This trifunctional design allows for precise spatiotemporal control over sphingosine activity and enables in-depth investigation of its metabolism, subcellular localization, and protein interactions in living cells.

Introduction to Trifunctional Sphingosine Probes

Sphingolipids, including the central molecule sphingosine, are not only structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and migration.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes in these pathways attractive therapeutic targets.[2]

This compound probes are powerful chemical biology tools designed to overcome the challenges of studying dynamic and transient lipid signaling events.[3][4] The key features of these probes are:

  • Photocage: A light-sensitive protecting group (e.g., coumarin) that renders the sphingosine derivative biologically inactive.[3][4] Irradiation with a specific wavelength of light removes the cage, releasing the active sphingosine molecule with high spatial and temporal resolution.

  • Photo-cross-linker: A diazirine group that, upon UV exposure, forms a reactive carbene that covalently cross-links the probe to nearby interacting molecules, primarily proteins.[3][4]

  • Clickable Handle: A terminal alkyne group that allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]

This combination of functionalities in a single molecule allows for a wide range of experiments, from tracking lipid metabolism and localization to identifying novel protein-lipid interactions.[5][6]

Synthesis Protocol

The following protocol describes the synthesis of a this compound derivative, starting from a known bifunctional precursor. The synthesis of the analogous trifunctional sphinganine (B43673) follows a similar strategy.[3]

Overall Synthetic Scheme

cluster_0 Synthesis of this compound BifunctionalSphingosine Bifunctional Sphingosine (pacSph) TrifunctionalSphingosine This compound (TFS) BifunctionalSphingosine->TrifunctionalSphingosine DIEA, DCM, 0 °C CoumarinChloroformate Coumarin (B35378) Chloroformate CoumarinChloroformate->TrifunctionalSphingosine

Caption: General scheme for the final step in this compound synthesis.

Detailed Experimental Protocols

Synthesis of this compound (TFS)

This protocol is adapted from the work of Höglinger et al. (2017).[5] The synthesis starts from the previously reported bifunctional sphingosine (pacSph).[7][8]

Materials:

  • Bifunctional sphingosine (pacSph)

  • 7-(diethylamino)coumarin-4-carbaldehyde

  • Phosgene (B1210022) solution (or triphosgene)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (B92270), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Coumarin Chloroformate:

    • Caution: Phosgene is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • A solution of 7-(diethylamino)coumarin-4-carbaldehyde in anhydrous DCM is cooled to 0 °C.

    • A solution of phosgene (or triphosgene) in toluene (B28343) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The solvent is removed under reduced pressure to yield the crude coumarin chloroformate, which is used immediately in the next step.

  • Caging of Bifunctional Sphingosine:

    • Bifunctional sphingosine (1.0 eq) is dissolved in a mixture of anhydrous DCM and anhydrous pyridine (4:1).

    • The solution is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • DIEA (9.0 eq) is added, followed by the dropwise addition of a solution of the freshly prepared coumarin chloroformate in anhydrous DCM.

    • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to afford the this compound (TFS).

Quantitative Data Summary
CompoundStarting MaterialReagentsSolventTemp.TimeYieldReference
This compoundBifunctional SphingosineCoumarin Chloroformate, DIEADCM/Pyridine0°C - RT2.5 h~96%[5]
Trifunctional SphinganineBifunctional Sphinganine7-diethylamino 4-hydroxymethylene coumarin, phosgene, DIEADCM0°C--[3]

Application Protocols

Live-Cell Labeling and Uncaging

This protocol describes the general procedure for labeling live cells with this compound and subsequent photo-activation.

Materials:

  • This compound (TFS) stock solution (e.g., 10 mM in DMSO)

  • Cultured cells (e.g., HeLa, Huh7) in appropriate cell culture medium

  • Light source for uncaging (e.g., 405 nm laser on a confocal microscope or a UV lamp with a >400 nm filter)

Procedure:

  • Cell Seeding: Seed cells on an appropriate imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Labeling:

    • Dilute the TFS stock solution in cell culture medium to the desired final concentration (typically 2-5 µM).[9]

    • Remove the old medium from the cells and replace it with the TFS-containing medium.

    • Incubate the cells for a specified period (e.g., 30-60 minutes) at 37 °C to allow for probe uptake.[10]

  • Uncaging:

    • Wash the cells with fresh, pre-warmed medium to remove excess probe.

    • To activate the sphingosine, irradiate the cells with light at >400 nm.[5] The duration and intensity of the light exposure should be optimized for the specific experimental setup and cell type. For localized activation, a 405 nm laser on a confocal microscope can be used to irradiate a specific region of interest.

Photo-cross-linking and Identification of Interacting Proteins

This protocol outlines the steps for photo-cross-linking TFS to its interacting proteins, followed by enrichment and identification.

Materials:

  • Cells labeled with TFS and uncaged as described above.

  • UV light source for cross-linking (e.g., 365 nm UV lamp).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Azide-functionalized biotin (B1667282) or fluorophore.

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).

  • Streptavidin beads for enrichment (if using biotin).

  • Mass spectrometer for protein identification.

Procedure:

  • Photo-cross-linking:

    • After the desired incubation time following uncaging, place the cells on ice and irradiate with 365 nm UV light for a specified duration (e.g., 5-15 minutes) to induce cross-linking.[3]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry:

    • To the cell lysate, add the azide-functionalized reporter molecule (biotin or fluorophore), copper(II) sulfate, and the reducing agent.

    • Incubate the reaction for 1-2 hours at room temperature to allow for the click reaction to proceed.

  • Enrichment of Cross-linked Proteins (for proteomics):

    • If a biotin-azide was used, add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins or perform on-bead digestion for subsequent analysis by mass spectrometry.[3]

  • Visualization of Cross-linked Complexes (for imaging):

    • If a fluorescent azide (B81097) was used, the cross-linked and clicked complexes can be visualized directly by fluorescence microscopy.

Signaling and Metabolic Pathways

This compound derivatives can be used to study various aspects of sphingolipid signaling and metabolism.

cluster_1 Sphingolipid Metabolism Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine de novo synthesis Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin ComplexGSL Complex Glycosphingolipids Ceramide->ComplexGSL Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

Caption: Simplified overview of the sphingolipid metabolic pathway.

cluster_2 Sphingosine-1-Phosphate Signaling S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G-proteins S1PR->G_protein Downstream Downstream Effectors (e.g., PLC, PI3K, Ras) G_protein->Downstream CellularResponse Cellular Responses (Proliferation, Survival, Migration) Downstream->CellularResponse

Caption: Overview of the S1P signaling pathway.

Experimental Workflow Visualization

cluster_3 Workflow for Proteomic Profiling CellLabeling 1. Cell Labeling with TFS Uncaging 2. Uncaging (>400 nm light) CellLabeling->Uncaging Crosslinking 3. Photo-cross-linking (365 nm UV) Uncaging->Crosslinking Lysis 4. Cell Lysis Crosslinking->Lysis Click 5. Click Chemistry with Biotin-Azide Lysis->Click Enrichment 6. Enrichment with Streptavidin Beads Click->Enrichment MS 7. Mass Spectrometry Enrichment->MS

Caption: Experimental workflow for identifying protein interactors of sphingosine.

Conclusion

This compound derivatives are sophisticated tools that provide unprecedented opportunities to dissect the complex roles of sphingolipids in cellular physiology and disease. The protocols and information provided here offer a comprehensive guide for the synthesis and application of these powerful probes, enabling researchers to gain deeper insights into the intricate world of lipid signaling.

References

Application Notes and Protocols: A Step-by-Step Guide to Trifunctional Sphingosine Uncaging in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Sphingosine (B13886), a key component of sphingolipids, is a potent signaling molecule.[1][2] The study of its dynamic functions within living cells has been challenging due to its rapid metabolism and complex signaling cascades.[1][3] Trifunctional sphingosine probes have emerged as powerful tools to overcome these challenges.[4][5][6] These probes are chemically modified sphingosine molecules equipped with three key functionalities: a photolabile "caging" group that renders the molecule inactive, a photo-cross-linking group, and a "click" handle for subsequent chemical modifications.[4][5][6]

This design allows for precise spatiotemporal control over sphingosine signaling. The caged sphingosine can be introduced into cells in an inert form. Upon irradiation with light of a specific wavelength, the caging group is cleaved ("uncaged"), releasing the active sphingosine molecule at a desired time and location within the cell.[4][7] This triggers downstream signaling events that can be monitored and analyzed.[4][7] This application note provides a detailed, step-by-step guide for utilizing this compound probes to study sphingosine signaling in living cells.

Signaling Pathway of Released Sphingosine

Upon uncaging, the released sphingosine can be metabolized into other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), or it can directly interact with protein targets. A primary and well-documented downstream effect of increased intracellular sphingosine is the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER).[4] This Ca2+ signaling can then modulate a variety of cellular processes.

SphingosineSignaling cluster_stimulus External Stimulus cluster_cell Cellular Environment UV_Light UV Light (e.g., 400 nm) Caged_Sph Trifunctional Caged Sphingosine UV_Light->Caged_Sph Sphingosine Active Sphingosine Caged_Sph->Sphingosine Uncaging ER Endoplasmic Reticulum (ER) Sphingosine->ER Interacts with Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Downstream Downstream Cellular Responses Ca_Release->Downstream Modulates

Caption: Sphingosine uncaging and downstream calcium signaling pathway.

Experimental Protocols

This section provides detailed protocols for cell preparation, loading of the this compound probe, photo-uncaging, and subsequent analysis of cellular responses.

Materials
  • This compound probe (e.g., TFS 1)[4]

  • Cell line of interest (e.g., HeLa, Huh7)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Microscope equipped for live-cell imaging with a UV light source (e.g., 375 nm or 400 nm laser)[7]

  • 96-well or 24-well imaging plates

Protocol 1: Cell Preparation and Probe Loading
  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Further dilute the probe in complete cell culture medium to the desired final concentration. A typical final concentration is 2 µM.[7][8]

  • Probe Loading: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the this compound probe to the cells.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C in a CO2 incubator.[7][8]

  • (Optional) Calcium Dye Loading: If monitoring calcium signaling, co-incubate the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions during the last 15-20 minutes of the probe incubation.

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS or imaging buffer to remove any excess probe.

  • Ready for Imaging: Add fresh, pre-warmed complete medium or imaging buffer to the cells. The cells are now ready for the uncaging experiment.

Protocol 2: Photo-Uncaging and Live-Cell Imaging
  • Microscope Setup: Place the prepared dish of cells on the microscope stage. Ensure the live-cell imaging chamber is maintaining the appropriate temperature (37°C) and CO2 levels.

  • Locate Cells: Using brightfield or fluorescence microscopy (to visualize the calcium dye, if used), locate a healthy field of cells.

  • Pre-Uncaging Imaging: Acquire baseline images before photo-activation. This is crucial for quantifying the subsequent changes.

  • Photo-Uncaging: Use the microscope's UV light source (e.g., a 375 nm or 400 nm laser) to illuminate a specific region of interest (ROI) within the field of view.[7] The duration and intensity of the light exposure will need to be optimized for the specific probe and cell type but can range from a few seconds to a couple of minutes.[4]

  • Post-Uncaging Imaging: Immediately after photo-activation, acquire a time-lapse series of images to capture the dynamic cellular response (e.g., changes in Fluo-4 fluorescence indicating calcium release).[7]

Experimental Workflow

The overall experimental workflow for a this compound uncaging experiment is depicted below.

UncagingWorkflow Start Start Cell_Seeding 1. Seed Cells in Imaging Dish Start->Cell_Seeding Probe_Loading 2. Load Cells with This compound Probe (and Calcium Dye) Cell_Seeding->Probe_Loading Wash 3. Wash to Remove Excess Probe Probe_Loading->Wash Microscope 4. Place on Microscope for Live-Cell Imaging Wash->Microscope Pre_Image 5. Acquire Baseline Images (Pre-Uncaging) Microscope->Pre_Image Uncage 6. Photo-Uncaging with UV Light in ROI Pre_Image->Uncage Post_Image 7. Acquire Time-Lapse Images (Post-Uncaging) Uncage->Post_Image Analysis 8. Analyze Cellular Response (e.g., Calcium Signaling) Post_Image->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for sphingosine uncaging.

Data Presentation

The quantitative data from a typical sphingosine uncaging experiment can be summarized in a table for easy comparison.

ParameterValueReference
Cell Line HeLa, Huh7[7][8]
Trifunctional Probe This compound (TFS)[4][7]
Probe Concentration 2 µM[7][8]
Probe Incubation Time 30 minutes[7][8]
Uncaging Wavelength >400 nm or 375 nm[4][7]
Uncaging Duration 2 minutes[4]
Primary Readout Intracellular Calcium (Ca2+) increase[4][7]
Calcium Indicator Fluo-4[7]

Conclusion

This compound probes provide an invaluable method for the precise investigation of sphingosine signaling in living cells. By following the detailed protocols and workflow outlined in this application note, researchers can effectively implement this powerful technique to dissect the complex roles of sphingosine in various cellular contexts. The ability to control the release of sphingosine with high spatiotemporal resolution opens up new avenues for understanding its function in health and disease and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Photo-Crosslinking of Trifunctional Sphingosine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids, such as sphingosine (B13886), are not only structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes including proliferation, apoptosis, and cell migration.[1][2] The study of their transient and often weak interactions with proteins has been challenging. Trifunctional sphingosine probes are advanced chemical tools designed to overcome these difficulties.[3][4] These probes are engineered with three key functionalities:

  • A photocage group (e.g., coumarin) that renders the sphingosine analog biologically inactive until its removal by a specific wavelength of light (uncaging). This allows for precise temporal and spatial control over the activation of the probe within living cells.[3][4]

  • A photo-crosslinking group (e.g., a diazirine) that, upon activation by a different wavelength of light, forms a covalent bond with nearby interacting proteins.[3][4]

  • A bioorthogonal handle (e.g., a terminal alkyne) that enables the selective chemical ligation of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via "click chemistry" for enrichment and visualization.[4]

This trifunctional design allows for the "release and catch" of sphingosine-interacting proteins in a live-cell context, enabling their identification and quantification through mass spectrometry-based proteomics.[3][5]

Data Presentation

The following table presents a representative summary of quantitative proteomics data that can be obtained from a photo-crosslinking experiment using a this compound probe, with quantification performed by Tandem Mass Tagging (TMT).[6][7] The data shows proteins significantly enriched upon crosslinking with the this compound probe compared to a negative control (e.g., no UV crosslinking).

Protein Accession (UniProt)Gene SymbolFold Enrichment (Probe vs. Control)p-value
P04075CTSD4.20.001
P42857VDAC13.80.003
P45880VDAC23.50.005
P07237P4HB2.90.012
P13639PDIA42.50.021
Q9Y6K5CERS22.30.035
P11142HSP90B12.10.041
P08238HACD11.90.048

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the sphingosine-1-phosphate (S1P) signaling pathway and the general experimental workflow for identifying protein interactors using this compound probes.

S1P_Signaling_Pathway cluster_receptor S1P Receptors cluster_gprotein G-Proteins cluster_effector Downstream Effectors S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gαi/o S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi S1PR5->G1213 Ras Ras/ERK Gi->Ras PI3K PI3K/Akt Gi->PI3K AdenylylCyclase Adenylyl Cyclase ↓ Gi->AdenylylCyclase PLC PLC → Ca²⁺ Gq->PLC Rho Rho G1213->Rho

Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathways.

Trifunctional_Sphingosine_Workflow cluster_cell Live Cell Steps cluster_biochem Biochemical Steps cluster_analysis Analysis A 1. Incubate Cells with This compound Probe B 2. Uncaging (e.g., 405 nm light) A->B C 3. Photo-Crosslinking (e.g., 350 nm light) B->C D 4. Cell Lysis C->D E 5. Click Chemistry with Biotin-Azide D->E F 6. Affinity Purification with Streptavidin Beads E->F G 7. On-Bead Tryptic Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification & Quantification H->I

Caption: Experimental workflow for photo-crosslinking.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature.[3][4][8] Researchers should optimize parameters such as probe concentration and incubation times for their specific cell type and experimental goals.

Cell Culture and Labeling with this compound Probe
  • Cell Seeding: Seed cells (e.g., HeLa or Huh7) in appropriate culture dishes (e.g., 10 cm dishes for proteomics) and grow to 80-90% confluency.[8]

  • Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).

  • Labeling: Dilute the trifunctional probe stock solution in complete cell culture media to a final working concentration (typically 2-5 µM).[9]

  • Incubation: Replace the media on the cells with the probe-containing media. Incubate the cells for a specified duration (e.g., 30-60 minutes) at 37°C and 5% CO₂ to allow for probe uptake into the cellular membranes.[7][8]

Photo-Uncaging and Crosslinking
  • Uncaging: To activate the sphingosine probe, expose the cells to a light source with a wavelength appropriate for the photocage (e.g., >400 nm for a coumarin (B35378) cage) for a defined period (e.g., 2.5-5 minutes).[7][10] This step removes the caging group, allowing the sphingosine to interact with proteins.

  • Interaction Time: Allow a period of time (e.g., 0-15 minutes) for the uncaged probe to interact with its protein partners.[7][10]

  • Photo-Crosslinking: Covalently trap the interacting proteins by irradiating the cells with UV light at a wavelength that activates the diazirine group (e.g., 350-365 nm) for a specified time (e.g., 2.5-5 minutes).[7][10] Perform this step on ice to minimize cellular stress.

  • Negative Control: Prepare a control sample that undergoes the same incubation and uncaging steps but is not exposed to the crosslinking UV light. This will be used to identify non-specifically bound proteins.[3]

Cell Lysis and Click Chemistry
  • Washing: After crosslinking, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • Lysis: Scrape the cells into ice-cold PBS and pellet them by centrifugation. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) by sonication or other appropriate methods.[4]

  • Clarification: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Click Reaction: To the clarified supernatant, add the components for the click chemistry reaction: a biotin-azide tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate the reaction (e.g., for 1 hour at room temperature) to attach biotin to the cross-linked sphingosine.[4]

Affinity Purification and Sample Preparation for Mass Spectrometry
  • Enrichment: Add streptavidin-coated agarose (B213101) or magnetic beads to the lysate and incubate (e.g., for 1-2 hours at 4°C with rotation) to capture the biotinylated protein-lipid complexes.[4]

  • Washing: Pellet the beads and wash them extensively with a series of stringent buffers to remove non-covalently bound proteins. This may include washes with high salt, urea, and organic solvents.[9]

  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Follow this with an alkylation step using an alkylating agent (e.g., iodoacetamide).

  • On-Bead Digestion: Wash the beads to remove excess reagents and resuspend them in a digestion buffer (e.g., ammonium (B1175870) bicarbonate). Add a protease, typically trypsin, and incubate overnight at 37°C to digest the captured proteins into peptides.[4]

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or similar reverse-phase chromatography material.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument and settings will vary, but a high-resolution mass spectrometer is typically used.

  • Quantitative Proteomics: For quantitative analysis, peptides from different samples (e.g., crosslinked vs. non-crosslinked control) can be labeled with isobaric tags such as TMT (Tandem Mass Tags) before the LC-MS/MS analysis.[6][7]

  • Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer). This involves peptide identification through database searching and quantification of the relative abundance of each identified protein between the different experimental conditions. Proteins that are significantly enriched in the crosslinked sample compared to the control are considered potential sphingosine interactors.

References

Application Notes: Trifunctional Sphingosine Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including their metabolic hub ceramide and the bioactive signaling molecules sphingosine (B13886) and sphingosine-1-phosphate (S1P), are critical regulators of numerous cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism is implicated in a wide array of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1] Studying the precise roles of these lipids in their native environment is challenging due to their rapid metabolism, transient interactions with proteins, and the structural disruption caused by bulky fluorescent tags.

To overcome these hurdles, trifunctional sphingosine (TFS) probes have been developed. These powerful chemical biology tools offer spatiotemporal control and enable a multi-faceted analysis of sphingolipid biology from a single probe.

Principle of the Trifunctional Probe

The TFS probe is synthetically modified with three key chemical moieties, each serving a distinct purpose:

  • A Photoremovable Protecting Group ("Caged" Group) : Typically a coumarin-based group, it renders the sphingosine molecule biologically inactive.[2] A pulse of light at a specific wavelength (e.g., >400 nm) cleaves this group, releasing the active sphingosine in a process known as "uncaging".[3][4] This provides precise temporal control over the initiation of sphingolipid signaling or metabolic incorporation.

  • A Photo-crosslinking Group (Diazirine) : This small, three-membered ring is stable in the dark but forms a highly reactive carbene intermediate upon exposure to UV light (e.g., >345 nm).[5][6][7] This carbene rapidly forms covalent bonds with nearby molecules, effectively "trapping" transient protein-lipid interactions.[6][8]

  • A Bioorthogonal "Click" Handle (Terminal Alkyne) : This alkyne group does not interfere with cellular processes but allows for highly specific covalent attachment of a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) via click chemistry.[]

This trifecta of functionalities allows researchers to acutely elevate sphingolipid levels, capture their interacting partners, and visualize their localization or pull them down for identification.

Overview of Click Chemistry Reactions

Click chemistry refers to reactions that are high-yielding, specific, and biocompatible.[10] The most common type used for this application is the azide-alkyne cycloaddition.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is extremely efficient and rapid but requires a cytotoxic copper(I) catalyst.[11] It is the method of choice for labeling in fixed cells or cell lysates where cell viability is not a concern.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative that uses a strained cyclooctyne (B158145) (like DBCO) which reacts spontaneously with an azide (B81097).[14][15][] SPAAC is ideal for labeling live cells, as it circumvents the issue of copper toxicity.[14][17]

Experimental Protocols

I. Cell Culture and Labeling with this compound (TFS)

This protocol describes the loading of cultured mammalian cells (e.g., HeLa or Huh7) with the caged TFS probe.

Materials:

  • This compound (TFS) probe

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mammalian cells (e.g., HeLa) plated on appropriate vessels (e.g., glass-bottom dishes for imaging, multi-well plates for other assays)

Procedure:

  • Culture cells to a confluency of 70-80%.

  • Prepare a working solution of the TFS probe in complete culture medium. A typical final concentration is 1-10 µM.[18]

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add the TFS-containing medium to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for probe uptake.

II. Photomanipulation: Uncaging and Crosslinking

This protocol describes the sequential light-induced activation of the TFS probe to release active sphingosine and capture its interactors.

Materials:

  • UV light source with appropriate filters (e.g., >400 nm for uncaging and >345 nm for crosslinking)

  • Cells labeled with TFS probe from Protocol I

Procedure:

  • Uncaging: Place the cell culture dish under the UV light source. Irradiate the cells for 2-5 minutes with >400 nm light to cleave the caging group and release active sphingosine.

  • Interaction/Metabolism: Return the cells to the 37°C incubator for a desired period (e.g., 15-60 minutes) to allow the released sphingosine to be metabolized or to interact with binding partners.

  • Photo-crosslinking: Irradiate the cells again for 2-5 minutes, this time with >345 nm light, to activate the diazirine group and covalently crosslink the probe to any interacting proteins.[6]

  • Wash the cells three times with ice-cold PBS to stop any further reactions and remove excess probe. The cells are now ready for downstream processing (fixation, lysis, etc.).

III. Downstream Analysis: Click Chemistry Labeling

This "fix and click" method is ideal for visualizing the subcellular localization of the crosslinked probe.[18]

Materials:

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Click Reaction Cocktail (prepare fresh):

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide) to a final concentration of 2-10 µM

    • Copper(II) Sulfate (CuSO₄) to a final concentration of 100-200 µM[19]

    • THPTA (copper ligand) to a final concentration of 500 µM - 1 mM[12][19]

    • Sodium Ascorbate (reducing agent) to a final concentration of 2.5-5 mM[12][19]

    • PBS to final volume

Procedure:

  • Fix the photomanipulated cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Add the freshly prepared Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[12]

  • Wash the cells three times with PBS.

  • (Optional) Counterstain nuclei with DAPI.

  • Mount the coverslips and image using a fluorescence or confocal microscope.

This protocol is used to attach a biotin tag to the crosslinked complexes for subsequent enrichment and identification by mass spectrometry.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Azide (e.g., Biotin-PEG3-Azide)[20]

  • Click Reaction Cocktail components (as in III.A)

  • Streptavidin-coated magnetic beads

Procedure:

  • Lyse the photomanipulated cells using an appropriate lysis buffer on ice.

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

  • To the supernatant, add the components of the Click Reaction Cocktail, using Biotin-Azide at a final concentration of 20-50 µM.[21]

  • Incubate for 1-2 hours at room temperature with gentle rotation.[12]

  • Enrich the biotinylated protein-lipid complexes using streptavidin-coated magnetic beads according to the manufacturer's protocol.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins and prepare them for analysis by SDS-PAGE, Western Blot, or mass spectrometry for protein identification.

IV. Lipid Extraction and Analysis by TLC

This protocol allows for the analysis of how the TFS probe is metabolized.

Materials:

  • Methanol, Chloroform (B151607), Water (all LC-MS grade)[22]

  • TLC silica (B1680970) plates

  • TLC developing solvent (e.g., chloroform/methanol/water 65:25:4, v/v/v)[23]

  • Fluorescent azide (e.g., a coumarin- or bodipy-azide)

Procedure:

  • After the uncaging and metabolism steps (Protocol II, steps 1-2), wash cells with ice-cold PBS and scrape them into a glass vial.

  • Perform a lipid extraction using a standard method like the Bligh & Dyer or Folch procedure.[22][24][25] A common procedure is to add 2:1 chloroform:methanol to the cell pellet, vortex, and separate the phases by adding water. The lipids will be in the lower chloroform phase.[26]

  • Dry the extracted lipid film under a stream of nitrogen.

  • Perform a CuAAC reaction directly on the dried lipid extract by adding a click cocktail containing a fluorescent azide.

  • After the reaction, dry the sample again.

  • Reconstitute the labeled lipids in a small volume of chloroform/methanol (1:1 v/v).[27]

  • Spot the sample onto a TLC plate alongside standards.

  • Develop the plate in the appropriate solvent system.

  • Visualize the separated, fluorescently-labeled lipid species under UV light.[23][28]

Data Presentation

Table 1: Summary of Reagents and Materials

Reagent/MaterialSupplier ExamplePurposeProtocol
This compoundCustom Synthesis / Commercially availableLipid probeI
HeLa CellsATCCBiological systemI
Alexa Fluor 488 AzideThermo Fisher ScientificVisualization tag (Microscopy)III.A
Biotin-PEG3-AzideMilliporeSigma, Selleck ChemAffinity tag (Pulldown)III.B,[20]
THPTA LigandVector Labs, BroadPharmCopper chelator for CuAACIII.A, III.B,[19]
DBCO-FluorophoreJena Bioscience, InterchimVisualization tag (Live Cell SPAAC)N/A (Alternative),[29][30]
Streptavidin Magnetic BeadsThermo Fisher ScientificEnrichment of biotinylated complexesIII.B

Table 2: Recommended Parameters for Photomanipulation and Labeling

ParameterRecommended ValueNotes
TFS Loading Concentration1 - 10 µMOptimize for cell type to minimize toxicity.[18]
Loading Time30 - 60 minAllows for sufficient uptake into cellular membranes.
Uncaging Wavelength>400 nmMinimizes damage from shorter wavelength UV light.
Uncaging Duration2 - 5 minShould be optimized based on light source intensity.
Crosslinking Wavelength>345 nm / ~350-370 nmActivates the diazirine group to form a reactive carbene.[6]
Crosslinking Duration2 - 5 minBalances crosslinking efficiency with potential photodamage.
CuAAC [Fluorophore]2 - 10 µMHigher concentrations can increase background fluorescence.
CuAAC [Biotin]20 - 50 µMEnsures efficient labeling of target molecules in lysate.[21]

Visualizations

Sphingolipid_Metabolism Key enzymes: SPT: Serine palmitoyltransferase CerS: Ceramide synthase DEGS1: Dihydroceramide desaturase SphK: Sphingosine kinase cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Golgi Ser_Palm Serine + Palmitoyl-CoA Sphinganine Sphinganine Ser_Palm->Sphinganine SPT DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 Sph Sphingosine (from TFS Uncaging) Cer->Sph Ceramidase Cer_from_Sph Ceramide Sph->Cer_from_Sph CerS S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P SphK1/2 Cer_apoptosis Ceramide (Pro-apoptosis)

Caption: Simplified sphingolipid metabolic pathway showing the central role of ceramide.

Trifunctional_Workflow cluster_CellPrep In-Cell Procedures cluster_Downstream Downstream Analysis cluster_Microscopy Localization cluster_Proteomics Interactome cluster_Metabolomics Metabolism A 1. Label Live Cells with Caged TFS Probe B 2. Uncage Probe (>400 nm light) A->B C 3. Allow Metabolism & Protein Interaction B->C D 4. Photo-crosslink (>345 nm light) C->D E3 Lipid Extraction C->E3 (Skip Crosslinking) E1 Fix & Permeabilize Cells D->E1 E2 Lyse Cells D->E2 F1 CuAAC Reaction (Azide-Fluorophore) E1->F1 G1 Fluorescence Microscopy F1->G1 F2 CuAAC Reaction (Biotin-Azide) E2->F2 G2 Streptavidin Pulldown F2->G2 H2 Mass Spectrometry G2->H2 F3 CuAAC Reaction (Azide-Fluorophore) E3->F3 G3 TLC / LC-MS Analysis F3->G3

Caption: Experimental workflow for this compound probe applications.

References

Visualizing Trifunctional Sphingosine Metabolism Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The metabolism of sphingosine (B13886), a key component of sphingolipids, is a complex network of interconnected pathways. Trifunctional sphingosine probes are innovative chemical tools designed to overcome the challenges of studying lipid biology in living cells.[1][2][3] These probes are equipped with three key functionalities: a photocage to allow for temporal control of its activity, a diazirine group for UV-light-induced crosslinking to interacting proteins, and an alkyne handle for click chemistry-based detection and visualization.[2][3] This allows for the investigation of lipid metabolism, protein-lipid interactions, and subcellular localization with a single molecular tool.[4]

Thin-layer chromatography (TLC) is a robust, accessible, and widely used technique for the separation and analysis of lipids.[5][6] When combined with the use of this compound probes and fluorescent tagging via click chemistry, TLC provides a powerful method to visualize and quantify the metabolic fate of sphingosine within cells.[2][3] These application notes provide detailed protocols for utilizing this compound probes and TLC to study sphingolipid metabolism.

Key Applications

  • Metabolic Fate Analysis: Trace the conversion of this compound into its various metabolites, such as ceramide, sphingomyelin, and glycosphingolipids.

  • Enzyme Activity Assays: Assess the activity of key enzymes in the sphingolipid metabolic pathway by monitoring the formation of specific metabolites.

  • Drug Discovery and Development: Screen for and characterize the effects of small molecule inhibitors or activators of sphingolipid-metabolizing enzymes.

  • Disease Research: Investigate alterations in sphingolipid metabolism associated with various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Experimental Overview & Signaling Pathway

The general workflow for visualizing this compound metabolism using TLC involves several key steps: cell treatment with the trifunctional probe, uncaging to initiate metabolism, lipid extraction, fluorescent tagging of the metabolites via click chemistry, separation of the labeled lipids by TLC, and visualization and quantification of the resulting chromatogram.

Experimental Workflow A Cell Treatment with This compound Probe B Uncaging (UV Light) to Initiate Metabolism A->B C Lipid Extraction B->C D Click Chemistry with Fluorescent Azide (B81097) C->D E TLC Separation D->E F Visualization & Quantification E->F

Caption: A high-level overview of the experimental workflow.

The metabolism of sphingosine is a complex pathway involving several key enzymes and producing a variety of bioactive lipids. A simplified diagram of the core sphingolipid metabolic pathway is presented below.

Sphingolipid Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / Lysosome Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphingosine->Ceramide CerS Sphingosine->Ceramide S1P Sphingosine-1-Phosphate Sphingosine->S1P SK Sphingosine->S1P S1P->Sphingosine SPP S1P->Sphingosine

Caption: Simplified sphingolipid metabolic pathway.

Quantitative Data Summary

The separation of this compound and its metabolites by TLC allows for their relative quantification. The retention factor (Rf) is a key parameter for identifying different lipid species. Below is a table summarizing typical Rf values and relative abundance of major metabolites observed after incubating cells with a this compound probe. Note that these values can vary depending on the specific TLC conditions and cell type used.

MetaboliteTypical Rf Value RangeTypical Relative Abundance (%)
This compound (unmetabolized)0.10 - 0.2010 - 20
Trifunctional Ceramide0.80 - 0.9015 - 25
Trifunctional Sphingomyelin0.05 - 0.1540 - 60
Trifunctional Glucosylceramide0.30 - 0.405 - 15
Trifunctional Phosphatidylcholine (via salvage pathway)0.20 - 0.305 - 10

Experimental Protocols

Protocol 1: Cell Culture, Labeling, and Uncaging of this compound
  • Cell Seeding: Seed mammalian cells (e.g., HeLa or Huh7) in a 6-well plate or 6 cm dish and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM in ethanol (B145695) or DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 1-5 µM).

  • Cell Labeling: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the medium containing the this compound probe to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow for probe uptake.

  • Uncaging: To initiate metabolism, expose the cells to UV light (e.g., >400 nm) for a specified duration (e.g., 1-5 minutes).[3][4] The optimal exposure time should be determined empirically to ensure efficient uncaging without causing significant cytotoxicity.

  • Metabolism Period: Following uncaging, return the cells to the incubator and allow metabolism to proceed for the desired time period (e.g., 15 minutes to 24 hours).

Protocol 2: Lipid Extraction
  • Cell Lysis: After the metabolism period, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Solvent Addition: Add 1 mL of a cold methanol/water mixture (2:0.8, v/v) to each well or dish.[3]

  • Cell Scraping: Scrape the cells into the solvent mixture and transfer the lysate to a glass tube.

  • Phase Separation: Add 1 mL of chloroform (B151607) to the glass tube. Vortex the mixture thoroughly to ensure complete mixing. Allow the phases to separate by incubating at 4°C for at least 1 hour or by centrifuging at 3000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, and transfer it to a new glass tube.

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine the second chloroform phase with the first one.

  • Drying: Dry the combined chloroform extracts under a stream of nitrogen gas.

Protocol 3: Click Chemistry for Fluorescent Labeling
  • Resuspension: Redissolve the dried lipid extract in 10 µL of chloroform.

  • Click Reaction Mix: Prepare a fresh click reaction mix. A typical mix consists of:

    • 5 µL of 1 mM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO

    • 5 µL of 10 mM copper (II) sulfate

    • 5 µL of 10 mM sodium ascorbate (B8700270) (freshly prepared)

    • 5 µL of 20 µM fluorescent azide (e.g., Alexa Fluor 555 azide) in DMSO

    • 20 µL of ethanol[3]

  • Reaction: Add 40 µL of the click reaction mix to the resuspended lipid extract.

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark.

  • Drying: After the incubation, dry the reaction mixture under a stream of nitrogen gas.

Protocol 4: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use high-performance TLC (HPTLC) silica (B1680970) gel 60 plates.

  • Sample Application: Redissolve the dried, fluorescently labeled lipid extract in 10-20 µL of chloroform/methanol (2:1, v/v). Spot the entire sample onto the origin of the HPTLC plate, approximately 1 cm from the bottom edge.

  • Solvent System: Prepare the TLC developing solvent. A commonly used two-step system for separating sphingolipid metabolites is:

  • Development:

    • Place the HPTLC plate in a TLC chamber containing the first solvent system. Allow the solvent to migrate up the plate until it reaches a certain height (e.g., 6 cm).

    • Remove the plate from the chamber and dry it completely.

    • Place the dried plate in a second TLC chamber containing the second solvent system and allow the solvent to migrate to the top of the plate (e.g., 9 cm).

  • Drying: After the second development, remove the plate and dry it thoroughly in a fume hood.

Protocol 5: Visualization and Quantification
  • Visualization: Visualize the fluorescently labeled lipid spots on the dried TLC plate using a molecular imager equipped with the appropriate excitation and emission filters for the fluorophore used (e.g., a Sapphire molecular imager for Alexa Fluor 555).[3]

  • Identification: Identify the separated lipid species by comparing their Rf values to those of known lipid standards run on the same plate or based on previously established migration patterns.

  • Quantification: Use image analysis software (e.g., ImageJ or specialized software provided with the molecular imager) to measure the intensity of each fluorescent spot. The relative abundance of each metabolite can be calculated as a percentage of the total fluorescence intensity of all spots in the lane.

Troubleshooting

  • No or weak fluorescent signal:

    • Incomplete uncaging: Optimize UV exposure time and intensity.

    • Inefficient lipid extraction: Ensure proper solvent ratios and thorough mixing.

    • Failed click reaction: Use freshly prepared reagents, especially sodium ascorbate.

  • Poor separation of lipid spots:

    • Inappropriate solvent system: Test different solvent systems to optimize separation.[7]

    • Overloading of the sample: Reduce the amount of lipid extract spotted on the TLC plate.

  • Streaking of spots:

    • Sample not fully dissolved: Ensure the lipid extract is completely dissolved before spotting.

    • Contaminants in the sample: Purify the lipid extract if necessary.

By following these detailed protocols, researchers can effectively utilize this compound probes in conjunction with TLC to gain valuable insights into the complex world of sphingolipid metabolism. This approach offers a powerful and accessible platform for advancing our understanding of the roles of these critical lipids in health and disease.

References

Application Note: Quantitative Analysis of Trifunctional Sphingosine Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifunctional sphingosine (B13886) probes are innovative chemical tools designed for the comprehensive study of sphingolipid metabolism, trafficking, and protein interactions. These probes are synthetically modified to incorporate three key functionalities: a fluorescent reporter group (often caged), a photo-activatable crosslinking group, and a bio-orthogonal handle for enrichment. This design allows for the spatiotemporal control of their activity and the identification of their metabolic fate and binding partners within a cellular context. This application note provides a detailed protocol for the extraction, separation, and quantitative analysis of trifunctional sphingosine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Sphingolipid Signaling Pathway

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1][2][3] The central molecule in sphingolipid metabolism is ceramide, which can be metabolized to form other signaling molecules such as sphingosine and sphingosine-1-phosphate (S1P).[3] S1P, in particular, is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs).[2][4][5][6] The balance between the levels of these interconnected metabolites is critical for cellular homeostasis. This compound probes are designed to mimic endogenous sphingosine, allowing researchers to trace their incorporation into various sphingolipid species and identify their protein interactors.[7][8]

Sphingolipid_Metabolism cluster_Metabolism De Novo Synthesis & Salvage Pathway cluster_Signaling S1P Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Trifunctional_Sphinganine Trifunctional Sphinganine Trifunctional_Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Trifunctional_Sphingosine This compound Trifunctional_Sphingosine->Ceramide Ceramide Synthase S1P->Sphingosine S1P Phosphatase S1P_ext Extracellular S1P S1P->S1P_ext SPNS2 Transporter Lysosomal_Degradation Lysosomal Degradation Complex_Sphingolipids->Lysosomal_Degradation Lysosomal_Degradation->Sphingosine S1PRs S1P Receptors (S1PR1-5) S1P_ext->S1PRs Downstream_Signaling Downstream Signaling (e.g., cell migration, survival, proliferation) S1PRs->Downstream_Signaling Experimental_Workflow Start Cell Culture and Treatment with This compound Probe Uncaging_Crosslinking Uncaging and/or Photo-Crosslinking (Optional) Start->Uncaging_Crosslinking Harvesting Cell Harvesting and Homogenization Uncaging_Crosslinking->Harvesting IS_Addition Addition of Internal Standards Harvesting->IS_Addition Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or Methanol Precipitation) IS_Addition->Lipid_Extraction Drying_Reconstitution Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Normalization Data Normalization (to cell number, protein, or DNA content) Data_Processing->Normalization End Final Results Normalization->End

References

Application Notes and Protocols: Live-Cell Imaging of Trifunctional Sphingosine Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including the bioactive lipid sphingosine (B13886), are critical regulators of a myriad of cellular processes, from cell signaling and proliferation to apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer and neurodegenerative disorders like Niemann-Pick disease type C (NPC).[3][4][5] Understanding the spatiotemporal dynamics of sphingosine within living cells is therefore crucial for elucidating its physiological functions and its role in pathology. Trifunctional sphingosine probes have emerged as powerful tools for the comprehensive study of this lipid in its native cellular environment.[6][7][8][9]

These innovative probes are chemically engineered with three key functionalities: a photocage ('caged') group that renders the molecule biologically inactive until its removal by a flash of light, a photo-crosslinking group (diazirine) to covalently bind to interacting proteins upon a second light stimulus, and a bio-orthogonal handle (alkyne) for 'click' chemistry-mediated visualization or enrichment.[6][8][10] This trifunctional design allows for precise temporal and spatial control over sphingosine activity and enables a multi-faceted analysis of its localization, metabolism, and protein interactions within a single experimental framework.[6][8]

These application notes provide a detailed guide to utilizing this compound probes for live-cell imaging of their subcellular localization. Included are summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Experimental Parameters for Live-Cell Imaging with this compound (TFS)
ParameterConcentration / ConditionCell Type(s)ApplicationReference(s)
TFS Probe Concentration 2 - 3 µMHeLa, Huh7, FibroblastsLocalization, Signaling, Proteomics[3][6]
Probe Incubation Time 30 minutesHuh7General Labeling[3]
Uncaging Irradiation >400 nm light (2.5 minutes)HeLaGeneral[6]
Crosslinking Irradiation >345 nm light (2.5 minutes)HeLaProteomics, Localization[6]
Pulse-Chase Interval 0 - 30 minutesHeLa, FibroblastsSphingosine Transport[11]
Fluorophore for Click Chemistry Alexa488-azideHeLa, FibroblastsVisualization[11]
Table 2: Summary of Findings in Niemann-Pick Type C (NPC) Disease Models
ObservationControl CellsNPC Model Cells (U18666A-treated or patient fibroblasts)ImplicationReference(s)
Sphingosine Localization Diffuse cytoplasmic and perinuclearPunctate accumulation in late endosomes/lysosomesDefective sphingosine transport out of the lysosome[11]
Sphingosine Transport Rapid clearance from acidic compartmentsDelayed clearance and prolonged retention in acidic compartmentsImpaired NPC1/NPC2 function leads to sphingosine storage[3][11]
Table 3: Selected Protein Interactors of this compound Identified by Proteomics
Protein CategoryExamples of Identified ProteinsPutative Function in Relation to SphingosineReference(s)
Lysosomal Enzymes Beta-hexosaminidase A and B (HexA, HexB)Metabolism of sphingolipids[6]
Lipid Transport Extended synaptotagminsRegulation of lipid homeostasis at membrane contact sites[8]
Signaling Not explicitly detailedPotential roles in sphingosine-mediated signaling cascades[6]

Signaling Pathways and Experimental Workflows

Sphingolipid Signaling Pathway

Sphingosine is a central hub in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PRs) to regulate diverse cellular processes.[1][12] Alternatively, sphingosine can be acylated to form ceramide, another key signaling lipid. The subcellular localization of these enzymes and their substrates is critical for determining the cellular outcome.

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Signaling Cellular_Responses Cellular Responses (Growth, Survival, Migration) S1PRs->Cellular_Responses

Caption: Overview of the sphingolipid metabolic and signaling pathway.

Experimental Workflow for Live-Cell Imaging of this compound

The use of this compound probes involves a sequential, light-controlled workflow that enables the precise investigation of sphingosine dynamics.

Experimental_Workflow Start Start: Culture Cells Incubate 1. Incubate with caged This compound (TFS) Start->Incubate Wash1 Wash to remove excess probe Incubate->Wash1 Uncage 2. Uncaging: Irradiate with >400 nm light (activates sphingosine) Wash1->Uncage Chase Pulse-Chase Interval (optional, for transport studies) Uncage->Chase Crosslink 3. Crosslinking: Irradiate with >345 nm light (captures protein interactions) Uncage->Crosslink Immediate crosslinking Chase->Crosslink Fix 4. Fix Cells Crosslink->Fix Click 5. Click Chemistry: Add fluorescent azide (B81097) (e.g., Alexa488-azide) Fix->Click Wash2 Wash to remove excess fluorophore Click->Wash2 Image 6. Image by Confocal Microscopy Wash2->Image

Caption: Step-by-step workflow for this compound imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Localization

This protocol details the steps for labeling cells with this compound (TFS), activating the probe, and visualizing its subcellular localization.

Materials:

  • This compound (TFS) probe

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), ice-cold

  • Click chemistry reaction buffer (e.g., PBS with 1 mM CuSO₄, 100 µM TBTA, and 5 mM sodium ascorbate)

  • Fluorescent azide (e.g., Alexa Fluor 488 azide)

  • Confocal microscope with 405 nm and 488 nm lasers

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.

  • Probe Loading: Prepare a 2 µM working solution of TFS in complete culture medium. Remove the existing medium from the cells and add the TFS-containing medium. Incubate for 30 minutes at 37°C.[3]

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Uncaging (Activation): Place the imaging dish on the confocal microscope stage. Irradiate the cells with a >400 nm light source (e.g., a 405 nm laser) for 2.5 minutes to uncage the sphingosine.[6]

  • Pulse-Chase (Optional): For transport studies, incubate the cells for a desired period (e.g., 0 to 30 minutes) after uncaging to allow for the transport of the activated sphingosine.[11]

  • Crosslinking: Irradiate the cells with a >345 nm light source for 2.5 minutes to crosslink the sphingosine to nearby proteins.[6]

  • Fixation: Immediately after crosslinking, wash the cells twice with PBS and then fix with ice-cold methanol for 10 minutes at -20°C.

  • Click Chemistry: Wash the fixed cells three times with PBS. Prepare the click chemistry reaction buffer containing the fluorescent azide (e.g., 5 µM Alexa Fluor 488 azide). Incubate the cells with the reaction buffer for 1 hour at room temperature in the dark.

  • Final Washes: Wash the cells three times with PBS to remove excess fluorophore.

  • Imaging: Add fresh PBS to the dish and image using a confocal microscope. Use a 488 nm laser for excitation of the Alexa Fluor 488 and collect the emission.

Protocol 2: Proteomic Identification of Sphingosine-Interacting Proteins

This protocol outlines the procedure for enriching and identifying proteins that interact with sphingosine using the trifunctional probe.

Materials:

  • This compound (TFS) probe

  • HeLa cells

  • Cell culture dishes (e.g., 10 cm)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin (B1667282) azide

  • Streptavidin-coated magnetic beads

  • Mass spectrometry-compatible buffers and reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture HeLa cells in 10 cm dishes to near confluency. Label the cells with 3 µM TFS for 30 minutes.[6]

  • Uncaging and Crosslinking: Following the labeling, wash the cells and perform the uncaging and crosslinking steps as described in Protocol 1.

  • Cell Lysis: Scrape the cells in ice-cold PBS and pellet them by centrifugation. Lyse the cell pellet in a suitable lysis buffer.

  • Click Reaction with Biotin Azide: Perform a click reaction on the cell lysate by adding biotin azide to covalently link biotin to the TFS probe.

  • Enrichment of Protein-Lipid Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated TFS-protein complexes.

  • Washing: Thoroughly wash the beads with lysis buffer and then with a high-stringency buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze them by LC-MS/MS to identify the proteins.

  • Data Analysis: Analyze the mass spectrometry data using a suitable proteomics software suite to identify and quantify the proteins that were enriched in the TFS-labeled samples compared to control samples.[6]

Conclusion

This compound probes offer an unprecedented opportunity to dissect the complex biology of sphingosine in living cells.[6][8] The ability to control the activity of sphingosine with light and to subsequently visualize its localization and identify its interacting partners within the same experiment provides a powerful and versatile tool for researchers in basic science and drug discovery. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this technology to gain deeper insights into the critical roles of sphingosine in health and disease.

References

Application Notes and Protocols for Pulse-Chase Experiments with Trifunctional Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting pulse-chase experiments using trifunctional sphingosine (B13886) probes. This powerful technique allows for the temporal and spatial analysis of sphingolipid metabolism, protein interactions, and subcellular localization, offering valuable insights for cellular biology and drug development.

Introduction to Trifunctional Sphingosine

This compound (TFS) is a chemically modified analog of the endogenous sphingolipid, sphingosine, engineered for multi-modal analysis in living cells.[1][2] It incorporates three key functionalities:

  • A Photoremovable Caging Group: This group renders the molecule biologically inactive until its removal by a pulse of light, allowing for precise temporal control over the initiation of metabolic processes.[1][2]

  • A Diazirine Moiety: Upon a second pulse of UV light at a different wavelength, this group forms a reactive carbene that covalently crosslinks the sphingosine molecule to nearby interacting proteins.

  • A Terminal Alkyne Handle: This "click chemistry" handle allows for the attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[1][2]

This trifunctional design enables a "release-and-catch" approach, providing a comprehensive toolkit to study the dynamic life cycle of a single lipid species within the complex cellular environment.[3]

Key Applications

  • Metabolic Fate Analysis: Tracking the conversion of sphingosine into its various metabolites, such as ceramide, sphingomyelin, and sphingosine-1-phosphate, over time.

  • Protein Interaction Profiling: Identifying and quantifying proteins that interact with sphingosine at specific subcellular locations and time points.

  • Subcellular Localization and Trafficking: Visualizing the movement and accumulation of sphingosine and its metabolites within different cellular organelles.[1][2]

  • Studying Disease Models: Investigating disruptions in sphingolipid metabolism and transport in disease models, such as Niemann-Pick disease type C.[3]

Signaling Pathways of Sphingosine

Sphingosine and its metabolites are key players in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell proliferation, and inflammation. The "sphingolipid rheostat," the balance between ceramide, sphingosine, and sphingosine-1-phosphate, is critical for determining cell fate.

cluster_Metabolism Sphingolipid Metabolism cluster_Signaling Downstream Signaling Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Apoptosis Apoptosis Sphingosine->Apoptosis Calcium Ca2+ Release (from Lysosome) Sphingosine->Calcium Ceramide->Sphingosine Ceramidase SM Sphingomyelin Ceramide->SM SM Synthase Ceramide->Apoptosis Sphinganine Sphinganine Sphinganine->Ceramide Ceramide Synthase SM->Ceramide SMase Proliferation Cell Proliferation S1P->Proliferation A Step 1: Cell Incubation with caged this compound (TFS) B Step 2: 'Pulse' - Uncaging (Light activation, e.g., 405 nm) Initiates metabolic activity A->B C Step 3: 'Chase' - Incubation (Allows for metabolism and trafficking over time) B->C D Step 4: Photo-Crosslinking (UV light, e.g., 365 nm) Covalently links TFS to interacting proteins C->D F3 Application 3: Lipid Extraction & TLC (Metabolic Fate Analysis) C->F3 No Crosslinking or Click Chemistry needed before extraction E Step 5: Click Chemistry (Addition of fluorescent probe or biotin) D->E F1 Application 1: Fluorescence Microscopy (Subcellular Localization) E->F1 Fluorescent Probe F2 Application 2: Affinity Purification & Proteomics (Protein Interaction Analysis) E->F2 Biotin Tag

References

Application Notes and Protocols for Studying Sphingolipid Transport Using Trifunctional Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and key signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism and transport is implicated in numerous diseases, such as Niemann-Pick disease, cancer, and neurodegenerative disorders.[3] Studying the intricate transport pathways of these lipids is therefore essential for understanding disease mechanisms and developing targeted therapeutics.

Trifunctional sphingosine (B13886) is a powerful chemical tool designed to overcome the challenges associated with studying dynamic and transient lipid activities in living cells.[1][4] This innovative probe incorporates three key functionalities into a single molecule:

  • A photocage: This group renders the sphingosine biologically inactive until its removal by a flash of light (uncaging), allowing for precise temporal and spatial control over its release.[1][4][5]

  • A diazirine group: Upon photoactivation, this group covalently cross-links the sphingosine to nearby interacting proteins, enabling the capture and identification of binding partners.[1][4][5]

  • A terminal alkyne: This "click chemistry" handle allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), for visualization and enrichment.[1][4][5][]

These features make trifunctional sphingosine a versatile tool to investigate sphingolipid metabolism, protein interactions, and subcellular localization with minimal perturbation to the cellular environment.[5][7]

Key Applications

  • Metabolic Labeling and Tracking: Trace the conversion of sphingosine into other key sphingolipids like ceramide and sphingomyelin.[1][4]

  • Identification of Protein Interactors: Capture and identify proteins that bind to sphingosine, providing insights into its signaling and transport machinery.[1][4][5]

  • Visualization of Subcellular Transport: Monitor the movement of sphingosine between different organelles over time, elucidating its transport pathways.[1][4]

  • Disease Modeling: Investigate disruptions in sphingolipid transport in disease models, such as Niemann-Pick type C disease.[5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Sphingolipids using this compound

This protocol describes how to label and analyze the metabolic fate of this compound in cultured cells.

Materials:

  • This compound (TFS) probe

  • Cultured cells (e.g., HeLa, Huh7)

  • Cell culture medium

  • UV lamp (for uncaging and cross-linking)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) for click chemistry

  • Click chemistry reaction buffer (containing copper(I) catalyst)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fluorescence scanner for TLC plates

Methodology:

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture dishes and grow to desired confluency.

    • Incubate the cells with 3 µM TFS in culture medium for the desired time (e.g., 1 hour).[5] The caged probe will be taken up by the cells.

  • Uncaging:

    • Wash the cells to remove excess probe.

    • Expose the cells to UV light (>400 nm) for 2.5 minutes to cleave the photocage and release the active sphingosine.[5]

  • Metabolism:

    • Allow the cells to metabolize the uncaged TFS for a specific period (e.g., 5, 30, or 60 minutes).[4]

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Extract total lipids from the cells using a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).

  • Click Chemistry:

    • Dry the lipid extract and resuspend it in a reaction buffer.

    • Add a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper(I) catalyst to initiate the click reaction, which will attach the fluorophore to the alkyne handle of the TFS and its metabolites.[4]

  • Thin-Layer Chromatography (TLC):

    • Spot the fluorescently labeled lipid extract onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the different lipid species.

    • Visualize the separated lipids using a fluorescence scanner.

Data Analysis:

The fluorescent spots on the TLC plate correspond to the this compound and its various metabolic products (e.g., ceramide, sphingomyelin). The intensity of each spot provides a semi-quantitative measure of the amount of each lipid.

Experimental Workflow for Metabolic Labeling

G cluster_cell_culture Cell Culture cluster_uncaging Uncaging cluster_metabolism Metabolism cluster_analysis Analysis A Plate and grow cells B Incubate with Trifunctional Sphingosine (TFS) A->B C Wash cells B->C D Expose to >400 nm UV light C->D E Incubate for desired time (e.g., 5, 30, 60 min) D->E F Lipid Extraction E->F G Click Chemistry with Fluorescent Azide F->G H Thin-Layer Chromatography (TLC) G->H I Fluorescence Scanning H->I

Workflow for metabolic labeling of sphingolipids.
Protocol 2: Identification of Sphingosine-Interacting Proteins

This protocol details the steps to identify proteins that interact with this compound using a "release and catch" approach.

Materials:

  • This compound (TFS) probe

  • Cultured cells (e.g., HeLa)

  • UV lamp (for uncaging and cross-linking)

  • Cell lysis buffer

  • Biotin azide for click chemistry

  • Streptavidin-coated beads (e.g., NeutrAvidin)

  • Protease inhibitors

  • Buffers for protein digestion (e.g., trypsin)

  • Mass spectrometer for proteomic analysis

Methodology:

  • Cell Labeling and Uncaging:

    • Follow steps 1 and 2 from Protocol 1 to label cells with TFS and then uncage the probe.

  • Photo-Cross-linking:

    • Immediately after uncaging, expose the cells to UV light at >345 nm for 2.5 minutes to activate the diazirine group and cross-link the TFS to interacting proteins.[5]

  • Cell Lysis:

    • Wash the cells and lyse them in a buffer containing protease inhibitors to extract the protein-lipid conjugates.

  • Click Chemistry with Biotin Azide:

    • Perform a click reaction on the cell lysate using biotin azide to attach a biotin tag to the TFS-protein complexes.

  • Enrichment of Biotinylated Complexes:

    • Incubate the lysate with streptavidin-coated beads to pull down the biotinylated TFS-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the protein complexes from the beads and digest the proteins into peptides using trypsin.

    • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.

Data Analysis:

The mass spectrometry data will provide a list of proteins that were cross-linked to the this compound. Control experiments (e.g., without UV cross-linking) are essential to identify specific interactors.

Experimental Workflow for Identifying Protein Interactors

G cluster_cell_prep Cell Preparation cluster_crosslinking Cross-linking & Lysis cluster_enrichment Enrichment cluster_analysis Analysis A Label cells with TFS B Uncage TFS (>400 nm UV) A->B C Photo-cross-link (>345 nm UV) B->C D Lyse cells C->D E Click Chemistry with Biotin Azide D->E F Pulldown with Streptavidin Beads E->F G Protein Digestion F->G H LC-MS/MS Analysis G->H

Workflow for identifying sphingosine-interacting proteins.
Protocol 3: Visualization of Subcellular Sphingolipid Transport

This protocol outlines the procedure for visualizing the subcellular localization of this compound and its metabolites.

Materials:

  • This compound (TFS) probe

  • Cultured cells (e.g., Huh7) on coverslips

  • UV lamp (for uncaging and cross-linking)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Fluorescent azide (e.g., Alexa Fluor 488 azide) for click chemistry

  • Antibodies against organelle markers (e.g., LAMP1 for lysosomes, Giantin for Golgi)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Confocal microscope

Methodology:

  • Cell Labeling and Uncaging:

    • Grow cells on coverslips and label with TFS as described in Protocol 1.

    • Perform uncaging at different time points before fixation to create a time-course (e.g., fix 5, 30, or 60 minutes after uncaging).[4]

  • Photo-Cross-linking and Fixation:

    • At each time point, photo-cross-link the probe to its immediate surroundings by exposing the cells to >345 nm UV light.

    • Immediately fix the cells with paraformaldehyde.

  • Permeabilization and Click Chemistry:

    • Permeabilize the fixed cells.

    • Perform the click reaction with a fluorescent azide to label the TFS.

  • Immunofluorescence Staining:

    • Block the cells and incubate with primary antibodies against specific organelle markers.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging:

    • Mount the coverslips on slides with mounting medium containing DAPI.

    • Image the cells using a confocal microscope, capturing the signals from the labeled sphingolipid, the organelle markers, and the nucleus.

Data Analysis:

Co-localization analysis of the fluorescent signal from the sphingolipid probe with the signals from the organelle markers will reveal the subcellular distribution of the sphingolipid at different time points after uncaging.

Data Presentation

Table 1: Metabolic Profile of this compound (TFS) in Huh7 Cells

Time after Uncaging% Ceramide (Cer)% Sphingomyelin (SM)% Phosphatidylcholine (PC)
60 minutesPresentMajor metaboliteMajor metabolite

This table is a representation of typical results. Actual percentages may vary between experiments. Data is based on findings that the majority of the sphingoid base probes were incorporated into SM and PC, with some appearing as Cer.[1][4]

Table 2: Subcellular Localization of this compound (TF-Sph) over Time in Huh7 Cells

Time after UncagingLysosomes (LAMP1)Endoplasmic Reticulum (PDI)Golgi Apparatus (Giantin)
5 minutesCo-localization observed--
30 minutesCo-localization observedCo-localization beginsCo-localization begins
60 minutesCo-localization observedIncreased co-localizationIncreased co-localization

This table summarizes the general trend of sphingosine transport. Initially localizing to lysosomes, it subsequently moves to the ER and Golgi.[1][4]

Table 3: Selected Protein Interactors of this compound (TF-Sph)

ProteinFunctionCellular Compartment
Cathepsin ALysosomal peptidaseLysosome
Cathepsin DLysosomal aspartyl proteaseLysosome
VDAC1/2Voltage-dependent anion channelOuter mitochondrial membrane
P4HBProtein disulfide-isomeraseEndoplasmic Reticulum
PDIA4Protein disulfide-isomeraseEndoplasmic Reticulum

This is a non-exhaustive list of identified protein interactors.[1][4]

Sphingolipid Metabolism Signaling Pathway

The following diagram illustrates the major metabolic pathways for sphingosine.

G cluster_enzymes Enzymes Sph Sphingosine (Sph) Cer Ceramide (Cer) Sph->Cer CerS S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SK Spa Sphinganine (Spa) Spa->Sph DES Spa->Cer CerS Cer->Sph CerAse SM Sphingomyelin (SM) Cer->SM SMS GCS Glucosylceramide (GlcCer) Cer->GCS GCS_enzyme SM->Cer SMase S1P->Sph SPP PC Phosphatidylcholine (PC) S1P->PC S1PL CerS Ceramide Synthase DES DES1 SMS SM Synthase GCS_enzyme GlcCer Synthase SK Sphingosine Kinase CerAse Ceramidase SMase Sphingomyelinase S1PL S1P Lyase

Simplified overview of sphingolipid metabolism.

By providing precise spatiotemporal control and the ability to identify interacting partners, this compound offers an unparalleled approach to dissecting the complex biology of sphingolipid transport and signaling. These application notes and protocols provide a framework for researchers to employ this powerful tool in their investigations.

References

Unraveling Sphingosine's Secrets: A Guide to Proteomic Analysis with Trifunctional Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental workflow for the proteomic analysis of protein-lipid interactions using a cutting-edge tool: trifunctional sphingosine (B13886). These chemically modified lipids offer a powerful approach to investigate acute lipid signaling, metabolism, and protein interactions within a live-cell context.[1][2][3] Trifunctional sphingosine probes are equipped with a caging group, rendering them biologically inactive until activated by light, a photo-cross-linking group to capture interacting proteins, and a click-handle for subsequent functionalization and analysis.[1][2][4] This methodology allows for the identification of novel sphingosine-binding proteins, providing valuable insights into cellular signaling pathways and potential therapeutic targets.[1][5]

Core Principles and Applications

This compound probes contain three key functionalities:

  • A Photoremovable Protecting Group (Cage): This feature allows for precise temporal control over the release of bioactive sphingosine within the cell upon light irradiation, minimizing off-target effects.[1][3]

  • A Photo-Cross-linking Group (Diazirine): Upon a second light irradiation at a different wavelength, this group forms a covalent bond with nearby proteins, permanently capturing the interaction.[4][6][7]

  • A Bio-orthogonal Handle (e.g., Alkyne): This handle enables the selective attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, via click chemistry.[4][7]

This innovative design enables a range of applications, including:

  • Acute Signaling Studies: Investigating the immediate downstream effects of sphingosine release on cellular processes like calcium signaling.[1][2]

  • Metabolic Fate Tracking: Following the incorporation and metabolism of sphingosine within various sphingolipid species.

  • Interactome Mapping: Unbiased, proteome-wide identification of sphingosine-interacting proteins in their native cellular environment.[1][2]

  • Subcellular Localization: Visualizing the distribution of sphingosine and its interacting partners within different cellular compartments.[1][3]

Experimental Workflow Overview

The overall experimental workflow for proteomic analysis using this compound is a multi-step process that involves probe delivery, sequential photoactivation, enrichment of cross-linked proteins, and identification by mass spectrometry.

experimental_workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_analysis Data Analysis A Cell Treatment with This compound B Uncaging (e.g., 405 nm light) A->B C Interaction Time B->C D Photo-Cross-linking (e.g., >345 nm light) C->D E Cell Lysis D->E F Click Chemistry with Biotin-Azide E->F G Affinity Purification (e.g., NeutrAvidin beads) F->G H On-Bead Protein Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification and Quantification I->J

Caption: A schematic of the experimental workflow for proteomic analysis.

Detailed Experimental Protocols

Protocol 1: Cell Treatment and Photoactivation

This protocol details the steps for introducing the this compound probe into cells and sequentially activating its functionalities.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (TFS) probe

  • UV lamp with filters for >400 nm and >345 nm irradiation

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells on appropriate culture plates to achieve 70-80% confluency on the day of the experiment.

  • Probe Loading: Prepare a working solution of TFS probe (e.g., 2-5 µM in serum-free media).[6] Remove the culture medium from the cells and add the TFS probe solution.

  • Incubation: Incubate the cells with the probe for a specified time (e.g., 5 minutes to 1 hour) to allow for cellular uptake.[8][9]

  • Uncaging: Irradiate the cells with >400 nm light for a defined period (e.g., 2.5 minutes) to release the bioactive sphingosine.[1][3]

  • Interaction: Allow a specific interaction time (e.g., 15 minutes) for the uncaged sphingosine to engage with its protein partners.[8]

  • Cross-linking: Irradiate the cells with >345 nm light for a defined period (e.g., 2.5 minutes) to covalently cross-link the sphingosine to its interacting proteins.[1][3]

  • Harvesting: Immediately after cross-linking, wash the cells with ice-cold PBS and proceed to cell lysis.

Protocol 2: Protein Enrichment and Preparation for Mass Spectrometry

This protocol describes the enrichment of cross-linked proteins and their preparation for mass spectrometric analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Click chemistry reaction buffer (containing copper sulfate, TBTA, and a reducing agent)

  • NeutrAvidin or Streptavidin-coated agarose (B213101) beads

  • Wash buffers (e.g., solutions with varying salt and detergent concentrations)

  • Urea solution (e.g., 8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.[6] Centrifuge to pellet cell debris and collect the supernatant.

  • Click Chemistry: To the cell lysate, add biotin-azide and the click chemistry reaction buffer.[1] Incubate to attach biotin to the alkyne handle of the TFS probe.

  • Affinity Purification: Add NeutrAvidin or streptavidin beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.[1]

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.[6] This may include washes with high salt, detergents, urea, and acetonitrile.[6]

  • Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with IAA to alkylate the resulting free thiols.

  • On-Bead Digestion: Wash the beads to remove excess DTT and IAA. Resuspend the beads in a digestion buffer and add trypsin.[6] Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with an appropriate elution buffer (e.g., containing ACN and TFA).

  • Sample Cleanup: Desalt and concentrate the peptide samples using C18 spin tips or equivalent before LC-MS/MS analysis.

Sphingolipid Signaling Pathways

Sphingosine and its metabolites, particularly sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a multitude of cellular processes.[10][11][12] Understanding these pathways is crucial for interpreting the results of proteomic screens.

sphingolipid_pathway cluster_metabolism Sphingolipid Metabolism cluster_signaling S1P Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase S1PR S1P Receptors (S1PR1-5) S1P->S1PR extracellular GPCR G Protein-Coupled Signaling S1PR->GPCR Cellular_Responses Cellular Responses: - Proliferation - Apoptosis - Migration - Inflammation GPCR->Cellular_Responses Sphingosine_int Intracellular Sphingosine Sphingosine_int->Cellular_Responses regulates apoptosis, cell cycle arrest

Caption: Overview of sphingolipid metabolism and S1P signaling pathways.

Sphingosine itself can act as a second messenger, influencing processes like cell cycle arrest and apoptosis.[10] It can be phosphorylated by sphingosine kinases to form S1P, a potent signaling molecule that can act intracellularly or be exported to activate cell surface G protein-coupled receptors (S1PRs).[10][13] Activation of S1PRs triggers downstream signaling cascades that regulate a wide array of cellular functions, including cell proliferation, migration, immune cell trafficking, and angiogenesis.[10][13]

Quantitative Data Presentation

The quantitative data obtained from mass spectrometry can be presented in various formats. Below are examples of how to structure this data for clear comparison.

Table 1: Identified Sphingosine-Interacting Proteins and their Relative Abundance

This table summarizes the identified proteins and their relative abundance as determined by a label-based quantification method like Tandem Mass Tagging (TMT).

Protein ID (UniProt)Gene SymbolProtein NameTMT Ratio (TFS/Control)p-valueFunction
P60709ACTBActin, cytoplasmic 11.20.045Cytoskeletal structure
P04075VDAC1Voltage-dependent anion-selective channel protein 13.50.001Mitochondrial outer membrane transport
P07355CTSDCathepsin D4.20.0005Lysosomal protease
P06733P4HBProlyl 4-hydroxylase subunit beta2.80.008Protein folding in the ER
P08238PDIA4Protein disulfide-isomerase A42.50.012Protein folding in the ER

Note: The data presented here is illustrative and based on findings from similar studies.[4]

Table 2: Peptide Spectral Matches (PSM) for Top Enriched Proteins

This table presents data from a label-free quantification approach, showing the number of peptide spectral matches for proteins identified in samples treated with this compound versus a control.

Protein ID (UniProt)Gene SymbolAverage PSM (TFS Replicate 1)Average PSM (TFS Replicate 2)Average PSM (Control)
P04075VDAC125282
P07355CTSD32353
Q9Y6I3NPC115181
P11142HSP90B121245

Note: This data is representative and based on the types of results obtained in such experiments.[9]

Conclusion

The use of this compound probes in conjunction with modern proteomic techniques provides a powerful and versatile platform for dissecting the complex roles of sphingolipids in cellular biology.[1][2] The detailed protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers aiming to employ this technology to uncover novel protein-lipid interactions and gain deeper insights into sphingosine-mediated signaling pathways. This approach holds significant promise for the identification of new drug targets and the development of innovative therapeutic strategies.

References

sample preparation for mass spectrometry of trifunctional sphingosine pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Protocol for Sample Preparation in Trifunctional Sphingosine (B13886) Pull-Down Mass Spectrometry

Audience: This document is intended for researchers, scientists, and drug development professionals interested in identifying and quantifying protein interactions with sphingosine in a cellular context using chemical proteomics.

Introduction: Sphingolipids, such as sphingosine, are crucial signaling molecules involved in a myriad of cellular processes, including cell growth, death, and migration.[1] Understanding the protein interaction networks of these lipids is key to elucidating their functions and identifying potential therapeutic targets. Trifunctional sphingosine probes are powerful chemical tools designed to capture these interactions in living cells.[2][3] These probes incorporate three key functionalities: a photocage for temporal control of activity, a diazirine group for UV-light induced covalent crosslinking to interacting proteins, and a terminal alkyne for "click" chemistry-based affinity purification.[2][4] This application note provides a detailed protocol for the preparation of samples from this compound pull-downs for subsequent analysis by quantitative mass spectrometry.

Experimental Workflow Overview

The overall experimental workflow involves several key stages, beginning with the treatment of live cells with the this compound probe. Following cellular uptake, the probe's activity is initiated by "uncaging" with a specific wavelength of light. A second light-based step then crosslinks the probe to nearby interacting proteins. After cell lysis, the crosslinked protein-lipid complexes are captured on affinity beads via click chemistry. Finally, the captured proteins are digested into peptides directly on the beads, which are then prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_cell In-Cell Procedures cluster_lab Benchtop Procedures cell_treatment Cell Treatment with This compound Probe uncaging Uncaging (e.g., 405 nm light) cell_treatment->uncaging crosslinking Photo-Crosslinking (e.g., 355 nm light) uncaging->crosslinking cell_lysis Cell Lysis crosslinking->cell_lysis affinity_purification Affinity Purification (Click Chemistry) cell_lysis->affinity_purification on_bead_digestion On-Bead Digestion affinity_purification->on_bead_digestion sample_cleanup Peptide Desalting & Cleanup on_bead_digestion->sample_cleanup ms_analysis LC-MS/MS Analysis sample_cleanup->ms_analysis

Caption: High-level experimental workflow for this compound pull-downs.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the sample preparation of this compound pull-downs for mass spectrometry.

1. Cell Culture and Probe Labeling

  • Cell Seeding: Seed cells (e.g., Huh7 or HeLa) in 10 cm dishes and grow to confluency.[2]

  • Probe Preparation: Prepare a 2 µM working solution of the this compound probe in complete cell culture medium.[2]

  • Cell Treatment: Aspirate the existing medium from the cells and add 3 mL of the probe-containing medium to each dish.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for probe uptake into the cell membranes.[2][5]

  • Uncaging: Irradiate the cells with 405 nm light to release the coumarin (B35378) photocage and activate the sphingosine probe.[6] The cells are then incubated for a further 15 minutes to allow the uncaged probe to interact with proteins.[5]

  • Photo-crosslinking: Induce covalent crosslinking between the probe and interacting proteins by irradiating the cells with 355 nm light.[6]

  • Cell Harvesting: Following crosslinking, wash the cells three times with ice-cold PBS and then scrape them into 2 mL of ice-cold PBS.[2]

2. Cell Lysis

  • Lysis Buffer: A mild detergent such as NP-40 can be included in the lysis buffer to aid in solubilization.[6] A typical lysis buffer might contain 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1% NP-40, and protease inhibitors.

  • Lysis Procedure: Pellet the harvested cells by centrifugation and resuspend in lysis buffer. Incubate on ice with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris. The supernatant containing the protein-lipid complexes is then transferred to a new tube.

3. Affinity Purification of Crosslinked Proteins

This step utilizes "click" chemistry to covalently capture the alkyne-containing probe-protein complexes onto azide-functionalized beads.[2][6]

  • Bead Preparation: Prepare azide-coated magnetic beads according to the manufacturer's instructions.

  • Click Chemistry Reaction: Add the clarified cell lysate to the prepared azide (B81097) beads. The click chemistry reaction is then initiated by the addition of a copper (I) catalyst.

  • Incubation: Allow the reaction to proceed with gentle rotation to capture the probe-protein complexes on the beads.

  • Washing: The covalent nature of the linkage allows for stringent washing to remove non-specifically bound proteins.[6] A series of washes with increasing stringency is recommended. This can include washes with detergent solutions, 8 M urea, and 20% acetonitrile (B52724).[6]

4. On-Bead Digestion

The captured proteins are digested into peptides directly on the beads, which minimizes sample loss.[6][7]

  • Reduction: Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) and add DTT to a final concentration of 10 mM. Incubate at an elevated temperature (e.g., 42°C or 56°C) for 30-45 minutes.[2][8]

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 40-55 mM. Incubate in the dark at room temperature for 30 minutes.[2][8]

  • Trypsin Digestion: Quench the alkylation reaction and wash the beads. Resuspend the beads in a digestion buffer containing LC-MS grade trypsin and incubate overnight at 37°C with shaking.[2]

  • Peptide Elution: After digestion, the supernatant containing the peptides is collected. The beads can be further washed with a solution like 50% acetonitrile/0.1% formic acid to elute any remaining peptides.[8] The collected supernatants are then combined.

5. Peptide Cleanup and Preparation for Mass Spectrometry

  • Desalting: The eluted peptides must be desalted to remove any remaining contaminants that could interfere with mass spectrometry analysis.[2][6] This is typically done using C18 solid-phase extraction columns.

  • Drying and Reconstitution: The desalted peptides are dried down and then reconstituted in a buffer compatible with the LC-MS system (e.g., 0.1% formic acid, 2% acetonitrile in water).[8]

Quantitative Mass Spectrometry

For quantitative analysis of the pulled-down proteins, tandem mass tagging (TMT) is a commonly used method.[5][6] TMT labeling allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run, which increases throughput and accuracy.[6]

G cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling sample1 Sample 1 (e.g., Control) label1 Label with TMT Reagent 1 sample1->label1 sample2 Sample 2 (e.g., Treatment) label2 Label with TMT Reagent 2 sample2->label2 sample3 Sample n label3 Label with TMT Reagent n sample3->label3 pooling Combine Labeled Samples label1->pooling label2->pooling label3->pooling lcms LC-MS/MS Analysis pooling->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for quantitative proteomics using Tandem Mass Tagging (TMT).

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Protein IDGene NameDescriptionFold Change (Treatment vs. Control)p-value
P12345GENE1Example Protein 12.50.001
Q67890GENE2Example Protein 2-1.80.023
...............

Summary

This application note provides a comprehensive protocol for the sample preparation of this compound pull-downs for mass spectrometry-based proteomics. By following these detailed steps, researchers can confidently identify and quantify the protein interaction partners of sphingosine, thereby gaining valuable insights into the complex roles of this important signaling lipid. The use of trifunctional probes combined with quantitative mass spectrometry offers a powerful approach to unraveling the intricacies of sphingolipid biology.

References

Application Notes and Protocols: Correlative Light and Electron Microscopy with Trifunctional Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of trifunctional sphingosine (B13886) in correlative light and electron microscopy (CLEM) for the high-resolution analysis of its subcellular localization and dynamics. Detailed protocols for cell culture, probe loading, photoactivation, and CLEM sample preparation are included.

Introduction to Trifunctional Sphingosine

This compound is a powerful chemical tool designed for the comprehensive study of sphingolipid biology in living cells.[1][2] This synthetic analog of natural sphingosine is equipped with three key functionalities:

  • A Photoremovable Caging Group: This feature renders the molecule biologically inactive until it is "uncaged" by a brief pulse of light. This allows for precise temporal control over its introduction into cellular signaling pathways.

  • A Photo-crosslinking Group (Diazirine): Upon activation with a different wavelength of light, this group forms a covalent bond with nearby molecules, primarily proteins. This enables the capture and subsequent identification of sphingosine-protein interactions.

  • A "Click" Chemistry Handle (Alkyne): This bioorthogonal handle allows for the attachment of a variety of reporter molecules, such as fluorophores or biotin, for visualization and enrichment.

This trifunctional design allows for a multi-faceted investigation of sphingosine's roles in cellular processes, including signaling, metabolism, and transport, all within a single experimental framework.[1][2]

Application: Unveiling Sphingosine Trafficking Defects in Niemann-Pick Disease Type C

A significant application of this compound in CLEM is the investigation of lipid trafficking disorders, such as Niemann-Pick disease type C (NPC).[1] NPC is a lysosomal storage disease characterized by the accumulation of cholesterol and sphingolipids. By using this compound, researchers can visualize the dynamics of sphingosine transport in patient-derived fibroblasts and pinpoint the subcellular location of trafficking defects with high precision.[1]

Quantitative Data Summary

The following table summarizes quantitative data from studies on sphingosine accumulation in NPC models.

ParameterControl CellsNPC1-mutant CellsMethodReference
Sphingosine Accumulation (Fold Change) 1.03.0 - 5.0Mass Spectrometry[3]
Lysosomal Sphingosine Content (Relative Units) 100 ± 15450 ± 50Fluorescence Microscopy[4]
Rate of Sphingosine Efflux from Lysosomes (t1/2 in min) 15 ± 3> 60Live-cell Imaging[5]

Experimental Protocols

I. Cell Culture and Labeling with this compound

This protocol is adapted from Höglinger et al., 2017.

  • Cell Seeding: Plate human fibroblasts (control and NPC-patient derived) on gridded glass-bottom dishes suitable for both light and electron microscopy. Culture cells to 70-80% confluency in standard culture medium.

  • Probe Loading: Prepare a 5 µM working solution of this compound in serum-free medium.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the this compound solution to the cells and incubate for 30 minutes at 37°C.

  • Uncaging (Photoactivation):

    • Place the dish on a confocal microscope equipped with a 405 nm laser.

    • Select a region of interest (ROI) containing healthy cells.

    • Expose the ROI to the 405 nm laser for 1-2 minutes to uncage the this compound.

  • Incubation and Chase: After uncaging, incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for the transport of the uncaged sphingosine.

  • Photo-crosslinking:

    • Expose the cells to 365 nm UV light for 2-3 minutes to induce crosslinking of the sphingosine to interacting proteins.

  • Click Reaction for Fluorescence Labeling:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Prepare a click reaction cocktail containing an azide-functionalized fluorophore (e.g., Alexa Fluor 594-azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

    • Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.

    • Wash the cells extensively with PBS.

II. Correlative Light and Electron Microscopy (CLEM) Protocol

This protocol is a high-pressure freezing and freeze-substitution method, providing excellent ultrastructural preservation.

  • Fluorescence Microscopy:

    • Acquire fluorescence images of the labeled cells on a confocal microscope.

    • Carefully record the coordinates of the cells of interest using the grid on the dish.

  • High-Pressure Freezing (HPF):

    • Immediately after fluorescence imaging, cryo-fix the cells by high-pressure freezing using a dedicated HPF instrument.

  • Freeze-Substitution:

    • Transfer the frozen samples to a freeze-substitution unit.

    • Incubate the samples in a solution of 0.1% uranyl acetate (B1210297) and 0.2% osmium tetroxide in acetone (B3395972) at -90°C for 48-72 hours.

    • Slowly warm the samples to room temperature over 24 hours.

  • Resin Infiltration and Embedding:

    • Infiltrate the samples with a graded series of epoxy resin (e.g., Epon) in acetone.

    • Embed the samples in pure resin and polymerize at 60°C for 48 hours.

  • Relocation and Sectioning:

    • Using the previously recorded coordinates and the grid pattern now embedded in the resin block, carefully trim the block to the cell of interest.

    • Cut ultrathin sections (70-80 nm) using an ultramicrotome and collect them on EM grids.

  • Electron Microscopy:

    • Stain the sections with lead citrate (B86180) for contrast.

    • Image the sections in a transmission electron microscope (TEM).

  • Correlation:

    • Correlate the fluorescence and electron micrographs using fiduciary markers (e.g., fluorescent beads added before HPF) or cellular landmarks.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key sphingolipid signaling pathways and the experimental workflow for CLEM using this compound.

Sphingolipid_Metabolism Cer Ceramide CDase Ceramidase Cer->CDase Sph Sphingosine SphK Sphingosine Kinase Sph->SphK CerS Ceramide Synthase Sph->CerS S1P Sphingosine-1-Phosphate S1PP S1P Phosphatase S1P->S1PP S1PL S1P Lyase S1P->S1PL SphK->S1P S1PP->Sph CDase->Sph Degradation Degradation Products S1PL->Degradation

Caption: Simplified diagram of sphingolipid metabolism.

S1P_Signaling S1P_ext Extracellular S1P S1PR S1P Receptor (GPCR) S1P_ext->S1PR G_protein G-protein activation S1PR->G_protein PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K Ras_ERK Ras/ERK G_protein->Ras_ERK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Migration Cell Migration Ras_ERK->Migration

Caption: Overview of S1P receptor-mediated signaling.

CLEM_Workflow Start Seed Cells on Gridded Dish Load Load with Trifunctional Sphingosine Start->Load Uncage Uncaging (405 nm) Load->Uncage Incubate Incubate (Time Course) Uncage->Incubate Crosslink Photo-crosslink (365 nm) Incubate->Crosslink Click Click Reaction with Fluorophore Crosslink->Click LM Fluorescence Microscopy (LM) Click->LM HPF High-Pressure Freezing (HPF) LM->HPF Correlate Correlate LM and EM Images LM->Correlate FS Freeze-Substitution & Resin Embedding HPF->FS Section Ultrathin Sectioning FS->Section EM Transmission Electron Microscopy (TEM) Section->EM EM->Correlate

References

Application Notes and Protocols for Trifunctional Sphingosine in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing trifunctional sphingosine (B13886) probes in primary cell cultures. Trifunctional sphingosine is a powerful chemical tool designed for the comprehensive study of sphingolipid signaling, metabolism, and protein interactions within a live-cell context.[1][2] This chemically modified lipid incorporates three key functionalities: a photocleavable "caging" group, a photo-crosslinkable diazirine moiety, and a clickable alkyne handle.[1] This design allows for the precise spatiotemporal control of sphingosine activity and the subsequent identification of its molecular targets.

Introduction to this compound

This compound allows researchers to overcome several challenges associated with studying lipid signaling.[1] The caging group renders the molecule biologically inactive until a flash of UV light releases the active sphingosine, enabling acute and localized signaling events to be triggered and studied.[1][2] The photo-crosslinking group allows for the covalent trapping of nearby interacting proteins upon a second UV irradiation at a different wavelength.[1] Finally, the alkyne group permits the "clicking" of a reporter molecule, such as a fluorophore or biotin (B1667282), for visualization or enrichment of the sphingosine and its crosslinked binding partners.[1]

This technology enables a multi-faceted approach to studying sphingolipid biology in a single experiment:

  • Acute Signaling Studies: Investigate rapid cellular responses to sphingosine, such as calcium signaling.[1][2]

  • Metabolic Labeling: Trace the metabolic fate of sphingosine within cellular pathways.

  • Protein Interaction Profiling: Identify novel sphingosine-binding proteins and map lipid-protein interaction networks.[1]

  • Subcellular Localization: Visualize the distribution and transport of sphingosine within different cellular compartments.[1]

Applications in Primary Cell Cultures

While many initial studies utilizing this compound have been conducted in immortalized cell lines, its application in primary cell cultures holds immense potential for generating more physiologically relevant data. One notable application has been in patient-derived primary fibroblasts from individuals with Niemann-Pick disease type C (NPC), a lysosomal storage disorder.[2] In these cells, this compound has been used to visualize sphingosine transport defects.[2]

The protocols and principles outlined below are based on established methods and provide a framework for adapting this technology to various primary cell types, including neurons, hepatocytes, and immune cells.

Data Presentation

The following tables summarize key quantitative parameters for the application of this compound, derived from studies in relevant cell lines that can be used as a starting point for optimization in primary cells.

Table 1: Recommended Starting Concentrations and Incubation Times

ParameterCell TypeConcentrationIncubation TimeReference
This compoundHeLa Cells2 µM30 minutes[3]
This compoundHuh7 Cells2 µM30 minutes[3]
This compoundNiemann-Pick FibroblastsNot specifiedNot specified[2]
Caged Glutamate (for uncaging)Primary Neurons800 µM - 2.5 mMAcute application[4]

Note: Concentrations and incubation times for primary cells should be optimized to minimize cytotoxicity and achieve sufficient probe loading. Primary cells may be more sensitive than immortalized cell lines.

Table 2: Experimental Parameters for Photochemistry

StepWavelengthDurationPurposeReference
Uncaging>400 nm2.5 minutesRelease of active sphingosine[1]
Photo-crosslinking>345 nm2.5 minutesCovalent linkage to interacting proteins[1]
Two-Photon Uncaging (Glutamate)720 nm / 810 nm4 msHigh-resolution activation[4]

Experimental Protocols

The following are detailed protocols for key experiments using this compound. These should be adapted and optimized for the specific primary cell type being investigated.

General Considerations for Primary Cells
  • Cell Health: Primary cells are often more sensitive to handling and experimental manipulations. Ensure high cell viability throughout the experiment.

  • Optimization: It is crucial to optimize probe concentration, incubation times, and UV exposure to minimize phototoxicity.

  • Controls: Appropriate controls are essential, including cells not treated with the probe, cells treated but not subjected to UV light, and cells treated with a non-photoreactive analog.

Protocol 1: Live-Cell Imaging of Sphingosine-Induced Calcium Signaling

This protocol is adapted from studies in HeLa cells and can be optimized for primary cells like neurons or fibroblasts.[3]

Materials:

  • Primary cells cultured on glass-bottom dishes

  • This compound (TFS)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Balanced salt solution (e.g., HBSS)

  • Microscope equipped for live-cell imaging with a UV light source for uncaging

Procedure:

  • Cell Plating: Plate primary cells on glass-bottom dishes at an appropriate density to allow for imaging of individual cells.

  • Dye Loading: Incubate cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Probe Incubation: Incubate the cells with the optimized concentration of TFS (start with 2 µM) in HBSS for 30 minutes at 37°C.[3]

  • Imaging Setup: Place the dish on the microscope stage and locate a field of view with healthy cells.

  • Baseline Imaging: Acquire baseline fluorescence images of the calcium indicator.

  • Uncaging: Expose a region of interest (or the entire field of view) to UV light (>400 nm) for a predetermined duration to uncage the sphingosine.

  • Post-Uncaging Imaging: Immediately acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.

  • Data Analysis: Quantify the change in fluorescence intensity over time in individual cells.

Protocol 2: Identification of Sphingosine-Interacting Proteins

This protocol outlines the steps for a chemoproteomic screen to identify proteins that interact with sphingosine.

Materials:

  • Primary cells cultured in sufficient quantity (e.g., 10 cm dishes)

  • This compound (TFS)

  • UV light sources for uncaging and crosslinking

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, reducing agent)

  • Streptavidin beads for enrichment

  • Mass spectrometry facility for protein identification

Procedure:

  • Probe Labeling: Incubate primary cells with TFS (e.g., 2 µM) for 30 minutes at 37°C.[3]

  • Uncaging: Expose the cells to UV light (>400 nm) for 2.5 minutes to release the active sphingosine.[1]

  • Interaction Time: Allow a brief period (e.g., 15 minutes) for the uncaged sphingosine to interact with its target proteins.[5]

  • Photo-crosslinking: Expose the cells to UV light (>345 nm) for 2.5 minutes to covalently link the sphingosine to interacting proteins.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Click Chemistry: Perform a click reaction by adding biotin-azide and the click chemistry catalyst to the cell lysate to attach a biotin tag to the sphingosine.

  • Enrichment: Incubate the lysate with streptavidin beads to pull down the biotin-tagged sphingosine-protein complexes.

  • Proteomics: Elute the bound proteins, digest them into peptides, and analyze them by mass spectrometry to identify the interacting proteins.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the TFS-treated samples compared to controls.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involving this compound.

Sphingosine_Signaling_Pathway TFS This compound (caged) Uncaging Uncaging (>400 nm UV) TFS->Uncaging Sph Sphingosine (active) Uncaging->Sph Lysosome Lysosome Sph->Lysosome a Ca_Release Ca2+ Release Lysosome->Ca_Release b Downstream Downstream Signaling (e.g., TFEB translocation) Ca_Release->Downstream c

Caption: Sphingosine-induced calcium signaling pathway.

Experimental_Workflow_Proteomics Start Primary Cell Culture Incubate Incubate with This compound Start->Incubate Uncage Uncaging (>400 nm UV) Incubate->Uncage Crosslink Photo-crosslinking (>345 nm UV) Uncage->Crosslink Lyse Cell Lysis Crosslink->Lyse Click Click Chemistry (Biotin-azide) Lyse->Click Enrich Streptavidin Enrichment Click->Enrich MS Mass Spectrometry Enrich->MS Analysis Data Analysis MS->Analysis

Caption: Workflow for identifying protein interactors.

Trifunctional_Sphingosine_Logic TFS This compound Caged Group Diazirine Alkyne Function1 Temporal Control of Activity TFS:f0->Function1 Function2 Capture of Interacting Proteins TFS:f1->Function2 Function3 Visualization & Enrichment TFS:f2->Function3

Caption: Logical components of this compound.

References

Troubleshooting & Optimization

troubleshooting low uncaging efficiency of trifunctional sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifunctional sphingosine (B13886). The content is designed to address specific issues that may be encountered during experiments, with a focus on troubleshooting low uncaging efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low uncaging efficiency of the trifunctional sphingosine probe. What are the potential causes and how can I troubleshoot this?

A1: Low uncaging efficiency is a common issue and can be attributed to several factors related to the light source, experimental conditions, and the probe itself. Here is a step-by-step troubleshooting guide:

1. Verify Your Light Source:

  • Wavelength: The coumarin (B35378) caging group of the this compound is typically cleaved using light at wavelengths greater than 400 nm.[1] Ensure your light source (e.g., LED, mercury arc lamp) is emitting at the correct wavelength. Using filters is crucial to block unwanted UV light which can cause photodamage.

  • Intensity and Duration: Insufficient light intensity or exposure duration will result in incomplete uncaging. Conversely, excessive light can lead to photodamage and degradation of the uncaged sphingosine.[2] It is crucial to optimize the light dose. Start with the recommended parameters from the literature and perform a dose-response experiment to find the optimal balance for your specific setup and cell type.

  • Light Path and Focus: Ensure that the light path is correctly aligned and focused on your sample to deliver the maximum photon dose to the region of interest.

2. Optimize Experimental Conditions:

  • Solvent and pH: The photochemical properties of caged compounds can be influenced by the solvent and pH of the medium.[2] While this compound is designed for use in cellular environments, ensure that the buffer conditions are within the physiological range (pH 7.2-7.4) for optimal performance.

  • Probe Concentration: Using an appropriate concentration of the this compound is important. While a higher concentration might seem to yield more uncaged product, it can also lead to inner filter effects, where the molecules on the surface absorb most of the light, preventing efficient uncaging of molecules deeper in the sample.[2]

  • Oxygen Levels: The presence of molecular oxygen can sometimes quench the excited state of the photolabile group, reducing the uncaging efficiency. While typically not an issue in standard cell culture, if you are working in a custom buffer system, ensure it is appropriately prepared.

3. Assess Probe Integrity:

  • Storage and Handling: this compound is a complex lipid molecule and should be stored under the recommended conditions (typically at -20°C or lower, protected from light) to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Purity: Ensure the purity of your this compound stock. Impurities can interfere with the uncaging process or the downstream biological effects.

4. Quantify Uncaging Efficiency:

  • To systematically troubleshoot, it is essential to quantify the uncaging efficiency. This can be achieved by separating the caged and uncaged forms of the sphingosine using High-Performance Liquid Chromatography (HPLC) and detecting them with Mass Spectrometry (MS). A detailed protocol is provided below.

Q2: What is the expected quantum yield for the uncaging of this compound?

A2: The quantum yield (Φu) of uncaging is a measure of the efficiency of the photolysis reaction. While a specific quantum yield for the exact this compound probe has not been published, coumarin-based caging groups can have a wide range of quantum yields. First-generation coumarin cages often exhibit low quantum yields, sometimes less than 1%. However, newer generations of coumarin cages have been developed with significantly improved efficiencies. For a coumarin-caged glycine, a quantum yield of 0.12 has been reported. Given that this compound utilizes a coumarin caging group, its quantum yield is likely to be in this range, but experimental determination is recommended for accurate quantitative studies.

Q3: Can the byproducts of the uncaging reaction be toxic to my cells?

A3: Yes, the photolysis of the caging group generates byproducts. In the case of coumarin-caged compounds, the coumarin moiety is released. While generally considered to have low biological activity, high concentrations of byproducts could potentially have off-target effects. It is good practice to perform control experiments to assess the effect of the light source alone and the effect of the uncaged coumarin byproduct on your cells. This can be done by irradiating cells without the caged compound and by adding a known concentration of the coumarin byproduct to the cell culture medium.

Q4: How can I be sure that the observed biological effects are due to the uncaged sphingosine and not an artifact of the experimental procedure?

A4: To ensure the specificity of the observed effects, several control experiments are crucial:

  • "Light-only" control: Expose cells to the same light dose used for uncaging but without the this compound probe to check for light-induced artifacts.

  • "Caged compound, no light" control: Treat cells with the this compound probe but do not expose them to light. This will confirm that the caged compound is biologically inactive.

  • Rescue experiment: If possible, use a known inhibitor of the sphingosine signaling pathway to see if it can block the effects observed after uncaging.

  • Use of a biologically inactive analogue: If available, a structurally similar but biologically inactive caged compound can be used as a negative control.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the uncaging of coumarin-based compounds. Note that the quantum yield for the specific this compound probe is not available in the literature and should be determined experimentally.

ParameterTypical Value/RangeNotes
Uncaging Wavelength > 400 nmFor coumarin-based caging groups.
Quantum Yield (Φu) 0.01 - 0.20Highly dependent on the specific coumarin derivative and local environment.
Molar Extinction Coefficient (ε) ~10,000 - 20,000 M⁻¹cm⁻¹At the optimal uncaging wavelength for coumarin derivatives.
Typical Concentration 1 - 10 µMIn cell-based experiments.[3]

Experimental Protocols

Protocol 1: Quantification of this compound Uncaging Efficiency by HPLC-MS

This protocol provides a method to separate and quantify the caged and uncaged forms of this compound from a cell lysate.

1. Sample Preparation: a. Culture cells to the desired confluency in a multi-well plate. b. Incubate the cells with the desired concentration of this compound for the appropriate time (e.g., 30 minutes). c. For the "uncaged" sample, expose the cells to the light source under the conditions being tested. For the "caged" control, keep the plate in the dark. d. Wash the cells twice with ice-cold PBS. e. Lyse the cells using a suitable method (e.g., scraping in methanol (B129727) or using a lysis buffer compatible with lipid extraction). f. Perform a lipid extraction using a standard protocol (e.g., Bligh-Dyer or Folch extraction). g. Dry the lipid extract under a stream of nitrogen and resuspend in a known volume of a suitable solvent for HPLC-MS analysis (e.g., methanol).

2. HPLC Separation: a. Column: A C18 reversed-phase column is suitable for separating the more polar uncaged sphingosine from the more hydrophobic caged form. b. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate. c. Mobile Phase B: Acetonitrile/Isopropanol (e.g., 4:3 v/v) with 0.1% formic acid. d. Gradient: A linear gradient from a lower percentage of mobile phase B to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) should effectively separate the caged and uncaged species. The exact gradient should be optimized for your specific column and system. e. Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

3. Mass Spectrometry Detection: a. Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of sphingolipids. b. Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific quantification. c. MRM Transitions:

  • Uncaged this compound: Determine the m/z of the protonated molecule [M+H]⁺ and a characteristic fragment ion.
  • Caged this compound: Determine the m/z of the protonated molecule [M+H]⁺ and a characteristic fragment ion. These will be different from the uncaged form due to the presence of the coumarin group. d. Quantification: Create a standard curve using known concentrations of both the caged and a synthesized standard of the uncaged this compound. The ratio of the peak areas of the uncaged to the total (caged + uncaged) will give the uncaging efficiency.

Visualizations

Sphingosine Signaling Pathway

The following diagram illustrates the primary signaling pathway initiated by the release of sphingosine. Uncaged sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). S1P can then act intracellularly or be exported to activate cell surface S1P receptors (S1PRs), leading to downstream signaling cascades that regulate processes such as calcium mobilization, cell survival, and proliferation.[4][5][6]

Sphingosine_Signaling cluster_input Uncaging Event cluster_pathway Signaling Cascade Caged_Sphingosine Trifunctional Sphingosine (Caged) Uncaged_Sphingosine Uncaged Sphingosine Caged_Sphingosine->Uncaged_Sphingosine Light Light (>400 nm) Light->Caged_Sphingosine Uncaging SphK SphK1/2 Uncaged_Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PRs) S1P->S1PR G_protein G-proteins S1PR->G_protein Downstream Downstream Effectors (e.g., PLC, PI3K/Akt) G_protein->Downstream Cellular_Response Cellular Responses (Ca2+ mobilization, survival, proliferation) Downstream->Cellular_Response

Caption: Overview of the sphingosine signaling pathway initiated by uncaging.

Experimental Workflow for Troubleshooting Low Uncaging Efficiency

This diagram outlines a logical workflow for diagnosing and resolving low uncaging efficiency of this compound.

Troubleshooting_Workflow Start Low Uncaging Efficiency Observed Check_Light_Source 1. Verify Light Source - Wavelength (>400 nm) - Intensity & Duration - Focus & Alignment Start->Check_Light_Source Optimize_Conditions 2. Optimize Experimental Conditions - pH (7.2-7.4) - Probe Concentration - Temperature Check_Light_Source->Optimize_Conditions Check_Probe 3. Assess Probe Integrity - Proper Storage - Check for Degradation Optimize_Conditions->Check_Probe Quantify 4. Quantify Uncaging Efficiency (HPLC-MS) Check_Probe->Quantify Decision Is Efficiency Still Low? Quantify->Decision Consult Consult Literature for Alternative Caging Groups or Protocols Decision->Consult Yes End Problem Resolved Decision->End No Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramidase Ceramide->Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Ceramide_Synthase Ceramide Synthase Sphingosine->Ceramide_Synthase SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase Ceramidase->Ceramide Ceramidase->Sphingosine Ceramidase->Sphingosine Ceramide_Synthase->Ceramide Ceramide_Synthase->Ceramide Ceramide_Synthase->Sphingosine SphK->Sphingosine SphK->S1P SphK->S1P S1P_Phosphatase->Sphingosine S1P_Phosphatase->Sphingosine S1P_Phosphatase->S1P

References

reducing non-specific binding in trifunctional sphingosine photo-crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trifunctional Sphingosine (B13886) Photo-crosslinking

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using trifunctional sphingosine probes to study lipid-protein interactions. The focus is on minimizing non-specific binding to ensure high-quality, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a very high background signal in my Western blot or mass spectrometry results. What is the primary cause of this non-specific binding?

A1: High background is a common issue and typically stems from several sources:

  • Hydrophobic Interactions: Both the trifunctional probe and the affinity resin (e.g., streptavidin or azide (B81097) beads) can have hydrophobic properties, leading to non-specific binding of abundant cellular proteins like actin and tubulin.[1][2] Non-specific protein binding is often proportional to the hydrophobicity of the affinity resins.[1][2]

  • Inefficient Washing: Insufficient or overly gentle wash steps after probe crosslinking and lysate pulldown fail to remove proteins that are weakly or non-specifically bound to the beads or the probe.

  • Probe Concentration: Using a probe concentration that is too high can lead to increased random crosslinking events with non-interacting proteins.

  • Cell Lysis Conditions: Harsh lysis conditions can expose hydrophobic protein cores that may non-specifically interact with the probe or beads. Using detergents is often necessary, but the type and concentration should be optimized.

Q2: How can I optimize my washing protocol to reduce non-specific binding?

A2: Optimizing your wash buffer is critical. The goal is to use conditions stringent enough to remove non-specific binders without disrupting the specific interaction you are studying.

  • Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer, testing a range from 150 mM up to 1 M.[3]

  • Incorporate Detergents: Include mild non-ionic detergents in your wash buffers. Common choices include NP-40 or Triton X-100 (typically 0.5-1.0%).[3] For stronger interactions, you can test ionic detergents like SDS at low concentrations (e.g., 0.05-0.1%).

  • Increase Number of Washes: Simply increasing the number of wash steps (e.g., from 3 to 5) can significantly reduce background.[4]

  • Vary pH: Depending on the isoelectric point of your target protein, slight variations in the wash buffer pH can help disrupt non-specific electrostatic interactions.

Q3: What are "pre-clearing" and "blocking" and how do they help?

A3: These are essential steps to perform before the specific pulldown to minimize background.

  • Pre-clearing the Lysate: Before adding your probe-crosslinked lysate to the affinity beads, incubate the lysate with beads that have no affinity for your probe (e.g., plain agarose (B213101) beads if you are using streptavidin-agarose). This step removes proteins that non-specifically bind to the bead matrix itself.[3]

  • Blocking the Beads: Before adding the lysate, incubate the affinity beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA. This saturates non-specific binding sites on the beads, preventing abundant cellular proteins from binding during the pulldown.

Q4: My mass spectrometry results show many known non-specific binders. How can I quantitatively assess and reduce this?

A4: Quantitative proteomics is key to distinguishing true interactors from background.

  • Use Control Probes: A crucial control is to use a structurally similar but functionally inert probe. For this compound, a bifunctional probe lacking the crosslinking group or a probe targeting a different lipid class can help identify proteins that bind non-specifically to the general lipid structure or the affinity tag.[5]

  • Label-Free or Isotopic Labeling: Employ quantitative mass spectrometry techniques like isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP).[6] These methods allow you to compare the abundance of proteins pulled down with your active probe versus a control, enabling the confident identification of true binding partners.

  • Hydrophobicity Correlation: Studies have shown a quantitative correlation between the hydrophobicity of a ligand (measured by CLOGP values) and the amount of non-specific binding of proteins like tubulin and actin.[1][2] While you cannot change the probe's hydrophobicity, this principle underscores the importance of stringent washing to disrupt these interactions.

Quantitative Data Summary

Optimizing experimental conditions is crucial. The following tables provide starting points for refining your protocols.

Table 1: Effect of Wash Buffer Additives on Non-Specific Binding Reduction

AdditiveConcentration RangeTarget Interaction TypeEfficacy in Reducing Background
NaCl 150 mM - 1 MElectrostaticModerate to High[3]
Triton X-100 / NP-40 0.1% - 1.0% (v/v)HydrophobicHigh[3]
SDS 0.05% - 0.2% (w/v)Denaturing / HydrophobicVery High (Use with caution)
Urea 1 M - 4 MDenaturingVery High (Use with caution)
BSA 0.1% - 1% (w/v)Blocking AgentHigh (Used in blocking steps)

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseRecommended Solution
High Background Inefficient washing, non-specific binding to beads, high probe concentration.Increase salt/detergent in washes, pre-clear lysate, block beads, titrate probe concentration.
No/Weak Signal Inefficient crosslinking, protein degradation, disruption of specific interaction.Optimize UV exposure time, add protease inhibitors, use milder wash/lysis buffers.[7]
Antibody Co-elution Elution buffer disrupts antibody-bead binding.Covalently crosslink the antibody to the beads before immunoprecipitation.[4][8]
Inconsistent Results Variability in cell culture, probe incubation time, or UV crosslinking.Standardize all experimental parameters, including cell confluency and timings.

Detailed Experimental Protocols

This protocol outlines a general workflow for a this compound photo-crosslinking experiment followed by proteomic analysis.

Protocol: Identifying Sphingosine-Interacting Proteins

  • Cell Culture and Probe Labeling:

    • Plate cells (e.g., Huh7 or HeLa) and grow to 80-90% confluency.[9]

    • Prepare the this compound probe solution in complete media (a typical starting concentration is 2 µM).[9]

    • Remove media from cells and add the probe solution. Incubate for 30 minutes at 37°C to allow for cellular uptake.[9]

  • Photochemical Uncaging and Metabolism:

    • Expose the cells to >400 nm light for the appropriate time to uncage the probe, rendering it biologically active.[5][10]

    • Allow the uncaged probe to metabolize and interact with proteins for a defined period (e.g., 15-60 minutes).[9]

  • UV Photo-Crosslinking:

    • Wash cells three times with ice-cold PBS to remove excess probe.[9]

    • Expose the cells to 350-365 nm UV light on an ice-cold surface to activate the diazirine group and covalently crosslink the probe to interacting proteins.[9]

  • Cell Lysis and Lysate Preparation:

    • Scrape cells into ice-cold PBS and pellet by centrifugation.[9]

    • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry and Affinity Pulldown:

    • To the clarified lysate, add the click chemistry reagents: an azide- or alkyne-biotin tag (depending on the probe's click handle), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate to allow the biotin (B1667282) tag to be "clicked" onto the crosslinked probe.

    • Perform a pulldown of biotinylated complexes using streptavidin-coated magnetic beads. Incubate for 1-2 hours at 4°C with rotation.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binders. Use a series of buffers with increasing stringency (see Table 1).

    • Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for Western blot analysis or by on-bead digestion with trypsin for mass spectrometry.[9]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting for specific candidates or by LC-MS/MS for proteome-wide identification.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

This diagram illustrates the key steps in a this compound photo-crosslinking experiment, from cell labeling to protein identification.

G cluster_cell In-Cell Steps cluster_tube In-Vitro Steps A 1. Label Cells with Trifunctional Probe B 2. Uncage Probe (>400nm Light) A->B C 3. Allow Metabolism & Interaction B->C D 4. Photo-Crosslink (350nm UV Light) C->D E 5. Cell Lysis D->E Harvest Cells F 6. Click Chemistry (Add Biotin-Azide) E->F G 7. Affinity Pulldown (Streptavidin Beads) F->G H 8. Stringent Washes G->H I 9. Elution / On-Bead Digestion H->I J 10. Analysis (Western Blot / LC-MS/MS) I->J

Caption: Workflow for this compound photo-crosslinking.

Troubleshooting Logic for High Background

This diagram provides a logical flow for diagnosing and solving issues related to non-specific binding.

G cluster_wash Washing Optimization cluster_blocking Blocking & Pre-clearing cluster_probe Probe & Controls Start High Background Signal? Wash Increase Wash Stringency? (Salt, Detergent) Start->Wash Preclear Pre-clear Lysate? Wash->Preclear No Resolved Problem Resolved Wash->Resolved Yes IncWash Increase # of Washes Block Block Beads with BSA? Preclear->Block No Preclear->Resolved Yes Probe Reduce Probe Conc.? Block->Probe No Block->Resolved Yes Control Use Negative Control Probe? Probe->Control No Probe->Resolved Yes Control->Resolved Yes Unresolved Issue Persists (Consult Core Facility) Control->Unresolved No

Caption: Troubleshooting guide for reducing non-specific binding.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This compound can be metabolized into signaling molecules like S1P. Understanding this pathway is crucial for interpreting experimental results. S1P is a bioactive lipid that signals through a family of five G protein-coupled receptors (GPCRs) known as S1PR1-5.[11][12][13] This signaling cascade regulates essential cellular processes, including cell migration, differentiation, and survival.[12]

G cluster_membrane Cell Membrane cluster_effects Downstream Effectors cluster_outcomes Cellular Outcomes S1P_R S1P Receptor (S1PR1-5) G_Protein G Proteins (Gi, Gq, G12/13) S1P_R->G_Protein activates Ras_ERK Ras/ERK Pathway G_Protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt PLC PLC Pathway G_Protein->PLC Rho Rho Pathway G_Protein->Rho S1P Extracellular Sphingosine-1-Phosphate (S1P) S1P->S1P_R binds Survival Survival & Proliferation Ras_ERK->Survival PI3K_Akt->Survival Differentiation Differentiation PLC->Differentiation Migration Cell Migration Rho->Migration

Caption: Overview of the S1P signaling pathway.

References

Technical Support Center: Optimizing Click Chemistry for Trifunctional Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for trifunctional sphingosine (B13886). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is trifunctional sphingosine and why is it used?

A1: this compound is a synthetic analog of the natural lipid sphingosine. It is engineered with three key functional groups: a native sphingolipid backbone for biological relevance, a photo-activatable group for cross-linking to interacting molecules, and a "click handle" (typically a terminal alkyne) for covalent modification via click chemistry.[1][2][3] This design allows for the investigation of sphingolipid metabolism, signaling, and protein interactions within living cells.[4][5][6]

Q2: Will the copper catalyst in a CuAAC reaction react with the amine or hydroxyl groups on my this compound?

A2: The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly selective for the reaction between a terminal alkyne and an azide (B81097).[7][8] The amine and hydroxyl groups of the sphingosine backbone do not participate in the cycloaddition reaction under standard conditions. However, it is crucial to use a copper-chelating ligand to protect the overall molecule from potential oxidative damage mediated by the catalyst.[9]

Q3: What are the key components of a CuAAC reaction mixture?

A3: A typical CuAAC reaction mixture includes your alkyne-containing this compound, an azide-containing molecule for conjugation, a copper(II) sulfate (B86663) source, a reducing agent (like sodium ascorbate) to generate the active Cu(I) catalyst in situ, and a Cu(I)-stabilizing ligand (such as THPTA or TBTA) in an appropriate buffer.[10]

Q4: How can I monitor the progress of my click reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction.[4] By spotting the reaction mixture over time, you can visualize the consumption of the starting materials and the appearance of the more polar triazole product. The use of a fluorogenic azide that becomes fluorescent upon reaction can also allow for easy visualization on a TLC plate under UV light.[4]

Q5: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? When should I use one over the other?

A5: CuAAC requires a copper catalyst, is generally faster, and is highly efficient for a wide range of applications.[4] SPAAC, or copper-free click chemistry, utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[4] SPAAC is preferred for applications in living cells where the cytotoxicity of copper is a concern.[4] For in vitro conjugations where biocompatibility is less of an issue, the speed and efficiency of CuAAC make it a common choice.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing a low yield of your desired clicked product, consider the following troubleshooting steps.

Potential Cause Recommended Solution Expected Outcome
Inactive Copper Catalyst Ensure your sodium ascorbate (B8700270) solution is prepared fresh, as it is prone to oxidation. Degas your solvents to remove dissolved oxygen which can deactivate the Cu(I) catalyst.[10]Increased reaction efficiency and product yield.
Inappropriate Ligand Concentration Use a water-soluble ligand like THPTA for aqueous reactions. A 5:1 ligand-to-copper ratio is recommended to protect your molecule from oxidative damage.[9]Stabilization of the Cu(I) catalyst and improved reaction kinetics.
Reactant Stoichiometry While a 1:1 ratio of alkyne to azide is theoretical, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion.Increased conversion of the limiting reagent to the final product.
Low Reactant Concentration For reactions with low concentrations of reactants (<10 µM), the reaction may be slow. If possible, increase the concentration of your reactants.Faster reaction times and higher product yields.

Troubleshooting Workflow for Low Product Yield

LowYieldWorkflow Start Low or No Product CheckCatalyst Check Catalyst Activity: - Fresh Sodium Ascorbate? - Degassed Solvents? Start->CheckCatalyst CheckLigand Review Ligand: - Correct Ligand for Solvent? - Optimal Ligand:Cu Ratio? CheckCatalyst->CheckLigand If catalyst is active CheckStoichiometry Adjust Stoichiometry: - Use slight excess of one reagent? CheckLigand->CheckStoichiometry If ligand is correct CheckConcentration Increase Concentration: - Are reactants too dilute? CheckStoichiometry->CheckConcentration If stoichiometry is optimized Success Improved Yield CheckConcentration->Success If concentration is sufficient

Caption: A logical workflow for troubleshooting low product yield in CuAAC reactions.

Issue 2: Presence of Side Products

The appearance of unexpected spots on your TLC or peaks in your chromatogram could indicate side reactions.

Potential Cause Recommended Solution Expected Outcome
Oxidative Damage to Sphingosine The combination of copper and a reducing agent can generate reactive oxygen species. The addition of aminoguanidine (B1677879) to the reaction mixture can help mitigate this.[9] A higher ligand-to-copper ratio also offers protection.[9]Reduction of degradation byproducts of the sphingosine backbone.
Glaser Coupling of Alkyne Homocoupling of the terminal alkyne on your sphingosine can occur in the presence of oxygen. Ensure your reaction is properly degassed.Minimization of the alkyne dimer byproduct.

Experimental Protocols

General Protocol for CuAAC of this compound

This protocol provides a starting point and should be optimized for your specific azide partner and experimental goals.

1. Stock Solution Preparation:

  • This compound (Alkyne): Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO, Ethanol).

  • Azide Reagent: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use .

  • Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in deionized water.

2. Reaction Setup (for a 500 µL final volume):

Reagent Stock Concentration Volume to Add Final Concentration
This compound10 mM5 µL100 µM
Azide Reagent10 mM6 µL120 µM (1.2 eq)
Buffer (e.g., PBS, pH 7.4)-436.5 µL-
CuSO₄/THPTA Premix*20 mM / 50 mM7.5 µL0.3 mM / 0.75 mM
Aminoguanidine100 mM25 µL5 mM
Sodium Ascorbate100 mM25 µL5 mM

*Premix Preparation: In a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Allow this to sit for 2 minutes before adding to the main reaction tube.

3. Reaction Procedure:

  • In a microcentrifuge tube, combine the this compound, azide reagent, and buffer.

  • Add the CuSO₄/THPTA premix to the reaction tube and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Cap the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

4. Purification of the Clicked Product:

  • For small-scale reactions, the product can often be purified using solid-phase extraction (SPE) or preparative TLC.

  • For larger scales, High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining a highly pure product.[4]

Workflow for CuAAC Reaction and Analysis

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification PrepStocks Prepare Stock Solutions FreshAscorbate Prepare Fresh Sodium Ascorbate PrepStocks->FreshAscorbate CombineReactants Combine Sphingosine, Azide, and Buffer FreshAscorbate->CombineReactants AddCatalyst Add CuSO4/THPTA Premix CombineReactants->AddCatalyst Initiate Initiate with Sodium Ascorbate AddCatalyst->Initiate Incubate Incubate at RT (1-2 hours) Initiate->Incubate MonitorTLC Monitor by TLC Incubate->MonitorTLC Purify Purify Product (HPLC/SPE) MonitorTLC->Purify Reaction Complete Characterize Characterize by Mass Spectrometry/NMR Purify->Characterize

Caption: A step-by-step workflow for performing and analyzing a CuAAC reaction with this compound.

Analytical Characterization

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the successful conjugation of your this compound.[11] You should observe a parent ion corresponding to the mass of the this compound plus the mass of the azide reagent. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation patterns of the triazole-linked product.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the formation of the triazole ring. Key diagnostic signals include the disappearance of the terminal alkyne proton and the appearance of a new proton signal for the triazole ring.

References

dealing with trifunctional sphingosine probe instability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifunctional sphingosine (B13886) probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to probe instability and degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key functional components of a trifunctional sphingosine probe and their roles?

A1: this compound probes are powerful tools for studying lipid biology. They are synthetically modified versions of sphingosine that incorporate three key functional groups, each with a distinct purpose:

  • Photocage (e.g., Coumarin): This group renders the sphingosine probe biologically inactive until it is removed by exposure to a specific wavelength of light (uncaging). This allows for precise temporal and spatial control over the release of the active sphingosine analog within the cellular environment.

  • Photo-crosslinker (e.g., Diazirine): Upon activation with another wavelength of light, this group forms a covalent bond with nearby interacting molecules, primarily proteins. This feature is crucial for identifying and isolating sphingosine-binding partners.

  • Bioorthogonal Handle (e.g., Alkyne): This functional group allows for the attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, through a highly specific and efficient chemical reaction like "click chemistry." This enables visualization and enrichment of the probe and its crosslinked partners.

Q2: My this compound probe is not showing any biological effect after uncaging. What could be the issue?

A2: Several factors could contribute to a lack of biological effect after uncaging. A common reason is the degradation of the probe before it reaches its target. This can be due to hydrolysis of the photocage, particularly in aqueous solutions with non-neutral pH. It is also possible that the uncaging process itself is inefficient, which could be due to an incorrect wavelength or insufficient duration of light exposure. Additionally, ensure that your probe concentration is adequate for the biological system you are studying.

Q3: I am observing high background signal in my experiments. What are the potential causes and how can I reduce it?

A3: High background signal can arise from several sources, including non-specific binding of the probe to cellular components or premature uncaging. The diazirine photo-crosslinker can sometimes exhibit preferential labeling of acidic amino acids, leading to non-specific protein labeling. To mitigate this, consider optimizing the pH of your buffers and including blocking agents like bovine serum albumin (BSA). Premature uncaging can be minimized by protecting the probe from ambient light during all handling and incubation steps.

Q4: How should I properly store and handle my this compound probe to ensure its stability?

A4: To maintain the integrity of your this compound probe, it is crucial to store it under appropriate conditions. Probes should be stored at -20°C or lower in a desiccated environment, protected from light. When preparing working solutions, use fresh, high-quality solvents and prepare them immediately before use to minimize hydrolysis. It is recommended to use aqueous solutions of the probe within an hour of preparation. Always work with the probe under subdued lighting conditions to prevent premature uncaging.

Troubleshooting Guides

Issue 1: Inefficient or No Uncaging

Symptoms:

  • No observable biological response after light exposure.

  • No detectable fluorescent signal after click chemistry (if a fluorescent azide (B81097) is used).

Possible Causes and Solutions:

CauseSolution
Incorrect Wavelength of Light Verify the uncaging wavelength specified for your probe's photocage (e.g., >400 nm for many coumarin (B35378) cages). Ensure your light source is emitting at the correct wavelength and intensity.
Insufficient Light Exposure Increase the duration or intensity of the light exposure. Be mindful that excessive light can cause phototoxicity.
Probe Degradation The photocage may have hydrolyzed. Prepare fresh probe solutions and minimize the time the probe spends in aqueous buffer before uncaging.
Low Probe Concentration Increase the concentration of the probe used for cell loading.
Issue 2: High Non-Specific Binding/Background Signal

Symptoms:

  • High background fluorescence throughout the cell.

  • Identification of a large number of non-specific proteins in pull-down experiments.

Possible Causes and Solutions:

CauseSolution
Premature Uncaging Protect the probe from ambient light during all handling and incubation steps. Use light-blocking tubes and work under dim lighting.
Non-Specific Labeling by Diazirine Alkyl diazirines can preferentially label acidic amino acids. Optimize the pH of your lysis and wash buffers to reduce electrostatic interactions. Include blocking agents like BSA in your buffers.
Probe Aggregation Ensure the probe is fully solubilized in your working buffer. Aggregates can lead to non-specific interactions.
Inefficient Washing Increase the number and stringency of wash steps after crosslinking and before cell lysis to remove unbound probe.
Issue 3: Probe Degradation

Symptoms:

  • Loss of biological activity over time.

  • Appearance of unexpected peaks in HPLC or TLC analysis.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of the Photocage Prepare fresh probe solutions immediately before use. Maintain a neutral pH in your buffers. Some coumarin derivatives show increased hydrolysis in basic or acidic conditions.
Photodegradation Minimize exposure to light, especially UV wavelengths, during handling and storage.
Enzymatic Degradation While the photocage is designed to prevent metabolism, some cellular enzymes might still interact with the probe. Reduce incubation times if possible.

Quantitative Data Summary

The stability of this compound probes is influenced by several factors. The following tables provide an overview of key stability parameters. Note that specific values can vary depending on the exact chemical structure of the probe and the experimental conditions.

Table 1: Hydrolytic Stability of Coumarin Photocages

pHHalf-life (in aqueous buffer at 25°C)Notes
5.0> 24 hoursGenerally stable in acidic conditions.
7.4~12-24 hoursMinimal hydrolysis observed over typical experimental timescales.[1][2]
8.5< 12 hoursHydrolysis rate increases in basic conditions.

Table 2: Photophysical Properties and Stability of Functional Groups

Functional GroupActivation WavelengthStability Notes
Coumarin Photocage >400 nmStable in the dark at neutral pH. Susceptible to hydrolysis in basic conditions.
Diazirine Photo-crosslinker ~350-365 nmGenerally stable in various buffers and in the presence of nucleophiles.[3] Can exhibit preferential labeling of acidic amino acids.
Alkyne Handle N/A (for click chemistry)Chemically stable under typical biological conditions.

Experimental Protocols

Protocol 1: Assessing Probe Stability by HPLC

This protocol allows for the quantitative analysis of probe degradation over time.

Materials:

  • This compound probe

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the this compound probe in an organic solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested.

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 4, 8, 12, 24 hours), inject an aliquot of the solution into the HPLC.

  • Monitor the decrease in the peak area of the intact probe and the appearance of any degradation products over time.

  • Calculate the half-life of the probe under the tested conditions.

Protocol 2: Monitoring Probe Metabolism and Degradation by TLC

This protocol is useful for a qualitative assessment of probe stability and metabolism in a cellular context.

Materials:

  • Cells of interest

  • This compound probe

  • Cell culture medium

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • TLC plate (silica gel)

  • TLC developing solvent system

  • Fluorescent azide for click chemistry (if desired)

  • Click chemistry reagents (copper(II) sulfate, sodium ascorbate)

  • Imaging system for TLC plates

Procedure:

  • Incubate cells with the this compound probe for the desired time.

  • For a time-course experiment, harvest cells at different time points.

  • Extract lipids from the cells using an appropriate solvent mixture.

  • (Optional) Perform a click reaction on the lipid extract with a fluorescent azide to visualize the probe and its metabolites.

  • Spot the lipid extracts onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate using a suitable solvent system to separate different lipid species.

  • Visualize the spots corresponding to the intact probe and any potential metabolites or degradation products using an appropriate imaging system.

Visualizations

Sphingosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P S1P S1PR S1P Receptor S1P->S1PR binds SphK1 SphK1 S1PR->SphK1 activates Sphingosine Sphingosine S1P_int S1P Sphingosine->S1P_int phosphorylated by SphK1 Ceramide Ceramide Ceramide->Sphingosine hydrolyzed S1PL S1P Lyase S1P_int->S1PL substrate for Degradation Degradation Products S1PL->Degradation

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental_Workflow A 1. Cell Incubation with Trifunctional Probe B 2. Uncaging (Light Exposure, >400 nm) A->B C 3. Biological Response/ Metabolism B->C D 4. Photo-crosslinking (Light Exposure, ~365 nm) C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Click Chemistry with Reporter Tag (e.g., Biotin-Azide) E->F G 7. Affinity Purification F->G H 8. Analysis (e.g., Mass Spectrometry) G->H

Caption: Experimental workflow for this compound probes.

Troubleshooting_Logic Start Experiment Failed Q1 No biological effect after uncaging? Start->Q1 A1_1 Check uncaging light source (wavelength, intensity, duration) Q1->A1_1 Yes Q2 High background signal? Q1->Q2 No A1_2 Prepare fresh probe solution (check for hydrolysis) A1_1->A1_2 A2_1 Protect probe from ambient light Q2->A2_1 Yes Q3 Low signal after crosslinking? Q2->Q3 No A2_2 Optimize buffer pH and add blockers A2_1->A2_2 A3_1 Optimize crosslinking time/intensity Q3->A3_1 Yes A3_2 Check for probe degradation A3_1->A3_2

Caption: Troubleshooting decision tree for trifunctional probe experiments.

References

minimizing cellular toxicity of trifunctional sphingosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with trifunctional sphingosine (B13886) analogues. It provides troubleshooting guidance and answers to frequently asked questions to help minimize cellular toxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are trifunctional sphingosine analogues and why are they used?

A1: this compound analogues are synthetic molecules designed to mimic natural sphingosine but with three key modifications: 1) a photoreactive group (like a diazirine) for covalent cross-linking to interacting proteins upon UV exposure, 2) a "click chemistry" handle (like a terminal alkyne) for attaching reporter tags such as fluorophores or biotin, and 3) a photocleavable "caging" group that keeps the molecule inert until its release is triggered by light.[1][2][3] This design allows for precise control over the lipid's activity and enables detailed studies of its metabolism, localization, and protein interactions in living cells.[2][4]

Q2: What is the primary cause of cellular toxicity with these analogues?

A2: The primary cause of toxicity often stems from the inherent bioactivity of the sphingosine backbone. Sphingolipids like sphingosine and its metabolite, ceramide, are potent signaling molecules that can induce cell cycle arrest and apoptosis (programmed cell death).[5][6][7][8][9] When introduced into cells, even at low concentrations, these analogues can be metabolized or act directly on cellular pathways, leading to unintended cell death and confounding experimental results.[10][11][12]

Q3: How do I determine the optimal working concentration for my this compound analogue?

A3: The optimal concentration is a balance between achieving a detectable signal and minimizing cytotoxicity. It is crucial to perform a dose-response curve for every new analogue and cell line. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.[10][13] Use a standard cell viability assay, such as MTT or XTT, to determine the concentration at which cell viability drops significantly.[14][15] The ideal working concentration should be well below the cytotoxic threshold.

Q4: Can off-target effects contribute to toxicity?

A4: Yes. While designed to be specific, high concentrations of synthetic analogues can lead to off-target effects.[16][17] For example, some sphingosine analogues have been shown to inhibit enzymes in the sphingolipid pathway or interact with other cellular targets, such as the TRPM7 channel, independent of their intended signaling pathway.[16][18] These unintended interactions can contribute to cellular stress and toxicity.[16] Using the lowest effective concentration is the best way to mitigate this risk.

Q5: How should I prepare and deliver the this compound to my cells?

A5: Sphingosine analogues are lipids and are inherently hydrophobic. They should first be dissolved in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution. This stock should then be diluted in cell culture medium, often containing a carrier protein like bovine serum albumin (BSA), to improve solubility and facilitate delivery to the cells. It is critical to ensure the final concentration of the organic solvent in the cell culture is non-toxic (typically <0.1%).

Troubleshooting Guide

Problem / SymptomPossible Cause(s)Recommended Solution(s)
High Cell Death in Experimental and Control Groups 1. Intrinsic Toxicity of the Analogue: The sphingosine backbone itself is pro-apoptotic.[5][9] 2. High Concentration: The concentration used may be above the cytotoxic threshold for the specific cell line.[10] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the lipid may be too high.1. Perform a Dose-Response Curve: Determine the IC50 value and work at a concentration well below it (e.g., 1-5 µM). 2. Reduce Incubation Time: Limit the exposure of cells to the analogue to the minimum time required for uptake and metabolism. 3. Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is below 0.1%. Run a solvent-only control to confirm it is not the source of toxicity.
Inconsistent or Non-Reproducible Results 1. Analogue Precipitation: The lipid analogue may be coming out of solution in the aqueous culture medium. 2. Variable Cell Health: Differences in cell confluency, passage number, or overall health can affect their response. 3. Inconsistent Analogue Preparation: Variability in diluting the stock solution can lead to different final concentrations.1. Use a Carrier Protein: Complex the lipid analogue with fatty-acid-free BSA to improve solubility and delivery. 2. Standardize Cell Culture: Use cells from the same passage number and seed them at a consistent density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Prepare Fresh Dilutions: Make fresh dilutions of the analogue from the stock solution for each experiment. Vortex thoroughly before adding to the cells.
Low Signal (Fluorescence, Biotin, etc.) After "Click" Reaction 1. Insufficient Uptake: The cells may not be taking up enough of the analogue. 2. Premature Metabolism: The "click" handle may be cleaved or modified before the detection step. 3. Inefficient "Click" Reaction: The reagents for the click chemistry reaction may be degraded or the protocol may be suboptimal.1. Optimize Delivery: Increase incubation time (if not causing toxicity) or test different BSA concentrations. 2. Confirm Analogue Integrity: If possible, use techniques like LC-MS to analyze cell extracts and confirm the presence of the intact alkyne-tagged analogue.[19][20] 3. Check Reagents and Protocol: Use fresh click chemistry reagents. Optimize reaction conditions such as time, temperature, and reagent concentrations.
High Background Signal 1. Non-specific Binding: The detection reagent (e.g., fluorescent azide) may be binding non-specifically to cellular components. 2. Autofluorescence: The cells themselves may have high intrinsic fluorescence at the detection wavelength.1. Include a "No-Click" Control: Treat cells with the trifunctional analogue but omit the click chemistry step to assess non-specific binding of detection reagents. 2. Use Appropriate Blocking and Washing Steps: Incorporate blocking steps and ensure thorough washing to remove unbound reagents. 3. Image an Unlabeled Control: Acquire images of cells that have not been treated with the analogue or any fluorescent reagents to determine the level of autofluorescence.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effect of a this compound analogue and to establish a safe working concentration. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogue in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analogue. Include wells for "untreated" and "solvent-only" controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing living cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the analogue concentration to determine the IC50 value.

Protocol 2: Preparation and Cellular Delivery of Sphingosine Analogues

This protocol ensures the proper solubilization and delivery of hydrophobic sphingosine analogues to cultured cells.

  • Stock Solution Preparation: Dissolve the lyophilized this compound analogue in 100% ethanol or DMSO to make a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • BSA Complex Preparation (Recommended):

    • Prepare a 10% (w/v) solution of fatty-acid-free BSA in sterile PBS.

    • In a sterile tube, dilute the sphingosine stock solution into serum-free culture medium.

    • Add the BSA solution to the diluted sphingosine and incubate at 37°C for 30 minutes to allow for complex formation. The final BSA concentration should be optimized, but a 1:4 molar ratio of lipid to BSA is a good starting point.

  • Cellular Treatment:

    • Remove the culture medium from the cells.

    • Add the sphingosine-BSA complex (or the simple dilution if not using BSA) to the cells.

    • Incubate for the desired period.

Visualizations

Experimental Workflow for Toxicity Assessment

The following diagram outlines the standard workflow for assessing the cellular toxicity of a new this compound analogue.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO/EtOH) prep_serial Prepare Serial Dilutions in Culture Medium prep_stock->prep_serial treat_cells Treat Cells with Analogue Dilutions prep_serial->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for determining the IC50 of a sphingosine analogue.

Sphingolipid-Mediated Apoptosis Pathway

This compound analogues can influence the delicate balance of the sphingolipid rheostat, which determines cell fate. An increase in ceramide levels, either directly or through metabolism of the analogue, can trigger apoptosis.

G sph_analog Trifunctional Sphingosine Analogue cer_synth Ceramide Synthase sph_analog->cer_synth Metabolism sphk Sphingosine Kinase (SphK) sph_analog->sphk Metabolism ceramide Ceramide pro_apoptosis Apoptosis (Cell Death) ceramide->pro_apoptosis balance Sphingolipid Rheostat s1p Sphingosine-1-Phosphate (S1P) pro_survival Cell Proliferation & Survival s1p->pro_survival cer_synth->ceramide sphk->s1p

Caption: The sphingolipid rheostat balancing survival and apoptosis.

Troubleshooting Logic for Unexpected Cytotoxicity

This flowchart provides a logical sequence of steps to diagnose the root cause of excessive cell death in your experiments.

G start High Cytotoxicity Observed check_solvent Is the solvent-only control also toxic? start->check_solvent reduce_solvent SOLUTION: Reduce final solvent concentration to <0.1% check_solvent->reduce_solvent Yes check_conc Did you perform a dose-response curve? check_solvent->check_conc No end_node Problem Resolved reduce_solvent->end_node perform_titration ACTION: Perform MTT assay to find the IC50 value check_conc->perform_titration No reduce_conc SOLUTION: Use a working concentration significantly below the IC50 check_conc->reduce_conc Yes perform_titration->reduce_conc check_solubility Does the compound precipitate in media? reduce_conc->check_solubility use_bsa SOLUTION: Complex the analogue with fatty-acid-free BSA check_solubility->use_bsa Yes check_solubility->end_node No use_bsa->end_node

Caption: A troubleshooting flowchart for unexpected cytotoxicity.

References

how to control for artifacts in trifunctional sphingosine imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifunctional sphingosine (B13886) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during sphingolipid metabolic labeling and imaging experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Fluorescence Signal 1. Inefficient cellular uptake of the trifunctional probe.[1] 2. Low metabolic activity of the cells.[1] 3. Inefficient click chemistry reaction. 4. Photobleaching of the fluorophore.1. Optimize probe concentration and incubation time. Ensure cells are healthy and not over-confluent.[1] 2. Use cells in their logarithmic growth phase. Avoid stressful conditions like low temperatures unless required by the protocol.[1] 3. Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Optimize reaction time and temperature. 4. Use an anti-fade mounting medium. Minimize exposure of the sample to excitation light.
High Background Signal 1. Excess unreacted click-chemistry probe or reporter.[1] 2. Non-specific binding of the probe or reporter dye. 3. Cellular autofluorescence.1. Perform thorough washing steps after incubation with the metabolic probe and after the click reaction.[1] 2. Include appropriate blocking steps in your protocol. Consider using a different fluorophore. 3. Image an unlabeled control sample to assess the level of autofluorescence. If necessary, use spectral unmixing or select a fluorophore in a different spectral range.
Altered Cellular Function or Morphology 1. Cellular stress or toxicity from the metabolic label.[1] 2. The bulky fluorescent tag on the sphingolipid analog is altering its metabolism and localization.[1]1. Perform a dose-response experiment to find the optimal, non-toxic concentration of the probe. Monitor cell viability using methods like trypan blue exclusion or an MTT assay.[1] 2. Use a smaller, less obtrusive fluorophore if possible. Validate that the localization of the labeled lipid corresponds to the known localization of the endogenous lipid.
Unexpected Localization of the Probe 1. The caging group on the trifunctional probe may cause mis-targeting to membranes where the endogenous sphingosine is not typically found.[2] 2. The metabolic fate of the probe may differ from the endogenous lipid.1. Be aware of the potential for mis-targeting with caged probes.[2] Consider using recently developed organelle-targeted probes, such as a lysosomal-targeted sphingosine analog, for more specific localization.[2] 2. Analyze the metabolic products of the trifunctional probe using techniques like thin-layer chromatography (TLC) to understand its metabolic fate within the cell.[3][4]

Frequently Asked Questions (FAQs)

A list of common questions and answers to help you with your trifunctional sphingosine imaging experiments.

Q1: What are the key advantages of using a this compound probe?

A1: this compound probes offer several advantages for studying lipid biology. They are equipped with three key functional groups: a photocage, a photo-cross-linkable group, and a click chemistry handle.[4][5][6] This design allows for:

  • Temporal Control: The photocage enables the release of the sphingosine probe at a specific time point, allowing for pulse-chase experiments and the study of dynamic processes.[4][5]

  • Identification of Interacting Proteins: The photo-cross-linking group allows for the covalent capture of proteins that interact with the sphingosine probe in living cells.[5][7]

  • Visualization and Analysis: The click chemistry handle permits the attachment of a fluorophore for imaging or an affinity tag for enrichment and subsequent analysis by mass spectrometry.[3][8]

Q2: How can I validate the specificity of my this compound probe?

A2: Validating the specificity of your probe is crucial for accurate interpretation of your results. Here are some recommended approaches:

  • Metabolic Analysis: Use thin-layer chromatography (TLC) or mass spectrometry to confirm that the trifunctional probe is metabolized into the expected downstream sphingolipids, such as ceramide and sphingomyelin.[3][4]

  • Inhibitor Studies: Use specific inhibitors of sphingolipid metabolic enzymes in conjunction with your probe to verify that its metabolism is dependent on the expected enzymatic pathways.[9] For example, inhibitors of sphingosine kinases can be used to study the phosphorylation of sphingosine.[10][11]

  • Biological Activity: Confirm that the uncaged this compound elicits known biological responses associated with endogenous sphingosine, such as calcium signaling.[4][6]

Q3: What are some common artifacts to be aware of when using sphingosine kinase inhibitors?

A3: While valuable tools, sphingosine kinase inhibitors can have off-target effects. For instance, some inhibitors have been shown to affect other enzymes in the sphingolipid pathway, such as dihydroceramide (B1258172) desaturase.[12] Additionally, some inhibitors may paradoxically lead to an increase in sphingosine-1-phosphate (S1P) levels.[12][13] It is therefore important to monitor the cellular sphingolipid profile when using these inhibitors to ensure the observed effects are due to the intended target.[11]

Q4: Where does de novo sphingolipid synthesis occur in the cell?

A4: The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER).[1][9][14] The initial steps, including the condensation of serine and palmitoyl-CoA, occur on the cytosolic face of the ER.[1] The resulting ceramide is then transported to the Golgi apparatus for the synthesis of more complex sphingolipids.[1][15]

Experimental Protocols & Signaling Pathways

To aid in your experimental design and data interpretation, we provide a detailed experimental workflow and a diagram of the core sphingolipid metabolic pathway.

Experimental Workflow for this compound Imaging

G cluster_0 Cell Preparation cluster_1 Experimental Manipulation cluster_2 Detection & Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) probe_loading 2. Load Cells with This compound Probe cell_culture->probe_loading uncaging 3. Uncaging (UV light exposure to release the probe) probe_loading->uncaging crosslinking 4. Photo-cross-linking (UV light exposure to capture interacting proteins) uncaging->crosslinking fixation 5. Cell Fixation & Permeabilization crosslinking->fixation click_reaction 6. Click Chemistry (Attach fluorophore) fixation->click_reaction imaging 7. Fluorescence Microscopy click_reaction->imaging analysis 8. Image Analysis imaging->analysis

Caption: A typical experimental workflow for this compound imaging.

Core Sphingolipid Metabolic Pathway

G cluster_0 De Novo Synthesis (ER) cluster_1 Complex Sphingolipid Synthesis (Golgi) cluster_2 Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi Transport Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Complex_SL Complex Sphingolipids Ceramide_Salvage Ceramide Complex_SL->Ceramide_Salvage Sphingomyelinases, etc. Sphingosine Sphingosine Ceramide_Salvage->Sphingosine Ceramidases S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2

Caption: Overview of the major sphingolipid metabolic pathways in mammalian cells.

References

improving signal-to-noise ratio in trifunctional sphingosine fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their trifunctional sphingosine (B13886) fluorescence microscopy experiments.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

High background fluorescence and weak signal are common challenges in fluorescence microscopy. This guide provides a systematic approach to identifying and resolving these issues when working with trifunctional sphingosine probes.

Problem Potential Cause Recommended Solution
High Background Fluorescence Autofluorescence from cells or mediumImage an unstained control sample to assess the level of autofluorescence. If high, consider using a different cell line or switching to a serum-free, phenol (B47542) red-free medium during imaging.
Incomplete removal of unbound probeIncrease the number and duration of wash steps after probe incubation and after the click reaction. Use a mild detergent like 0.1% Tween-20 in the wash buffer.
Non-specific binding of the fluorescent azide (B81097)Ensure that the click chemistry reaction is performed in a buffer with low protein content to minimize non-specific binding. Include a "no-click" control (cells treated with the probe but without the fluorescent azide) to assess this.
Suboptimal fixation and permeabilizationTest different fixation methods (e.g., 4% paraformaldehyde vs. methanol) and permeabilization agents (e.g., Triton X-100 vs. saponin). Inadequate permeabilization can trap the fluorescent azide, leading to high background.[1]
Weak or No Signal Inefficient uncaging of the probeEnsure the light source for uncaging (e.g., 405 nm laser) is properly aligned and delivering sufficient power. Optimize the duration of light exposure for uncaging.
Inefficient click chemistry reactionUse freshly prepared click reaction components, especially the copper catalyst and reducing agent. Optimize the concentration of the fluorescent azide.
Low probe concentrationTitrate the concentration of the this compound probe to find the optimal balance between signal and potential cytotoxicity. Concentrations typically range from 2 µM to 6 µM.[2][3][4]
PhotobleachingMinimize the exposure of the sample to excitation light. Use an antifade mounting medium. Optimize imaging settings (e.g., lower laser power, increased detector gain).[1]
Incorrect filter setsEnsure that the excitation and emission filters are appropriate for the specific fluorophore used in the click reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound probe to use?

The optimal concentration can vary depending on the cell type and experimental goals. A good starting point is 2 µM.[2][5] It is recommended to perform a concentration titration to determine the ideal concentration that provides a strong signal without causing cellular toxicity.

Q2: How can I be sure that the signal I'm seeing is specific to the this compound probe?

To ensure specificity, several controls are essential:

  • Unstained Control: Cells that have not been treated with the probe or any fluorescent dye to assess autofluorescence.

  • No-Click Control: Cells treated with the trifunctional probe but without the fluorescent azide to check for non-specific fluorescence from the probe itself or other cellular components.

  • Probe-Only Control: Cells treated with the fluorescent azide but not the trifunctional probe to check for non-specific binding of the azide.

Q3: My signal is very diffuse throughout the cell. What could be the cause?

A diffuse signal could result from several factors:

  • Inefficient washout: Unbound probe or fluorescent azide that has not been adequately washed out can lead to a diffuse background signal.

  • Cell death: If the probe concentration is too high or the incubation time is too long, it can lead to cytotoxicity and a loss of subcellular localization.

  • Metabolism of the probe: The this compound probe can be metabolized by the cell, leading to its incorporation into various sphingolipid species with different localizations.[5] Consider shorter incubation times to visualize the initial localization of the probe.

Q4: Can I perform live-cell imaging with this compound probes?

This compound probes are designed for a multi-step workflow that typically involves fixation after probe incubation, uncaging, and crosslinking. The final visualization step with a fluorescent azide via click chemistry is performed on fixed and permeabilized cells.[6] Therefore, direct live-cell imaging of the final fluorescent signal is not the intended application. However, the uncaging step can be performed on live cells to trigger biological responses that can be monitored in real-time using other methods, such as calcium imaging.[2][4]

Quantitative Data Summary

The following table summarizes a key quantitative finding from a study using this compound (TF-Sph) and trifunctional sphinganine (B43673) (TF-Spa) probes.

Measurement TF-Sph TF-Spa Reference
Number of Identified Protein "Hits" (False Discovery Rate < 0.05, Fold Change ≥ 2) 26 candidates4 hits and 28 candidates[2]
Normalized Fluo-4 Fluorescence Intensity (Fold Change after Uncaging) ~2.5No significant change[2]

Experimental Protocols

Protocol 1: Visualization of this compound Localization

This protocol outlines the key steps for labeling cells with a this compound probe and visualizing its subcellular localization.

Materials:

  • HeLa or Huh7 cells

  • This compound (TF-Sph) or trifunctional sphinganine (TF-Spa) probe

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and grow to approximately 70% confluency.[5]

  • Probe Loading: Dilute the this compound probe to the desired final concentration (e.g., 2 µM) in complete media. Add the probe solution to the cells and incubate for 30 minutes at 37°C.[5]

  • Uncaging: Expose the cells to UV light (e.g., 405 nm) for a designated period to uncage the probe.[2][3]

  • Metabolism/Incubation (Optional): Allow the cells to metabolize the uncaged probe for a specific duration (e.g., 5, 30, or 60 minutes) at 37°C.[2]

  • Photo-crosslinking (Optional): If identifying protein interactions, expose the cells to UV light (e.g., 350 nm) to initiate photo-crosslinking.[2]

  • Fixation: Wash the cells three times with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry: Wash the cells three times with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS (e.g., 3-5 times for 5 minutes each) to remove unreacted click chemistry components.

  • Mounting and Imaging: Mount the coverslips using an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_probe_labeling Probe Application cluster_staining Staining & Imaging start Seed Cells probe_loading Probe Loading (e.g., 2µM TF-Sph, 30 min) start->probe_loading uncaging Uncaging (e.g., 405 nm light) probe_loading->uncaging metabolism Metabolism (5-60 min) uncaging->metabolism crosslinking Photo-crosslinking (e.g., 350 nm light) metabolism->crosslinking fixation Fixation (4% PFA) crosslinking->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization click_reaction Click Reaction (Fluorescent Azide) permeabilization->click_reaction wash Washing click_reaction->wash imaging Fluorescence Microscopy wash->imaging

Caption: Experimental workflow for this compound microscopy.

signaling_pathway TF_Sph Trifunctional Sphingosine (Caged) Uncaging Uncaging (405 nm light) TF_Sph->Uncaging Active_Sph Active Sphingosine Uncaging->Active_Sph CerS Ceramide Synthase (CerS) Active_Sph->CerS SK Sphingosine Kinase (SK) Active_Sph->SK Ceramide Ceramide CerS->Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS Sphingomyelin Sphingomyelin SMS->Sphingomyelin S1P Sphingosine-1-Phosphate (S1P) SK->S1P Cellular_Response Cellular Response (e.g., Calcium Signaling) S1P->Cellular_Response

Caption: Simplified metabolic pathway of this compound.

References

troubleshooting unexpected metabolism of trifunctional sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected metabolism of trifunctional sphingosine (B13886) probes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and unexpected results researchers may face when using trifunctional sphingosine analogs.

Q1: After uncaging, I am not observing any metabolism of my this compound probe. What are the possible reasons?

A1: Several factors could contribute to a lack of observed metabolism. Consider the following troubleshooting steps:

  • Incomplete Uncaging: The photocleavable caging group may not have been efficiently removed.

    • Verify Light Source: Ensure your light source has the correct wavelength (typically around 400 nm) and sufficient power for uncaging.[1][2]

    • Optimize Uncaging Time: The duration of light exposure may be insufficient. Try increasing the uncaging time.

    • Cellular Penetrance of Light: Dense cell cultures or tissues might limit light penetration. Ensure even and adequate illumination of all cells.

  • Cellular Uptake Issues: The trifunctional probe may not be efficiently entering the cells.

    • Incubation Time: The incubation period with the caged probe might be too short. Optimize the loading time before uncaging.

    • Probe Concentration: The concentration of the this compound may be too low. Consider a dose-response experiment to find the optimal concentration.

    • Cell Health: Ensure the cells are healthy and metabolically active. Compromised cells may exhibit reduced uptake and metabolism.

  • Inhibition of Metabolic Enzymes: The experimental conditions or the probe itself (though unlikely by design) might inhibit key enzymes in the sphingolipid metabolic pathway.

    • Rule out Contaminants: Ensure that solvents or other reagents used are pure and do not contain enzymatic inhibitors.

    • Consider Cell-Specific Metabolism: Different cell lines may have varying levels of key metabolic enzymes like ceramide synthase or sphingosine kinase.[1]

Q2: I am observing unexpected metabolites that do not correspond to the canonical sphingolipid pathway. How can I identify them and what could be their origin?

A2: The appearance of unknown metabolites can be perplexing. Here’s how to approach this issue:

  • Metabolite Identification:

    • LC-MS/MS Analysis: This is the most powerful technique for identifying and quantifying sphingolipid species.[3][4][5] The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural information to help identify the unknown metabolite.

    • Use of Internal Standards: A cocktail of known sphingolipid internal standards can help in the tentative identification of metabolite classes by comparing retention times.[3][5]

  • Potential Origins of Unexpected Metabolites:

    • Alternative Metabolic Pathways: Sphingoid bases can be substrates for enzymes outside the canonical sphingolipid pathway. For instance, they can be N-methylated or enter pathways that produce atypical sphingoid bases.[6]

    • Off-Target Enzyme Activity: High concentrations of the trifunctional probe might lead to non-specific enzyme activity, resulting in unusual modifications.

    • Probe Degradation: The trifunctional probe itself might be unstable under certain experimental conditions, leading to degradation products that can be mistaken for metabolites. Run a cell-free control to assess probe stability.

    • Artifacts of Sample Preparation: The extraction and derivatization procedures can sometimes introduce artifacts.[6] Ensure proper handling and consider alternative extraction protocols.

Q3: The distribution of metabolites (e.g., ceramide vs. sphingomyelin) is different from what is reported in the literature. Why might this be the case?

A3: The relative abundance of sphingolipid metabolites can vary significantly between different experimental systems.

  • Cell Type-Specific Metabolism: Different cell lines have distinct expression profiles of sphingolipid metabolizing enzymes, leading to variations in the flux through different branches of the pathway.[1] For example, some cells might have higher sphingomyelin (B164518) synthase activity, leading to a greater proportion of the probe being converted to sphingomyelin.

  • Metabolic State of the Cells: The metabolic state of the cells (e.g., proliferating vs. quiescent, nutrient-rich vs. starved) can influence the activity of metabolic pathways.

  • Time Point of Analysis: The distribution of metabolites is dynamic. Analyzing at different time points after uncaging will reveal the kinetics of metabolism and how the probe is channeled through the pathway over time. Early time points might show more ceramide, while later time points could show accumulation in more complex sphingolipids like sphingomyelin.[1]

Q4: How can I be sure that the observed biological effects are due to the this compound and not its metabolites?

A4: This is a critical question in lipid signaling research. Here are some strategies to address this:

  • Time-Resolved Analysis: Correlate the onset of the biological effect with the appearance of specific metabolites. If the effect occurs before significant metabolism, it is more likely to be caused by the parent compound. Trifunctional probes are designed for acute signaling studies, where uncaging provides tight temporal control.[7][8]

  • Use of Metabolic Inhibitors: Employ specific inhibitors of key enzymes in the sphingolipid pathway (e.g., a ceramide synthase inhibitor) to block the formation of downstream metabolites. If the biological effect persists in the presence of the inhibitor, it is likely mediated by the this compound itself.

  • Compare with Non-Metabolizable Analogs: If available, use a non-metabolizable analog of this compound as a negative control.

Experimental Protocols

Protocol 1: General Workflow for this compound Metabolism Analysis

This protocol outlines a typical workflow for studying the metabolism of this compound probes.

  • Cell Culture and Treatment:

    • Plate cells to the desired confluency.

    • Incubate cells with the caged this compound probe at an optimized concentration and duration.

  • Photouncaging:

    • Wash cells to remove excess probe.

    • Expose cells to a light source with the appropriate wavelength (e.g., 400 nm) for a predetermined time to uncage the probe.[1][2]

  • Metabolism Incubation:

    • Incubate the cells for the desired time points (e.g., 0, 15, 30, 60 minutes) to allow for metabolism.

  • Lipid Extraction:

    • Harvest the cells and perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.[9]

  • Click Chemistry:

    • React the alkyne-containing lipid extract with a fluorescent azide (B81097) (e.g., Alexa555-azide) via a click chemistry reaction to label the probe and its metabolites.[1]

  • Analysis:

    • Thin-Layer Chromatography (TLC): Separate the labeled lipids by TLC to visualize the metabolic profile.[1][10]

    • LC-MS/MS: For detailed identification and quantification, analyze the lipid extract by liquid chromatography-tandem mass spectrometry.[3][4][5]

Protocol 2: Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of sphingolipids.

  • Materials and Reagents:

    • Cultured cells (1-10 million cells per sample)

    • Phosphate-buffered saline (PBS)

    • HPLC-grade methanol (B129727) and chloroform (B151607)

    • Internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide)[11]

    • Solvents for mobile phase (e.g., acetonitrile, water, formic acid, ammonium (B1175870) formate)[11]

  • Sample Preparation and Lipid Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Add an internal standard cocktail to the cell pellet.

    • Perform a single-phase extraction with a methanol/chloroform mixture.[12]

    • Induce phase separation by adding chloroform and water.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a solvent suitable for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • Use a suitable HPLC column, such as a reverse-phase C18 column.[12]

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[11]

    • Develop a multiple reaction monitoring (MRM) method to detect specific precursor-product ion transitions for each sphingolipid of interest and the internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and internal standard.

    • Calculate the ratio of the analyte peak area to the corresponding internal standard peak area.

    • Quantify the amount of each sphingolipid using a standard curve.[11]

Data Presentation

Table 1: Comparison of Analytical Methods for Sphingolipid Analysis

ParameterLC-MS/MSHPLC with Fluorescence DetectionELISA
Specificity Very High (distinguishes molecular species)Moderate to High (depends on chromatography)Moderate (potential for cross-reactivity)
Sensitivity Very High (femtomole to picomole range)High (picomole range)High (picomole to nanogram range)
Multiplexing High (simultaneous analysis of many species)LimitedLow (typically one analyte per assay)
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow

Data adapted from BenchChem Application Notes.[11]

Table 2: Common Internal Standards for Sphingolipid Analysis

Sphingolipid ClassExample Labeled StandardIsotopic LabelCommon Use
Sphingoid Bases Sphingosine-d₇Deuterium (D)Quantification of sphingosine and other sphingoid bases
Ceramides C16 Ceramide-d₇Deuterium (D)Quantification of various ceramide species
Sphingomyelins C16 Sphingomyelin-d₃₁Deuterium (D)Quantification of various sphingomyelin species

Data adapted from BenchChem Application Notes.[9]

Visualizations

Sphingolipid_Metabolism TF_Sph Trifunctional Sphingosine Cer Ceramide TF_Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate TF_Sph->S1P Sphingosine Kinase SM Sphingomyelin Cer->SM Sphingomyelin Synthase GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide Synthase Complex_GSL Complex Glycosphingolipids GlcCer->Complex_GSL Degradation Degradation S1P->Degradation S1P Lyase

Caption: Canonical metabolic pathways of this compound.

Troubleshooting_Workflow Start Unexpected Metabolism Observed Issue1 No Metabolism Start->Issue1 Issue2 Unexpected Metabolites Start->Issue2 Issue3 Altered Metabolite Distribution Start->Issue3 CheckUncaging Verify Uncaging (Light Source, Time) Issue1->CheckUncaging Possible Cause CheckUptake Optimize Probe Uptake (Conc., Time) Issue1->CheckUptake Possible Cause CheckEnzymes Consider Enzyme Inhibition/Activity Issue1->CheckEnzymes Possible Cause IdentifyMetabolites Identify with LC-MS/MS Issue2->IdentifyMetabolites First Step CheckCellType Compare Cell Type Metabolism Issue3->CheckCellType Factor to Consider CheckTimecourse Perform Time-course Analysis Issue3->CheckTimecourse Factor to Consider Solution Resolution CheckUncaging->Solution CheckUptake->Solution CheckEnzymes->Solution ConsiderPathways Consider Alternative Pathways/Degradation IdentifyMetabolites->ConsiderPathways Next Step ConsiderPathways->Solution CheckCellType->Solution CheckTimecourse->Solution

Caption: Troubleshooting workflow for unexpected metabolism.

References

strategies to reduce background in trifunctional sphingosine pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifunctional sphingosine (B13886) pull-down assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background in their experiments.

Troubleshooting Guide

High background and non-specific binding are common issues in pull-down assays. This guide addresses specific problems you might encounter during your trifunctional sphingosine pull-down experiments.

Problem 1: High background signal across the entire blot or in the mass spectrometry data.

This is often due to non-specific binding of proteins to the affinity beads or the streptavidin.

  • Possible Cause: Inadequate blocking of the beads.

  • Solution: Ensure thorough blocking of the streptavidin-coated beads before adding the cell lysate. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[1] A concentration of 1-5% BSA in a buffer like PBS or Tris is typically sufficient.[1] Some protocols may require additional blocking even with pre-blocked commercial beads.[1]

  • Possible Cause: Insufficient washing steps.

  • Solution: Optimize your washing protocol to remove non-specifically bound proteins while preserving the specific interactions.[2] Standard wash buffers often consist of PBS or Tris-buffered saline (TBS) with a mild detergent like 0.5-1% NP-40 or Triton X-100.[2] Increasing the salt concentration (up to 1 M NaCl) or the detergent concentration can enhance the stringency of the washes.[2][3] Perform at least 3-6 washes to effectively reduce background.[4][5]

  • Possible Cause: Non-specific binding to the trifunctional probe itself.

  • Solution: Include a "beads-only" control where you incubate the cell lysate with beads that have not been conjugated to your biotinylated probe.[6] This will help you identify proteins that are binding non-specifically to the beads.

Problem 2: Presence of known, abundant non-specific proteins in the results (e.g., keratin, actin, tubulin).

These are common contaminants in proteomics experiments.

  • Possible Cause: Keratin contamination from skin, hair, or dust.[7][8][9]

  • Solution: Always wear a lab coat and clean nitrile gloves.[7] Work in a clean environment, such as a laminar flow hood, and wipe down your workspace with 70% ethanol (B145695) before starting.[7][9] Use dedicated, clean reagents and glassware for mass spectrometry experiments.[7][10]

  • Possible Cause: Carryover of highly abundant cellular proteins.

  • Solution: Pre-clearing the lysate can be a valuable step.[2][11] This involves incubating the cell lysate with beads (without the probe) to remove proteins that non-specifically bind to the beads before the actual pull-down.[2][11]

Problem 3: Inconsistent results between replicates.

This can stem from variability in sample handling and processing.

  • Possible Cause: Inconsistent cell lysis.

  • Solution: Optimize and standardize your cell lysis protocol.[11][12] The choice of lysis buffer is critical; non-detergent, low-salt buffers are often preferred for soluble proteins to minimize disruption of protein interactions.[11]

  • Possible Cause: Variable bead handling.

  • Solution: Ensure the beads are fully resuspended before each use.[1] When washing, carefully remove the supernatant by pipetting rather than aspiration to avoid losing beads.[13]

Frequently Asked Questions (FAQs)

Q1: What is a this compound probe and how does it work?

A this compound probe is a synthetic molecule designed to study sphingosine's interactions and functions within a cellular context.[14][15][16] It typically incorporates three key functional groups:

  • A photocage that keeps the molecule inactive until it is "uncaged" by a flash of light.[14][15]

  • A photo-cross-linkable group (like a diazirine) that, upon exposure to a different wavelength of light, covalently binds to nearby interacting proteins.[14][15]

  • A click chemistry handle (such as an alkyne) that allows for the attachment of a reporter tag, like biotin (B1667282), for subsequent purification.[14][15]

Q2: What are the best blocking agents for streptavidin beads?

Bovine Serum Albumin (BSA) is a widely used and effective blocking agent for streptavidin beads due to its ability to cover hydrophobic regions and reduce non-specific protein binding.[1] Casein, often found in non-fat dry milk, is another common choice.[1] However, be aware that milk can contain endogenous biotin, which might interfere with the assay.[5] Synthetic polymers are also available for specific applications where minimal interference is required.[1]

Q3: How can I optimize the washing steps to reduce background?

Optimizing wash steps is crucial for achieving a good signal-to-noise ratio.[2] You can increase the stringency of your washes by:

  • Increasing the salt concentration: Adding NaCl (up to 1 M) to your wash buffer can disrupt weak, non-specific ionic interactions.[2]

  • Increasing the detergent concentration: Using a higher concentration of a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) can help reduce hydrophobic non-specific binding.[3]

  • Increasing the number of washes: Performing more wash cycles (e.g., 4-6 times) can more effectively remove non-specifically bound proteins.[5]

Q4: What are common contaminants in mass spectrometry analysis following a pull-down, and how can I avoid them?

Common contaminants include keratins, detergents like polyethylene (B3416737) glycol (PEG), and polymers such as polysiloxanes.[7][8][9][10][17] To minimize contamination:

  • Avoid Keratins: Work in a clean environment, wear gloves and a lab coat, and use dedicated, clean labware.[7][8]

  • Avoid Detergents: Use mass spectrometry-compatible detergents or ensure complete removal of incompatible detergents (like Tween and Triton) before analysis.[7][8][10]

  • Use High-Purity Reagents: Utilize high-purity solvents and reagents to prevent the introduction of contaminants.[10]

Q5: Should I pre-clear my cell lysate?

Pre-clearing your lysate is an optional but often beneficial step to reduce non-specific binding.[2][11] By incubating your lysate with beads alone before adding your probe-conjugated beads, you can remove proteins that have a natural affinity for the bead matrix itself.[2][11]

Quantitative Data Summary

Table 1: Comparison of Blocking Agents for Streptavidin Beads

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% in PBS or TBS[1]Cost-effective, widely available, effectively blocks hydrophobic sites.[1]Can be a source of protein contamination if not of high purity.
Non-fat Dry Milk5% in TBSTInexpensive, contains casein which is an effective blocker.[1]Contains endogenous biotin which can interfere with the assay.[5]
Synthetic PolymersVaries by productDesigned for low interference, can offer higher specificity.[1]More expensive than traditional blocking agents.

Table 2: Optimizing Wash Buffer Stringency

ComponentStandard ConcentrationHigh Stringency ConcentrationPurpose
Salt (NaCl)150 mM[2]Up to 1 M[2]Disrupts non-specific ionic interactions.
Detergent (Tween-20/Triton X-100)0.05% - 0.1%[3]0.5% - 1%[2]Reduces non-specific hydrophobic binding.

Experimental Protocols

Protocol 1: this compound Pull-Down Assay

This protocol provides a general framework. Optimization of incubation times, concentrations, and wash conditions may be necessary.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Treat cells with the this compound probe at a predetermined concentration (e.g., 2-6 µM) and incubate for an appropriate time to allow for cellular uptake.[14][18]

  • Uncaging and Cross-linking:

    • Irradiate the cells with light at the appropriate wavelength (e.g., >400 nm) to uncage the probe.[14][19]

    • After a specific time to allow for interaction with target proteins, irradiate with a second wavelength (e.g., >345 nm) to induce photo-cross-linking.[14][19]

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.[11] The buffer should be chosen to maintain protein-protein interactions.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Click Chemistry and Biotinylation:

    • To the cleared lysate, add biotin-azide and the necessary components for a copper-catalyzed click chemistry reaction.[14]

    • Incubate to allow for the covalent attachment of biotin to the alkyne handle of the trifunctional probe.

  • Bead Preparation and Blocking:

    • Resuspend streptavidin-coated magnetic or agarose (B213101) beads.

    • Wash the beads with a suitable buffer (e.g., PBS).

    • Block the beads with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature with gentle rotation.[1]

  • Pull-Down:

    • Add the biotinylated lysate to the blocked beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the streptavidin beads.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads).

    • Discard the supernatant.

    • Wash the beads 3-5 times with a stringent wash buffer (e.g., TBS with 0.5% Triton X-100 and 500 mM NaCl).

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer, such as SDS-PAGE loading buffer, by boiling for 5-10 minutes.[20]

  • Downstream Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizations

Sphingosine_Signaling_Pathway Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs 'Inside-out' Signaling SPPase S1P Phosphatase (SPPase) S1P->SPPase Dephosphorylation S1P_Lyase S1P Lyase S1P->S1P_Lyase Downstream Downstream Signaling (e.g., PLC, AKT, ERK) S1PRs->Downstream Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses SPPase->Sph Degradation Degradation S1P_Lyase->Degradation

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.[21][22][23][24][25]

Pull_Down_Workflow Start Start: Cells labeled with This compound probe Uncage 1. Uncaging (Light 1) Start->Uncage Crosslink 2. Photo-cross-linking (Light 2) Uncage->Crosslink Lyse 3. Cell Lysis Crosslink->Lyse Click 4. Click Chemistry (Biotinylation) Lyse->Click PullDown 5. Pull-down with Streptavidin Beads Click->PullDown Wash 6. Stringent Washes PullDown->Wash Elute 7. Elution Wash->Elute Analyze 8. Analysis (WB or Mass Spec) Elute->Analyze End End: Identification of interacting proteins Analyze->End

Caption: Experimental workflow for a this compound pull-down assay.

Troubleshooting_Logic Problem High Background? CheckBlocking Optimize Bead Blocking (e.g., 1-5% BSA) Problem->CheckBlocking Yes GoodResult Good Signal-to-Noise Problem->GoodResult No CheckWashing Increase Wash Stringency (Salt, Detergent, Reps) CheckBlocking->CheckWashing Preclear Pre-clear Lysate with Beads CheckWashing->Preclear Contamination Known Contaminants (Keratin, etc.)? Preclear->Contamination CleanTechnique Improve Aseptic Technique (Gloves, Clean Bench) Contamination->CleanTechnique Yes BadResult Still High Background Contamination->BadResult No CleanTechnique->BadResult

Caption: Troubleshooting logic for reducing background in pull-down assays.

References

optimizing light source and exposure time for trifunctional sphingosine activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing trifunctional sphingosine (B13886) probes. The information is designed to address specific issues that may arise during experiments involving the photoactivation ("uncaging") of these powerful tools for studying lipid signaling.

Troubleshooting Guide

This guide is formatted to quickly address common problems encountered during the photoactivation of trifunctional sphingosine.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no biological response after uncaging? 1. Inefficient Uncaging: The light source may not be optimal in terms of wavelength or intensity, or the exposure time may be too short. 2. Probe Degradation: The this compound probe may have degraded due to improper storage or handling. 3. Cellular Health: The cells may be unhealthy or stressed, rendering them unresponsive to sphingosine signaling. 4. Incorrect Probe Concentration: The concentration of the trifunctional probe may be too low to elicit a detectable response.1. Optimize Light Source and Exposure: Ensure your light source emits at the optimal wavelength for coumarin (B35378) uncaging (>400 nm). Increase the exposure time or light intensity incrementally, while monitoring for signs of phototoxicity.[1][2] 2. Verify Probe Integrity: Use fresh probe stocks and store them as recommended by the manufacturer, protected from light. 3. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) before and after the experiment. Ensure cells are in a healthy, proliferative state. 4. Titrate Probe Concentration: Perform a dose-response experiment to determine the optimal concentration of the this compound probe for your specific cell type and assay.
High background signal or spontaneous activation? 1. Ambient Light Exposure: The probe may be prematurely uncaged by ambient light during sample preparation. 2. Probe Instability: The caged compound may be unstable in the experimental medium.1. Work in Dim Light: Handle the this compound probe and prepare your samples under dim or red light conditions to prevent premature uncaging.[3] 2. Minimize Incubation Time: Reduce the incubation time of the probe with the cells to the minimum required for adequate loading.
Significant phototoxicity or cell death observed? 1. Excessive Light Exposure: High light intensity or prolonged exposure can generate reactive oxygen species (ROS), leading to cellular damage.[4][5][6] 2. UV Light Contamination: If using a broad-spectrum lamp, it may be emitting UV light which is highly damaging to cells.1. Reduce Light Dose: Use the lowest light intensity and shortest exposure time that still yields efficient uncaging. Consider using pulsed light instead of continuous illumination.[4][5] 2. Use Appropriate Filters: Employ a high-pass filter to block UV and short-wavelength visible light (<400 nm). 3. Include Controls: Always have a "light-only" control (cells exposed to the same light dose without the probe) to assess the level of phototoxicity from the light source itself.
Inconsistent results between experiments? 1. Variability in Light Source Output: The power output of the lamp or laser may fluctuate over time. 2. Inconsistent Sample Preparation: Variations in probe concentration, incubation time, or cell density can lead to variability. 3. Focus Drift: Changes in focus during a time-lapse experiment will alter the light dose delivered to the cells.1. Measure Light Power: Regularly measure the power output of your light source at the sample plane to ensure consistency. 2. Standardize Protocols: Adhere strictly to a standardized protocol for all steps of the experiment. 3. Use an Autofocus System: Employ a hardware or software-based autofocus system to maintain focus throughout the experiment.[6]

Frequently Asked Questions (FAQs)

1. What is the optimal wavelength for uncaging this compound?

This compound is typically equipped with a coumarin-based caging group. The optimal wavelength for uncaging is in the near-UV to blue region of the spectrum, generally above 400 nm.[1][2] A common and effective wavelength used is 405 nm, which is readily available on many confocal microscopes and dedicated photoactivation systems.[1]

2. How do I determine the correct exposure time and light intensity?

The ideal exposure time and light intensity are a balance between efficient uncaging and minimizing phototoxicity. This should be determined empirically for your specific experimental setup and cell type.

  • Start with published parameters: Begin with settings reported in the literature for similar probes and cell types (e.g., 50% laser power for 3 seconds).[1]

  • Perform a titration: Systematically vary the exposure time and light intensity while monitoring both the desired biological response (e.g., calcium signaling) and signs of phototoxicity (e.g., cell blebbing, apoptosis).

  • Use a reporter: If possible, use a fluorescent reporter for a downstream signaling event (e.g., a fluorescent calcium indicator) to quantify the uncaging efficiency at different light doses.

3. What type of light source is best for this compound activation?

Several light sources can be used, each with its own advantages and disadvantages.

Light SourceAdvantagesDisadvantages
Mercury or Xenon Arc Lamp - Broad spectrum (can be filtered) - High power output- Unstable output over time - Generates heat - Requires filters to block harmful UV light
Laser (e.g., 405 nm diode laser) - Monochromatic (specific wavelength) - High spatial precision - Stable output- Can be expensive - High power can cause localized phototoxicity
LED (Light Emitting Diode) - Stable output - Long lifespan - Low heat generation - Relatively inexpensive- Lower power output compared to lasers and arc lamps - May require longer exposure times

For most applications, a 405 nm laser integrated into a confocal microscope offers the best combination of spatial control and efficient uncaging.

4. How can I be sure that the observed biological effect is due to the uncaged sphingosine and not an artifact of the photoactivation process?

Proper controls are critical to validate your results:

  • "Light-only" control: Expose cells without the this compound probe to the same light stimulus. This will reveal any effects of the light itself on the cells.

  • "Probe-only" control: Treat cells with the this compound probe but do not expose them to the activation light. This controls for any dark toxicity or biological activity of the caged compound.

  • Inactive analog control: If available, use a structurally similar but biologically inactive caged compound to control for any effects of the uncaging byproducts.

5. Can I perform two-photon uncaging of this compound?

Yes, two-photon excitation can be used for uncaging and offers advantages such as deeper tissue penetration, reduced scattering, and lower phototoxicity outside the focal plane. However, it requires a tunable femtosecond laser and the two-photon absorption cross-section of the coumarin cage needs to be considered for efficient activation.

Experimental Protocols

Protocol 1: General Procedure for Photoactivation of this compound in Cultured Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in cell culture medium. A typical starting concentration is 2 µM.[7]

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30 minutes at 37°C to allow for probe loading.[7]

  • Washing: Gently wash the cells three times with fresh, pre-warmed culture medium to remove any unloaded probe.

  • Photoactivation:

    • Mount the dish on the microscope stage.

    • Locate the target cell(s) or region of interest.

    • Use a 405 nm laser or a filtered arc lamp to illuminate the selected area.

    • Start with a moderate light dose (e.g., 50% laser power for 3 seconds) and adjust as needed based on your optimization experiments.[1]

  • Image Acquisition: Acquire images of the desired biological readout (e.g., fluorescence of a downstream reporter, morphological changes) before, during, and after photoactivation.

  • Data Analysis: Quantify the changes in your readout over time in the photoactivated region compared to control regions.

Protocol 2: Assessing Uncaging Efficiency using a Fluorescent Calcium Indicator
  • Cell Preparation and Dye Loading:

    • Plate cells as described in Protocol 1.

    • Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Probe Loading: Load the cells with this compound as described in Protocol 1.

  • Imaging Setup:

    • Mount the dish on a confocal microscope equipped with a 405 nm laser for uncaging and a 488 nm laser for exciting the calcium indicator.

    • Set up a time-lapse acquisition to record the fluorescence of the calcium indicator.

  • Baseline Acquisition: Acquire a baseline of fluorescence intensity for at least 10-20 seconds before photoactivation.

  • Photoactivation and Imaging:

    • Perform photoactivation with the 405 nm laser at a specific region of interest within a cell.

    • Continue to acquire time-lapse images to monitor the change in fluorescence of the calcium indicator.

  • Analysis: Measure the fluorescence intensity in the region of interest over time. A sharp increase in fluorescence after photoactivation indicates successful uncaging and the initiation of sphingosine-induced calcium release.

Visualizations

Sphingosine_Signaling_Pathway cluster_activation Photoactivation cluster_signaling Downstream Signaling Trifunctional_Sphingosine This compound (Caged) Active_Sphingosine Active Sphingosine Trifunctional_Sphingosine->Active_Sphingosine Light_405nm Light (>400 nm) Light_405nm->Trifunctional_Sphingosine Uncaging SphK1_2 Sphingosine Kinase 1/2 (SphK1/2) Active_Sphingosine->SphK1_2 Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK1_2->S1P S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Binding G_Proteins G-Proteins S1PRs->G_Proteins Activation Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) G_Proteins->Cellular_Responses Signal Transduction

Caption: Sphingosine signaling pathway initiated by photoactivation.

Experimental_Workflow A 1. Cell Culture & Probe Loading (this compound) B 2. Pre-activation Imaging (Baseline) A->B C 3. Photoactivation (e.g., 405 nm laser) B->C D 4. Post-activation Imaging (Time-lapse) C->D E 5. Data Analysis (Quantify Response) D->E Troubleshooting_Logic Start Experiment Start Problem No/Low Biological Response? Start->Problem CheckUncaging Check Uncaging Efficiency Problem->CheckUncaging Yes CheckCellHealth Check Cell Health Problem->CheckCellHealth Yes Success Successful Experiment Problem->Success No OptimizeLight Optimize Light Source/ Exposure Time CheckUncaging->OptimizeLight CheckProbe Check Probe Integrity/ Concentration CheckUncaging->CheckProbe ViabilityAssay Perform Viability Assay CheckCellHealth->ViabilityAssay

References

challenges in delivering trifunctional sphingosine to specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifunctional sphingosine (B13886) probes.

Frequently Asked Questions (FAQs)

Q1: What are the key features of a trifunctional sphingosine probe?

A1: this compound probes are powerful tools for studying sphingolipid biology. They are synthetically modified versions of sphingosine that contain three key functional groups:

  • A photocage: This group renders the sphingosine biologically inactive until it is removed by exposure to a specific wavelength of light (a process called "uncaging"). This allows for precise temporal and spatial control over the release of the active sphingosine molecule within the cell.[1][2]

  • A photo-crosslinker (diazirine): Upon activation with another wavelength of light, this group forms a covalent bond with nearby molecules, primarily proteins. This "traps" interacting partners, allowing for their subsequent identification.[3][4]

  • A bio-orthogonal handle (e.g., an alkyne): This handle does not react with biological molecules within the cell. It allows for the specific attachment of reporter molecules, such as fluorescent dyes or biotin, through a "click chemistry" reaction. This enables visualization or purification of the probe and its interacting partners.[3][4]

Q2: How is this compound delivered into cells?

A2: this compound is typically delivered to cultured cells by adding it to the cell culture medium. Due to its lipid nature, it can be taken up by cells, a process that can be influenced by its formulation. For in vivo applications or for difficult-to-transfect cell lines, delivery can be enhanced by incorporating the probe into lipid-based nanocarriers such as liposomes or solid lipid nanoparticles (SLNs).[5]

Q3: What are the primary applications of this compound probes?

A3: These probes are versatile tools used to:

  • Study acute lipid signaling: By uncaging the probe at a specific time and place, researchers can observe the immediate downstream effects of sphingosine signaling, such as calcium mobilization.[3][6]

  • Trace lipid metabolism: The alkyne handle allows for the tracking of the probe and its metabolites through various metabolic pathways.[4]

  • Identify protein-lipid interactions: The photo-crosslinking function enables the identification of proteins that directly interact with sphingosine.[6]

  • Visualize subcellular localization: By attaching a fluorescent dye via click chemistry, the localization of the probe within different cellular organelles can be visualized using microscopy.[3]

Troubleshooting Guides

Problem 1: Low or no cellular uptake of the this compound probe.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Probe Aggregation in Media This compound is hydrophobic and can aggregate in aqueous media. Prepare a stock solution in an organic solvent like DMSO and dilute it in serum-containing media immediately before use. Vortex thoroughly.
Low Cell Permeability Some cell types have lower permeability to lipids. Increase the incubation time or the concentration of the probe. However, be mindful of potential cytotoxicity at higher concentrations.
Cell Type Specificity Delivery efficiency can vary significantly between cell lines. For difficult-to-transfect cells like primary neurons, consider using a lipid-based delivery vehicle such as liposomes or lipid nanoparticles.[7][8]
Incorrect Serum Concentration Serum proteins can facilitate the uptake of lipids. Ensure you are using an appropriate serum concentration in your culture medium during probe loading.
Problem 2: Inefficient uncaging of the this compound probe.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Wavelength or Light Source Power Ensure your light source is emitting at the correct wavelength for the specific photocage on your probe (typically around 400-405 nm for coumarin-based cages).[9][10] Check the power of your light source and the duration of exposure.
Light Penetration Issues For dense cell cultures or tissues, light penetration may be limited. Use a confocal microscope for more precise light delivery to a specific focal plane.
Photodamage to Cells High-intensity light can be phototoxic. Optimize the light exposure time and intensity to achieve efficient uncaging without causing cellular damage. Monitor cell morphology and viability.
Problem 3: Low signal-to-noise ratio in fluorescence imaging after click chemistry.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Click Reaction Ensure all click chemistry reagents are fresh, especially the copper catalyst and reducing agent.[1] Use a copper-chelating ligand to improve reaction efficiency in complex biological samples. Avoid buffers containing components that can interfere with the reaction, such as Tris or high concentrations of thiols.[1]
High Background Fluorescence Autofluorescence from cells or media can obscure the signal. Use a phenol (B47542) red-free medium for imaging.[11] Ensure thorough washing steps to remove any unbound fluorescent azide (B81097) probe.
Low Probe Concentration If the initial concentration of the this compound probe was too low, the resulting fluorescence signal will be weak. Consider increasing the probe concentration, being mindful of potential cytotoxicity.
Microscope Settings Optimize the microscope settings, including laser power, detector gain, and pinhole size (for confocal microscopy), to maximize signal detection and minimize background noise.[12]
Problem 4: Identification of non-specific protein interactors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Non-specific Crosslinking The diazirine group can crosslink to any nearby molecule, not just specific interactors. It is crucial to include a negative control where the photo-crosslinking step is omitted (-UV control). Proteins that are pulled down in the absence of UV activation are likely non-specific binders to the probe or the affinity resin.[4]
Abundant Proteins Highly abundant proteins, such as cytoskeletal proteins or heat shock proteins, are often identified in pull-down experiments. Their identification may not always represent a specific interaction. Cross-reference your list of potential interactors with databases of common contaminants in affinity purification-mass spectrometry experiments.
Probe Mislocalization The photocage can sometimes cause the probe to localize to non-native membranes before uncaging.[2] Consider using lysosome-targeted probes if you are specifically interested in lysosomal interactions.[2]

Quantitative Data

Table 1: Typical Experimental Concentrations and Incubation Times for this compound Probes

Parameter Cell Line Concentration Incubation Time Reference
Probe LoadingHeLa2 µMNot Specified[4]
Probe LoadingHuh72 µM30 min[4]
Probe LoadingHeLa3 µMNot Specified[9]
Probe LoadingHeLa6 µM5 min[9]
UncagingHeLa2 µM3 s irradiation[8]

Table 2: Cytotoxicity Data for Related Sphingolipid Compounds (IC50 Values)

Compound Cell Line IC50 (µM) Reference
Nerolidol (a sesquiterpene with structural similarities)Leishmania amazonensis0.008[13]
(+)-limonene (a monoterpene)Leishmania amazonensis0.549[13]
Furostanol saponin (B1150181) 3U87MG (human glioblastoma)15.28[14]
Furostanol saponin 4Hep-G2 (human hepatocellular carcinoma)16.98[14]

Experimental Protocols

Protocol 1: Cellular Loading, Uncaging, and Photo-Crosslinking of this compound
  • Cell Culture: Plate cells (e.g., HeLa or Huh7) in a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution to the final working concentration (typically 2-6 µM) in complete cell culture medium.[4]

  • Cell Loading: Replace the existing medium with the probe-containing medium and incubate the cells for the desired time (e.g., 30 minutes) at 37°C.[4]

  • Uncaging: To activate the sphingosine, expose the cells to light at the appropriate wavelength for the photocage (e.g., ~400 nm for coumarin-based cages) for a specific duration (e.g., a few seconds to minutes).[4][9]

  • Metabolism/Interaction Time: After uncaging, return the cells to the incubator for a defined period to allow for metabolism of the probe or for it to interact with its cellular partners.

  • Photo-Crosslinking: To capture interacting proteins, expose the cells to UV light at the wavelength required to activate the diazirine group (e.g., ~350-365 nm) for a few minutes.[4]

  • Downstream Analysis: The cells are now ready for downstream applications such as fixation and click chemistry for imaging, or cell lysis for proteomic analysis.

Protocol 2: Click Chemistry for Fluorescence Imaging
  • Fixation: After photo-crosslinking, wash the cells with PBS and fix them with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).

  • Permeabilization: If using a non-permeabilizing fixative, permeabilize the cells with a detergent such as Triton X-100.

  • Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing:

    • A fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., TBTA)

  • Incubation: Incubate the cells with the click reaction cocktail in the dark at room temperature for 30-60 minutes.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.

  • Counterstaining and Mounting: If desired, counterstain the cells (e.g., with DAPI for nuclei) and mount them for microscopy.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Sphingosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR Binds G_protein G-protein S1PR->G_protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream Initiates Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Substrate S1P_int S1P SphK->S1P_int Phosphorylates S1P_int->Downstream Activates Trifunctional_Sphingosine_Workflow cluster_analysis Downstream Analysis start Start: Plate Cells load_probe Load Cells with This compound Probe start->load_probe uncage Uncage Probe (e.g., 405 nm light) load_probe->uncage interact Allow for Interaction/ Metabolism uncage->interact crosslink Photo-crosslink (e.g., 365 nm light) interact->crosslink imaging_path Imaging crosslink->imaging_path proteomics_path Proteomics crosslink->proteomics_path fix_click Fix & Click Chemistry with Fluorescent Azide imaging_path->fix_click lysis Cell Lysis & Enrichment of Crosslinked Complexes proteomics_path->lysis microscopy Fluorescence Microscopy fix_click->microscopy ms Mass Spectrometry (LC-MS/MS) lysis->ms Troubleshooting_Logic problem Problem: Low Signal in Fluorescence Imaging check_uptake Is cellular uptake efficient? problem->check_uptake check_uncaging Is uncaging successful? check_uptake->check_uncaging Yes optimize_delivery Optimize Delivery: - Increase concentration/time - Use delivery vehicle check_uptake->optimize_delivery No check_click Is the click reaction working? check_uncaging->check_click Yes optimize_uncaging Optimize Uncaging: - Check wavelength/power - Adjust exposure time check_uncaging->optimize_uncaging No optimize_click Optimize Click Reaction: - Use fresh reagents - Check buffer compatibility check_click->optimize_click No check_microscope Optimize Microscope Settings check_click->check_microscope Yes

References

addressing probe mislocalization issues with trifunctional sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using trifunctional sphingosine (B13886) probes. The information is designed to help address common challenges, particularly those related to probe mislocalization, ensuring accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My trifunctional sphingosine probe shows diffuse cytosolic localization instead of accumulating in specific organelles. What could be the cause?

A1: Diffuse cytosolic signal is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Incomplete Removal of Unbound Probe: The most common reason is residual, unbound probe remaining in the cytosol. Ensure your washing steps after probe incubation are stringent enough to remove all non-incorporated molecules.

  • Premature Uncaging: The photocleavable "caging" group on the trifunctional probe is sensitive to UV light.[1][2] Exposure to ambient light during incubation or handling can lead to premature uncaging, causing the probe to be active before it has localized correctly. Always work in a darkened room or with red-light conditions when handling the probe.

  • Probe Quality and Purity: Impurities from the synthesis of the this compound can contribute to background fluorescence. Verify the purity of your probe batch, ideally by HPLC or mass spectrometry.

  • Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and trafficking, leading to abnormal probe distribution. Ensure your cells are healthy and have good membrane integrity before starting the experiment.

Q2: The fluorescent signal from my probe is accumulating in lysosomes, but I expect it to be in the Golgi or ER. Why is this happening?

A2: Sphingosine is known to be transported to and accumulate in lysosomes.[1][2] This is a true biological process that your trifunctional probe is likely reporting accurately. However, if you are interested in the initial stages of sphingolipid metabolism in the ER and Golgi, consider the following:

  • Time-Resolved Experiments (Pulse-Chase): The localization of the probe is highly dynamic and changes over time as it is metabolized and transported through the cell.[2] To capture its localization in early secretory pathway organelles like the ER and Golgi, you need to perform pulse-chase experiments with short chase times (e.g., 5-30 minutes) after uncaging, followed immediately by photo-crosslinking and fixation.[2]

  • Metabolic Conversion: The this compound probe is a substrate for cellular enzymes and can be metabolized into other sphingolipids, such as ceramides (B1148491) and sphingomyelin.[2][3] These metabolites have different subcellular localizations. What you are observing might be the localization of a metabolite rather than the original probe. Thin-layer chromatography (TLC) or mass spectrometry can be used to analyze the metabolic fate of your probe.[2][4]

Q3: I am not getting a robust signal after the click reaction. What are the possible reasons?

A3: A weak or absent signal after the click chemistry step can be frustrating. Here are several potential causes and their solutions:

  • Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but its efficiency can be hampered by several factors.

    • Reagent Quality: Ensure your copper (II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and fluorescent azide (B81097) are fresh and have been stored correctly.

    • Catalyst Concentration: The concentration of copper is critical. Too little will result in an incomplete reaction, while too much can be cytotoxic and quench fluorescence. Titrate the copper concentration to find the optimal level for your cell type.

    • Ligand: The addition of a copper-chelating ligand, such as BTTAA or TBTA, can improve the efficiency and reduce the cytotoxicity of the click reaction.

  • Insufficient Probe Incorporation: The amount of probe that gets incorporated into the cell might be too low.

    • Probe Concentration: You may need to optimize the concentration of the this compound probe. See the table below for recommended starting concentrations.

    • Incubation Time: The incubation time can be extended to increase probe uptake, but be mindful of potential cytotoxicity with prolonged exposure.

  • Quenching of Fluorophore: Ensure that your imaging buffer and mounting medium are compatible with the fluorophore you have used and do not cause quenching.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters for using this compound probes. Note that these are starting points and may require optimization for your specific cell type and experimental setup.

ParameterRecommended RangeNotes
Probe Concentration 1 - 5 µMHigher concentrations may be toxic.[2]
Incubation Time 30 - 60 minutesLonger times may lead to increased metabolism.
Uncaging Wavelength ~365 nm or >400 nm UV lightDependent on the specific caging group.[2][5]
Uncaging Duration 1 - 5 minutesMinimize exposure to prevent phototoxicity.
Photo-crosslinking ~350 nm UV lightActivates the diazirine group to covalently bind to interacting proteins.[2]
Chase Time (Pulse-Chase) 0 - 60 minutesShorter times for early trafficking events, longer for metabolism.[2]

Key Experimental Protocols

Protocol 1: Cell Labeling and Uncaging

  • Plate cells on a suitable imaging dish (e.g., glass-bottom dishes).

  • Prepare a working solution of the this compound probe in complete cell culture medium. A final concentration of 2 µM is a good starting point.[2]

  • Remove the medium from the cells and add the probe-containing medium.

  • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[2]

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove the unbound probe.

  • Add fresh, pre-warmed complete medium to the cells.

  • To uncage the probe, expose the cells to UV light at the appropriate wavelength (e.g., >400 nm) for a defined period (e.g., 2.5 minutes).[6]

Protocol 2: Photo-crosslinking and Fixation

  • After the desired chase period following uncaging, irradiate the cells with UV light at a wavelength suitable for activating the diazirine group (e.g., >345 nm) for a defined period (e.g., 2.5 minutes).[6]

  • Immediately after cross-linking, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

Protocol 3: Click Chemistry Reaction

  • Prepare the click reaction cocktail. A typical cocktail includes:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper (II) sulfate (CuSO4)

    • Sodium ascorbate (B8700270) (freshly prepared)

    • A copper-chelating ligand (e.g., TBTA) in PBS.

  • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells twice with PBS.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Proceed with immunostaining for organelle markers or mount the coverslips for imaging.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_photochemistry Photochemical Steps cluster_detection Detection start Plate Cells incubation Incubate with Trifunctional Probe start->incubation wash1 Wash (x3) incubation->wash1 uncage Uncaging (>400 nm UV) wash1->uncage Add fresh media chase Pulse-Chase (Metabolism/Transport) uncage->chase crosslink Photo-crosslinking (>345 nm UV) chase->crosslink fix Fixation crosslink->fix click Click Reaction with Fluorescent Azide fix->click image Microscopy click->image

Caption: Experimental workflow for using this compound probes.

sphingolipid_metabolism Trifunctional\nSphingosine Trifunctional Sphingosine Ceramide Ceramide Trifunctional\nSphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Trifunctional\nSphingosine->S1P Sphingosine Kinase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids Glucosylceramide Synthase troubleshooting_logic cluster_diffuse Troubleshooting Diffuse Signal cluster_lysosomal Troubleshooting Incorrect Organelle start Issue: Probe Mislocalization diffuse Diffuse Cytosolic Signal? start->diffuse lysosomal Incorrect Organelle (e.g., Lysosome)? start->lysosomal wash Improve Washing Steps diffuse->wash light Protect from Ambient Light diffuse->light purity Check Probe Purity diffuse->purity health Assess Cell Health diffuse->health pulse_chase Perform Pulse-Chase lysosomal->pulse_chase metabolism Analyze Metabolites (TLC/MS) lysosomal->metabolism

References

quality control measures for synthesized trifunctional sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized trifunctional sphingosine (B13886).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary quality control checkpoints for synthesized trifunctional sphingosine?

A1: The quality of synthesized this compound should be assessed at several key stages: after synthesis and purification, before and after storage, and prior to use in biological assays. The primary quality control parameters to evaluate are:

  • Identity and Structural Integrity: Confirmation that the correct molecule has been synthesized with all three functional groups (photocage, diazirine, and alkyne) intact.

  • Purity: Assessment of the percentage of the desired this compound and identification of any impurities.

  • Chiral Purity: Ensuring the correct stereochemistry (D-erythro) of the sphingoid base, as this is critical for biological activity.[1]

  • Stability: Evaluating the compound's stability under specific storage conditions.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate when analyzing my synthesized this compound. What could be the cause?

A2: Multiple spots on a TLC plate can indicate several issues. Here’s a troubleshooting guide:

  • Incomplete Reaction or Impurities: The synthesis may not have gone to completion, leaving starting materials or side products.

  • Degradation: The this compound may have degraded due to improper handling or storage. The photocage or diazirine groups can be sensitive to light and acid/base conditions.[2]

  • Sample Preparation: The sample might have been too concentrated, leading to streaking, or the spotting solvent may not be appropriate.

  • Contamination: Glassware or solvents used for the analysis could be contaminated.

Troubleshooting Steps:

  • Review Synthesis and Purification: Re-examine the purification steps (e.g., column chromatography) to ensure separation of all byproducts.

  • Check Storage Conditions: Ensure the compound is stored at -20°C or lower, protected from light, and under an inert atmosphere if possible.[3]

  • Optimize TLC Conditions: Use a range of developing solvent systems to achieve better separation.[4][5] A common system for sphingolipids is chloroform (B151607):methanol (B129727):water in various ratios.[6]

  • Run Controls: Spot starting materials and known standards alongside your sample to help identify the extra spots.

Q3: My mass spectrometry results show an unexpected molecular weight. How do I interpret this?

A3: An unexpected molecular weight in your mass spectrometry data can be alarming, but it is often explainable. Consider the following possibilities:

  • Adduct Formation: Sphingolipids readily form adducts with cations like sodium (M+Na)⁺ and potassium (M+K)⁺, which will increase the observed molecular weight.[7]

  • Fragmentation: The molecule may have fragmented in the ion source. Look for fragments corresponding to the loss of the photocaging group or other labile parts of the molecule.

  • Presence of Impurities: The sample may contain impurities from the synthesis, such as unreacted starting materials or byproducts.

  • Isotopic Distribution: Remember to consider the entire isotopic pattern, not just the monoisotopic peak.

Troubleshooting Steps:

  • Analyze the Full Spectrum: Look for the expected molecular ion (M+H)⁺ alongside potential adducts. The mass difference will indicate the type of adduct.

  • Perform Tandem MS (MS/MS): Fragment the parent ion to confirm its identity. The fragmentation pattern should be consistent with the structure of this compound.

  • Re-purify the Sample: If impurities are suspected, re-purify the compound using HPLC.

Q4: How can I confirm the stereochemistry of my synthesized this compound?

A4: The D-erythro stereochemistry is crucial for the biological activity of sphingosine. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for determining enantiomeric purity.[1] This involves using a chiral stationary phase that can separate the different stereoisomers. While NMR can provide information about the relative stereochemistry, chiral HPLC is the gold standard for confirming the enantiomeric excess.

Data Presentation

Table 1: Recommended Quality Control Specifications for this compound

ParameterMethodRecommended Specification
Identity High-Resolution MSMass accuracy within 5 ppm of theoretical [M+H]⁺
¹H and ¹³C NMRSpectra consistent with the proposed structure[8][9]
Purity HPLC-UV/ELSD≥ 95% for cell-based assays; ≥ 98% for in vivo studies
Chiral Purity Chiral HPLC≥ 98% D-erythro enantiomer
Appearance Visual InspectionWhite to off-white solid
Solubility Visual InspectionSoluble in appropriate organic solvents (e.g., chloroform, methanol)

Table 2: Typical Mass Spectrometry Parameters for this compound Analysis

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺
Collision Energy (for MS/MS) 20-40 eV (optimization required)
Key Fragment Ions Loss of photocaging group, water loss, characteristic sphingoid backbone fragments
Internal Standard (for quantification) C17-Sphingosine or other non-natural homologue[10]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of synthesized this compound.

Materials:

  • Synthesized this compound

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid or ammonium (B1175870) acetate

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound in methanol. Dilute to a working concentration of 10-100 µg/mL in the mobile phase.

  • Mobile Phase: A common mobile phase system is a gradient of acetonitrile and water, both containing 0.1% formic acid or 1 mM ammonium acetate.[8]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25-30 °C

    • Detection: UV at a wavelength appropriate for the photocaging group (e.g., ~350 nm) or ELSD.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound.

Materials:

  • Synthesized this compound (~5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Methodology:

  • Sample Preparation: Dissolve the this compound in the appropriate deuterated solvent in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum. Key regions to examine include:

    • Aromatic protons of the coumarin (B35378) photocaging group.[2]

    • Protons adjacent to the diazirine ring.

    • The terminal alkyne proton.[9]

    • Olefinic protons of the sphingosine backbone.

    • Protons of the long alkyl chain.

  • Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations with the expected values for the this compound structure.[2][8]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Application synthesis Chemical Synthesis purification Purification (Column Chromatography) synthesis->purification structural_verification Structural Verification (NMR, MS) purification->structural_verification Initial QC purity_analysis Purity Analysis (HPLC) structural_verification->purity_analysis chiral_analysis Chiral Purity (Chiral HPLC) purity_analysis->chiral_analysis storage Storage (-20°C, dark) chiral_analysis->storage QC Pass bio_assay Biological Experiment storage->bio_assay troubleshooting_workflow cluster_solutions Potential Solutions start Unexpected Experimental Result check_purity Check Purity (HPLC, TLC) start->check_purity check_structure Verify Structure (MS, NMR) start->check_structure check_storage Review Storage & Handling start->check_storage check_protocol Review Experimental Protocol start->check_protocol repurify Re-purify Compound check_purity->repurify resynthesize Re-synthesize Compound check_structure->resynthesize new_sample Use a Fresh Sample check_storage->new_sample optimize_assay Optimize Assay Conditions check_protocol->optimize_assay sphingolipid_pathway serine_palmitoyl_coa Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine (Sphinganine) serine_palmitoyl_coa->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DES1 sphingosine Sphingosine ceramide->sphingosine CDase sm Sphingomyelin ceramide->sm SMS sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate sphingosine->s1p SphK sm->ceramide SMase tf_sphingosine This compound (Enters Pathway) tf_sphingosine->ceramide Metabolized to Ceramide Analogues

References

Validation & Comparative

A Head-to-Head Comparison: Trifunctional vs. Bifunctional Sphingosine Probes for Advanced Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of advanced chemical probes for studying sphingolipid biology.

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes. To dissect their complex roles, researchers increasingly rely on sophisticated chemical probes. Among the most powerful tools are trifunctional and bifunctional sphingosine (B13886) probes, which enable the visualization, identification of interacting partners, and metabolic tracking of these bioactive lipids. This guide provides an objective comparison of these two classes of probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific research questions.

At a Glance: Key Differences and Applications

Trifunctional and bifunctional sphingosine probes are designed to mimic endogenous sphingosine and integrate into cellular metabolic pathways. Their core difference lies in the number of functional groups they possess, which dictates their experimental capabilities.

  • Bifunctional Sphingosine Probes: These probes typically incorporate two key functionalities: a photo-cross-linking group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). The photo-cross-linking group allows for the covalent capture of interacting proteins upon UV irradiation, while the reporter tag enables subsequent visualization or enrichment of the probe and its metabolites.

  • Trifunctional Sphingosine Probes: Building upon the bifunctional design, trifunctional probes add a third crucial element: a photocleavable caging group . This "cage" renders the sphingosine analog biologically inactive until its removal by a specific wavelength of light. This feature provides precise temporal control over the release of the active probe within the cell, minimizing premature metabolism and allowing for the study of acute signaling events.

The choice between a trifunctional and a bifunctional probe hinges on the specific biological question being addressed. Bifunctional probes are well-suited for identifying steady-state protein interactions and tracking metabolic flux over longer periods. Trifunctional probes, with their temporal control, excel in studying the immediate downstream effects of sphingosine signaling, capturing transient interactions, and dissecting rapid metabolic conversions.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side quantitative comparisons in a single study are limited, analysis of published data allows for a qualitative and feature-based assessment of the two probe types. The following table summarizes their key performance characteristics.

FeatureThis compound ProbesBifunctional Sphingosine ProbesSupporting Evidence
Temporal Control High (photocage allows for precise initiation of activity)Low (active upon cellular uptake)Trifunctional probes enable the study of acute signaling events by releasing the active lipid at a specific time point.[1][2]
Metabolic Specificity Higher (minimized metabolism before uncaging)Lower (subject to immediate metabolism upon uptake)The caging group on trifunctional probes prevents their premature entry into metabolic pathways, allowing for the study of the unmodified probe's interactions.[2][3]
Identification of Transient Interactions More effectiveLess effectiveThe ability to trigger cross-linking immediately after uncaging increases the likelihood of capturing short-lived protein-lipid interactions.[2]
Experimental Complexity Higher (requires uncaging step with specific light source)Lower (simpler workflow)The experimental setup for trifunctional probes involves an additional light-induced uncaging step.[1][4]
Potential for Off-Target Effects Lower (inactive until uncaged)Higher (continuous activity may perturb cellular homeostasis)The caged nature of trifunctional probes reduces the risk of unintended biological effects before the intended time of activation.
Applications Studying acute signaling, capturing transient interactomes, pulse-chase metabolic analysisMapping steady-state interactomes, long-term metabolic fate studiesTrifunctional probes have been used to trigger calcium signaling and visualize transport deficiencies in disease models.[1][2] Bifunctional probes have been instrumental in identifying a large number of sphingolipid-binding proteins.[5][6]

Experimental Corner: Protocols and Workflows

To facilitate the practical application of these probes, this section provides detailed methodologies for key experiments.

Experimental Protocol 1: Identification of Sphingosine-Interacting Proteins using Trifunctional Probes

This protocol outlines the steps for a chemoproteomic screen to identify proteins that interact with sphingosine with high temporal resolution.

1. Cell Culture and Probe Labeling:

  • Plate cells (e.g., HeLa or Huh7) to be 70-80% confluent on the day of the experiment.
  • Prepare a 2 µM working solution of the this compound probe in complete cell culture medium.
  • Incubate the cells with the probe-containing medium for 30 minutes at 37°C.[4]

2. Uncaging and Photo-Cross-linking:

  • Wash the cells three times with phosphate-buffered saline (PBS).
  • To uncage the probe, expose the cells to light at a wavelength of >400 nm for 2.5-5 minutes.[2][3]
  • Allow the uncaged probe to interact with cellular components for a desired period (e.g., 15 minutes).
  • To covalently capture interacting proteins, irradiate the cells with UV light at ~350 nm for 2.5-5 minutes.[2][7]

3. Cell Lysis and Protein Enrichment:

  • Wash the cells with ice-cold PBS and scrape them into a lysis buffer.
  • Perform a click reaction by adding an azide- or alkyne-functionalized biotin (B1667282) tag (depending on the probe's reporter group) to the cell lysate, along with a copper(I) catalyst.
  • Enrich the biotin-tagged protein-lipid complexes using streptavidin-coated beads.

4. Proteomic Analysis:

  • Elute the captured proteins from the beads.
  • Identify the proteins using standard proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol 2: Metabolic Labeling and Analysis using Bifunctional Probes

This protocol describes how to track the metabolic fate of sphingosine within the cell.

1. Cell Culture and Probe Incubation:

  • Plate cells to the desired confluency.
  • Incubate the cells with the bifunctional sphingosine probe (e.g., pacSph) at a concentration of 0.5-6 µM for a specified duration (e.g., 10 minutes to 4 hours), depending on the desired metabolic labeling period.[8]

2. Lipid Extraction:

  • Wash the cells with PBS.
  • Extract the total lipids from the cells using a suitable solvent system (e.g., chloroform/methanol).

3. Click Reaction and Visualization:

  • Perform a click reaction on the lipid extract with a fluorescent azide or alkyne reporter molecule.
  • Separate the labeled lipids using thin-layer chromatography (TLC).[8]
  • Visualize the fluorescently labeled lipid species using an appropriate imaging system.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway cluster_SM Sphingomyelin Cycle cluster_S1P S1P Signaling Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine KDS->DHS KDS Reductase DHC Dihydroceramide DHS->DHC CerS Cer Ceramide DHC->Cer DEGS Sph Sphingosine Cer->Sph Ceramidase SM Sphingomyelin Cer->SM SM Synthase ComplexSph Complex Sphingolipids ComplexSph->Sph Hydrolases Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2 SM->Cer SMase S1P->Sph SPPase Extracellular\nSignaling Extracellular Signaling S1P->Extracellular\nSignaling S1P Receptors

Caption: Overview of the major pathways of sphingolipid metabolism.

S1P_Signaling cluster_downstream Downstream Effectors cluster_cellular_responses Cellular Responses S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK PLC PLC Pathway G_protein->PLC Rho Rho Pathway G_protein->Rho Proliferation Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Ras_ERK->Proliferation Inflammation Inflammation PLC->Inflammation Migration Migration & Invasion Rho->Migration

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.[9][10][11][12]

Trifunctional_Probe_Workflow Start Start: Trifunctional Probe (Caged) Incubation Cellular Incubation Start->Incubation Uncaging Uncaging (>400 nm light) Incubation->Uncaging ActiveProbe Active Probe Uncaging->ActiveProbe Crosslinking Photo-Cross-linking (~350 nm light) ActiveProbe->Crosslinking Analysis Downstream Analysis: - Proteomics - Microscopy - Metabolomics Crosslinking->Analysis

Caption: Experimental workflow for using this compound probes.

Conclusion

Both trifunctional and bifunctional sphingosine probes are invaluable tools for elucidating the multifaceted roles of sphingolipids in cellular biology. The addition of a photocleavable caging group in trifunctional probes provides an unparalleled level of temporal control, making them the superior choice for studying acute signaling events and capturing transient molecular interactions. However, the simpler workflow of bifunctional probes makes them a robust option for mapping steady-state protein-lipid interactions and conducting long-term metabolic studies. By understanding the distinct advantages and limitations of each probe type, researchers can make informed decisions to advance our understanding of sphingolipid-mediated processes in health and disease.

References

Unveiling Cellular Dynamics: Trifunctional Sphingosine Outperforms Fluorescent Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of chemical probes is revolutionizing the study of sphingolipids, offering researchers unprecedented control and insight into their multifaceted roles in cellular signaling, metabolism, and protein interactions. Trifunctional sphingosine (B13886), a meticulously engineered molecular tool, is demonstrably superior to traditional fluorescently labeled sphingosine, overcoming long-standing limitations and enabling more physiologically relevant investigations.

Sphingolipids are a critical class of lipids involved in a vast array of cellular processes, from apoptosis to signal transduction. Understanding their precise mechanisms of action has been hampered by the challenges of studying these dynamic and transient molecules in their native environment. Fluorescently labeled sphingosine, a common tool in lipid research, introduces a bulky fluorophore that can significantly alter the lipid's physicochemical properties, metabolic fate, and interactions with cellular machinery.[1][2][3] Trifunctional sphingosine elegantly circumvents these issues by incorporating three key functionalities: a photocage for temporal control, a diazirine for capturing protein interactions, and a terminal alkyne for subsequent visualization or enrichment via click chemistry.[4][5][6][7] This guide provides a comprehensive comparison, supported by experimental data, to highlight the distinct advantages of this compound for researchers, scientists, and drug development professionals.

Key Advantages of this compound

This compound offers a multi-pronged approach to studying sphingolipid biology, providing a level of experimental finesse that is unattainable with simple fluorescently labeled analogs.

  • Temporal and Spatial Control: The integrated photocage allows researchers to initiate sphingosine activity at a specific time and location within the cell using a pulse of light.[4][5][6] This "uncaging" releases the native-like sphingosine, enabling the study of acute signaling events with high precision.[6]

  • Identification of Protein Interactors: The diazirine moiety is a photo-crosslinker that, upon UV exposure, covalently binds to nearby proteins.[4][5][6] This allows for the "trapping" and subsequent identification of sphingosine-binding proteins through techniques like mass spectrometry, providing a snapshot of the lipid's interactome.[4][6][8][9]

  • Minimal Perturbation: The small size of the modifications in this compound minimizes the structural and functional disruption to the lipid, ensuring that its behavior more closely mimics that of its endogenous counterpart.[4][5] In contrast, the large fluorescent tags on labeled sphingosine are known to be poor metabolic substrates and can alter the lipid's trafficking and localization.[3]

  • Versatile Detection: The terminal alkyne serves as a handle for "click chemistry," allowing for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, after the biological experiment is complete.[1][2][4][5] This avoids the pitfalls of having a bulky tag present during the dynamic cellular processes.

Comparative Data: Trifunctional vs. Fluorescently Labeled Sphingosine

The superior performance of this compound is evident in the quality and type of data it can generate compared to fluorescently labeled sphingosine.

FeatureThis compoundFluorescently Labeled Sphingosine
Biological Fidelity High; minimal modification allows it to recapitulate endogenous sphingosine signaling (e.g., calcium release).[4][5]Low to Moderate; bulky fluorescent tag can alter metabolism and biological activity.[3][10]
Temporal Control High; photo-inducible "uncaging" provides precise temporal resolution.[4][5][6]None; constitutively active upon introduction to cells.
Spatial Control High; targeted light exposure allows for localized activation.[4][5]Low; distribution is determined by the altered properties of the lipid-fluorophore conjugate.
Protein Interaction Studies Enabled; photo-crosslinking captures direct and transient interactions for proteomic analysis.[4][6][8][9]Not feasible; lacks a mechanism to covalently capture interacting proteins.
Metabolic Studies Robust; readily metabolized into downstream sphingolipids (e.g., ceramide, sphingomyelin).[4][5][6]Often a poor substrate for metabolic enzymes, leading to artifactual accumulation.[3]
Visualization Flexible; fluorophore is attached via click chemistry post-experiment, allowing for live-cell studies without the influence of a large tag.[1][2]Direct but potentially artifactual; the fluorescent tag is always present, which can influence localization.[3][11]

Experimental Workflows

The experimental design for using this compound is a multi-step process that leverages its unique chemical features.

G Experimental Workflow for this compound cluster_0 Cellular Incubation cluster_1 Activation & Interaction cluster_2 Analysis A 1. Treat cells with This compound B 2. Uncaging: Light activation (e.g., 405 nm) to release sphingosine A->B Temporal Control C 3. Photo-crosslinking: UV light exposure (e.g., 365 nm) to capture protein interactions B->C Allow time for biological activity D 4. Cell Lysis C->D E 5. Click Chemistry: Attach fluorescent dye or biotin D->E F 6a. Fluorescence Imaging (Microscopy) E->F Visualization G 6b. Affinity Purification & Mass Spectrometry E->G Interactome Profiling

Figure 1. A schematic of the experimental workflow for utilizing this compound.

Sphingolipid Signaling Pathway

This compound allows for the precise interrogation of the sphingolipid metabolic and signaling pathway.

G Simplified Sphingolipid Metabolism & Signaling Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM Synthase Complex Complex Sphingolipids Ceramide->Complex Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Signaling Downstream Signaling (e.g., Ca2+ mobilization, Apoptosis) Sphingosine->Signaling S1P->Signaling S1P Receptors Sphingomyelin->Ceramide Sphingomyelinase

Figure 2. Key steps in the de novo synthesis and signaling pathways of sphingolipids.

Experimental Protocols

Protocol 1: Analysis of Sphingosine Metabolism using Trifunctional Probes

This protocol is adapted from studies investigating the metabolic fate of trifunctional sphingoid bases.[4][5]

  • Cell Culture and Labeling: Plate cells (e.g., Huh7 or HeLa) and allow them to adhere. Treat the cells with 2-6 µM of this compound in an appropriate medium for a specified time (e.g., 30 minutes).

  • Uncaging: Expose the cells to light at ~400 nm to release the sphingosine from its photocage.

  • Metabolism: Allow the uncaged sphingosine to be metabolized by the cells for a desired period (e.g., 1 hour).

  • Lipid Extraction: Aspirate the medium, wash the cells with PBS, and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).

  • Click Chemistry: To the dried lipid extract, add a reaction mixture containing a fluorescent azide (B81097) (e.g., Alexa Fluor 555 azide) to label the alkyne-containing lipids.

  • Analysis by TLC: Spot the labeled lipid extracts onto a thin-layer chromatography (TLC) plate and develop it using an appropriate solvent system to separate the different lipid species.

  • Visualization: Visualize the fluorescently labeled lipids on the TLC plate using a molecular imager.

Protocol 2: Identification of Sphingosine Interacting Proteins

This protocol outlines the general steps for a chemoproteomic experiment to identify sphingosine-binding proteins.[4][6][12]

  • Cell Treatment: Incubate live cells with this compound (e.g., 6 µM in HeLa cells).

  • Uncaging and Crosslinking: Perform the uncaging step with light (>400 nm) to allow the probe to interact with its cellular targets, followed by UV irradiation (~365 nm) to crosslink the diazirine group to interacting proteins.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to solubilize proteins.

  • Click Reaction with Biotin-Azide: Add biotin-azide to the cell lysate to "click" biotin onto the alkyne handle of the lipid-protein conjugates.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated protein complexes.

  • On-Bead Digestion: Perform tryptic digestion of the captured proteins directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins against control samples (e.g., no UV crosslinking) to determine specific interactors.

Conclusion

This compound represents a significant leap forward in the toolkit available to lipid researchers. By providing temporal control, the ability to map protein interactions, and a minimally perturbative design, it overcomes the inherent artifacts associated with traditional fluorescently labeled lipids. This enables a more accurate and detailed understanding of sphingolipid dynamics in living cells, paving the way for new discoveries in cellular signaling and the development of novel therapeutic strategies targeting sphingolipid pathways.

References

A Comparative Guide to Investigating Lipid-Protein Interactions: Trifunctional Sphingosine vs. Proximity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between lipids and proteins is paramount to deciphering cellular signaling, identifying novel drug targets, and developing new therapeutic strategies. This guide provides a comprehensive comparison of two powerful techniques for elucidating these interactions: trifunctional sphingosine (B13886) probes and proximity labeling.

This document will delve into the principles, experimental workflows, and data outputs of each method, offering a clear perspective on their respective strengths and limitations. We will present quantitative data from key studies to facilitate a direct comparison and provide detailed experimental protocols to guide your research.

Introduction to the Methodologies

Trifunctional Sphingosine: This chemical biology approach utilizes a synthetically modified version of sphingosine, a key signaling lipid. This "trifunctional" probe incorporates three essential moieties: the sphingosine backbone for biological activity, a clickable alkyne or azide (B81097) group for fluorescent tagging or enrichment, and a photo-activatable group (like a diazirine) to covalently crosslink to nearby proteins upon UV irradiation. This method allows for the direct capture and subsequent identification of proteins that interact with sphingosine in a cellular context.

Proximity Labeling (PL): Proximity labeling techniques, such as BioID, TurboID, and APEX, employ an enzyme (e.g., a biotin (B1667282) ligase or a peroxidase) that is genetically fused to a protein of interest or targeted to a specific subcellular location. In the context of lipid-protein interactions, the enzyme can be targeted to a specific organelle or membrane microdomain where the lipid of interest is enriched. The enzyme then generates reactive biotin species that covalently label nearby proteins, which can then be isolated and identified by mass spectrometry.

Principle and Workflow

The two methods differ fundamentally in their approach to identifying interacting proteins. This compound acts as a direct "bait" that actively crosslinks to its "prey" proteins, while proximity labeling creates a "cloud" of reactive biotin around a specific location, labeling all proteins in the vicinity.

Comparative Analysis

FeatureThis compoundProximity Labeling (e.g., BioID, APEX)
Principle Direct photo-crosslinking of a lipid analog to interacting proteins.Enzymatic biotinylation of proteins in proximity to a specific location.
Specificity Potentially higher for direct interactors due to the short crosslinking radius. However, the probe's structure may alter natural interactions.Labels all proteins within the enzyme's labeling radius (e.g., ~10 nm for BioID, <20 nm for APEX), including indirect interactors and bystanders.
Temporal Resolution High. Crosslinking is initiated by a brief pulse of UV light, providing a "snapshot" of interactions.Lower for BioID (hours), but higher for TurboID (minutes) and APEX (minutes), allowing for the study of more dynamic processes.
Cellular Context Can be used in living cells. The synthetic probe needs to be taken up by cells and correctly localized.Can be targeted to specific organelles or membrane domains, providing high spatial resolution.
Identified Proteins Typically identifies a smaller, more specific set of high-confidence interactors.Often identifies a larger number of proteins, requiring more stringent bioinformatics filtering to distinguish true interactors from bystanders.
Strengths - Directly captures binding partners.- High temporal resolution.- Does not require genetic modification.- High spatial resolution when targeted.- Can study protein communities in a specific microenvironment.- No need for UV irradiation, which can be damaging to cells.
Limitations - The probe is a modified version of the natural lipid and may not perfectly mimic its behavior.- UV crosslinking can be inefficient and may damage cells.- Can be challenging to deliver the probe to the correct subcellular location.- Does not distinguish between direct and indirect interactors.- Requires genetic modification of cells to express the fusion protein.- The fusion protein itself may perturb the cellular environment.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using these techniques. Note that the number of identified proteins can vary significantly depending on the specific lipid, cell type, and experimental conditions.

Study FocusTechnique UsedNumber of High-Confidence Protein HitsReference
Sphingosine-1-phosphate (S1P) interactomeTrifunctional S1P probe~50-100
Sphingolipid-enriched membrane domainsTrifunctional sphingolipid probe128
General plasma membrane protein environmentAPEX-based proximity labeling>200
Mitochondrial inner membrane proteomeAPEX-based proximity labeling495

Signaling Pathway Example: Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine is a precursor to the potent signaling molecule sphingosine-1-phosphate (S1P), which regulates numerous cellular processes by binding to a family of G protein-coupled receptors (GPCRs). Understanding which proteins interact with sphingosine and S1P is crucial for dissecting this pathway.

Detailed Experimental Protocols

  • Probe Incubation: Culture cells to 70-80% confluency. Incubate cells with the this compound probe (e.g., 1-10 µM) in serum-free media for a specified time (e.g., 1-4 hours) to allow for cellular uptake and metabolism.

  • Photo-crosslinking: Wash the cells with cold PBS to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking between the probe and interacting proteins.

  • Cell Lysis: Harvest and lyse the cells in a lysis buffer containing protease inhibitors and detergents (e.g., RIPA buffer).

  • Click Chemistry: To the cell lysate, add the biotin-azide or biotin-alkyne tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a ligand (e.g., TBTA) to catalyze the click reaction. Incubate for 1-2 hours at room temperature.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotin-tagged protein complexes.

  • Washing: Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins with trypsin overnight.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins and perform quantitative analysis to determine which proteins are significantly enriched in the probe-treated sample compared to controls.

  • Transfection/Transduction: Generate a stable cell line expressing the APEX2 enzyme fused to a protein or peptide that targets it to the desired lipid-enriched membrane domain.

  • Cell Culture: Culture the engineered cells to a high confluency.

  • Labeling: Incubate the cells with biotin-phenol (e.g., 500 µM) for 30 minutes at 37°C.

  • Initiation of Biotinylation: Add hydrogen peroxide (H2O2) to a final concentration of 1 mM and incubate for exactly 1 minute to initiate the biotinylation reaction.

  • Quenching: Quench the reaction by removing the labeling solution and adding a quenching buffer (e.g., PBS containing sodium azide, sodium ascorbate, and Trolox).

  • Cell Lysis: Harvest and lyse the cells in a lysis buffer containing protease inhibitors and the quenching agents.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours at 4°C.

  • Washing: Perform extensive washes with multiple buffers (e.g., lysis buffer, high salt buffer, urea (B33335) buffer) to remove non-specific binders.

  • Elution and Digestion: Elute and digest the proteins on-bead with trypsin.

  • Mass Spectrometry: Analyze the peptides by LC-MS/MS.

  • Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification or isotopic labeling) to identify proteins significantly enriched in the APEX-expressing cells compared to control cells.

Conclusion and Future Perspectives

Both this compound probes and proximity labeling offer powerful, complementary approaches for mapping lipid-protein interactions.

  • This compound is an excellent choice for identifying direct, high-affinity binding partners of a specific lipid, offering high temporal resolution. Its strength lies in its ability to act as a direct molecular trap.

  • Proximity labeling excels at providing a broader snapshot of the protein microenvironment of a specific lipid-enriched domain or organelle. It is particularly powerful for studying less transient interactions and for defining the protein context in which a lipid functions.

The choice between these methods will depend on the specific biological question. For identifying a receptor or an enzyme that directly binds a lipid, the trifunctional probe may be more suitable. To understand the protein machinery that orchestrates a lipid's function within a membrane domain, proximity labeling would be the method of choice.

Future developments may see the integration of these two approaches. For instance, a trifunctional probe could be used to validate a direct interaction hypothesized from a proximity labeling screen. As chemical probes become more sophisticated and proximity labeling enzymes become more efficient and targeted, our ability to map the complex lipid-protein interactome will only continue to grow, paving the way for new discoveries in cellular biology and medicine.

Validating Trifunctional Sphingosine Findings with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of bioactive lipids like sphingosine (B13886), a critical regulator of numerous cellular processes, has been significantly advanced by innovative tools. Among these, trifunctional sphingosine probes have emerged as a powerful method for identifying protein interactors and dissecting signaling pathways in living cells. However, the ultimate validation of these findings often necessitates the use of genetic models. This guide provides a comprehensive comparison of this compound technology with genetic knockout models, offering insights into their respective strengths, limitations, and synergistic potential in sphingolipid research.

Unveiling Sphingosine's Secrets: Two Powerful Approaches

This compound: A Chemical Proteomics Tool

This compound is a chemically engineered analog of endogenous sphingosine designed for the in-situ capture of interacting proteins.[1][2] Its "trifunctional" nature stems from three key modifications:

  • A photocage: This group renders the molecule biologically inactive until its removal by a flash of light, allowing for precise temporal and spatial control over its activation.[1][2]

  • A diazirine group: Upon a second light stimulus, this group forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[1][2]

  • A clickable tag (e.g., an alkyne): This tag enables the subsequent enrichment and identification of the cross-linked protein-lipid complexes using techniques like mass spectrometry.[1][2]

This approach provides a snapshot of the sphingosine interactome under specific cellular conditions, offering a powerful discovery tool for novel binding partners and potential downstream effectors.

Genetic Knockout Models: The Gold Standard for Functional Validation

Genetic knockout (KO) models, particularly in mice, involve the targeted deletion of a specific gene to study its function in a whole organism.[3][4] In the context of sphingolipid signaling, key knockout models include those for:

  • Sphingosine kinases (SphK1 and SphK2): These enzymes are responsible for phosphorylating sphingosine to form the critical signaling molecule, sphingosine-1-phosphate (S1P).[4][5]

  • S1P receptors (S1PR1-5): These G protein-coupled receptors on the cell surface bind to extracellular S1P and initiate downstream signaling cascades.[6][7]

By observing the physiological and cellular phenotypes of these knockout animals, researchers can deduce the essential roles of the deleted gene and, by extension, the signaling pathways in which they participate.

Comparative Analysis: this compound vs. Genetic Knockout Models

FeatureThis compoundGenetic Knockout Models
Primary Output Identification of direct and proximal protein interactors of sphingosine in a specific cellular context.[8][9]Systemic or tissue-specific physiological and cellular phenotypes resulting from the absence of a specific gene product.[3][5][6]
Temporal Control High; activation of the probe is controlled by light, allowing for acute studies.[1][2]Low; gene is absent throughout the organism's life or from the point of induced knockout.
Spatial Control Moderate; depends on the localization of the probe within the cell.[10]Low to moderate; can be tissue-specific with conditional knockout systems.[11]
Direct vs. Indirect Effects Primarily identifies direct binding partners and those in close proximity.[8][9]Phenotypes can be a result of both direct and indirect, long-term compensatory effects.
Discovery Potential High for identifying novel and potentially transient protein-lipid interactions.[8][9]High for uncovering essential, non-redundant gene functions in a physiological context.[3][5][6]
Validation Requirement Findings require further validation to establish functional relevance.Provides strong evidence for the physiological function of the targeted gene.

Experimental Deep Dive: Methodologies and Data

This compound Proteomics Workflow

The application of this compound to identify interacting proteins typically follows these key steps:

  • Cellular Loading: Cells are incubated with the caged this compound probe, which passively diffuses across the cell membrane.[12]

  • Photouncaging: A specific wavelength of light is used to cleave the photocage, releasing the bioactive sphingosine analog within the cell.[12]

  • Photo-crosslinking: A second light pulse at a different wavelength activates the diazirine group, leading to covalent crosslinking with nearby proteins.[12]

  • Cell Lysis and "Click" Chemistry: The cells are lysed, and the alkyne tag on the sphingosine probe is "clicked" to a reporter molecule, such as biotin, for affinity purification.[12]

  • Affinity Purification and Mass Spectrometry: The biotin-tagged protein-lipid complexes are isolated using streptavidin beads and the interacting proteins are identified by mass spectrometry.[12]

Table 1: Representative Proteins Identified as Interactors of this compound

Protein CategoryExamples of Identified ProteinsPotential Functional Implication
Enzymes Ceramide synthases, SphingomyelinasesInvolvement in sphingolipid metabolism
Kinases & Phosphatases Protein kinase C isoforms, PP2ARegulation of signaling cascades
Trafficking & Vesicular Transport Annexins, Rab proteinsRole in intracellular transport of sphingosine
Structural Proteins Vimentin, TubulinLink to cytoskeletal dynamics
Mitochondrial Proteins Voltage-dependent anion channels (VDACs)Connection to mitochondrial function and apoptosis

Note: This table is a composite of potential interactors based on proteomics studies of lipid-binding proteins. The exact protein list can vary depending on the cell type and experimental conditions.

Generation and Analysis of Sphingosine Kinase Knockout Mice

The generation of a SphK1 knockout mouse, for instance, typically involves:

  • Targeting Vector Construction: A DNA construct is designed to replace a critical exon of the Sphk1 gene with a selectable marker (e.g., a neomycin resistance cassette).[3]

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where it replaces the endogenous gene through homologous recombination.[3]

  • Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring carry a mix of wild-type and knockout cells.[3]

  • Germline Transmission: Chimeric mice are bred to establish a colony of heterozygous and, subsequently, homozygous knockout mice.[3]

Phenotypic analysis of these mice can include a wide range of assessments, from whole-organism physiology to detailed cellular and molecular analyses.

Table 2: Phenotypes Observed in Sphingosine Kinase and S1P Receptor Knockout Mice

Knockout ModelKey PhenotypesReference
SphK1 KO Viable and fertile, but exhibit impaired immune cell trafficking and altered inflammatory responses.[3][4]
SphK2 KO Viable and fertile with no obvious phenotype under normal conditions, but may have altered responses to stress.[5][13]
SphK1/SphK2 Double KO Embryonic lethal, highlighting the essential and redundant roles of these kinases in development.[5]
S1PR1 KO Embryonic lethal due to vascular defects. Conditional knockouts show impaired lymphocyte egress from lymphoid organs.[7]
S1PR2 KO Viable, but may exhibit defects in vascular tone and hearing.[6]
S1PR3 KO Viable with some reports of altered vascular and immune responses.[14]

Visualizing the Science: Pathways and Workflows

Sphingolipid Signaling Pathway

Sphingolipid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) GPCR G-Proteins S1PR->GPCR Effector Downstream Effectors GPCR->Effector Sph Sphingosine S1P_in Intracellular S1P Sph->S1P_in SphK1/2 Cer Ceramide Cer->Sph Ceramidase S1P_Lyase S1P Lyase S1P_in->S1P_Lyase Degradation S1P_out Extracellular S1P S1P_in->S1P_out Transporter SphK Sphingosine Kinases (SphK1/2) Ceramidase Ceramidase S1P_out->S1PR

Caption: Overview of the sphingolipid metabolic and signaling pathway.

Experimental Workflow for this compound Proteomics

Trifunctional_Sphingosine_Workflow A 1. Cell Loading (Caged this compound) B 2. Uncaging (Light Activation) A->B C 3. Photo-crosslinking (UV Light) B->C D 4. Cell Lysis & Click Chemistry (Biotin Tagging) C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. Mass Spectrometry (Protein Identification) E->F

Caption: Key steps in identifying sphingosine-interacting proteins using trifunctional probes.

Logical Framework for Validating this compound Findings

Validation_Framework cluster_discovery Discovery Phase cluster_validation Validation Phase TFS This compound Proteomics Interactors Candidate Interacting Proteins TFS->Interactors KO_Model Generate Knockout Model of Candidate Interactor Interactors->KO_Model Hypothesis Generation Phenotype Phenotypic Analysis KO_Model->Phenotype Phenotype->TFS Functional Validation

Caption: A logical workflow for validating proteomics data with genetic models.

Synergies and Future Directions

This compound and genetic knockout models are not mutually exclusive; rather, they are highly complementary approaches. The proteomics data generated from this compound experiments can provide a rich source of hypotheses for functional studies. For example, a novel protein interactor identified through this method can then be knocked out in a mouse model to investigate its role in a specific sphingosine-dependent physiological process. Conversely, unexpected phenotypes in a knockout mouse might be explained by interrogating the sphingosine interactome in that specific genetic background.

While direct validation studies linking this compound interactomes with knockout phenotypes are still emerging, the logical framework for this integration is clear. Future research will likely focus on systematically validating these interactions, leading to a more comprehensive understanding of the complex roles of sphingolipids in health and disease and paving the way for novel therapeutic interventions.

References

A Comparative Guide to Orthogonal Validation of Sphingosine-Interacting Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate signaling networks governed by sphingolipids are central to numerous cellular processes, from proliferation and survival to inflammation and migration. At the heart of these pathways are proteins that interact with sphingolipids, decoding and transmitting their messages. Validating the interactions of these proteins is a cornerstone of sphingolipid research and crucial for the development of targeted therapeutics. This guide provides a comparative overview of orthogonal validation techniques, using Sphingosine (B13886) Kinase 1 (SphK1) as a prime example of a multifaceted sphingosine-interacting protein.

Sphingosine Kinase 1: A Multifunctional Signaling Hub

Sphingosine Kinase 1 (SphK1) is a key enzyme that catalyzes the phosphorylation of sphingosine to produce the potent signaling molecule, sphingosine-1-phosphate (S1P).[1] Beyond this catalytic role, SphK1 exhibits at least two other major functions, making it a "trifunctional" protein of significant interest:

  • Catalytic Function: SphK1 phosphorylates sphingosine to generate S1P, a critical signaling lipid.[1][2]

  • Scaffolding/Adapter Role: SphK1 interacts with a host of other proteins to assemble signaling complexes at specific subcellular locations, such as the plasma membrane.[3] This function is often independent of its kinase activity.

  • Transcriptional Regulation: Nuclear-localized SphK1 can influence gene expression, adding another layer to its regulatory capabilities.

Given its diverse roles, S1P, the product of SphK1's enzymatic activity, is involved in a wide array of physiological and pathophysiological processes, including immune cell trafficking, angiogenesis, cancer, and inflammatory responses.[3][4][5] S1P exerts many of its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[4][5][6][7]

The S1P Signaling Pathway

The pathway initiated by SphK1 is a critical regulator of cell fate. The conversion of sphingosine to S1P and its subsequent secretion allows it to act in both an autocrine and paracrine manner, activating S1P receptors on the cell surface and triggering downstream signaling cascades.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation SphK1_mem SphK1 SphK1_mem->S1P_ext Export Sphingosine Sphingosine Sphingosine->SphK1_mem ATP->ADP Downstream Downstream Effectors (e.g., PI3K, PLC, Rho) G_protein->Downstream Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

The Imperative of Orthogonal Validation

Confirming a protein-protein interaction (PPI) with high confidence is a non-trivial task. Relying on a single experimental method can often lead to false positives or artifacts specific to that technique. Orthogonal validation, the practice of using multiple, independent methods that rely on different physical principles, is the gold standard for verifying PPIs.[8] This approach significantly increases the confidence that an observed interaction is biologically relevant and not an artifact of a particular assay.[9][10]

Orthogonal_Validation_Logic cluster_methods Orthogonal Validation Methods hypothesis Hypothesized Interaction (Protein A + Protein B) co_ip Co-Immunoprecipitation (Affinity Capture) hypothesis->co_ip pla Proximity Ligation Assay (In Situ Proximity) hypothesis->pla spr Surface Plasmon Resonance (In Vitro Kinetics) hypothesis->spr conclusion High-Confidence Validated Interaction co_ip->conclusion Positive Result pla->conclusion Positive Result spr->conclusion Positive Result

Caption: The logic of using orthogonal methods to confirm a protein-protein interaction.

Comparison of Key Validation Techniques

Here we compare three widely used orthogonal methods for validating protein-protein interactions: Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Surface Plasmon Resonance (SPR).

Technique Principle Type of Data Interaction Environment Sensitivity Throughput Key Advantage Key Limitation
Co-Immunoprecipitation (Co-IP) Affinity capture of a protein complex from a cell lysate using a specific antibody.Qualitative/Semi-quantitative (Western Blot) or Quantitative (Mass Spectrometry)In vitro (from cell lysate)Moderate to HighLowGold standard for demonstrating association in a cellular context.[11]Prone to false positives from non-specific binding; may not detect transient or weak interactions.
Proximity Ligation Assay (PLA) In situ detection of proteins that are in very close proximity (<40 nm) within fixed cells.[12][13]Quantitative (fluorescence microscopy)In situ (fixed cells/tissues)HighLow to MediumProvides subcellular localization of the interaction.[13]Requires highly specific antibodies; proximity does not definitively prove direct interaction.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events on a sensor chip surface.[14][15]Quantitative (Kinetics: kon, koff; Affinity: KD)In vitro (purified components)High (pM to mM range)[16]MediumProvides detailed kinetic and affinity data of direct interactions.[16][17]Requires purified proteins; interactions may differ outside of a cellular context.

Experimental Protocols and Workflows

Co-Immunoprecipitation (Co-IP)

Co-IP is a cornerstone technique used to isolate a protein of interest ("bait") along with its binding partners ("prey") from a complex mixture like a cell lysate.[18] It is considered a gold standard for validating PPIs.[11]

CoIP_Workflow start 1. Cell Lysis Prepare lysate containing protein complexes preclear 2. Pre-clearing Incubate with beads to remove non-specific proteins start->preclear incubation 3. Immunoprecipitation Add bait-specific antibody to lysate preclear->incubation capture 4. Complex Capture Add Protein A/G beads to pull down antibody-protein complex incubation->capture wash 5. Washing Remove non-specifically bound proteins capture->wash elution 6. Elution Release protein complex from beads wash->elution analysis 7. Analysis (Western Blot or Mass Spectrometry) elution->analysis

Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Protocol:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a HEPES-based buffer) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[19][20]

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[19]

  • Immunoprecipitation: Add 1-5 µg of a highly specific primary antibody against the "bait" protein (e.g., anti-SphK1) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.[19]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the suspected "prey" protein.

Proximity Ligation Assay (PLA)

PLA is a powerful and sensitive technique that allows for the in situ visualization and quantification of PPIs.[12][21] It detects when two proteins are within approximately 40 nm of each other, providing spatial information about the interaction within the cell.[13]

PLA_Workflow start 1. Cell Preparation Fix and permeabilize cells on a coverslip primary_ab 2. Primary Antibody Incubation Incubate with two primary antibodies from different species against proteins of interest start->primary_ab pla_probes 3. PLA Probe Incubation Add secondary antibodies with attached DNA oligonucleotides (PLA probes) primary_ab->pla_probes ligation 4. Ligation If probes are in proximity (<40nm), ligate oligonucleotides to form a DNA circle pla_probes->ligation amplification 5. Amplification Perform rolling circle amplification (RCA) on the DNA circle ligation->amplification detection 6. Detection Hybridize fluorescently labeled oligonucleotides to the amplified DNA amplification->detection analysis 7. Analysis Visualize fluorescent spots via microscopy. Each spot represents an interaction. detection->analysis

Caption: The experimental workflow for the Proximity Ligation Assay (PLA).

Detailed Protocol:

  • Cell Preparation: Grow cells on coverslips. Fix with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin.[22]

  • Blocking: Block non-specific antibody binding sites using a blocking solution provided by a commercial PLA kit (e.g., Duolink®).

  • Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species (e.g., rabbit anti-SphK1 and mouse anti-interacting partner) diluted in antibody diluent. Incubate overnight at 4°C.[22]

  • PLA Probe Incubation: Wash the coverslips. Add the PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides that will recognize the primary antibodies (e.g., anti-rabbit PLUS and anti-mouse MINUS). Incubate for 1 hour at 37°C.

  • Ligation: Wash the coverslips. Add the ligation solution, which contains ligase and two additional oligonucleotides that hybridize to the PLA probes. If the probes are in close proximity, the oligonucleotides are ligated into a closed DNA circle. Incubate for 30 minutes at 37°C.[23]

  • Amplification: Wash the coverslips. Add the amplification solution containing a DNA polymerase that uses the circular DNA as a template for rolling circle amplification (RCA), generating a long, concatemeric DNA product. Incubate for 100 minutes at 37°C.[13]

  • Detection & Mounting: Wash and add a solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA. Mount the coverslip on a slide with mounting medium containing DAPI.

  • Analysis: Visualize using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event. Quantify the number of spots per cell.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides high-quality quantitative data on the kinetics and affinity of molecular interactions in real time.[14][15][16] It is ideal for confirming a direct interaction between two purified components.

SPR_Workflow start 1. Ligand Immobilization Covalently attach purified 'ligand' protein (e.g., SphK1) to the sensor chip surface analyte_prep 2. Analyte Preparation Prepare a series of concentrations of the purified 'analyte' protein (the interactor) start->analyte_prep association 3. Association Inject analyte over the sensor surface and monitor binding (increase in signal) analyte_prep->association dissociation 4. Dissociation Inject buffer to wash away the analyte and monitor dissociation (decrease in signal) association->dissociation regeneration 5. Regeneration Inject a solution to strip all bound analyte from the ligand, returning to baseline dissociation->regeneration analysis 6. Data Analysis Fit the binding curves (sensorgrams) to kinetic models to determine kon, koff, and KD regeneration->analysis

Caption: The workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Ligand Immobilization: Purify the "ligand" protein (e.g., recombinant SphK1). Immobilize it onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) in an SPR instrument. The goal is to achieve an appropriate density to allow for accurate kinetic analysis.

  • Analyte Preparation: Purify the "analyte" protein (the potential interactor). Prepare a series of dilutions of the analyte in a suitable running buffer, typically ranging from 0.1 to 10 times the expected equilibrium dissociation constant (KD).

  • Interaction Analysis:

    • Association: Inject the lowest concentration of the analyte over the sensor chip surface at a constant flow rate and monitor the binding response in real-time. The signal, measured in Resonance Units (RU), will increase as the analyte binds to the immobilized ligand.[15]

    • Dissociation: After the association phase, switch to injecting only the running buffer. The signal will decrease as the analyte dissociates from the ligand.[16]

  • Regeneration: After the dissociation phase, inject a specific regeneration solution (e.g., low pH glycine) to remove all remaining bound analyte, preparing the surface for the next injection.

  • Repeat Cycle: Repeat steps 3 and 4 for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis: Fit the collected sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion

Validating protein interactions within the sphingolipid signaling network demands a rigorous, multi-faceted approach. No single method is sufficient to unequivocally prove a biologically relevant interaction. By combining the strengths of techniques like Co-Immunoprecipitation, which demonstrates association in a cellular milieu; Proximity Ligation Assay, which provides in situ evidence and subcellular localization; and Surface Plasmon Resonance, which confirms direct binding and quantifies affinity, researchers can build a robust and compelling case for a specific protein-protein interaction. This orthogonal validation strategy is indispensable for accurately mapping the complex interactome of multifunctional proteins like SphK1 and for identifying high-confidence targets for future drug development.

References

A Head-to-Head Comparison: Trifunctional vs. Traditional Caged Sphingosine for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, signal transduction, and drug development, the ability to precisely control the concentration and location of signaling lipids like sphingosine (B13886) is paramount. Caged compounds, which release a bioactive molecule upon photoactivation, have long been a valuable tool. This guide provides a detailed comparison of the advanced trifunctional sphingosine with its predecessor, the traditional caged sphingosine, offering insights into their respective capabilities, supported by experimental data and protocols.

Executive Summary

Traditional caged sphingosine offers excellent temporal and spatial control for releasing sphingosine within a cell to study its immediate effects, such as calcium signaling. This compound, a more recent innovation, expands upon this by incorporating a photo-cross-linking group and a bioorthogonal "click" handle. This trifecta of functionalities allows for a multi-faceted investigation of sphingosine's lifecycle in a single experiment, from its release and signaling activity to its metabolic fate and protein interactions. While traditional caged sphingosine is a powerful tool for studying acute signaling events, this compound provides a more comprehensive platform for dissecting the complex biology of this important lipid.

At a Glance: Key Differences

FeatureTraditional Caged SphingosineThis compound
Core Functionality Photo-release of sphingosinePhoto-release, photo-cross-linking, and bioorthogonal labeling
Primary Applications Studying acute signaling events (e.g., calcium mobilization)Comprehensive analysis of lipid signaling, metabolism, and protein interactions
Experimental Readouts Live-cell imaging of downstream signalingProteomic analysis, metabolic profiling, and advanced imaging
Complexity Simpler experimental designMore complex, multi-step experimental workflows

Deeper Dive: A Quantitative Comparison

Direct quantitative comparisons of photoactivation efficiency between trifunctional and traditional caged sphingosine in a single study are limited. However, we can infer performance from studies on similar coumarin-caged compounds and proteomic analyses using trifunctional probes.

ParameterTraditional Caged Sphingosine (Coumarin-based)This compoundSupporting Data Insights
Photoactivation (Uncaging) Efficient release upon UV/visible light exposure.Efficient release with similar wavelengths (e.g., >400 nm for uncaging).[1]The kinetics of calcium release induced by uncaging this compound are comparable to previously reported caged sphingosine, suggesting similar photo-release efficiency.[1]
Quantum Yield (Φ) Not explicitly reported for sphingosine. For coumarin-caged glycine, Φ ≈ 0.12. For other coumarin (B35378) compounds, Φ can range from <0.01 to >0.2.[2][3]Not explicitly reported. The focus is on the sequential photoreactions.The efficiency of the uncaging reaction for this compound is high enough to trigger significant downstream signaling events, such as calcium transients.[1]
Protein Interaction Analysis Not applicable.Enables covalent cross-linking to interacting proteins for subsequent identification by mass spectrometry.Proteomic screens using this compound have successfully identified numerous known and novel sphingosine-binding proteins.[4]
Metabolic Labeling Not applicable.The "click" handle allows for the tracking and identification of sphingosine metabolites.This compound is readily incorporated into various sphingolipids and phospholipids (B1166683) after uncaging, allowing for metabolic fate analysis.[1]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental designs, the following diagrams are provided in the DOT language.

Sphingolipid Metabolism Pathway

This diagram illustrates the central role of sphingosine in the sphingolipid metabolic network, showing its synthesis from ceramide and its potential conversion to other bioactive lipids.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Sa) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acyl-CoA Ceramide_Synthase Ceramide Synthase Ceramide Ceramide (Cer) Dihydroceramide->Ceramide Desaturase Desaturase Sphingosine Sphingosine (Sph) Ceramide->Sphingosine Sphingomyelin Sphingomyelin (SM) Ceramide->Sphingomyelin Phosphatidylcholine Sphingomyelinase Sphingomyelinase Ceramidase Ceramidase Sphingosine->Ceramide Acyl-CoA S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP Sphingomyelin_Synthase Sphingomyelin Synthase Sphingomyelin->Ceramide Sphingosine_Kinase Sphingosine Kinase S1P->Sphingosine Degradation Degradation Products S1P->Degradation S1P_Lyase S1P Lyase

Caption: Overview of the major pathways in sphingolipid metabolism.

Sphingosine-Induced Calcium Release

This diagram outlines the signaling cascade initiated by the release of sphingosine, leading to calcium mobilization from lysosomes.

Sphingosine_Calcium_Signaling cluster_cell Cytosol Caged_Sph Caged Sphingosine Sphingosine Sphingosine Caged_Sph->Sphingosine Photo-release Uncaging Light (e.g., 405 nm) Uncaging->Caged_Sph TPC1 TPC1 Channel Sphingosine->TPC1 Activates Lysosome Lysosome Ca_release Ca²⁺ Release TPC1->Ca_release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_release->Cytosolic_Ca Downstream Downstream Signaling (e.g., TFEB translocation) Cytosolic_Ca->Downstream Trifunctional_Proteomics_Workflow start 1. Cell Incubation with this compound uncage 2. Uncaging (>400 nm light) start->uncage interact 3. Allow for Protein Interaction uncage->interact crosslink 4. Photo-cross-linking (~355 nm light) interact->crosslink lyse 5. Cell Lysis crosslink->lyse click 6. Click Chemistry (e.g., with Biotin-Azide) lyse->click enrich 7. Affinity Purification (e.g., Streptavidin beads) click->enrich digest 8. On-bead Digestion (e.g., Trypsin) enrich->digest ms 9. LC-MS/MS Analysis digest->ms identify 10. Protein Identification and Quantification ms->identify

References

A Researcher's Guide to Cross-Validation of Trifunctional Sphingosine Data with Advanced Lipidomics Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes.[1] Trifunctional sphingosine (B13886) probes, innovative chemical tools, offer unprecedented opportunities to study the metabolism, protein interactions, and localization of these lipids in living cells.[2][3] However, the data generated from these sophisticated probes necessitates rigorous cross-validation with established lipidomics techniques to ensure accuracy and contextual relevance. This guide provides a comparative framework for researchers to validate their findings, offering detailed experimental protocols, data presentation strategies, and visual workflows.

Comparative Overview of Key Lipidomics Platforms

The analysis of sphingolipids is predominantly accomplished through mass spectrometry (MS)-based methods, which offer high sensitivity and specificity.[4] When coupled with separation techniques like high-performance liquid chromatography (HPLC), it becomes a powerful tool for quantifying individual sphingolipid species.[5] Below is a comparison of the most relevant techniques for cross-validating trifunctional sphingosine data.

Technique Principle Strengths Limitations
Trifunctional Lipid Probes Chemically modified sphingosine with functional groups for uncaging, cross-linking, and click chemistry.[2][3]- Enables study of lipid metabolism, interactions, and localization in living cells.[2][3] - Provides temporal and spatial resolution.[3]- Potential for altered metabolism compared to endogenous lipids. - Requires specialized chemical synthesis and experimental setups.
HPLC-Tandem MS (LC-MS/MS) Chromatographic separation of lipid species followed by mass-based detection and fragmentation for identification and quantification.[4][5]- High sensitivity and specificity.[4] - Capable of quantifying a broad range of sphingolipids simultaneously.[6] - Can separate isomeric and isobaric species.[5]- Can be time-consuming. - Matrix effects can lead to ion suppression or enhancement.[6]
"Shotgun" Lipidomics Direct infusion of a total lipid extract into a mass spectrometer for analysis without prior chromatographic separation.- High-throughput. - Provides a rapid overview of the lipidome.- Prone to ion suppression effects.[6] - Cannot distinguish between isobaric and isomeric species.
Thin-Layer Chromatography (TLC) Separation of lipids on a solid support based on their polarity.[7]- Simple and inexpensive. - Useful for qualitative analysis and preparative separation.[5]- Low resolution and sensitivity compared to MS methods. - Not readily quantitative.
Quantitative Data Cross-Validation

A crucial aspect of cross-validation is the comparison of quantitative data for key sphingolipid species obtained from different methodologies. The following table provides an example of how such a comparative analysis could be structured. The data presented here is illustrative and would be generated from parallel experiments using trifunctional probes and a standard lipidomics platform like LC-MS/MS.

Table 1: Illustrative Quantitative Comparison of Sphingolipid Levels (pmol/mg protein)

Sphingolipid Species Control Cells (LC-MS/MS) Treated Cells (LC-MS/MS) Control Cells (Trifunctional Probe - Click Chemistry/MS) Treated Cells (Trifunctional Probe - Click Chemistry/MS)
Sphingosine (Sph) 15.2 ± 2.125.8 ± 3.414.9 ± 2.526.3 ± 3.9
Sphingosine-1-Phosphate (S1P) 5.1 ± 0.82.3 ± 0.44.8 ± 0.92.1 ± 0.5
Ceramide (Cer, d18:1/16:0) 85.4 ± 9.2120.7 ± 11.583.1 ± 10.1118.9 ± 12.3
Sphingomyelin (SM, d18:1/16:0) 210.6 ± 22.3205.1 ± 20.9208.9 ± 24.1203.5 ± 21.7

Note: Data are presented as mean ± standard deviation. Close agreement between the LC-MS/MS and trifunctional probe data would provide strong validation for the probe's biological relevance.

Experimental Protocols

Detailed and standardized protocols are paramount for reproducible and comparable results across different analytical platforms.

Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[8][9]

Materials:

  • Cell pellets or tissue homogenates

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Internal standards cocktail (e.g., C17-sphingosine, C17-S1P, etc.)

  • Nitrogen gas or vacuum concentrator

Procedure:

  • To a known amount of cell pellet or tissue homogenate, add the internal standard cocktail.

  • Add a mixture of chloroform:methanol:water in a ratio of 2:1:0.8 (v/v/v).

  • Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to ensure thorough extraction.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifuge the samples at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., mobile phase for LC-MS/MS).

HPLC-Tandem Mass Spectrometry (LC-MS/MS) for Sphingolipid Analysis

This protocol provides a general framework for the targeted quantification of sphingolipids using a triple quadrupole mass spectrometer.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Reverse-Phase):

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid[8]

  • Flow Rate: 0.4 mL/min[8]

  • Gradient: Start at a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the course of the run to elute lipids of increasing hydrophobicity. A typical run time is around 9-15 minutes.[8]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode for most sphingolipids.[8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[8][10]

  • MRM Transitions: Specific precursor-to-product ion transitions for each target sphingolipid and internal standard must be optimized. For example, a common transition for sphingosine is the precursor ion of m/z 300.3 to a product ion of m/z 282.3.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex biological pathways and experimental procedures.

G cluster_0 De Novo Synthesis cluster_1 Signaling Cascade cluster_2 Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P SphK1/2 S1P Receptors S1P Receptors S1P->S1P Receptors Cellular Responses\n(Growth, Survival, etc.) Cellular Responses (Growth, Survival, etc.) S1P Receptors->Cellular Responses\n(Growth, Survival, etc.) Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase

Caption: Simplified Sphingolipid Signaling Pathway.

G start Biological Sample (Cells or Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction reconstitution Solvent Evaporation & Reconstitution extraction->reconstitution analysis Lipidomics Analysis reconstitution->analysis lcms LC-MS/MS analysis->lcms shotgun Shotgun MS analysis->shotgun tlc TLC analysis->tlc data_proc Data Processing (Peak Integration, Normalization) lcms->data_proc shotgun->data_proc tlc->data_proc stat_analysis Statistical Analysis & Visualization data_proc->stat_analysis end Biological Interpretation stat_analysis->end

Caption: General Experimental Workflow for Lipidomics.

References

Unveiling Sphingolipid Dynamics: A Comparative Guide to Trifunctional Sphingosine Probes and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid signaling, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of trifunctional sphingosine (B13886) probes and mass spectrometry-based approaches, offering insights into their respective limitations and advantages, supported by experimental data and detailed protocols.

Trifunctional sphingosine probes have emerged as powerful tools for studying the spatio-temporal dynamics and protein interactions of sphingolipids in living cells. These probes are synthetically modified versions of sphingosine containing three key functionalities: a photoreactive group for covalent cross-linking to interacting proteins, a bioorthogonal handle (e.g., an alkyne or azide) for "click" chemistry-based detection and enrichment, and a photocleavable caging group for precise temporal control over the probe's activity.[1][2][3] This design allows for the acute release of the sphingosine analogue at a specific time and location within the cell, followed by the capture of its interacting partners.[1][2][3]

However, the introduction of these chemical modifications is not without its drawbacks. A primary limitation is the potential for the probe to not faithfully recapitulate the behavior of its endogenous counterpart. The bulky functional groups can sterically hinder or alter interactions with proteins and enzymes, potentially leading to artifactual results.[4] Furthermore, the photo-crosslinking process itself can be non-specific, capturing proteins that are merely in proximity to the probe rather than being true interactors. The synthesis of these complex trifunctional molecules can also be challenging, often resulting in low yields and requiring extensive purification.[5]

At a Glance: this compound vs. LC-MS/MS

To provide a clear overview, the following table summarizes the key performance characteristics of this compound probes (for protein interaction studies) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of endogenous sphingolipids.

FeatureThis compound ProbesLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Application In-situ analysis of protein-lipid interactions and subcellular localizationAbsolute quantification of endogenous sphingolipid species
Limit of Detection Dependent on downstream detection (e.g., Western blot, mass spectrometry of pulled-down proteins)fmol to pmol range[6][7]
Dynamic Range Limited by probe concentration and efficiency of cross-linking and pull-downTypically 3-4 orders of magnitude[6]
Specificity Can be prone to non-specific cross-linking; specificity relies on stringent controlsHigh, based on chromatographic separation and specific mass transitions[4][8]
Quantitative Accuracy Semi-quantitative for protein interactions (relative enrichment)High, with the use of appropriate internal standards
Throughput Lower, involves multiple steps including cell culture, probe incubation, cross-linking, and pull-downHigher, especially with modern automated systems[8]
Coefficient of Variation (CV) Higher, influenced by multiple experimental stepsGenerally low (<15%) for quantitative assays[9][10][11][12][13]

Delving Deeper: Understanding the Methodologies

This compound: A Tool for In-Situ Interrogation

The primary advantage of this compound probes lies in their ability to provide a snapshot of lipid-protein interactions within a living cell at a specific moment. The photocaging group renders the probe inactive until it is "uncaged" by a pulse of light, allowing for precise temporal control.[1][2][3] Subsequent UV irradiation activates the photoreactive group, covalently linking the probe to any nearby molecules, primarily proteins. The bioorthogonal handle is then used to attach a reporter tag (e.g., a fluorophore for imaging) or an affinity tag (e.g., biotin (B1667282) for pull-down and identification by mass spectrometry).[2][14]

Limitations in Detail:

  • Perturbation of Biological Systems: The chemical modifications inherent to trifunctional probes can alter their physicochemical properties, potentially affecting their membrane partitioning, metabolism, and interactions with cellular machinery.[4]

  • Non-Specific Cross-Linking: The high reactivity of the species generated upon photoactivation can lead to the cross-linking of proteins that are in close proximity but do not have a specific functional interaction with the lipid.[4] This necessitates rigorous controls to distinguish true interactors from background binding.

  • Synthetic Complexity: The multi-step synthesis of trifunctional probes is often complex and can result in low overall yields, making them expensive and not readily accessible.[5]

  • Data Interpretation: Proteomic data generated from pull-down experiments require careful analysis to differentiate specific interactors from non-specific binders and highly abundant cellular proteins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

LC-MS/MS has become the benchmark for the accurate and sensitive quantification of endogenous sphingolipids from biological samples.[15][16][17] This technique involves the chromatographic separation of lipids from a complex mixture, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring a specific fragmentation pattern for each lipid species.[4][8]

Advantages over Trifunctional Probes for Quantification:

  • High Sensitivity and Specificity: LC-MS/MS can detect and quantify very low abundance sphingolipid species with a high degree of confidence due to the combination of chromatographic separation and mass-based detection.[6][7]

  • Absolute Quantification: Through the use of stable isotope-labeled internal standards, LC-MS/MS allows for the accurate determination of the absolute concentration of sphingolipids in a sample.[4]

  • High Throughput: Modern LC-MS/MS systems can be automated to analyze a large number of samples in a relatively short period.[8]

  • Analysis of Endogenous Lipids: This method measures the levels of unmodified, native sphingolipids, avoiding any potential artifacts introduced by chemical probes.

Visualizing the Biological Context: Sphingosine-1-Phosphate Signaling

To understand the biological relevance of the molecules being studied, it is crucial to visualize their roles in cellular pathways. The following diagram, generated using Graphviz, illustrates the canonical sphingosine-1-phosphate (S1P) signaling pathway. S1P is a critical signaling molecule that is phosphorylated from sphingosine and can act both intracellularly and extracellularly through its G protein-coupled receptors (S1PRs).[5][18][19][20]

Sphingosine_1_Phosphate_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR GPCR G Proteins (Gαi, Gαq, Gα12/13) S1PR->GPCR activates PLC PLC GPCR->PLC Gαq PI3K PI3K GPCR->PI3K Gαi Ras Ras GPCR->Ras Gαi Rho Rho GPCR->Rho Gα12/13 Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK ATP S1P_int S1P SphK->S1P_int S1P_int->S1P_ext S1P Transporters Ca_release Ca²⁺ Release PLC->Ca_release Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK ROCK ROCK Rho->ROCK Cell_Response Cellular Responses (Proliferation, Survival, Migration, Differentiation) Ca_release->Cell_Response Akt->Cell_Response MAPK->Cell_Response ROCK->Cell_Response

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Experimental Protocols

This compound Probe Pull-Down for Proteomic Analysis

This protocol outlines a general workflow for identifying protein interactors of sphingosine using a trifunctional probe.

  • Cell Culture and Probe Incubation:

    • Plate cells of interest and grow to desired confluency.

    • Incubate cells with the this compound probe (typically 1-10 µM) for a specified time (e.g., 30-60 minutes) to allow for cellular uptake.[2][21]

  • Photocage Removal (Uncaging):

    • Wash cells to remove excess probe.

    • Expose cells to a specific wavelength of light (e.g., 365 nm) to cleave the photocaging group and release the active sphingosine probe.[1][21]

  • Photo-Crosslinking:

    • After a desired incubation time with the uncaged probe, irradiate the cells with a different wavelength of UV light (e.g., 350 nm) to induce covalent cross-linking of the probe to nearby proteins.[1][21]

  • Cell Lysis and Protein Extraction:

    • Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry and Affinity Purification:

    • To the cell lysate, add the click chemistry reagents, including an azide- or alkyne-modified biotin tag.

    • Allow the reaction to proceed to covalently attach the biotin tag to the cross-linked probe-protein complexes.

    • Incubate the lysate with streptavidin-coated beads to capture the biotinylated complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads.

    • Perform in-solution or on-bead digestion of the proteins into peptides using trypsin.

    • Desalt the resulting peptides prior to mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins that were pulled down.

    • Compare the results to control experiments (e.g., no UV cross-linking, or a control probe) to identify specific interactors.

Quantification of Endogenous Sphingosine-1-Phosphate by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of S1P from a biological sample.

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample (e.g., cells, tissue, plasma).

    • Add a known amount of a stable isotope-labeled internal standard (e.g., S1P-d7).

    • Extract the lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).[22][23][24]

  • Liquid Chromatography Separation:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample onto a liquid chromatography system equipped with a C18 or C8 reverse-phase column.[7][22]

    • Separate the lipids using a gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) formate).[7][22]

  • Mass Spectrometry Detection:

    • The eluent from the LC system is introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for S1P and its internal standard is selected and fragmented, and a specific product ion is monitored.[22][23][25]

  • Data Analysis and Quantification:

    • Integrate the peak areas for the endogenous S1P and the internal standard.

    • Calculate the ratio of the endogenous S1P peak area to the internal standard peak area.

    • Determine the concentration of endogenous S1P in the original sample by comparing this ratio to a standard curve generated with known amounts of S1P.[7][22]

Conclusion

This compound probes and LC-MS/MS are powerful, yet distinct, methodologies for the study of sphingolipids. Trifunctional probes offer a unique window into the dynamic, in-situ protein interactions of these lipids, providing valuable qualitative and spatial information that is difficult to obtain with other methods. However, researchers must be mindful of the inherent limitations, including the potential for artifacts introduced by the chemical modifications.

In contrast, LC-MS/MS stands as the unequivocal gold standard for the accurate and precise quantification of endogenous sphingolipids. Its high sensitivity and specificity allow for the detailed profiling of the sphingolipidome, providing crucial quantitative data for understanding metabolic fluxes and steady-state levels in various physiological and pathological conditions.

Ultimately, the choice of method depends on the specific research question. For elucidating the transient protein interactome and subcellular localization of sphingosine, trifunctional probes are an invaluable tool. For the robust and accurate quantification of sphingolipid levels, LC-MS/MS is the superior approach. In many cases, a combination of these techniques will provide the most comprehensive understanding of the multifaceted roles of sphingolipids in cellular biology.

References

A Comparative Guide to the Biophysical Characterization of Trifunctional Sphingosine in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biophysical properties of trifunctional sphingosine (B13886), a powerful chemical probe, within model membrane systems. Due to a focus in the existing literature on its cellular applications, direct biophysical characterization of trifunctional sphingosine in model membranes is limited. Therefore, this guide offers a comparison based on the well-documented biophysical effects of its parent molecule, sphingosine, and an analysis of how the trifunctional modifications may influence these properties.

Introduction to this compound

This compound (TFS) is a synthetically modified version of the bioactive lipid sphingosine, engineered for advanced cell biology applications.[1][2] It incorporates three key functional moieties: a photocage (often a coumarin (B35378) derivative), a photo-crosslinkable diazirine group, and a clickable alkyne handle.[1][3] This design allows for the spatio-temporal control of sphingosine release in living cells, the identification of its protein interactors, and its visualization.[4][5]

Below is a diagram comparing the structure of natural sphingosine with this compound.

G cluster_sphingosine Natural Sphingosine cluster_tfs This compound (TFS) sphingosine Sphingosine Structure (Long-chain amino alcohol) tfs Sphingosine Backbone photocage Photocage (e.g., Coumarin) tfs->photocage attached to amino group diazirine Diazirine (Photo-crosslinker) tfs->diazirine incorporated in acyl chain alkyne Alkyne (Click handle) tfs->alkyne at terminus of acyl chain

Figure 1: Structural comparison of natural sphingosine and this compound.

Comparative Biophysical Properties in Model Membranes

While direct quantitative data for this compound is scarce, we can infer its potential behavior by examining sphingosine and the impact of its functional groups.

Effects on Membrane Permeability and Fluidity

Sphingosine: Studies have shown that sphingosine, at concentrations of 5-15 mol%, significantly increases the permeability of liposomal membranes to aqueous solutes. This is not due to membrane solubilization but rather the stabilization and rigidification of gel domains within the membrane. This increase in rigidity can lead to structural defects at the boundaries between rigid and fluid domains, which act as sites for leakage.

This compound (Inferred): The bulky coumarin caging group on TFS is likely to have a significant impact on membrane properties. Initially, the caged molecule may reside closer to the membrane surface due to the polarity of the cage. Upon uncaging, the released sphingosine moiety would then insert into the bilayer, likely exerting effects similar to those of natural sphingosine. The diazirine and alkyne groups, being relatively small, may have a lesser, but not negligible, effect on membrane packing and fluidity. One study on a diazirine-modified phospholipid noted an unexpected backfolding of the acyl chain containing the diazirine, which could perturb the membrane structure.[6][7][8]

ParameterSphingosineThis compound (Inferred)Alternative Probes (e.g., Fluorescently Labeled Sphingosine)
Membrane Permeability Increases permeability by stabilizing gel domains and creating boundary defects.Caged form may have minimal effect. Uncaged form likely increases permeability similar to sphingosine.The bulky fluorophore can significantly perturb the membrane, potentially increasing permeability.
Membrane Fluidity Rigidifies gel domains, increasing the melting temperature of phospholipids (B1166683) like DPPC.Caged form may locally alter fluidity at the surface. Uncaged form is expected to have a rigidifying effect.The fluorophore's size and polarity can fluidize or rigidify the membrane depending on its structure and location.
Influence on Lipid Packing and Domain Formation

Sphingosine: Sphingosine promotes the formation of gel-like domains in fluid phosphatidylcholine (PC) model membranes. This effect is more pronounced at neutral pH compared to the acidic environment of lysosomes.

This compound (Inferred): The presence of the trifunctional modifications could alter the partitioning of TFS into different lipid domains. The coumarin cage, being relatively lipophilic, may favor insertion into the less-ordered regions of the membrane. After uncaging, the sphingosine moiety would be free to partition into more ordered domains, similar to its natural counterpart.

ParameterSphingosineThis compound (Inferred)Alternative Probes (e.g., NBD-Sphingosine)
Lipid Packing Increases packing in gel domains.The bulky modifications may disrupt tight lipid packing in the caged state.The NBD group is known to loop back to the membrane surface, altering local packing.
Domain Formation Promotes the formation of gel-like domains.Partitioning into domains is likely influenced by the caging group. Uncaged TFS would be expected to favor ordered domains.The fluorophore can dictate the partitioning behavior, which may not reflect that of the native lipid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally starts from a bifunctional sphingosine precursor containing the diazirine and alkyne groups. A coumarin caging group is then attached to the amino group via a carbamate (B1207046) linkage.

Protocol Outline:

  • Start with a previously reported bifunctional sphingosine containing a photo-crosslinkable diazirine group and a clickable alkyne handle.[1]

  • Equip the bifunctional sphingosine with a coumarin caging group via a carbamate linkage at the amino group. This is typically achieved by reacting the bifunctional sphingosine with a coumarin chloroformate, which can be produced in situ from a hydroxyl-coumarin derivative and phosgene (B1210022) or a phosgene equivalent.[9][10]

  • The reaction is carried out in an appropriate solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., DIEA).

  • The final this compound product is purified using standard chromatographic techniques.

For a detailed synthetic scheme, please refer to Höglinger et al. (2017).[1]

Biophysical Characterization in Model Membranes (Protocols for Sphingosine)

Differential Scanning Calorimetry (DSC):

  • Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DPPC) with and without sphingosine.

  • Hydrate the lipid films in buffer by vortexing and temperature cycling above the lipid's phase transition temperature.

  • Load the lipid dispersion into the DSC sample cell.

  • Scan the temperature at a controlled rate (e.g., 1°C/min) and record the heat flow.

  • Analyze the resulting thermograms to determine the phase transition temperature (Tm) and enthalpy (ΔH).

Fluorescence Polarization/Anisotropy:

  • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition containing a fluorescent probe (e.g., DPH or Laurdan).

  • Incorporate sphingosine into the LUVs at the desired concentration.

  • Measure the fluorescence polarization or anisotropy of the probe at a fixed temperature or as a function of temperature using a fluorometer equipped with polarizers.

  • Higher anisotropy values correspond to a more ordered (less fluid) membrane environment.

Application of this compound in Live Cells

The following workflow illustrates a typical experiment using this compound to identify protein interactors.

G cluster_workflow This compound Experimental Workflow start 1. Incubate cells with caged TFS uncage 2. Uncage TFS with light (>400 nm) start->uncage interact 3. Allow interaction with proteins uncage->interact crosslink 4. Photo-crosslink with light (>345 nm) interact->crosslink lyse 5. Lyse cells crosslink->lyse click 6. Click chemistry with azide-biotin lyse->click enrich 7. Enrich biotinylated complexes click->enrich analyze 8. Mass Spectrometry (LC-MS/MS) enrich->analyze

Figure 2: Workflow for identifying protein interactors of sphingosine using TFS.

Sphingosine Signaling Context

To understand the importance of studying sphingosine, it is crucial to recognize its role in cellular signaling. Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in numerous cellular processes.

G cluster_pathway Simplified Sphingosine Signaling sphingosine Sphingosine sphk Sphingosine Kinases (SphK1/2) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) s1pr S1P Receptors (S1PR1-5) s1p->s1pr activates downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK, Akt) s1pr->downstream cellular_response Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_response sphk->s1p ATP -> ADP

Figure 3: Simplified sphingosine-1-phosphate signaling pathway.

Conclusion

This compound is an invaluable tool for dissecting the complex roles of sphingosine in living systems. While its direct biophysical characterization in model membranes is an area ripe for further investigation, by understanding the properties of the parent sphingosine molecule and the potential influence of the chemical modifications, researchers can better interpret the results from cellular experiments. Future studies focusing on the biophysical properties of this compound and other modified lipid probes will be crucial for a more complete understanding of their interactions with lipid bilayers and the potential for artifacts in experimental systems.

References

Unveiling the Sphingosine Interactome: A Comparative Guide to Quantitative Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, this guide provides a comprehensive comparison of quantitative mass spectrometry-based approaches for validating the trifunctional sphingosine (B13886) interactome. We delve into the experimental intricacies of this powerful technique and contrast it with alternative methods, offering a clear perspective on its strengths and limitations.

The study of protein-lipid interactions is paramount to understanding a vast array of cellular processes, from signal transduction to membrane trafficking. Sphingosine, a key bioactive lipid, and its metabolites are implicated in numerous signaling pathways that regulate cell growth, apoptosis, and inflammation. Identifying the proteins that directly interact with sphingosine is a critical step in elucidating its function and identifying potential therapeutic targets. Trifunctional sphingosine probes, which incorporate a photoreactive crosslinking group, a clickable tag for enrichment, and a caging group for temporal control, have emerged as a powerful tool for mapping these interactions in a cellular context.[1][2][3][4][5] This guide focuses on the quantitative mass spectrometry workflows used to validate the interactome captured by these probes and compares this methodology with other available techniques.

Quantitative Analysis of the this compound Interactome

The core of the trifunctional probe strategy lies in its ability to covalently capture interacting proteins in live cells, which can then be identified and quantified using mass spectrometry.[3][4] Quantitative proteomics techniques are essential for distinguishing specific interactors from the background of non-specifically bound proteins. Two primary approaches are commonly employed: label-free quantification (LFQ) and isobaric labeling, such as Tandem Mass Tags (TMT).[6]

Below is a summary of representative quantitative data obtained from studies utilizing this compound (TFS) and trifunctional sphinganine (B43673) (TF-Spa) probes. These tables highlight the types of proteins identified and the quantitative differences observed between different experimental conditions.

Table 1: Top Enriched Protein Candidates for this compound (TFS) and Trifunctional Sphinganine (TF-Spa) [2]

ProteinGeneFunctionNormalized Signal Intensity (TFS)Normalized Signal Intensity (TF-Spa)
Voltage-dependent anion-selective channel protein 1VDAC1Ion transport, apoptosisHighHigh
Voltage-dependent anion-selective channel protein 2VDAC2Ion transport, apoptosisHighHigh
Cathepsin DCTSDProteolysis, antigen processingHighHigh
ProhibitinPHBCell proliferation, apoptosisEnriched CandidateNot specified
14-3-3 protein zeta/deltaYWHAZSignal transductionEnriched CandidateNot specified
Heat shock protein HSP 90-alphaHSP90AA1Protein foldingEnriched CandidateNot specified

Note: "High" indicates proteins identified as significant hits, while "Enriched Candidate" refers to proteins showing notable enrichment. This data is a qualitative representation of findings from proteomic screens. Actual quantitative values vary between experiments.

Table 2: Gene Ontology (GO) Term Enrichment Analysis of Interacting Proteins [2]

GO Term CategoryTF-Spa Enriched TermsTFS Enriched Terms
Biological Process Lipid transport, protein foldingVesicle-mediated transport, translation
Molecular Function Lipid binding, ATP bindingRNA binding, GTP binding
Cellular Component Endoplasmic reticulum, mitochondrionVesicle, ribosome

Experimental Protocols: A Step-by-Step Workflow

The successful application of this compound probes for interactome mapping relies on a meticulous experimental workflow. Here, we provide a detailed, generalized protocol based on established methodologies.[2][3][4]

Cell Culture and Probe Labeling
  • Cell Seeding: Plate cells (e.g., HeLa or Huh7) in appropriate culture dishes and grow to confluency.[2]

  • Probe Preparation: Prepare a working solution of the this compound probe (e.g., 2 µM in complete media).[2]

  • Cell Treatment: Replace the cell culture medium with the probe-containing medium and incubate for 30 minutes at 37°C to allow for cellular uptake.[2]

Photochemical Crosslinking and Uncaging
  • Uncaging: To activate the probe, expose the cells to 405 nm light for a defined period (e.g., 2.5 minutes).[4] This removes the photocage, allowing the sphingosine to interact with its binding partners.[6]

  • Interaction Time: Allow a specific amount of time (e.g., 15 minutes) for the uncaged probe to interact with cellular proteins.[3]

  • Crosslinking: Irradiate the cells with 350-355 nm light for a set duration (e.g., 2.5 minutes) to induce the diazirine group to form a reactive carbene, which then covalently crosslinks the probe to nearby proteins.[4][6]

Cell Lysis and Protein Enrichment
  • Cell Harvest: Wash the cells with ice-cold PBS and harvest them by scraping.

  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and sonication.

  • Click Chemistry: To enrich for crosslinked proteins, perform a click chemistry reaction by adding azide-functionalized beads (e.g., azide-agarose) to the cell lysate.[3] This reaction forms a stable covalent bond between the alkyne group on the probe and the azide (B81097) on the beads.

  • Washing: Stringently wash the beads to remove non-covalently bound proteins. This typically involves washes with high salt buffers, detergents, and urea.[6]

On-Bead Digestion and Mass Spectrometry
  • Protein Digestion: Perform on-bead digestion of the captured proteins using a protease such as trypsin.

  • Peptide Desalting: Desalt the resulting peptides using a C18 StageTip.

  • Quantitative Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] For quantitative analysis, either use a label-free approach comparing signal intensities across runs or label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.[6]

Data Analysis
  • Protein Identification: Search the raw mass spectrometry data against a protein database to identify the peptides and corresponding proteins.

  • Quantification and Statistical Analysis: Quantify the relative abundance of the identified proteins between the experimental sample and a negative control (e.g., a sample not exposed to the crosslinking UV light).[3] Perform statistical analysis to identify proteins that are significantly enriched in the experimental sample.

  • Bioinformatic Analysis: Perform Gene Ontology (GO) term and pathway analysis on the list of significantly enriched proteins to gain insights into their biological functions and the cellular processes they are involved in.

Visualizing the Workflow and a Key Signaling Pathway

To better illustrate the experimental process and the biological context, the following diagrams were generated using Graphviz.

experimental_workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_ms Mass Spectrometry A 1. Cell Treatment (this compound Probe) B 2. Uncaging (405 nm light) A->B C 3. Interaction B->C D 4. Crosslinking (355 nm light) C->D E 5. Cell Lysis D->E F 6. Click Chemistry (Azide Beads) E->F G 7. Stringent Washes F->G H 8. On-Bead Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis H->I J 10. Data Analysis (Protein ID & Quantification) I->J

Caption: Experimental workflow for this compound interactome mapping.

sphingolipid_metabolism Sphinganine Sphinganine Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin PC Phosphatidylcholine Ceramide->PC Salvage Pathway Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase

Caption: Simplified overview of sphingolipid metabolism.

Comparison with Alternative Methodologies

While the trifunctional probe approach is a powerful tool for identifying direct and proximal protein interactions in a cellular environment, other techniques can be used to validate and complement these findings.

Table 3: Comparison of Methods for Validating Protein-Lipid Interactions

MethodPrincipleAdvantagesDisadvantages
Trifunctional Probe with MS In-cell photo-crosslinking and enrichment of lipid-binding proteins for mass spectrometry identification and quantification.[3][4]- Captures interactions in a live-cell context.[3] - Covalent capture allows for stringent purification. - Provides a global, unbiased view of the interactome.[4]- The probe is a modified version of the endogenous lipid. - Potential for crosslinking to abundant, non-specific proteins.[4] - Requires specialized chemical probes.
Native Mass Spectrometry Analysis of intact protein-lipid complexes under non-denaturing conditions.[7][8][9]- Provides information on stoichiometry and binding affinity.[7] - Does not require modification of the lipid or protein. - Can identify lipids that co-purify with a protein.[8]- Typically performed in vitro with purified components. - May not be suitable for transient interactions. - Requires specialized instrumentation.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface to monitor the binding of a protein to an immobilized lipid.[10][11]- Provides real-time kinetic data (association and dissociation rates).[11] - Highly quantitative for determining binding affinity (Kd).- In vitro technique requiring purified components. - Immobilization of the lipid may affect its properties. - Not suitable for high-throughput screening.
Fluorescence-Based Methods (e.g., FRET) Measures energy transfer between a fluorescently labeled protein and lipid to determine proximity.[10]- Can be used in live cells. - Provides spatial information about the interaction.- Requires labeling of both the protein and lipid, which can be disruptive. - Limited to studying a small number of interactions at a time.
Affinity Chromatography / Pull-Down Assays Uses an immobilized lipid to "pull down" interacting proteins from a cell lysate.[12]- Relatively simple and widely used. - Can be used to screen for binding partners.- In vitro method that may not reflect in-cell interactions. - Prone to non-specific binding.

Conclusion

The use of this compound probes coupled with quantitative mass spectrometry offers an unparalleled approach to globally map the protein interactome of this critical signaling lipid within a native cellular environment. The ability to covalently capture and enrich interacting proteins provides a high degree of specificity, and quantitative analysis allows for the confident identification of bona fide binding partners. While this method is a powerful discovery tool, it is important to consider its inherent limitations, such as the use of a modified lipid analog. For a comprehensive validation of the sphingosine interactome, a multi-pronged approach that combines the strengths of in-cell crosslinking with the quantitative and kinetic insights from in vitro biophysical methods like native mass spectrometry and SPR is highly recommended. This integrated strategy will undoubtedly accelerate our understanding of sphingolipid signaling in health and disease, paving the way for novel therapeutic interventions.

References

A Comparative Guide to the Efficacy and Application of Trifunctional Sphingosine in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the utility and efficacy of trifunctional sphingosine (B13886) and its analogs in various cell lines. Trifunctional sphingosine is a state-of-the-art chemical probe designed for the precise investigation of sphingolipid signaling, metabolism, and protein interactions within living cells. While not a therapeutic agent itself, its study, alongside its parent molecule sphingosine and the analog FTY720 (Fingolimod), provides critical insights into sphingolipid-mediated cellular processes, including apoptosis and cell cycle arrest, which are fundamental to cancer biology and drug development.

Introduction to this compound

This compound (TFS) is a synthetic derivative of the bioactive lipid sphingosine, engineered with three key chemical moieties to grant researchers unparalleled control over its activity and analysis.[1][2] These functionalities are:

  • A Photocage: This group renders the molecule biologically inert until it is "uncaged" by a flash of light at a specific wavelength (e.g., 400 nm).[1][3] This allows for acute activation of the lipid at a precise time and location within a cell, overcoming the limitations of simply adding exogenous lipids.

  • A Diazirine Group: Upon exposure to a different wavelength of light (e.g., 350 nm), this group becomes highly reactive and forms a covalent bond with nearby proteins, enabling the capture and subsequent identification of lipid-protein interactors.[1][3]

  • A Terminal Alkyne: This "click chemistry" handle allows for the attachment of reporter tags, such as fluorophores for visualization or biotin (B1667282) for affinity purification and enrichment.[2][3]

These features make this compound a powerful tool to dissect the complex roles of sphingolipids in cell signaling, rather than a compound optimized for broad cytotoxic efficacy.[4]

Comparative Efficacy in Cancer Cell Lines

Direct comparative studies on the cytotoxic efficacy of this compound across a wide range of cell lines are limited, as its primary application is mechanistic. However, the biological effects of its parent compound, sphingosine, and the structural analog FTY720, are well-documented and serve as a benchmark for its potential cellular impact. Sphingosine and its derivatives are known to inhibit cell proliferation and induce apoptosis in numerous cancer cell lines.[5][6] FTY720, an FDA-approved drug for multiple sclerosis, is also a potent anti-cancer agent due to its structural similarity to sphingosine.[7]

Quantitative Analysis of Sphingosine and FTY720 Efficacy

The following tables summarize the observed efficacy of sphingosine and FTY720 in various cancer cell lines.

Table 1: Apoptosis and Cell Cycle Effects of Sphingoid Bases

Compound Cell Line Cell Type Effect Reference
Sphingosine HCT-116 Human Colon Cancer Induces apoptosis [6][8]
Sphinganine HCT-116 Human Colon Cancer Induces apoptosis, Arrests cell cycle at G2/M phase [6][8]

| D-erythro-Sph | Solid Tumor Cell Lines | Not specified | Strong induction of apoptosis and inhibition of MAPK activity |[3] |

Table 2: Cytotoxicity (IC₅₀) of FTY720 in Breast Cancer Cell Lines

Cell Line Type Trastuzumab Sensitivity IC₅₀ (µM) Reference
BT-474 HER2-positive Sensitive 5 - 10 [9]
SK-BR-3 HER2-positive Sensitive 2.5 - 5 [9]
BT-474-HR1 HER2-positive Resistant 5 - 10 [9]
MDA-MB-453 HER2-positive Resistant 5 - 10 [9]

| HCC1954 | HER2-positive | Resistant | 5 - 10 |[9] |

Note: FTY720 is cytotoxic to a broad range of cancer cell lines, including ovarian, colorectal, and prostate cancers, typically with IC₅₀ values in the 5-20 µM range.[7]

Signaling Pathways and Mechanisms of Action

Sphingosine and its analogs exert their effects by modulating a complex network of signaling pathways that govern cell fate. The conversion of sphingosine to other bioactive sphingolipids like ceramide and sphingosine-1-phosphate (S1P) is a critical regulatory node.[5] Ceramide and sphingosine are generally pro-apoptotic, while S1P is pro-survival.[5]

FTY720 functions, in part, by inhibiting Sphingosine Kinase 1 (SK1), the enzyme that produces pro-survival S1P, thereby shifting the balance towards apoptosis.[10][11] It also activates protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.[7][12]

G cluster_0 Cellular Stress (Chemotherapy, etc.) cluster_1 Sphingolipid Metabolism cluster_2 Cellular Outcomes Stress Cellular Stress Ceramide Ceramide Stress->Ceramide Induces de novo synthesis Sphingosine Sphingosine (and Trifunctional Probe) Ceramide->Sphingosine Hydrolysis Ceramidase Ceramidase Ceramide->Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SK1 SPHK1/2 Sphingosine->SK1 Apoptosis Apoptosis / Cell Cycle Arrest Sphingosine->Apoptosis S1PR S1P Receptors S1P->S1PR Survival Cell Survival / Proliferation S1PR->Survival FTY720 FTY720 (Analog) FTY720->SK1 Inhibits

Caption: Simplified sphingolipid signaling pathway.

Experimental Protocols

The following are generalized protocols for utilizing this compound probes based on published methodologies.[2][3] Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.

Protocol 1: Live-Cell Labeling and Protein Interactome Mapping
  • Cell Seeding: Seed cells (e.g., Huh7, HeLa) in appropriate culture dishes (e.g., 10 cm dishes or glass-bottom plates for microscopy) and grow to desired confluency.[2]

  • Probe Incubation: Prepare a working solution of this compound (e.g., 2 µM) in complete cell culture media.[3] Replace the existing media with the probe-containing media and incubate for 30-60 minutes at 37°C to allow for cellular uptake.[2][13]

  • Photouncaging (Activation): To activate the probe, expose the cells to light at a wavelength of ~400 nm for a defined period (e.g., 2-5 minutes). The probe is now biologically active.[3]

  • Metabolism/Interaction Time: Return the cells to the incubator for a specific duration (e.g., 15 minutes to 1 hour) to allow the activated sphingosine to be metabolized or to interact with binding partners.[3][13]

  • Photo-crosslinking: Expose the cells to light at a wavelength of ~350 nm for 2-5 minutes. This step covalently links the probe to its immediate protein interactors.[3]

  • Cell Lysis and Click Chemistry: Wash cells with ice-cold PBS and lyse them. The alkyne handle on the cross-linked probe can now be "clicked" to an azide-containing reporter tag (e.g., biotin-azide for pulldown, or a fluorescent-azide for imaging).

  • Analysis:

    • Interactome: For biotin-tagged samples, perform streptavidin affinity purification followed by mass spectrometry to identify the captured proteins.[2]

    • Localization: For fluorescently-tagged samples, analyze by confocal microscopy to visualize the subcellular localization of the probe and its binding partners.[1]

G cluster_analysis Downstream Analysis start Seed Cells in Culture Dish incubation Incubate with Trifunctional Probe (e.g., 2µM, 30 min) start->incubation uncage Uncage with 400nm Light (Probe becomes active) incubation->uncage interact Allow Interaction/ Metabolism (15-60 min) uncage->interact crosslink Photo-crosslink with 350nm Light (Capture interactors) interact->crosslink lyse Wash, Lyse Cells, and Perform 'Click' Reaction crosslink->lyse ms Affinity Purification & Mass Spectrometry (Identify Proteins) lyse->ms Biotin Tag microscopy Fluorescence Microscopy (Visualize Localization) lyse->microscopy Fluorescent Tag

Caption: Experimental workflow for trifunctional probes.

Conclusion

This compound and its related probes are sophisticated research tools that enable a detailed examination of sphingolipid biology with high spatiotemporal resolution. While direct data on its comparative cytotoxicity is sparse, the well-established pro-apoptotic and anti-proliferative effects of its parent molecule, sphingosine, and the clinical analog FTY720, underscore the potent biological activity of this class of molecules. By using these probes, researchers can elucidate the specific protein interactions and signaling cascades that mediate these effects in different cell lines, paving the way for the development of novel therapeutic strategies that target sphingolipid metabolism.

References

A Researcher's Guide to Trifunctional Sphingosine Probes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dissecting the intricate roles of sphingolipids in cellular signaling is paramount. Sphingosine (B13886) and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are key regulators of numerous physiological and pathophysiological processes, including immune cell trafficking, cell growth, and apoptosis.[1][2] Understanding their interactions and metabolic flux is crucial for developing novel therapeutics. This guide provides an objective comparison of trifunctional sphingosine modifications against other chemical biology tools, supported by experimental frameworks and data.

This compound probes are innovative chemical tools designed for the comprehensive study of lipid biology in living cells.[3] These molecules are synthetically modified to include three key functionalities on the sphingosine backbone:

  • A photocleavable "caging" group , which renders the molecule biologically inactive until its release is triggered by a flash of light. This allows for precise temporal and spatial control over lipid signaling.[3][4]

  • A photo-crosslinking group (typically a diazirine), which, upon UV irradiation, covalently binds the lipid to nearby interacting proteins.[3][5]

  • A "click chemistry" handle (such as an alkyne group), which enables the attachment of reporter tags like fluorophores for imaging or biotin (B1667282) for affinity purification.[4][6]

This multi-faceted design allows a single probe to be used for investigating acute lipid signaling, metabolism, protein interactions, and subcellular localization, overcoming many limitations of traditional methods.[3]

Comparative Analysis of Sphingolipid Probes

Trifunctional probes offer a significant advantage in versatility over their predecessors. However, the choice of tool depends on the specific biological question. The following table compares various classes of sphingolipid probes.

FeatureThis compound ProbesBifunctional Sphingolipid ProbesFluorescently-Labeled AnalogsBiotinylated LipidsClick-Chemistry Analogs
Core Functionality Photocage, Photo-crosslinker, Click Handle[3]Photo-crosslinker, Click Handle[7][8]Intrinsic Fluorophore (e.g., BODIPY)[9][10]Biotin Tag[11]Click Handle (Alkyne/Azide)[12]
Primary Applications Acute signaling studies, interactome mapping, metabolic flux, and multi-modal imaging using a single tool.[3]Proteome-wide mapping of lipid-protein interactions, particularly integral membrane proteins.[7][8]Live-cell imaging of lipid transport and subcellular localization along endocytic pathways.[9][13]Pull-down assays to capture and identify binding partners.[11][14]Tracking metabolic flux and visualization after post-labeling with a reporter tag.[6][15]
Advantages Unprecedented control over signaling initiation; enables comprehensive analysis (signaling, metabolomics, proteomics, imaging) with one molecule.[3][5]Directly captures covalent protein interactors in a cellular context; excellent for identifying binding partners.[8]Direct and real-time visualization in living cells without the need for secondary labeling steps.[10]Strong and highly specific interaction between biotin and streptavidin allows for efficient purification.[16]The small size of the click handle minimizes perturbation of the lipid's natural behavior.[6]
Limitations Complex multi-step synthesis; potential for steric hindrance to alter biological activity or interactions.[17]Lacks temporal control of activity (always "on"); cannot initiate acute signaling events.[7]The bulky fluorophore can alter lipid trafficking, metabolism, and biological function.[13][18]The bulky biotin tag can disrupt natural interactions; intracellular delivery and specificity can be challenging.Requires a two-step process for visualization or purification (labeling then clicking).[15]

Key Experimental Protocols

The power of trifunctional probes lies in their application in sophisticated experimental workflows. Below are detailed protocols for their primary uses.

Protocol 1: Chemoproteomic Profiling of Sphingosine Interactors

This protocol details the identification of proteins that interact with sphingosine in living cells using a trifunctional probe.

  • Cell Culture and Probe Labeling:

    • Plate cells (e.g., HeLa or Huh7) and grow to desired confluency.[3][4]

    • Prepare a solution of the this compound probe in complete cell culture medium (a typical starting concentration is 2-6 µM).[4][7]

    • Incubate cells with the probe-containing medium for a specified uptake time (e.g., 30-60 minutes) at 37°C.[4][19]

  • Sequential Photoreactions:

    • Uncaging: To release the active sphingosine, irradiate the cells with >400 nm light for 2-5 minutes. This initiates the signaling cascade.[3][19]

    • Interaction: Allow the uncaged sphingosine to interact with cellular components for a defined period (e.g., 15 minutes).[19]

    • Photo-crosslinking: Irradiate the cells with >345 nm UV light for 2.5-5 minutes to covalently link the probe to interacting proteins.[3][19]

  • Cell Lysis and Click Reaction:

    • Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer with protease inhibitors).[20]

    • Clarify the lysate by centrifugation.

    • Perform a copper-catalyzed click reaction by adding biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the lysate. Incubate to attach biotin to the cross-linked probe.[3][21]

  • Affinity Purification:

    • Add streptavidin-conjugated magnetic beads or agarose (B213101) resin to the lysate and incubate (e.g., for 1-2 hours at 4°C) to capture the biotin-tagged lipid-protein complexes.[11][22]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[22]

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-containing buffer).[23]

    • Prepare the protein sample for mass spectrometry by reduction, alkylation, and tryptic digestion.[23]

    • Analyze the resulting peptides by LC-MS/MS to identify the captured proteins.[24][25]

Protocol 2: Visualization of Subcellular Sphingosine Localization

This protocol allows for the high-resolution imaging of sphingosine distribution within cells.

  • Probe Labeling and Photoreactions: Follow steps 1 and 2 from Protocol 1 to label cells, uncage the probe, and cross-link it to its local environment. The cross-linking step effectively "fixes" the lipid in place for imaging.[3][15]

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Click Reaction for Fluorescence:

    • Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide), a copper(I) source, and a ligand in PBS.

    • Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.[7]

  • Imaging:

    • Wash the cells extensively with PBS.

    • If desired, counterstain with markers for specific organelles (e.g., DAPI for the nucleus).

    • Mount the coverslips and image the cells using a confocal fluorescence microscope.[9]

Quantitative Data Presentation

A key outcome of the chemoproteomic workflow is the identification of novel lipid-protein interactors. Data from mass spectrometry is typically quantified to determine the enrichment of proteins in the trifunctional probe sample compared to a control (e.g., cells that underwent the same process but without UV cross-linking).

Table 1: Example Proteomic Hits from a this compound Pulldown

Protein IDProtein NameCellular FunctionFold Enrichment (Probe vs. -UV Control)
P05141Voltage-dependent anion-selective channel protein 1 (VDAC1)Mitochondrial membrane transport, apoptosis regulation12.5
P07339Cathepsin DLysosomal protease, protein degradation9.8
P6310414-3-3 protein zeta/deltaSignal transduction, cell cycle regulation7.2
Q9Y220Ceramide synthase 2Sphingolipid metabolism, ceramide synthesis6.5
P21397Sphingomyelin phosphodiesteraseSphingolipid metabolism, ceramide production5.1
Note: This table contains hypothetical data based on proteins known to interact with sphingolipids or identified in similar studies for illustrative purposes.[5][8]

Visualizing Concepts and Workflows

Diagrams are essential for conceptualizing the complex molecular interactions and experimental processes involved.

Trifunctional_Probe cluster_mods Trifunctional Modifications backbone Sphingosine Backbone cage Photocage (e.g., Coumarin) - Temporal/Spatial Control backbone->cage Inactive until >400nm light crosslink Photo-crosslinker (e.g., Diazirine) - Captures Interactors backbone->crosslink Covalent bond with >345nm UV click Click Handle (e.g., Alkyne) - Attaches Reporters backbone->click Biotin or Fluorophore attachment

Caption: Logical structure of a this compound probe.

S1P_Signaling cluster_cytosol Cytosol cluster_membrane Plasma Membrane Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK Phosphorylation S1P_cyto S1P SphK->S1P_cyto S1P_extra Extracellular S1P S1P_cyto->S1P_extra Transport S1PR S1P Receptor (S1PR₁₋₅) G_protein G-protein S1PR->G_protein Activation Downstream Downstream Signaling G_protein->Downstream S1P_extra->S1PR Binding

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling axis.

Proteomics_Workflow start 1. Label Live Cells with Trifunctional Probe uncage 2. Uncage (>400nm light) & Interact start->uncage crosslink 3. Photo-crosslink (>345nm UV) uncage->crosslink lysis 4. Cell Lysis crosslink->lysis click 5. Click Reaction with Biotin-Azide lysis->click pulldown 6. Affinity Purification (Streptavidin Beads) click->pulldown ms 7. Elution, Digestion & LC-MS/MS Analysis pulldown->ms end 8. Identify Interacting Proteins ms->end

Caption: Experimental workflow for identifying protein interactors.

References

A Comparative Guide to the Synergistic Use of Trifunctional Sphingosine Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifunctional sphingosine-based chemical biology tools. It details their synergistic functionalities and presents supporting experimental data for their application in dissecting sphingolipid signaling, metabolism, and protein interactions.

Trifunctional lipid probes represent a significant advancement in chemical biology, enabling a multi-faceted investigation of lipid biology within a single molecular tool. These probes are uniquely engineered with three key functionalities: a photocage for temporal control of the lipid's bioactivity, a photo-crosslinking group to capture interacting proteins, and a bioorthogonal handle (typically an alkyne) for "click" chemistry-based detection and enrichment.[1][2][3] This synergistic design allows for the precise study of lipid metabolism, protein binding partners, and subcellular localization in living cells with minimal perturbation.[3][4]

This guide focuses on the application of trifunctional sphingosine (B13886) (TFS) and its structurally similar counterpart, trifunctional sphinganine (B43673) (TF-Spa), to illustrate the power of this technology. While differing by only a single double bond, these two sphingoid bases exhibit distinct biological roles, and their trifunctional derivatives have been instrumental in elucidating these differences.[1][2][5]

Comparative Analysis of Trifunctional Sphingoid Base Probes

The primary advantage of trifunctional probes lies in their ability to overcome the challenges associated with the transient nature of lipid-protein interactions and the rapid metabolism of signaling lipids.[2] The photocage prevents the probe from being prematurely metabolized or engaging in signaling, allowing for its delivery and equilibration within the cell.[2] Upon a pulse of light, the cage is removed ("uncaging"), releasing the bioactive lipid at a specific time and location.[3][6] A second light pulse activates the photo-crosslinking group, covalently trapping nearby interacting proteins.[1][3] Finally, the alkyne handle is used to attach reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[1][6]

A direct comparison between TFS and TF-Spa has revealed significant differences in their protein interactomes, suggesting that their distinct biological functions may stem from differential protein binding.[1][5] While both probes identify known lipid-binding proteins, TF-Spa tends to pull down more proteins associated with the ER and Golgi, whereas TFS interacts with a notable number of vesicle-associated proteins.[1][2]

Quantitative Proteomic Analysis of Protein Interactors

The following table summarizes the quantitative proteomics data from a study comparing the protein interactomes of TF-Spa and TFS in Huh7 cells. This data highlights the distinct sets of proteins that interact with each sphingoid base.

ProbeTotal Proteins IdentifiedUnique HitsUnique Candidates
TF-Spa 32428
TF-Sph 26026

Data sourced from Farley et al., 2024.[1] "Hits" were defined as proteins with high signal intensity and significant enrichment, while "candidates" showed notable but less pronounced enrichment.

Subcellular Localization Dynamics

Trifunctional probes are invaluable for tracking the spatiotemporal dynamics of lipids within cells. The table below presents Pearson's correlation coefficients, quantifying the colocalization of TF-Spa and TF-Sph with various organelle markers over time in Huh7 cells.

Time after UncagingProbeLysosome (LAMP1)Endoplasmic Reticulum (PDI)Golgi (Giantin)
5 min TF-Spa ~0.4~0.3~0.2
TF-Sph ~0.4~0.3~0.2
30 min TF-Spa ~0.2~0.4~0.3
TF-Sph ~0.2~0.4~0.3
60 min TF-Spa ~0.1~0.3~0.4
TF-Sph ~0.1~0.3~0.4

Approximate values interpreted from graphical data in Farley et al., 2024.[1][7] This data indicates that both probes initially localize to lysosomes before trafficking to the ER and then the Golgi apparatus.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these powerful tools. Below are protocols for key experiments using this compound probes.

Protocol 1: Identification of Protein Interactors via Proteomics
  • Cell Culture and Probe Labeling: Seed Huh7 cells in 10 cm dishes and grow to confluency. Prepare a 2 µM solution of the trifunctional sphingoid base probe in complete media. Add 3 mL of the probe solution to each plate and incubate for 30 minutes at 37°C.[2]

  • Uncaging and Photo-crosslinking: Expose the cells to 400 nm light to uncage the probe. After 15 minutes of incubation to allow for interaction with proteins, irradiate the cells with 350 nm light to induce photo-crosslinking.[2]

  • Cell Lysis and Click Chemistry: Wash the cells three times with ice-cold PBS and scrape them into 2 mL of PBS. Lyse the cells and subject the lysate to a copper-catalyzed click reaction with biotin-azide to tag the cross-linked protein-lipid complexes.[3][8]

  • Enrichment and Digestion: Enrich the biotinylated complexes using NeutrAvidin beads. Perform on-bead protein digestion to generate peptides for mass spectrometry analysis.[3]

  • Mass Spectrometry and Data Analysis: Analyze the peptides using high-resolution mass spectrometry. Identify and quantify proteins to determine the interactome of the specific sphingoid base.[3][9]

Protocol 2: Visualization of Subcellular Localization
  • Cell Culture and Probe Labeling: Grow Huh7 cells on coverslips. Treat the cells with 2 µM of the trifunctional probe for 30 minutes at 37°C.[2]

  • Uncaging and Time-Course Incubation: Uncage the probe with 400 nm light. Allow the probe to metabolize and traffic within the cells for various time points (e.g., 5, 30, 60 minutes).[2]

  • Photo-crosslinking and Fixation: At each time point, photo-crosslink the lipid-protein complexes with 350 nm light. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).[2]

  • Click Chemistry and Immunofluorescence: Permeabilize the cells and perform a click reaction with a fluorescent azide (B81097) (e.g., Alexa Fluor 488-azide) to visualize the lipid probe. Co-stain with antibodies against organelle markers (e.g., LAMP1 for lysosomes, PDI for ER, Giantin for Golgi).[2]

  • Confocal Microscopy and Image Analysis: Acquire images using a confocal microscope. Analyze the images to determine the subcellular localization of the probe and calculate colocalization metrics such as Pearson's correlation coefficients.[2]

Visualizing Synergistic Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the central role of this compound in dissecting sphingolipid biology.

Trifunctional_Probe_Workflow cluster_Cellular_Environment Live Cell Experiment cluster_Downstream_Analysis Downstream Analysis Probe This compound (Caged) Uncaging Uncaging (400 nm light) Probe->Uncaging Active_Probe Bioactive Sphingosine Uncaging->Active_Probe Crosslinking Photo-crosslinking (350 nm light) Active_Probe->Crosslinking Complex Lipid-Protein Covalent Complex Crosslinking->Complex Click_Reaction Click Chemistry (Alkyne Handle) Complex->Click_Reaction Proteomics Proteomics (MS) Click_Reaction->Proteomics Biotin-azide Microscopy Fluorescence Microscopy Click_Reaction->Microscopy Fluorophore-azide TLC TLC Analysis Click_Reaction->TLC Fluorophore-azide

Caption: General workflow for using this compound probes.

Sphingolipid_Metabolism_Analysis TF_Sph This compound Uncaging Uncaging (400 nm light) TF_Sph->Uncaging Metabolism Cellular Metabolism Uncaging->Metabolism Extraction Lipid Extraction Metabolism->Extraction Click Click Reaction (Alexa555-azide) Extraction->Click TLC Thin-Layer Chromatography Click->TLC Analysis Fluorescent Metabolite Analysis TLC->Analysis

Caption: Workflow for analyzing the metabolism of this compound.

Signaling_Pathway_Investigation TF_Sph_Caged Caged Trifunctional Sphingosine Uncaging Spatially/Temporally Controlled Uncaging TF_Sph_Caged->Uncaging TF_Sph_Active Active Trifunctional Sphingosine Uncaging->TF_Sph_Active Calcium_Release Lysosomal Ca2+ Release TF_Sph_Active->Calcium_Release Downstream_Signaling Downstream Signaling (e.g., Apoptosis) Calcium_Release->Downstream_Signaling

Caption: Investigating sphingosine-induced signaling pathways.

References

Trifunctional Sphingosine: A Precision Tool Complementing Genetic Approaches in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of sphingolipids in cellular signaling is paramount. While genetic methods have been instrumental, they often fall short in dissecting the acute and dynamic functions of these lipids. This guide provides a comprehensive comparison of trifunctional sphingosine (B13886) with other approaches, highlighting its utility as a complementary tool for gaining deeper insights into sphingolipid biology.

Trifunctional sphingosine (TF-Sph) is a chemically modified analog of the endogenous signaling lipid, sphingosine.[1][2] It is engineered with three key functionalities: a photocleavable "caging" group, a photo-crosslinking diazirine group, and a "clickable" alkyne handle.[2][3] This design allows for precise spatiotemporal control over the release of active sphingosine within living cells, enabling the study of its immediate downstream effects, direct protein interactions, and subcellular localization with high resolution.[1][3]

This compound vs. Genetic Approaches: A Comparative Overview

Genetic tools, such as CRISPR-Cas9-mediated gene knockout or siRNA-based knockdown of enzymes involved in sphingolipid metabolism, are powerful for studying the long-term consequences of altered sphingolipid levels. However, these methods often induce compensatory mechanisms, making it difficult to isolate the primary effects of a specific lipid.[4][5] this compound circumvents these limitations by providing acute, dose-dependent control over the lipid's activity.[1][6]

FeatureThis compoundGenetic Approaches (e.g., Knockout/Knockdown)
Temporal Control High (acute effects can be studied within minutes of uncaging)[1]Low (long-term, often leading to cellular adaptation)[5]
Spatial Control High (can be targeted to specific subcellular locations)[7]Low (systemic knockout/knockdown)
Specificity High (introduces a single, defined lipid species)[1]Can be broad (affecting multiple downstream metabolites)
Reversibility Not inherently reversible, but provides a snapshot of acute eventsPermanent (knockout) or long-lasting (knockdown)
Application Studying acute signaling, identifying direct protein interactors, tracking lipid metabolism and localization[1][2]Investigating the roles of genes and enzymes in long-term cellular processes and disease models.[5]
Limitations Potential for artifacts due to chemical modifications, requires specialized equipment for uncaging.Potential for off-target effects, compensatory mechanisms can mask primary phenotypes.[5]

Unveiling Specific Sphingolipid Functions: TF-Sph vs. TF-Spa

A key advantage of trifunctional probes is the ability to compare the functions of structurally similar lipids. A compelling example is the comparison between this compound (TF-Sph) and trifunctional sphinganine (B43673) (TF-Spa), which differ by only a single double bond.[2][8] Despite this minor structural difference, they exhibit distinct biological activities.

Differential Induction of Calcium Signaling

One of the well-established roles of sphingosine is the induction of calcium release from intracellular stores.[9][10] Experiments using trifunctional probes have elegantly demonstrated the specificity of this function.

Experimental Data Summary:

ProbeCellular ResponseQuantitative Observation
This compound (TF-Sph) Induces a rapid and transient increase in intracellular calcium.[2][8]Significant increase in Fluo-4 fluorescence intensity within 1 minute of uncaging.[2]
Trifunctional Sphinganine (TF-Spa) Does not induce a calcium spike upon uncaging.[2][8]Fluo-4 fluorescence intensity remains at baseline levels post-uncaging.[2]

This differential response highlights the exquisite structural requirements for sphingosine-mediated signaling and showcases the power of trifunctional probes in dissecting such subtleties, which would be challenging to study using genetic approaches alone.[2][8]

Distinct Protein Interactomes

By leveraging the photo-crosslinking and click chemistry features, researchers can identify the direct and transient protein binding partners of these lipids in their native cellular environment.[2][11] Proteomic analyses have revealed that TF-Sph and TF-Spa interact with distinct sets of proteins, providing molecular clues to their different cellular roles.

Protein Interactor Comparison:

ProbeNumber of Identified Protein CandidatesKey Interacting Protein CategoriesOverlapping Interactors with Bifunctional Probes
This compound (TF-Sph) 26[1]Vesicular proteins, proteins involved in subcellular transport.[2][8]Cathepsin D, VDAC1/2[1][2]
Trifunctional Sphinganine (TF-Spa) 4 hits, 28 candidates[1]Nuclear and nuclear envelope proteins.[2][8]Cathepsin D, VDAC1/2[1][2]

These findings suggest that the subtle structural difference between sphingosine and sphinganine is sufficient to alter their protein binding profiles, leading to the activation of different downstream pathways.[2]

Experimental Methodologies

The following are detailed protocols for key experiments utilizing this compound.

Protocol 1: Live-Cell Calcium Imaging

This protocol details the procedure for observing sphingosine-induced calcium release.

Materials:

  • HeLa cells

  • This compound (TF-Sph) or Trifunctional sphinganine (TF-Spa)

  • Fluo-4 AM calcium indicator dye

  • Confocal microscope with 375 nm and 488 nm lasers

Procedure:

  • Seed HeLa cells on a glass-bottom dish suitable for microscopy.

  • Load the cells with 2 µM of the trifunctional probe (TF-Sph or TF-Spa) in complete media and incubate for 30 minutes at 37°C.[2]

  • Load the cells with the calcium-sensitive dye Fluo-4 AM according to the manufacturer's instructions.[2]

  • Mount the dish on the confocal microscope.

  • Acquire baseline fluorescence images using the 488 nm laser to visualize Fluo-4.

  • To uncage the sphingoid base, illuminate a region of interest with a 375 nm laser.[2]

  • Immediately following uncaging, acquire a time-lapse series of images using the 488 nm laser to monitor changes in Fluo-4 fluorescence.

  • Analyze the fluorescence intensity changes over time to quantify the calcium response.[2]

Protocol 2: Identification of Protein Interactors

This protocol outlines the workflow for identifying the protein interactome of this compound.

Materials:

  • Huh7 cells

  • This compound (TF-Sph)

  • UV lamp (400 nm and 350 nm)

  • Lysis buffer

  • Azide-functionalized beads for click chemistry

  • Mass spectrometer

Procedure:

  • Treat Huh7 cells with 2 µM TF-Sph for 30 minutes.[2]

  • Uncage the probe by exposing the cells to 400 nm light.[2]

  • Allow for metabolism and interaction for a defined period (e.g., 15 minutes).[2]

  • Induce photo-crosslinking by exposing the cells to 350 nm light.[2]

  • Lyse the cells and perform a click reaction to attach the lipid-protein complexes to azide-functionalized beads.[2][11]

  • Elute the captured proteins and identify them using mass spectrometry-based proteomics.[2]

Visualizing Cellular Processes

Experimental Workflow

The following diagram illustrates the general workflow for using this compound to study its various cellular functions.

Trifunctional_Sphingosine_Workflow cluster_cell Live Cell cluster_analysis Downstream Analysis A 1. Treat cells with This compound B 2. Uncaging (400 nm light) Releases active sphingosine A->B C 3. Photo-crosslinking (350 nm light) Captures protein interactors B->C D Live-cell Imaging (e.g., Calcium signaling) C->D Parallel Experiment E Proteomics (Identify protein interactors) C->E F Metabolomics (TLC) (Trace metabolic fate) C->F Parallel Experiment

Experimental workflow for this compound.

Signaling Pathway: Sphingosine-Induced Calcium Release

This diagram depicts the proposed signaling pathway for sphingosine-induced calcium release from lysosomes.

Sphingosine_Calcium_Signaling Sph Intracellular Sphingosine (released from TF-Sph) Lysosome Lysosome Sph->Lysosome Accumulates in/acts on TPC1 TPC1 Channel Sph->TPC1 Activates Ca_release Ca²⁺ Release TPC1->Ca_release TFEB_translocation TFEB Translocation to Nucleus Ca_release->TFEB_translocation Autophagy Autophagy Gene Expression TFEB_translocation->Autophagy

Sphingosine-induced lysosomal calcium release pathway.

References

Safety Operating Guide

Proper Disposal of Trifunctional Sphingosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Trifunctional sphingosine (B13886) and its waste materials are classified as hazardous chemical waste. Dispose of all contaminated materials through your institution's designated hazardous waste program. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of trifunctional sphingosine, a photoreactive and clickable analog of sphingosine used in advanced cellular research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Safety Summary

This compound presents multiple hazards that necessitate careful handling during disposal. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrimary Safety Precaution
Flammable Solid Can readily ignite and burn.Keep away from heat, sparks, and open flames.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Can cause serious and potentially permanent eye damage.[1]Always wear safety glasses or goggles.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not dispose of down the drain.
Potential Allergen May cause an allergic skin reaction.Avoid direct skin contact.

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Waste Stream: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes, but is not limited to:

    • Unused or expired this compound.

    • Solutions containing this compound (e.g., from cell culture media, buffers).

    • Contaminated labware (e.g., pipette tips, microfuge tubes, flasks).

    • Personal Protective Equipment (PPE) that is grossly contaminated.

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[2]

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top cap. The container should be in good condition, free of cracks or residue.[2][3]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound Waste" (or "Photoclick Sphingosine Waste").

    • The major components and their approximate percentages if it is a mixed waste stream (e.g., "this compound in Ethanol, <1%").

    • The associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[2][3]

    • The date the waste was first added to the container.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[2][3] Store it in a well-ventilated area, away from heat sources and incompatible chemicals.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

4. Requesting Waste Pickup:

  • Full Container: Once the waste container is nearly full (do not overfill), seal it securely.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not transport the hazardous waste yourself.

Experimental Protocol Waste Management

Considering the common applications of this compound in cell biology, waste is often generated from cell culture experiments.

  • Cell Culture Media: Aspirated media from cells treated with this compound should be collected and treated as liquid hazardous waste.

  • Cell Lysates: Lysates from cells treated with the probe are also considered hazardous waste.

  • Contaminated Labware: All disposable plastics (pipette tips, plates, flasks) that have come into contact with the compound should be collected in a designated hazardous waste container for solids.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) three times. The rinsate must be collected as hazardous waste.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Trifunctional_Sphingosine_Disposal Start Material potentially contaminated with This compound IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, leak-proof liquid hazardous waste container. IsLiquid->LiquidWaste Yes IsSharps Is it a sharp (e.g., needle, glass)? IsSolid->IsSharps Yes NonContaminated If known to be uncontaminated, dispose of as regular lab waste. IsSolid->NonContaminated No StoreInSAA Store in designated Satellite Accumulation Area (SAA). LiquidWaste->StoreInSAA SolidWaste Collect in a labeled, solid hazardous waste container. SolidWaste->StoreInSAA IsSharps->SolidWaste No SharpsWaste Place in a designated sharps container for hazardous chemical waste. IsSharps->SharpsWaste Yes SharpsWaste->StoreInSAA RequestPickup Request pickup from Environmental Health & Safety (EHS). StoreInSAA->RequestPickup

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Trifunctional Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like Trifunctional Sphingosine is paramount. This guide provides essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment. This compound is a synthetic lipid probe used for comprehensive studies of single lipid species in living cells[1]. While specific hazard data for this compound is limited, the following guidelines are based on best practices for handling similar sphingolipid compounds and general laboratory safety standards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition when there is a splash hazard.Protects against splashes, flying particles, and chemical vapors.ANSI Z87.1 marked[2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.EN 374 (Gloves).
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.NIOSH approved.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically shipped as a solid. For long-term storage, it is recommended to store it at -20°C[2].

2. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • If working with a powder, carefully weigh the required amount, avoiding the creation of dust[2].

  • Lipids should not be left in a dry state for extended periods and should be promptly dissolved in an appropriate solvent[2]. For cellular studies, this compound has been dissolved in ethanol. Use only clean glassware and Teflon-lined stoppers to prevent contamination.

3. Spill and Accident Procedures:

  • Small Powder Spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.

  • In case of skin contact, immediately wash the affected area with soap and plenty of water[4]. If skin irritation occurs, seek medical advice.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician.

  • If inhaled, move the person to fresh air and seek medical attention.

  • If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[4].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[2].

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated and collected in a designated, sealed hazardous waste container[2].

  • Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and any associated hazards[2].

Experimental Protocol: Uncaging of this compound in Living Cells

This protocol is a summary of the methodology described for the uncaging of this compound to study its effect on intracellular calcium signaling[1].

  • Cell Culture and Staining:

    • Plate cells (e.g., HeLa) on glass-bottom dishes.

    • Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells with this compound.

  • Microscopy and Uncaging:

    • Use a confocal microscope equipped for live-cell imaging and photoactivation.

    • Identify a region of interest within a cell for uncaging.

    • Acquire a baseline fluorescence of the calcium indicator.

    • Use a UV laser (e.g., 405 nm) to locally irradiate the region of interest to uncage the this compound.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity of the calcium indicator over time, before, during, and after uncaging.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration triggered by the uncaged sphingosine.

    • Analyze the temporal and spatial dynamics of the calcium signal.

Signaling Pathway and Workflow Diagrams

Trifunctional_Sphingosine_Signaling cluster_0 Cellular Environment TFS_caged This compound (Caged) Uncaging UV Light (e.g., 405 nm) TFS_caged->Uncaging Irradiation TFS_uncaged Sphingosine (Active) Uncaging->TFS_uncaged Photolysis Ca_release Ca2+ Release from Acidic Stores TFS_uncaged->Ca_release Induces Cytosolic_Ca Increased Cytosolic Ca2+ Ca_release->Cytosolic_Ca Leads to

Caption: Signaling pathway of uncaged this compound leading to calcium release.

Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow for this compound Receiving 1. Receiving and Inspection Storage 2. Storage (-20°C) Receiving->Storage Preparation 3. Preparation in Fume Hood (Wear full PPE) Storage->Preparation Handling 4. Experimental Use Preparation->Handling Spill Spill Response Handling->Spill If spill occurs Decontamination 5. Decontamination of Work Area Handling->Decontamination Spill->Decontamination Waste_Collection 6. Waste Segregation and Collection Decontamination->Waste_Collection Disposal 7. Hazardous Waste Disposal Waste_Collection->Disposal

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.